molecular formula C20H25N3O B10828770 Prodigiosine

Prodigiosine

Cat. No.: B10828770
M. Wt: 323.4 g/mol
InChI Key: SHUNBVWMKSXXOM-UNOMPAQXSA-N
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Description

Prodigiosin is a member of the class of tripyrroles that is a red-coloured pigment with antibiotic properties produced by Serratia marcescens. It has a role as an antimicrobial agent, a biological pigment, a bacterial metabolite, an apoptosis inducer and an antineoplastic agent. It is a tripyrrole, an aromatic ether and a ring assembly.
Prodigiosine is a natural product found in Serratia marcescens and Vibrio gazogenes with data available.
4-Methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)- 2,2'-bi-1H-pyrrole. A toxic, bright red tripyrrole pigment from Serratia marcescens and others. It has antibacterial, anticoccidial, antimalarial, and antifungal activities, but is used mainly as a biochemical tool.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUNBVWMKSXXOM-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018969
Record name Prodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-89-3
Record name Prodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Crimson Wonder: A Technical Guide to the Discovery and Historical Significance of Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red pigment, is a secondary metabolite produced by several species of bacteria, most notably Serratia marcescens.[1] This tripyrrole alkaloid has a rich and fascinating history, intertwined with microbiology, religious phenomena, and even early biological warfare research. Beyond its striking color, prodigiosin has garnered significant attention in the scientific community for its broad spectrum of biological activities, including antimicrobial, immunosuppressive, and potent anticancer properties.[2][3] This technical guide delves into the discovery and historical importance of prodigiosin, presenting key quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Significance

The story of prodigiosin predates the formal discipline of microbiology. The first recorded observation is believed to be in 332 B.C. during the siege of Tyre, where "bleeding" bread was interpreted as an omen.[4][5] Throughout history, numerous accounts of "miraculous" bleeding hosts or polenta have been documented, phenomena now largely attributed to the growth of prodigiosin-producing Serratia marcescens on starchy substrates.[6][7]

The formal scientific discovery of the causative agent occurred in 1819 when Bartolomeo Bizio, an Italian pharmacist, investigated an outbreak of red-colored polenta.[5] He named the organism Serratia marcescens, in honor of the physicist Serafino Serrati, and the pigment "prodigiosin" from the Latin prodigiosus, meaning prodigious or miraculous, a nod to its seemingly supernatural appearances.[1] Initially misclassified as a fungus, it was later correctly identified as a bacterium.[6] In the 20th century, due to its distinct color and what was then believed to be its non-pathogenic nature, S. marcescens was used as a tracer organism in various experiments, including studies on aerosolized bacterial transmission by the U.S. military.[5][6]

Quantitative Biological Activity of Prodigiosin

Prodigiosin exhibits a remarkable range of biological activities. The following tables summarize key quantitative data from various studies, providing a comparative overview of its efficacy.

Table 1: Cytotoxic Activity of Prodigiosin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineCell TypeIC50 (µg/mL)Reference
NCI-H292Human Mucoepidermoid Pulmonary Carcinoma3.6[1]
Hep-2Human Larynx Epidermoid Carcinoma3.4[1]
MCF-7Human Breast Adenocarcinoma5.1[1]
HL-60Human Promyelocytic Leukemia1.7[1]
A549Human Lung Carcinoma0.39[2]
HT-29Human Colon Adenocarcinoma0.45[2]
SGC7901Human Gastric Adenocarcinoma1.30[8]
MDA-MB-231Human Breast Adenocarcinoma0.62[9]
HCT116Human Colon Carcinoma0.70[9]
HepG2Human Liver Carcinoma8.75[10]
Table 2: Antimicrobial Activity of Prodigiosin (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

MicroorganismTypeMIC (µg/mL)Reference
Enterococcus faecalisGram-positive bacteria3.9[11]
Staphylococcus aureusGram-positive bacteria62.5[11]
Clostridium perfringensGram-positive bacteria500[11]
Escherichia coliGram-negative bacteria62.5[11]
Pseudomonas aeruginosaGram-negative bacteria62.5[11]
Bacillus subtilisGram-positive bacteria5[12]
Bacillus cereusGram-positive bacteria4[12]
Klebsiella pneumoniaeGram-negative bacteria22.6 (μM)[13]
Table 3: Optimized Production of Prodigiosin

The yield of prodigiosin can be significantly influenced by culture conditions.

Producing StrainCarbon SourceNitrogen SourceTemperature (°C)pHIncubation Time (h)Yield (mg/L)Reference
Serratia marcescensCrude Glycerol (B35011)Peptone (1% w/v)229144870 (units/cell)[3]
Serratia rubidaea RAM_Alex-Peptone (7 g/L), Beef Extract (5 g/L), Yeast Extract (1 g/L)30648~1600.51[14]
Serratia marcescensSucrose (16.29 g/L)Peptone (11.76 g/L)287.2-7.4481653.95[15]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to prodigiosin research.

Isolation and Identification of Serratia marcescens

Objective: To isolate prodigiosin-producing Serratia marcescens from an environmental sample.

Methodology:

  • Sample Collection: Collect soil or water samples from various environments.

  • Serial Dilution and Plating:

    • Suspend 1g of soil in 9 mL of sterile saline solution and vortex thoroughly.

    • Perform a serial dilution up to 10⁻⁶.

    • Plate 100 µL of each dilution onto Luria-Bertani (LB) agar (B569324) plates.

  • Incubation: Incubate the plates at 28-30°C for 48-72 hours.

  • Colony Selection: Look for characteristic red-pigmented colonies.

  • Pure Culture: Streak the selected red colonies onto fresh LB agar plates to obtain a pure culture.

  • Identification:

    • Perform Gram staining to confirm the presence of Gram-negative rods.

    • Conduct biochemical tests (e.g., catalase, oxidase, motility, and API 20E strips) for species-level identification.

    • For definitive identification, perform 16S rRNA gene sequencing.

Production of Prodigiosin

Objective: To cultivate Serratia marcescens for the production of prodigiosin.

Methodology:

  • Inoculum Preparation: Inoculate a single colony of S. marcescens into 50 mL of LB broth and incubate at 28-30°C with shaking (150-200 rpm) for 18-24 hours.

  • Production Culture:

    • Inoculate 500 mL of a suitable production medium (e.g., peptone-glycerol broth or nutrient broth supplemented with an optimized carbon and nitrogen source) with the overnight culture (1-2% v/v).

    • Incubate at 28-30°C with shaking (150-200 rpm) for 48-96 hours. Pigment production is often maximal in the stationary phase.[16]

Extraction and Purification of Prodigiosin

Objective: To extract and purify prodigiosin from the bacterial culture.

Methodology:

  • Cell Harvesting: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to pellet the bacterial cells.

  • Extraction:

    • Resuspend the cell pellet in acidified methanol (B129727) (e.g., methanol with 4% 1N HCl) or acetone.[17]

    • Agitate the suspension for 1-2 hours at room temperature in the dark to extract the pigment.

    • Centrifuge again to remove cell debris and collect the supernatant containing the crude prodigiosin extract.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude prodigiosin.

  • Purification:

    • Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column. Elute with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate prodigiosin from other compounds.[18]

    • Thin Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the pure prodigiosin fractions (visualized as a red spot).[18]

    • High-Performance Liquid Chromatography (HPLC): For higher purity, subject the prodigiosin-rich fractions to preparative HPLC.[19]

Quantification of Prodigiosin

Objective: To determine the concentration of prodigiosin in an extract.

Methodology:

  • Spectrophotometry:

    • Dissolve a known amount of the purified prodigiosin or the crude extract in acidified ethanol (B145695) or methanol.

    • Measure the absorbance at the maximum wavelength (λmax), which is typically around 535 nm.[3]

    • The concentration can be calculated using the Beer-Lambert law, although a standard curve with purified prodigiosin is more accurate.

Visualizations

Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosin in Serratia marcescens is a bifurcated process involving the synthesis of two precursor molecules, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP), which are then condensed to form the final prodigiosin molecule.[11][20] The genes responsible for this pathway are organized in the pig gene cluster.[21]

Prodigiosin_Biosynthesis cluster_MBC MBC Biosynthesis cluster_MAP MAP Biosynthesis cluster_Condensation Final Condensation Proline L-Proline pigG_pigI Prolyl-PCP Proline->pigG_pigI pigG, pigI Serine L-Serine pigJ_pigH Intermediate Serine->pigJ_pigH pigJ, pigH MalonylCoA Malonyl-CoA MalonylCoA->pigJ_pigH pigJ, pigH MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) pigC pigC MBC->pigC pigA Pyrrolyl-2-carboxyl-S-PCP pigG_pigI->pigA pigA MBC_formation Multiple Steps pigA->MBC_formation pigF, pigM, pigN pigJ_pigH->MBC_formation pigF, pigM, pigN MBC_formation->MBC Pyruvate Pyruvate pigD Intermediate Pyruvate->pigD pigD Octenal 2-Octenal Octenal->pigD pigD MAP 2-methyl-3-amylpyrrole (MAP) MAP->pigC pigB_pigE H2MAP pigD->pigB_pigE pigB, pigE MAP_formation MAP pigB_pigE->MAP_formation Oxidation MAP_formation->MAP Prodigiosin Prodigiosin pigC->Prodigiosin Condensation

Caption: Bifurcated biosynthesis pathway of prodigiosin in Serratia marcescens.

Experimental Workflow for Prodigiosin Research

The following diagram illustrates a typical workflow for the isolation, production, and characterization of prodigiosin.

Prodigiosin_Workflow cluster_Isolation Isolation & Identification cluster_Production Production cluster_Purification Extraction & Purification cluster_Analysis Analysis & Characterization A1 Environmental Sample Collection A2 Serial Dilution & Plating A1->A2 A3 Incubation & Colony Selection (Red Pigment) A2->A3 A4 Pure Culture Establishment A3->A4 A5 Strain Identification (Biochemical & 16S rRNA) A4->A5 B1 Inoculum Preparation A5->B1 B2 Fermentation in Production Medium B1->B2 B3 Monitoring Growth & Pigment Production B2->B3 C1 Cell Harvesting (Centrifugation) B3->C1 C2 Solvent Extraction C1->C2 C3 Purification (Chromatography) C2->C3 D1 Quantification (Spectrophotometry) C3->D1 D2 Structural Elucidation (NMR, MS) C3->D2 D3 Biological Activity Assays (IC50, MIC) C3->D3

Caption: General experimental workflow for prodigiosin research.

Conclusion

Prodigiosin stands as a testament to the rich chemical diversity found in the microbial world. Its journey from a source of "miraculous" phenomena to a molecule of significant pharmacological interest underscores the importance of natural product research. With its potent and varied biological activities, particularly in the realm of oncology, prodigiosin and its derivatives continue to be promising candidates for future drug development. This guide provides a foundational resource for researchers aiming to explore the vast potential of this crimson wonder.

References

Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Prodigiosin: Structure, Properties, and Applications

Prodigiosin is a secondary metabolite renowned for its vibrant red pigmentation and diverse range of biological activities.[1][2][3][4][5] This linear tripyrrole compound, primarily produced by bacteria such as Serratia marcescens and other microorganisms, has attracted significant interest from the scientific community for its potential therapeutic applications.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of prodigiosin's chemical structure, physicochemical properties, biological functions, and the experimental protocols used to investigate them.

Prodigiosin is a member of the prodiginine family of compounds, characterized by a common pyrrolylpyrromethene skeleton.[8] Its unique tripyrrole structure is fundamental to its biological activity.[2][4]

IUPAC Name: 4-Methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole[1]

Chemical Structure: The structure consists of three pyrrole (B145914) rings labeled A, B, and C.[2] Specifically, these are a pyrrole ring (A), a 3-methoxypyrrole ring (B), and a 2-methyl-3-pentylpyrrole ring (C).[2][4]

G Prodigiosin Prodigiosin pH_Disruption Disruption of pH Gradient Prodigiosin->pH_Disruption Transmembrane Ion Transport DNA_Damage DNA Damage (with Cu²⁺) Prodigiosin->DNA_Damage Intercalation Signaling_Inhibition Inhibition of PI3K/Akt/mTOR Pathway Prodigiosin->Signaling_Inhibition CellMembrane Cancer Cell Membrane Apoptosis Apoptosis pH_Disruption->Apoptosis DNA_Damage->Apoptosis Signaling_Inhibition->Apoptosis G cluster_map MAP Pathway cluster_mbc MBC Pathway Pyruvate Pyruvate MAP_intermediate Intermediates Pyruvate->MAP_intermediate Octenal 2-Octenal Octenal->MAP_intermediate MAP 2-methyl-3-amylpyrrole (MAP) MAP_intermediate->MAP pigB, pigD, pigE Prodigiosin Prodigiosin MAP->Prodigiosin Proline L-Proline MBC_intermediate Intermediates Proline->MBC_intermediate Serine L-Serine Serine->MBC_intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC_intermediate MBC 4-methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) MBC_intermediate->MBC pigA, pigF-M MBC->Prodigiosin Condensation (PigC) G Start Bacterial Culture (e.g., Serratia marcescens) Centrifuge Centrifugation (Separate cells from broth) Start->Centrifuge Extract Solvent Extraction (e.g., acidified Methanol) Centrifuge->Extract Evaporate Solvent Evaporation (Rotary Evaporator) Extract->Evaporate Crude Crude Prodigiosin Pigment Evaporate->Crude Purify Column Chromatography (Silica Gel) Crude->Purify End Purified Prodigiosin Purify->End

References

Prodigiosin-Producing Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red tripyrrole pigment, has garnered significant attention within the scientific community due to its broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2] This guide provides a comprehensive overview of the microorganisms known to produce prodigiosin, the intricate biosynthetic pathways, regulatory networks, and detailed experimental protocols for its study.

Prodigiosin-Producing Microorganisms

Prodigiosin and its analogs are secondary metabolites produced by a variety of bacteria. While Serratia marcescens, a Gram-negative gammaproteobacterium, is the most well-known and extensively studied producer, several other microorganisms across different genera also synthesize these pigments.[2] These include other Gram-negative bacteria such as Vibrio psychroerythrus and Hahella chejuensis, as well as Gram-positive actinobacteria like Streptomyces coelicolor.[2][3] The diversity of these producing organisms highlights the widespread distribution of the genetic machinery for prodigiosin biosynthesis in the microbial world.

Data Presentation: Prodigiosin Production Yields

The yield of prodigiosin is highly dependent on the producing microorganism, the specific strain, and the composition of the culture medium, as well as various physical parameters. The following tables summarize quantitative data on prodigiosin production from various sources, providing a comparative overview for researchers aiming to optimize production.

Table 1: Prodigiosin Production in Serratia Species

Microorganism (Strain)Carbon SourceNitrogen SourceTemperature (°C)pHIncubation Time (h)Aeration (rpm)Prodigiosin Yield
Serratia marcescensDextroseNot Specified2573615022.40 mg/L
Serratia marcescensSucrose (16.29 g/L)Peptone (11.76 g/L)287.2-7.4481801653.95 mg/L
Serratia marcescens UCP 1549Cassava wastewater (6%) + Mannitol (2%)Not Specified28748Not Specified49.5 g/L
Serratia rubidaea RAM_AlexNot SpecifiedPeptone (7 g/L)30648Static~1600.51 mg/L
Serratia nematodiphilaNot SpecifiedNutrient Broth25848Static>64% increase over standard NB

Table 2: Prodigiosin Production in Other Microorganisms

Microorganism (Strain)Carbon SourceNitrogen SourceTemperature (°C)pHIncubation Time (h)Aeration (rpm)Prodigiosin Yield
Streptomyces coelicolor M145 (SBJ106 mutant)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified96.8 mg/g cell dry weight
Streptomyces coelicolorNot SpecifiedYEME brothNot SpecifiedNot Specified48Not Specified9.79 mg/L (with heat-killed L. rhamnosus)
Hahella chejuensis KCTC 2396Sucrose (1%)Peptone (0.4%)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1.495 g/L
Hahella chejuensisGlucose (2.5 g/L)Not SpecifiedNot Specified6.89240 (10 days)Not SpecifiedNot Specified (scaled-up production)
Vibrio gazogenes PB1Glucose (2% v/v)Not SpecifiedNot SpecifiedNot Specified48Not SpecifiedNot Quantified

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin is a bifurcated process, meaning that two separate precursor molecules are synthesized independently and then condensed in a final step to form the characteristic tripyrrole structure. The two precursors are 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). This complex process is orchestrated by the pig gene cluster, which contains all the necessary enzymatic machinery.[4]

prodigiosin_biosynthesis cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis cluster_condensation Final Condensation Pyruvate Pyruvate pigD, pigE, pigB pigD, pigE, pigB Pyruvate->pigD, pigE, pigB 2-Octenal 2-Octenal 2-Octenal->pigD, pigE, pigB MAP MAP pigD, pigE, pigB->MAP pigC pigC MAP->pigC L-Proline L-Proline pig genes (A, F-M) pig genes (A, F-M) L-Proline->pig genes (A, F-M) L-Serine L-Serine L-Serine->pig genes (A, F-M) L-Methionine L-Methionine L-Methionine->pig genes (A, F-M) Malonyl-CoA Malonyl-CoA Malonyl-CoA->pig genes (A, F-M) MBC MBC pig genes (A, F-M)->MBC MBC->pigC Prodigiosin Prodigiosin pigC->Prodigiosin

Caption: Simplified overview of the bifurcated prodigiosin biosynthesis pathway.

Regulatory Networks Controlling Prodigiosin Production

The production of prodigiosin is tightly regulated by a complex network of signaling pathways that respond to various environmental cues and cell density. These regulatory systems ensure that the energetically expensive process of secondary metabolite production is initiated at the appropriate time, typically during the stationary phase of growth.

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this is mediated by N-acyl homoserine lactones (AHLs). In Serratia, the SmaI/SmaR and SpnI/SpnR systems, homologs of the LuxI/LuxR system, play a crucial role in regulating prodigiosin synthesis.[4]

quorum_sensing SmaI/SpnI SmaI/SpnI AHL AHL SmaI/SpnI->AHL synthesis SmaR/SpnR (inactive) SmaR/SpnR (inactive) AHL->SmaR/SpnR (inactive) binds SmaR/SpnR-AHL (active) SmaR/SpnR-AHL (active) SmaR/SpnR (inactive)->SmaR/SpnR-AHL (active) pig gene cluster pig gene cluster SmaR/SpnR (inactive)->pig gene cluster represses SmaR/SpnR-AHL (active)->pig gene cluster activates transcription Prodigiosin Prodigiosin pig gene cluster->Prodigiosin biosynthesis

Caption: Quorum sensing regulation of prodigiosin biosynthesis in Serratia.

Two-Component Systems

Several two-component systems (TCSs) are also involved in the regulation of prodigiosin production. These systems typically consist of a sensor kinase that perceives an environmental signal and a response regulator that, upon phosphorylation, modulates gene expression.

The GacS/GacA two-component system, part of the larger Gac/Rsm pathway, is a global regulator of secondary metabolism in many Gram-negative bacteria.[1] In the context of prodigiosin synthesis, the Gac/Rsm pathway generally acts as a positive regulator.[1]

gac_rsm_pathway Environmental Signal Environmental Signal GacS GacS Environmental Signal->GacS activates GacA GacA GacS->GacA phosphorylates sRNAs (e.g., RsmX, Y, Z) sRNAs (e.g., RsmX, Y, Z) GacA->sRNAs (e.g., RsmX, Y, Z) activates transcription RsmA RsmA sRNAs (e.g., RsmX, Y, Z)->RsmA sequesters pig mRNA pig mRNA RsmA->pig mRNA represses translation Translation Translation pig mRNA->Translation Prodigiosin Biosynthesis Enzymes Prodigiosin Biosynthesis Enzymes Translation->Prodigiosin Biosynthesis Enzymes phob_phor_pathway Low Phosphate Low Phosphate PhoR PhoR Low Phosphate->PhoR activates PhoB PhoB PhoR->PhoB phosphorylates pig gene cluster pig gene cluster PhoB->pig gene cluster activates transcription Prodigiosin Prodigiosin pig gene cluster->Prodigiosin biosynthesis rssb_rssa_pathway Signal Signal RssA RssA Signal->RssA activates RssB RssB RssA->RssB phosphorylates pig gene cluster pig gene cluster RssB->pig gene cluster represses transcription Prodigiosin Prodigiosin pig gene cluster->Prodigiosin biosynthesis experimental_workflow Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Cell Pellet Cell Pellet Centrifugation->Cell Pellet Supernatant (discard) Supernatant (discard) Centrifugation->Supernatant (discard) Extraction with Acidified Methanol Extraction with Acidified Methanol Cell Pellet->Extraction with Acidified Methanol Vortexing/Shaking Vortexing/Shaking Extraction with Acidified Methanol->Vortexing/Shaking Centrifugation to remove debris Centrifugation to remove debris Vortexing/Shaking->Centrifugation to remove debris Pigment Extract Pigment Extract Centrifugation to remove debris->Pigment Extract Spectrophotometry (535 nm) Spectrophotometry (535 nm) Pigment Extract->Spectrophotometry (535 nm) Quantification Quantification Spectrophotometry (535 nm)->Quantification

References

The Crimson Cascade: An In-depth Technical Guide to the Biosynthesis of Prodigiosin in Serratia marcescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), the vibrant red pigment produced by Serratia marcescens, has garnered significant attention for its broad spectrum of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the prodigiosin biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory networks, and key intermediates. We present a consolidation of quantitative data to inform production optimization strategies and provide detailed experimental protocols for the study of this fascinating secondary metabolite. Visualizations of the biosynthetic and regulatory pathways are provided to facilitate a deeper understanding of the intricate molecular processes governing the synthesis of this promising therapeutic agent.

The Prodigiosin Biosynthetic Pathway: A Bifurcated Symphony

The biosynthesis of prodigiosin is a classic example of a bifurcated metabolic pathway, where two distinct precursor molecules are synthesized independently and then condensed in a final enzymatic step to form the characteristic tripyrrole structure.[4][5][6] The entire process is orchestrated by the pig gene cluster, which in most Serratia strains, comprises 14 genes, pigA through pigN.[1][7][8]

The two precursor molecules are:

  • 2-methyl-3-n-amyl-pyrrole (MAP)

  • 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

The final condensation of MAP and MBC is catalyzed by the enzyme PigC to yield prodigiosin.[6][9]

The pig Gene Cluster

The pig gene cluster contains the genetic blueprint for all the enzymes required for prodigiosin biosynthesis. While largely conserved, some strain-dependent variations exist, such as the presence of a pigO gene in Serratia sp. ATCC 39006.[1][8][10][11] The functions of the key genes in the cluster are summarized below.

GeneEncoded Protein FunctionRole in Pathway
MAP Synthesis
pigDProdigiosin biosynthesis protein PigDInvolved in the initial steps of MAP synthesis.[12]
pigEAminotransferase PigECatalyzes a key transamination step in the formation of the MAP ring.[3][12]
pigBFAD-dependent oxidoreductase PigBCatalyzes the final oxidation step to form MAP.[3][13]
MBC Synthesis
pigIL-prolyl-AMP ligase PigIActivates L-proline for incorporation into the bipyrrole structure.[3][14]
pigGPeptidyl carrier protein PigGCarries the activated proline intermediate.[3][14]
pigAAcyl-CoA dehydrogenase PigAInvolved in the oxidation of the proline ring.[3][14]
pigJBeta-ketoacyl-ACP synthase PigJInvolved in the extension of the bipyrrole backbone.[3]
pigHAminotransferase PigHCatalyzes a transamination step in MBC synthesis.[3]
pigMProdigiosin biosynthesis protein PigMInvolved in the modification of the bipyrrole intermediate.[3]
pigFO-methyltransferase PigFCatalyzes the final methylation step to form MBC.[3][9]
pigNOxidoreductase PigNMay facilitate the methylation step catalyzed by PigF.[3][13]
Condensation
pigCProdigiosin synthesizing transferase PigCCatalyzes the final condensation of MAP and MBC to form prodigiosin.[6][9]
Regulation & Transport
pigK, pigLPutative transporters/modifying enzymesTheir precise roles are still under investigation but are essential for prodigiosin production.[3]

Biosynthetic Pathway Diagram

prodigiosin_biosynthesis cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis 2-octenal 2-octenal Intermediate_A 3-acetyloctanal 2-octenal->Intermediate_A PigD Pyruvate Pyruvate Pyruvate->Intermediate_A Intermediate_B H2MAP Intermediate_A->Intermediate_B PigE MAP 2-methyl-3-n-amyl-pyrrole (MAP) Intermediate_B->MAP PigB Prodigiosin Prodigiosin MAP->Prodigiosin PigC L-proline L-proline Intermediate_C Pyrrolyl-2-carboxyl-S-PCP L-proline->Intermediate_C PigI, PigG, PigA Malonyl-CoA Malonyl-CoA Intermediate_D 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM) Malonyl-CoA->Intermediate_D PigJ Serine Serine Serine->Intermediate_D PigH Intermediate_C->Intermediate_D Intermediate_E 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) Intermediate_D->Intermediate_E PigM MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) Intermediate_E->MBC PigF, PigN MBC->Prodigiosin PigC prodigiosin_regulation cluster_environmental Environmental Signals cluster_regulatory Regulatory Systems Temperature Temperature HexS HexS (Negative Regulator) Temperature->HexS High temp activates Nutrients Nutrients Two_Component Two-Component Systems (EnvZ/OmpR, PhoB/R, etc.) Nutrients->Two_Component Cell_Density Cell Density Quorum_Sensing Quorum Sensing (SmaI/R, SpnI/R) Cell_Density->Quorum_Sensing High density activates pig_operon pigA-N Operon Quorum_Sensing->pig_operon Activates Two_Component->pig_operon Modulates HexS->pig_operon Represses PigP PigP (Positive Regulator) PigP->pig_operon Activates Prodigiosin Prodigiosin Production pig_operon->Prodigiosin

References

The Crimson Cascade: A Technical Guide to the Genes Orchestrating Prodigiosin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by various bacteria, has garnered significant attention for its potent immunosuppressive and anticancer properties. Understanding the intricate genetic machinery that governs its biosynthesis is paramount for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the core genes involved in prodigiosin synthesis, offering a comprehensive resource for researchers in microbiology, synthetic biology, and pharmacology.

The Core Synthesizers: The pig Gene Cluster

The biosynthesis of prodigiosin is primarily orchestrated by a conserved set of genes organized in the pig (prodigiosin) operon. In the model organism Serratia marcescens, this cluster typically comprises 14 genes, designated pigA through pigN.[1][2][3] Some species, such as Serratia sp. ATCC 39006, possess an additional gene, pigO.[1] The synthesis of prodigiosin follows a bifurcated pathway, where two key precursors are synthesized independently and later condensed to form the final pigment.[4] These precursors are 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[4]

The genes within the pig cluster are responsible for the step-by-step assembly of these precursors. While the precise function of every Pig protein is not fully elucidated, a general framework for their roles has been established. The final condensation of MAP and MBC is catalyzed by the enzyme PigC, a crucial step in the formation of the characteristic red pigment.[4]

Quantitative Insights into Prodigiosin Production

The yield of prodigiosin is tightly regulated and can be significantly influenced by both genetic and environmental factors. Genetic engineering strategies targeting the pig cluster and its regulators have shown remarkable success in enhancing production.

Genetic Modification/ConditionHost StrainProdigiosin YieldFold IncreaseReference
Overexpression of ompR and psrASerratia marcescens JNB5-110.25 g/L1.62[5]
Optimized fermentation and extractionSerratia marcescens ZPG192142.75 ± 12.55 mg/L84[6]
Wild-typeSerratia marcescens bhu825 ± 0.05 mg/L-[7]
Disruption of fnrSerratia sp. ATCC 39006Increased production per cell-[8]

Furthermore, the expression levels of the pig genes are intricately linked to the activity of various regulatory elements. Mutations in these regulatory genes can lead to dramatic changes in prodigiosin synthesis.

Mutant StrainRelative pigA ExpressionPhenotypic Effect on Prodigiosin ProductionReference
ΔptrAReduced by 4.20-foldDecreased[2]
pigS mutantReduced 1.5-foldDecreased[9]
ΔrcsADownregulatedDecreased 13.1-fold[10]
ΔslyADownregulatedDecreased 246.2-fold[10]

The Regulatory Network: A Symphony of Control

The expression of the pig operon is not a simple, constitutive process. Instead, it is governed by a complex and multi-layered regulatory network that integrates various environmental and cellular signals. This network includes a host of transcriptional regulators that act as either activators or repressors.

Key positive regulators that enhance prodigiosin synthesis include PtrA, OmpR, and PsrA.[2][5] Conversely, proteins such as RcsB and Fnr act as negative regulators, dampening the production of the pigment.[1][11] These regulators often do not act in isolation but form intricate signaling cascades. For instance, the master regulator PigP is known to activate the expression of pigS.[12] PigS, in turn, acts as a repressor of its own operon and the divergently transcribed blhA-orfY operon.[12]

Prodigiosin Biosynthesis Pathway cluster_MAP MAP Biosynthesis cluster_MBC MBC Biosynthesis MAP_precursors Precursors pigBDE PigB, PigD, PigE MAP_precursors->pigBDE MAP 2-methyl-3-n-amyl-pyrrole (MAP) pigBDE->MAP PigC PigC (Condensing Enzyme) MAP->PigC MBC_precursors Precursors pigAFGHIJKLMN PigA, F, G, H, I, J, K, L, M, N MBC_precursors->pigAFGHIJKLMN MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) pigAFGHIJKLMN->MBC MBC->PigC Prodigiosin Prodigiosin PigC->Prodigiosin

Caption: The bifurcated biosynthetic pathway of prodigiosin.

Prodigiosin Regulatory Network cluster_regulators Regulatory Proteins PtrA PtrA pig_operon pig Operon (pigA-N) PtrA->pig_operon OmpR OmpR OmpR->pig_operon PsrA PsrA PsrA->pig_operon PigP PigP PigS PigS PigP->PigS RcsB RcsB RcsB->pig_operon Fnr Fnr Fnr->pig_operon PigS->pig_operon

Caption: A simplified overview of the prodigiosin regulatory network.

Experimental Protocols: A Methodological Overview

A variety of molecular biology techniques are essential for dissecting the genetic basis of prodigiosin synthesis. The following provides a general overview of key experimental approaches.

Gene Knockout via Suicide Vector

The targeted disruption of specific genes is crucial for understanding their function. A common method for creating gene knockouts in Serratia marcescens involves the use of suicide vectors, such as pMQ118.[13] This technique relies on homologous recombination to replace the wild-type gene with a version interrupted by a selectable marker, often an antibiotic resistance cassette. The process involves cloning fragments of the target gene flanking the resistance marker into the suicide vector. This construct is then introduced into the recipient Serratia strain, typically via conjugation from an E. coli donor. Selection for the antibiotic resistance marker allows for the isolation of mutants in which the suicide vector has integrated into the chromosome. Subsequent counter-selection can be used to promote a second recombination event, resulting in the excision of the vector and leaving behind the disrupted gene.

Gene Knockout Workflow start Design suicide vector with flanking homology arms and resistance marker transform Transform E. coli donor strain start->transform conjugate Conjugate with Serratia recipient strain transform->conjugate select1 Select for single-crossover recombinants (antibiotic resistance) conjugate->select1 counterselect Counter-select for double-crossover events select1->counterselect verify Verify gene knockout by PCR and sequencing counterselect->verify

Caption: A generalized workflow for gene knockout using a suicide vector.

Heterologous Expression of the pig Cluster

To study the pig gene cluster in isolation or to engineer novel production hosts, heterologous expression is a powerful tool. This involves cloning the entire pig operon into a suitable expression vector and introducing it into a host organism that does not naturally produce prodigiosin, such as Escherichia coli or Pseudomonas putida.[6] Successful heterologous expression requires careful consideration of promoter strength, ribosome binding sites, and codon usage to ensure efficient transcription and translation of the prodigiosin biosynthesis genes in the new host. The production of the red pigment in the heterologous host serves as a clear visual indicator of successful expression of the gene cluster.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

To quantify the transcript levels of the pig genes and their regulators, RT-qPCR is the method of choice. This technique involves the isolation of total RNA from bacterial cultures grown under specific conditions. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. Using gene-specific primers, the amplification of the target cDNA is monitored in real-time using a fluorescent dye, such as SYBR Green. The relative expression of a target gene is typically calculated using the 2-ΔΔCT method, where the expression is normalized to that of a stably expressed housekeeping gene.[2][14]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Regulatory Protein Binding Site Identification

To identify the direct binding sites of transcriptional regulators on a genome-wide scale, ChIP-seq is an invaluable technique. This method begins with cross-linking proteins to DNA within intact bacterial cells using formaldehyde. The chromatin is then sheared into small fragments, and an antibody specific to the target regulatory protein is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the enriched DNA fragments are purified and sequenced. Bioinformatic analysis of the sequencing data allows for the identification of the genomic regions where the regulatory protein was bound, providing critical insights into the direct targets of transcriptional regulation.

This guide provides a foundational understanding of the genes involved in prodigiosin synthesis. Further research into the intricate details of the regulatory network and the enzymatic mechanisms will undoubtedly pave the way for the rational engineering of microbial cell factories for the enhanced production of this promising therapeutic agent.

References

The Crimson Tide of Nature: An In-depth Technical Guide to the Natural Sources of Prodigiosin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158) and its growing family of analogs, collectively known as prodiginines, represent a class of vibrant red pigments with a wealth of potential therapeutic applications. These tripyrrolic compounds, produced as secondary metabolites by a diverse array of microorganisms, have garnered significant interest in the scientific community for their potent immunosuppressive, anticancer, antibacterial, antifungal, and antimalarial activities.[1][2] This technical guide provides a comprehensive overview of the natural sources of prodigiosin and its analogs, details on their biosynthesis, and standardized protocols for their extraction and purification.

Natural Producers of Prodigiosin and its Analogs

Prodigiosin was first characterized from the Gram-negative bacterium Serratia marcescens.[3] While this remains the most well-known producer, a wide range of other bacteria, including marine microorganisms, are now recognized as sources of prodigiosin and its structurally diverse analogs.[4][5]

Terrestrial Bacteria

Serratia marcescens is a ubiquitous Gram-negative bacterium and the most extensively studied producer of prodigiosin.[4] Other terrestrial bacteria known to produce prodiginines include members of the Gram-positive actinomycetes, such as Streptomyces coelicolor, which synthesizes undecylprodigiosin (B1683453) and butyl-meta-cycloheptylprodiginine.[1]

Marine Bacteria

The marine environment has proven to be a rich reservoir of bacteria that produce a variety of prodigiosin analogs.[3][6] Notable marine producers include:

  • Pseudoalteromonas species: Pseudoalteromonas rubra and Pseudoalteromonas denitrificans are known to produce cycloprodigiosin and 2-(p-hydroxybenzyl) prodigiosin.[3][6]

  • Vibrio species: Vibrio psychroerythrus and Vibrio gazogenes are also recognized producers of prodigiosin.[1][4]

  • Hahella chejuensis : This marine bacterium is another source of prodigiosin.[4]

  • Zooshikella rubidus : This novel marine bacterium is unique in its ability to produce both prodigiosin and cycloprodigiosin as major metabolites.[7]

Quantitative Yield of Prodigiosin

The yield of prodigiosin is highly dependent on the producing strain, culture medium composition, and fermentation conditions such as temperature, pH, and aeration.[1][8] The following table summarizes reported prodigiosin yields from various studies.

Producing OrganismSubstrate/MediumYieldReference
Serratia marcescens UCP 1549Cassava Wastewater (6%) + Mannitol (2%)49.5 g/L[9]
Serratia marcescensNutrient Broth0.52 mg/mL[1]
Serratia marcescensPeptone Glycerol (B35011) Broth0.302 mg/mL[1]
Serratia marcescens JSSCPM1Not Specified1.5 g/L[10]
Pseudomonas putida (recombinant)Rich Medium (TB)94 mg/L[11]
Serratia marcescens S1Luria-Bertani (LB) + Sesame Powder179.398 unit/cell[12]
Serratia marcescens S2Luria-Bertani (LB) + Sesame Powder107.280 unit/cell[12]
Serratia marcescens S1Luria-Bertani (LB) + Peanut Powder150.492 unit/cell[12]
Serratia marcescens S2Luria-Bertani (LB) + Peanut Powder93.970 unit/cell[12]

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin proceeds via a bifurcated pathway that culminates in the enzymatic condensation of two key precursors: 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-n-amyl-pyrrole (MAP).[2] This process is governed by the pig gene cluster in Serratia marcescens, which contains the genes pigA through pigN.[13]

The synthesis of MBC involves the enzymes PigI, PigG, PigA, PigJ, PigH, PigM, PigF, and PigN.[14] The MAP precursor is synthesized by the action of PigD, PigE, and PigB.[14] The final condensation of MBC and MAP to form prodigiosin is catalyzed by the enzyme PigC.[7]

G Prodigiosin Biosynthesis Pathway cluster_MBC MBC Biosynthesis cluster_MAP MAP Biosynthesis L-proline L-proline PigI, PigG, PigA PigI, PigG, PigA L-proline->PigI, PigG, PigA Multiple steps PigJ, PigH, PigM, PigF, PigN PigJ, PigH, PigM, PigF, PigN PigI, PigG, PigA->PigJ, PigH, PigM, PigF, PigN Multiple steps MBC MBC PigJ, PigH, PigM, PigF, PigN->MBC PigC PigC MBC->PigC L-proline, L-serine, L-methionine, pyruvate, 2-octenal L-proline, L-serine, L-methionine, pyruvate, 2-octenal PigD, PigE, PigB PigD, PigE, PigB L-proline, L-serine, L-methionine, pyruvate, 2-octenal->PigD, PigE, PigB Multiple steps MAP MAP PigD, PigE, PigB->MAP MAP->PigC Prodigiosin Prodigiosin PigC->Prodigiosin

A simplified diagram of the prodigiosin biosynthesis pathway.

Regulation of Prodigiosin Synthesis

The production of prodigiosin is tightly regulated by various signaling pathways in response to environmental cues. One of the key regulatory systems is the Gac/Rsm signaling pathway, a two-component system that controls the expression of secondary metabolites.[15] The sensor kinase GacS and the response regulator GacA are central to this pathway.[15]

G Gac/Rsm Regulatory Pathway for Prodigiosin Synthesis Environmental_Signal Environmental Signal GacS GacS (Sensor Kinase) Environmental_Signal->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation Rsm_RNA Rsm Small RNAs GacA->Rsm_RNA Activates transcription RsmA_Protein RsmA (Post-transcriptional Repressor) Rsm_RNA->RsmA_Protein Sequesters pig_mRNA pig mRNA RsmA_Protein->pig_mRNA Represses translation Prodigiosin_Synthesis Prodigiosin Synthesis pig_mRNA->Prodigiosin_Synthesis

The Gac/Rsm signaling pathway regulating prodigiosin synthesis.

Experimental Protocols

Extraction of Prodigiosin

The following is a generalized protocol for the extraction of prodigiosin from bacterial cultures.

Materials:

  • Bacterial culture broth containing prodigiosin

  • Acidified methanol (B129727) (4% 1 M HCl in methanol) or absolute methanol[16][17]

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Shaker incubator

Procedure:

  • Grow the prodigiosin-producing bacterial strain in a suitable liquid medium (e.g., Luria-Bertani broth, peptone glycerol broth) until significant red pigmentation is observed, typically for 48-72 hours at 28-30°C with shaking.[16][18]

  • Harvest the bacterial cells by centrifuging the culture broth at 8,000-10,000 rpm for 15-30 minutes.[18][19] Discard the supernatant.

  • To the cell pellet, add acidified methanol or absolute methanol at a ratio of 1:4 (pellet volume:solvent volume).[16]

  • Vortex the mixture vigorously to ensure complete resuspension of the cell pellet and facilitate pigment extraction.[16]

  • Incubate the mixture in a shaker incubator at 30°C and 180 rpm for 30 minutes.[16]

  • Centrifuge the mixture at 10,000 rpm at 4°C for 20 minutes to pellet the cell debris.[16]

  • Carefully collect the red-colored supernatant containing the extracted prodigiosin.

  • Repeat the extraction process with the cell pellet until it becomes colorless to maximize the yield.

  • Pool the supernatants for further purification and analysis.

Purification of Prodigiosin

Crude prodigiosin extracts can be purified using chromatographic techniques.

5.2.1. Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Solvent system (e.g., methanol:ethyl acetate:chloroform in a 6:3:1 ratio)[20]

  • Developing chamber

  • Crude prodigiosin extract

Procedure:

  • Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent like chloroform.[20]

  • Spot the dissolved extract onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the solvent system.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate from the chamber and mark the solvent front.

  • The separated red band corresponding to prodigiosin can be scraped from the plate and eluted with a suitable solvent for further analysis.

5.2.2. High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC is the method of choice.[12] The specific column, mobile phase, and gradient will depend on the HPLC system and the specific prodigiosin analog being purified.

Characterization of Prodigiosin

The purified prodigiosin can be characterized using various spectroscopic methods.

  • UV-Visible Spectroscopy: Prodigiosin in methanol exhibits a characteristic maximum absorbance peak at approximately 535-536 nm.[16][21]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis can be used to identify the functional groups present in the prodigiosin molecule.[16]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of prodigiosin and its analogs.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the detailed structural elucidation of prodigiosin and its analogs.[10]

G Experimental Workflow for Prodigiosin Start Start Bacterial_Culture Bacterial Culture (e.g., Serratia marcescens) Start->Bacterial_Culture Centrifugation1 Centrifugation (8,000-10,000 rpm) Bacterial_Culture->Centrifugation1 Cell_Pellet Cell Pellet Centrifugation1->Cell_Pellet Supernatant_Discard Discard Supernatant Centrifugation1->Supernatant_Discard Solvent_Extraction Solvent Extraction (Acidified Methanol) Cell_Pellet->Solvent_Extraction Vortex_Incubate Vortex & Incubate Solvent_Extraction->Vortex_Incubate Centrifugation2 Centrifugation (10,000 rpm) Vortex_Incubate->Centrifugation2 Crude_Extract Crude Prodigiosin Extract Centrifugation2->Crude_Extract Purification Purification Crude_Extract->Purification TLC Thin-Layer Chromatography Purification->TLC HPLC High-Performance Liquid Chromatography Purification->HPLC Characterization Characterization TLC->Characterization HPLC->Characterization UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis FTIR FT-IR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR End End UV_Vis->End FTIR->End MS->End NMR->End

A general experimental workflow for prodigiosin extraction, purification, and characterization.

Conclusion

The natural world, particularly the microbial realm, offers a rich and diverse source of prodigiosin and its analogs. With a deeper understanding of the producing organisms, their biosynthetic pathways, and optimized extraction and purification protocols, the scientific community is well-positioned to harness the therapeutic potential of these remarkable crimson pigments. Further exploration of novel microbial sources, coupled with metabolic engineering strategies, holds the promise of discovering new prodiginine structures with enhanced bioactivities and scaling up their production for clinical and industrial applications.

References

The Crimson Tide of Defense: Unveiling the Biological Role of Prodigiosin in Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, has long captivated scientists not only for its striking color but also for its potent bioactive properties. This technical guide delves into the multifaceted biological roles of prodigiosin from the perspective of the bacteria that synthesize it. Understanding the endogenous functions of this secondary metabolite is paramount for harnessing its full therapeutic and biotechnological potential. This document provides a comprehensive overview of prodigiosin's functions, the intricate signaling pathways governing its production, quantitative data on its activity, and detailed experimental protocols for its study.

The Biological Functions of Prodigiosin: More Than Just a Color

While the precise evolutionary advantage of prodigiosin production remains a subject of ongoing research, a substantial body of evidence points to several key biological roles that contribute to the survival and competitive fitness of the producing bacteria.[1] These functions are intrinsically linked to its well-documented antimicrobial, immunosuppressive, and anticancer activities.

A Weapon in Microbial Warfare: Interspecies Competition

Prodigiosin serves as a potent antimicrobial agent, giving the producing bacterium a competitive edge in its natural environment.[2][3] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5][6] This antimicrobial action is thought to be a primary driver for its production, enabling the bacteria to outcompete other microorganisms for resources and niche colonization.[3][4] The proposed mechanisms for its antimicrobial effects are multifaceted and include disruption of the cell membrane, inhibition of essential enzymes, and induction of DNA damage.[7]

A Shield Against Predators and Stressors

Beyond direct antagonism, prodigiosin may offer protection against environmental threats. Some studies suggest a role in protecting the producing organism from UV radiation, although this function is not universally observed across all prodigiosin-producing species.[8] Its ability to generate reactive oxygen species (ROS) could also play a role in deterring predators or parasites.[9]

A Regulator of Cellular Processes

Interestingly, prodigiosin production is often linked to other cellular processes, suggesting a role in the bacterium's own physiology. For instance, in Serratia marcescens, prodigiosin synthesis is intertwined with the regulation of biofilm formation, swarming motility, and hemolysis.[10][11] This indicates that prodigiosin may act as an internal signaling molecule or that its production is co-regulated with other virulence factors.

Quantitative Bioactivity of Prodigiosin

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of prodigiosin, providing a valuable resource for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Prodigiosin Against Various Bacteria
Test OrganismStrainMIC (µg/mL)MIC (µM)Reference
Escherichia coliNCIM 206515.9 ± 0.3115.9[1]
Escherichia coliATCC 873962.5-[4]
Klebsiella pneumoniaeNCIM 2706-22.6[1]
Pseudomonas aeruginosaNCIM 2036-46.1[1]
Pseudomonas aeruginosaATCC 2785362.5-[4]
Pseudomonas aeruginosaMG4 - 16-[5]
Bacillus subtilisNCIM 2545-43[1]
Bacillus subtilis-5-[6]
Staphylococcus aureusMRSA ATCC 43300-73.6[1]
Staphylococcus aureusATCC 653862.5-[4]
Staphylococcus aureus-3-[6]
Enterococcus faecalisATCC 292123.9-[4]
Clostridium perfringensATCC 13124500-[4]
Chromobacterium violaceum-4 - 16-[5]
Table 2: Half-maximal Inhibitory Concentration (IC50) of Prodigiosin Against Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)IC50 (nM)Reference
NCI-H292Mucoepidermoid carcinoma3.6-[10]
Hep-2Laryngeal carcinoma3.4-[10]
MCF-7Breast adenocarcinoma5.1-[10]
HL-60Promyelocytic leukemia1.7-[10]
A549Lung carcinoma0.39-[12][13]
HT29Colon adenocarcinoma0.45-[12][13]
SGC7901Gastric adenocarcinoma1.30-[12]
HepG2Hepatocellular carcinoma8.7527,000[14]
H460Lung cancer7.723,000[14]
MDA-MB-231Breast adenocarcinoma0.62-[15]
HCT116Colon carcinoma0.70-[15]
A375Melanoma1.25-[15]

The Regulatory Maze: Signaling Pathways of Prodigiosin Biosynthesis

The production of prodigiosin is a tightly regulated process, orchestrated by a complex network of signaling pathways that respond to both internal and external cues. At the heart of this regulation lies the pig gene cluster , which encodes the biosynthetic enzymes responsible for synthesizing prodigiosin from common metabolic precursors.[8][16]

The pig Gene Cluster: The Prodigiosin Factory

The pig gene cluster, typically comprising 14-15 genes ( pigA-N or pigA-O), directs the bifurcated biosynthesis of prodigiosin.[2][8][16] One branch leads to the formation of 2-methyl-3-amyl-pyrrole (MAP), while the other produces 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[16] The final step involves the condensation of MAP and MBC, catalyzed by the enzyme PigC, to form the characteristic red pigment.[16]

pig_biosynthesis cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis pigB, pigD, pigE pigB, pigD, pigE MAP MAP pigB, pigD, pigE->MAP Produce Precursors_MAP Metabolic Precursors Precursors_MAP->pigB, pigD, pigE Multiple steps PigC PigC MAP->PigC pigA, pigF-N pigA, pigF-N MBC MBC pigA, pigF-N->MBC Produce Precursors_MBC Metabolic Precursors Precursors_MBC->pigA, pigF-N Multiple steps MBC->PigC Prodigiosin Prodigiosin PigC->Prodigiosin Condensation

Prodigiosin Biosynthesis Pathway.
A Symphony of Regulators: Transcriptional Control

The expression of the pig gene cluster is controlled by a hierarchical network of transcriptional regulators that integrate various environmental signals.

The EnvZ/OmpR two-component system plays a crucial positive regulatory role in prodigiosin biosynthesis.[2][17][18][19][20] The sensor kinase EnvZ perceives environmental signals, leading to the phosphorylation of the response regulator OmpR.[17][20] Phosphorylated OmpR then directly binds to the promoter region of the pig gene cluster, activating its transcription.[17][18][21]

envz_ompr_regulation Environmental_Signal Environmental_Signal EnvZ EnvZ Environmental_Signal->EnvZ Activates OmpR OmpR EnvZ->OmpR Phosphorylates P_OmpR OmpR-P OmpR->P_OmpR pig_promoter pig Promoter P_OmpR->pig_promoter Binds and Activates pig_genes pig Gene Cluster pig_promoter->pig_genes Transcription Prodigiosin Prodigiosin pig_genes->Prodigiosin Translation & Biosynthesis

EnvZ/OmpR Regulatory Pathway.

In contrast to EnvZ/OmpR, the transcriptional regulators HexS and Fnr act as repressors of prodigiosin synthesis.[22][23][24][25][26] HexS, a LysR-family transcriptional regulator, directly binds to the upstream region of the pigA gene, the first gene in the operon, thereby downregulating its transcription.[22][23] Similarly, Fnr, an oxygen sensor, negatively regulates prodigiosin production under aerobic conditions by binding to the promoter of the pig gene cluster.[26]

hexs_fnr_regulation HexS HexS pig_promoter pig Promoter HexS->pig_promoter Binds and Represses Fnr Fnr Fnr->pig_promoter Binds and Represses pig_genes pig Gene Cluster pig_promoter->pig_genes Transcription Prodigiosin Prodigiosin pig_genes->Prodigiosin Translation & Biosynthesis

HexS and Fnr Negative Regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of prodigiosin.

Extraction and Purification of Prodigiosin

This protocol describes a common method for extracting and purifying prodigiosin from Serratia marcescens cultures.

Materials:

  • Serratia marcescens culture broth

  • Acidified methanol (B129727) (e.g., methanol with 4% v/v 1 M HCl) or acetone

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for column chromatography (e.g., chloroform:methanol gradient)

  • Thin-layer chromatography (TLC) plates

  • Spectrophotometer

Procedure:

  • Cell Harvesting: Centrifuge the Serratia marcescens culture broth (e.g., at 8000 x g for 15 minutes) to pellet the cells.[27][28] Discard the supernatant.

  • Extraction: Resuspend the cell pellet in acidified methanol or acetone.[28][29] Vortex or sonicate the mixture to lyse the cells and release the pigment.

  • Clarification: Centrifuge the mixture again (e.g., at 5000 x g for 15 minutes) to pellet the cell debris.[28] Collect the colored supernatant containing the crude prodigiosin extract.[28]

  • Concentration: Concentrate the crude extract using a rotary evaporator to remove the solvent.[30]

  • Purification by Column Chromatography: a. Prepare a silica gel column equilibrated with the starting solvent (e.g., 100% chloroform). b. Dissolve the concentrated crude extract in a minimal amount of the starting solvent and load it onto the column. c. Elute the pigment using a gradient of a more polar solvent (e.g., methanol in chloroform).[30] d. Collect the red-colored fractions.

  • Purity Assessment: a. Analyze the collected fractions by TLC to assess purity.[27][30] b. Pool the pure fractions and evaporate the solvent.

  • Quantification: Dissolve the purified prodigiosin in a known volume of acidified ethanol (B145695) and measure the absorbance at its maximum wavelength (around 535 nm).[31][32] Calculate the concentration using the Beer-Lambert law and a known molar extinction coefficient.

extraction_workflow Start Start Culture Serratia marcescens Culture Start->Culture Centrifugation1 Centrifugation (Harvest Cells) Culture->Centrifugation1 Extraction Extraction with Acidified Methanol/Acetone Centrifugation1->Extraction Centrifugation2 Centrifugation (Remove Debris) Extraction->Centrifugation2 Concentration Rotary Evaporation Centrifugation2->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC TLC Analysis for Purity Column_Chromatography->TLC Quantification Spectrophotometric Quantification TLC->Quantification End End Quantification->End

Prodigiosin Extraction Workflow.
Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of prodigiosin against a target bacterium.

Materials:

  • Purified prodigiosin stock solution

  • Target bacterial strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow the target bacterium in broth to a specific optical density (e.g., 0.5 McFarland standard). Dilute the culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the prodigiosin stock solution in the broth medium.[33]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the prodigiosin dilutions and the control wells (growth control without prodigiosin and sterility control with broth only).

  • Incubation: Incubate the plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of prodigiosin that completely inhibits visible growth of the bacterium.[5] This can be determined visually or by measuring the optical density at 600 nm.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol details a method to assess prodigiosin-induced apoptosis in cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[34]

Materials:

  • Cancer cell line of interest

  • Purified prodigiosin

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of prodigiosin for a specific duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: a. Resuspend the cell pellet in the provided binding buffer. b. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[35] c. Incubate the cells in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative
    • Early apoptotic cells: Annexin V-positive and PI-negative
    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

Prodigiosin is a remarkable secondary metabolite with a diverse and potent biological repertoire. For the producing bacteria, it serves as a crucial tool for survival, enabling them to thrive in competitive microbial communities. Its role as an antimicrobial agent is well-established, and its intricate regulation highlights its importance to the organism's physiology. For researchers and drug development professionals, a deep understanding of the biological role of prodigiosin in its native producers is essential. This knowledge not only provides insights into microbial ecology and evolution but also lays the foundation for the rational design of novel therapeutics that can harness the power of this crimson wonder. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide serve as a valuable resource to propel further research and development in this exciting field.

References

An In-depth Technical Guide to the Regulation of Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory network governing the biosynthesis of prodigiosin (B1679158), a tripyrrole secondary metabolite produced by Serratia marcescens and other bacteria. Prodigiosin and its analogs are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antibacterial, immunosuppressive, and anticancer properties. Understanding the molecular mechanisms that control its production is critical for strain improvement, optimization of fermentation processes, and the potential bioengineering of novel derivatives.

Core Regulatory Architecture: The pig Operon

The biosynthesis of prodigiosin is primarily encoded by the pig gene cluster, spanning from pigA to pigN. These genes are organized into a single operon, with transcription initiating from a promoter region upstream of pigA. The expression of this operon is tightly controlled by a complex hierarchy of regulatory systems that integrate various intracellular and environmental signals.

Key Signaling Pathways in Prodigiosin Regulation

The production of prodigiosin is not a constitutive process; rather, it is modulated by a sophisticated network of signaling pathways, including two-component systems and quorum sensing, which respond to cell density, environmental stressors, and nutrient availability.

Two-Component Systems (TCS)

Two-component systems are a primary means by which bacteria sense and respond to their environment. Several TCS have been identified as key players in the regulation of the pig operon in Serratia marcescens.

  • RcsB: The Rcs phosphorelay system, particularly the response regulator RcsB, acts as a negative regulator of prodigiosin synthesis.[1][2] Disruption of the rcsB gene leads to a significant increase in prodigiosin production. This regulation is indirect; RcsB does not bind to the pigA promoter but instead represses the transcription of the flhDC operon.[1][3] FlhDC is a master regulator of flagellar synthesis and a known positive activator of the pig operon. Therefore, by repressing flhDC, RcsB indirectly inhibits prodigiosin biosynthesis.[1][3][4]

  • EnvZ/OmpR: In contrast to the Rcs system, the EnvZ/OmpR two-component system is a positive regulator of prodigiosin production.[5][6] The response regulator OmpR directly binds to the promoter region of the pig gene cluster to activate its transcription.[6] Deletion of ompR or the sensor kinase gene envZ results in a dramatic loss of prodigiosin production.[5]

  • CpxR/A: The CpxR/A system also appears to negatively regulate prodigiosin biosynthesis, although its mechanism is complex. Deletion of the sensor kinase gene cpxA leads to a significant decrease in prodigiosin production, while deletion of the response regulator cpxR has no effect.[7] This suggests that the phosphatase activity of CpxA is crucial for relieving the CpxR-mediated repression of the pig operon.[7]

  • RssB/A: The RssB/A two-component system is a direct negative regulator. The phosphorylated response regulator RssB binds directly to the pigA promoter region, repressing transcriptional activity.[8]

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Serratia strains, prodigiosin production is under the control of an N-acyl homoserine lactone (AHL)-based QS system, typically involving SmaI/SmaR or SwrI/SwrR homologs.[5][9] The SmaI synthase produces AHL signal molecules, which, upon reaching a threshold concentration, bind to the SmaR transcriptional regulator. This complex then activates the expression of target genes, including the pig operon.

Other Transcriptional Regulators

Several other transcriptional factors play crucial roles in fine-tuning prodigiosin expression:

  • HexS: A LysR-type transcriptional regulator that acts as a direct repressor.[10][11] HexS binds to the promoter region of pigA and inhibits its transcription.[10] This repression is particularly important in the presence of glucose.[12]

  • PigP: A member of the XRE family of transcription factors, PigP is a master positive regulator.[13] It directly activates the transcription of the pigA operon.[14][15] The expression and activity of PigP are, in turn, regulated by other global regulators like CRP and HexS.[11][14][15]

  • PtrA: This metalloendopeptidase positively regulates prodigiosin synthesis.[16][17][18] A ptrA-disrupted mutant shows significantly reduced transcription of the pig gene cluster.[16][17]

Below is a diagram illustrating the major regulatory pathways controlling the pig operon.

Prodigiosin_Regulation cluster_TCS Two-Component Systems cluster_QS Quorum Sensing cluster_OtherRegs Other Regulators EnvZ EnvZ (Sensor Kinase) OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphorylates pigA_promoter pigA Promoter OmpR->pigA_promoter Activates RcsB RcsB (Response Regulator) FlhDC FlhDC (Activator) RcsB->FlhDC Represses FlhDC->pigA_promoter Activates SmaI SmaI (AHL Synthase) AHL AHL SmaI->AHL Synthesizes SmaR SmaR (Regulator) AHL->SmaR Binds & Activates SmaR->pigA_promoter Activates HexS HexS PigP PigP HexS->PigP Represses HexS->pigA_promoter Represses PigP->pigA_promoter Activates PtrA PtrA PtrA->pigA_promoter Activates CRP CRP CRP->PigP Represses pigOperon pigA-N Operon (Biosynthesis) pigA_promoter->pigOperon Transcription Prodigiosin Prodigiosin pigOperon->Prodigiosin Synthesis

Overview of Prodigiosin Regulatory Pathways.

Quantitative Effects of Regulators on Prodigiosin Production

The impact of these regulatory elements on prodigiosin synthesis can be quantified by comparing production levels in wild-type strains versus mutant strains. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Two-Component System Gene Deletions on Prodigiosin Production
Gene(s) Deleted Effect on Prodigiosin Production Reference
rcsBSignificantly increased production[1][19]
ompR839.3-fold decrease in production[5]
envZ54-fold decrease in production[5]
cpxA72.7-fold decrease in production[5]
cpxRNo significant effect[7]
Table 2: Effect of Other Regulator Gene Deletions on pig Gene Expression and Prodigiosin Production
Gene(s) Deleted Effect Reference
ptrA4.20-fold reduction in pigA expression[16]
ptrAProduction reduced to ~30% of wild-type[11]
hexSAbolished glucose-inhibition of pigA expression[12]
pigPSignificant reduction in pigA transcription[14]
rcsA13.1-fold decrease in production[5]

Influence of Environmental Factors

Prodigiosin production is highly sensitive to environmental conditions. Optimizing these factors is a key strategy for enhancing yield in industrial settings.

Table 3: Influence of Physicochemical Parameters on Prodigiosin Production
Parameter Optimal Condition / Effect Reference
Temperature Production is optimal at ~28-30°C and strongly inhibited at 37°C. This is controlled at the transcriptional level, partly via HexS.
pH Optimal production is generally observed in the neutral to slightly alkaline range (pH 7.0-8.0).
Glucose High concentrations of glucose inhibit prodigiosin production, an effect mediated by HexS.[12]
Phosphate Phosphate limitation can stimulate prodigiosin production.
Oxygen Aerobic conditions are necessary for pigment production.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of prodigiosin regulation.

Prodigiosin Extraction and Quantification

This protocol is used to measure the amount of prodigiosin produced by a bacterial culture.

Materials:

  • Bacterial culture broth

  • Acidified ethanol (B145695) (4% 1M HCl in 95% ethanol) or Acidified methanol (B129727) (4 mL 1M HCl in 96 mL methanol)

  • Spectrophotometer

  • Microcentrifuge and tubes

Procedure:

  • Grow Serratia marcescens cultures under desired experimental conditions.

  • Harvest 1 mL of culture by centrifugation at 12,000 rpm for 5 minutes.

  • Discard the supernatant. Resuspend the cell pellet in 1 mL of distilled water to measure the optical density at 600 nm (OD₆₀₀) for normalization to cell biomass.

  • For pigment extraction, harvest another 1 mL of the same culture by centrifugation (12,000 rpm, 5 min).

  • Discard the supernatant and add 1 mL of acidified ethanol or methanol to the cell pellet.

  • Vortex vigorously for 30-60 seconds to lyse the cells and fully extract the red pigment.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the cell debris.

  • Carefully transfer the colored supernatant to a clean cuvette.

  • Measure the absorbance of the supernatant at 534 nm (A₅₃₄) using acidified ethanol/methanol as a blank.

  • Calculate the relative prodigiosin production as the ratio of A₅₃₄ / OD₆₀₀.

Gene Inactivation using Lambda Red Recombineering

This method allows for the targeted knockout of regulatory genes in Serratia marcescens to study their function. This protocol is a generalized representation based on established methods.[20][21]

Gene_Knockout_Workflow cluster_prep Step 1: Prepare Targeting Cassette cluster_recombine Step 2: Recombination cluster_verify Step 3: Selection & Verification P1 Design 70-mer Primers (50bp homology arms + 20bp priming site) P2 Amplify Antibiotic Resistance Gene (e.g., KanR) with designed primers P1->P2 P3 Purify PCR Product (Linear dsDNA targeting cassette) P2->P3 R1 Transform S. marcescens with plasmid expressing Lambda Red genes (e.g., pKD46, temperature-sensitive) R2 Grow cells at permissive temp (30°C) to mid-log phase R1->R2 R3 Induce Red recombinase expression (Heat shock at 42°C for 15 min) R2->R3 R4 Prepare electrocompetent cells R3->R4 R5 Electroporate linear targeting cassette into induced cells R4->R5 R6 Recover cells in SOC medium at 30°C R5->R6 V1 Plate on selective media (e.g., LB + Kanamycin) V2 Isolate resistant colonies (mutants) V1->V2 V3 Verify gene replacement by PCR (using primers flanking the target gene) V2->V3 V4 Sequence PCR product to confirm correct insertion V3->V4

Workflow for Gene Knockout via Lambda Red Recombineering.
Analysis of pigA Gene Expression by RT-qPCR

This protocol measures the transcript levels of the pigA gene, providing insight into the transcriptional regulation of the entire pig operon. The protocol adheres to MIQE guidelines.

Materials:

  • S. marcescens cultures (wild-type and mutant)

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • Real-Time PCR System

  • Primers for pigA and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • RNA Extraction:

    • Grow wild-type and mutant strains to the desired growth phase (e.g., mid-log or stationary).

    • Harvest approximately 1x10⁹ cells by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions, ensuring rapid cell lysis to preserve RNA integrity.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.

    • Include a no-reverse transcriptase (NRT) control for each RNA sample to check for genomic DNA contamination.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for pigA or the housekeeping gene), and the diluted cDNA template.

    • Run the reaction on a Real-Time PCR system with a typical thermal profile:

      • Initial denaturation (e.g., 95°C for 5 min)

      • 40 cycles of: Denaturation (95°C for 15s), Annealing/Extension (e.g., 60-62°C for 40s).

      • Melt curve analysis to verify the specificity of the amplified product.

    • Run each sample, including NRT and no-template controls (NTC), in triplicate.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target gene (pigA) and the housekeeping gene (16S rRNA) for all samples.

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔCt = Ct(pigA) - Ct(16S rRNA) and ΔΔCt = ΔCt(mutant) - ΔCt(wild-type).

Conclusion and Future Directions

The regulation of prodigiosin biosynthesis is a model system for studying the complex control of secondary metabolism in bacteria. It involves a hierarchical network of global and specific regulators that respond to a multitude of signals. While significant progress has been made in identifying the key players, future research will likely focus on elucidating the precise molecular interactions between these regulatory pathways, understanding the environmental signals that trigger them, and applying this knowledge to rationally engineer Serratia marcescens for enhanced production of prodigiosin and its valuable derivatives. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for professionals engaged in this exciting field of research and development.

References

Quorum Sensing and the Regulation of Prodigiosin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by several bacterial species, has garnered significant attention for its wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. The biosynthesis of this secondary metabolite is a tightly regulated process, often orchestrated by the cell-to-cell communication mechanism known as quorum sensing (QS). This technical guide provides an in-depth exploration of the core relationship between quorum sensing and prodigiosin production, with a primary focus on the model organism Serratia marcescens. It details the intricate signaling pathways, presents quantitative data on the impact of QS, and offers comprehensive experimental protocols for the study of this fascinating regulatory network. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development seeking to understand and manipulate prodigiosin biosynthesis.

Introduction to Prodigiosin and Quorum Sensing

Prodigiosin and its analogs are a family of secondary metabolites characterized by a common pyrrolyl pyrromethene skeleton.[1] They are produced by various Gram-negative and Gram-positive bacteria, most notably by species of Serratia, Vibrio, and Streptomyces. The potent bioactivities of prodigiosin make it a promising candidate for therapeutic applications.

Quorum sensing is a sophisticated bacterial communication system that allows microbial populations to coordinate gene expression in a cell-density-dependent manner. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are a common class of autoinducers. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to the activation or repression of target genes, including those involved in virulence, biofilm formation, and secondary metabolite production.[2]

In many strains of Serratia marcescens, the production of prodigiosin is intricately linked to quorum sensing, making it an excellent model system for studying the regulation of secondary metabolism.[3][4] Understanding this connection is crucial for optimizing prodigiosin yields for biotechnological purposes and for developing novel antimicrobial strategies that target quorum sensing, a concept known as quorum quenching.

The Molecular Machinery: Prodigiosin Biosynthesis

The biosynthesis of prodigiosin is a bifurcated pathway that culminates in the condensation of two pyrrole (B145914) precursors: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[1] The genetic blueprint for this pathway is encoded within the pig gene cluster, which in Serratia spp. consists of 14 genes, pigA through pigN.[4]

  • MAP Biosynthesis: The pigB, pigD, and pigE genes are responsible for the synthesis of MAP.

  • MBC Biosynthesis: The pigA, pigF, pigG, pigH, pigI, pigJ, pigK, pigL, and pigM genes are involved in the production of MBC.

  • Condensation: The pigC gene product catalyzes the final condensation of MAP and MBC to form prodigiosin.[4]

The expression of the pig operon is the primary point of regulation by quorum sensing systems.

Diagram: Simplified Prodigiosin Biosynthesis Pathway

Prodigiosin_Biosynthesis cluster_MAP MAP Pathway cluster_MBC MBC Pathway cluster_condensation Final Condensation pigBDE pigB, pigD, pigE MAP 2-methyl-3-amyl-pyrrole (MAP) pigBDE->MAP pigC PigC MAP->pigC pigAFGHIJKLMN pigA, pigF-N MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) pigAFGHIJKLMN->MBC MBC->pigC Prodigiosin Prodigiosin pigC->Prodigiosin

Caption: A simplified diagram of the bifurcated prodigiosin biosynthesis pathway in Serratia marcescens.

Quorum Sensing Regulation of Prodigiosin in Serratia marcescens

Serratia marcescens employs sophisticated quorum sensing systems to control prodigiosin production. The two primary systems described are the SmaI/SmaR and SpnI/SpnR systems, both of which are homologs of the archetypal LuxI/LuxR system.

The SmaI/SmaR System

The SmaI/SmaR system is a well-characterized regulator of prodigiosin.[4]

  • SmaI: This is the AHL synthase, responsible for producing N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL).

  • SmaR: This is a transcriptional regulator. In the absence of its cognate AHLs, SmaR acts as a repressor, binding to the promoter region of the pig operon and blocking transcription.

  • Activation: As cell density increases, the accumulation of C4-HSL and C6-HSL leads to their binding with SmaR. This complex is unable to bind to the pig promoter, thereby derepressing the operon and initiating prodigiosin biosynthesis.[3]

Diagram: SmaI/SmaR Signaling Pathway

SmaIR_Pathway Low Cell Density: SmaR represses pig operon. High Cell Density: AHLs bind SmaR, derepressing the pig operon. cluster_cell Serratia marcescens cell SmaI SmaI (AHL Synthase) AHL_in AHLs (C4-HSL, C6-HSL) SmaI->AHL_in Synthesizes SmaR SmaR (Transcriptional Regulator) pig_operon pig Operon SmaR->pig_operon Represses Prodigiosin Prodigiosin pig_operon->Prodigiosin Biosynthesis AHL_in->SmaR Binds to AHL_out AHLs AHL_in->AHL_out Diffusion

Caption: The SmaI/SmaR quorum sensing circuit regulating prodigiosin production in Serratia marcescens.

The SpnI/SpnR System

Some strains of S. marcescens utilize the SpnI/SpnR system, which functions similarly to the SmaI/SmaR system.[4]

  • SpnI: The AHL synthase.

  • SpnR: The transcriptional regulator that controls the pig operon.

The interplay and potential hierarchy between these two systems can be strain-dependent.

Quantitative Impact of Quorum Sensing on Prodigiosin Production

The deletion of key quorum sensing genes has a quantifiable impact on prodigiosin production. The following tables summarize representative data from studies on Serratia marcescens.

Table 1: Effect of Quorum Sensing Gene Mutations on Prodigiosin Production

StrainRelevant GenotypeProdigiosin Production (Relative to Wild-Type)Reference
S. marcescens ATCC 274luxS mutantDecreased[5]
S. marcescensslyA mutant~246-fold decrease[4]
S. marcescensrpoS mutant~12.6-fold decrease[4]
S. marcescens JNB5-1ompR mutant~5-fold decrease (10.21 mg/L vs 51.22 mg/L in wild-type)[6]

Table 2: Influence of Exogenous AHLs on Prodigiosin Production in QS-Deficient Mutants

StrainMutant BackgroundExogenous AHL AddedConcentrationEffect on Prodigiosin ProductionReference
S. marcescens AS-1SspnI mutantC6-HSL5 µMStimulation of production[2]
S. marcescens AS-1SspnI mutantC4-HSLNot specifiedNo stimulation[2]
Serratia sp. ATCC 39006AHL-deficientC4-HSLNot specifiedStrong induction[7]

Note: The exact quantitative effects can vary significantly based on the specific strain, culture conditions, and measurement techniques.

Quorum Sensing and Prodigiosin in Vibrio

While Serratia is the most studied model, other bacteria like Vibrio psychoerythrus are also known producers of prodigiosin. However, the direct regulation of prodigiosin biosynthesis by the well-characterized Vibrio quorum sensing systems (which often involve multiple autoinducers and complex phosphorelay cascades) is not as clearly elucidated as in Serratia. Further research is needed to fully understand the regulatory networks in these organisms.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the link between quorum sensing and prodigiosin production.

Quantification of Prodigiosin

This protocol is based on the spectrophotometric analysis of extracted prodigiosin.

Materials:

  • Bacterial culture

  • Acidified methanol (B129727) (4 mL of 1 M HCl in 96 mL of methanol) or acidified ethanol.

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Vortex mixer

Procedure:

  • Grow the bacterial strain of interest under desired conditions (e.g., in Luria-Bertani broth at 28-30°C for 24-48 hours).

  • Harvest 1 mL of the culture by centrifugation at 10,000 x g for 10 minutes.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of acidified methanol.

  • Vortex vigorously for 30-60 seconds to ensure complete extraction of the pigment.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the prodigiosin, to a clean tube.

  • Measure the absorbance of the supernatant at 535 nm using a spectrophotometer. Use acidified methanol as a blank.[4]

  • To account for differences in cell density, normalize the absorbance reading to the optical density of the culture at 600 nm (A535/OD600).

Construction of a Quorum Sensing Gene Knockout Mutant in Serratia marcescens

This protocol provides a general workflow for creating a gene deletion mutant using homologous recombination, a common technique in bacterial genetics. Modern methods like CRISPR-Cas9 are also applicable.

Materials:

  • S. marcescens wild-type strain

  • Plasmids for homologous recombination (e.g., suicide vectors)

  • Antibiotics for selection

  • PCR reagents and primers

  • Electroporator and cuvettes (for transformation)

  • Standard molecular biology reagents and equipment

Procedure:

  • Construct the Deletion Cassette:

    • Using PCR, amplify the upstream and downstream flanking regions (homology arms) of the target QS gene (e.g., smaI).

    • Clone these homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene). The two arms should flank the resistance gene.

  • Transformation:

    • Introduce the constructed plasmid into the wild-type S. marcescens by a suitable transformation method, such as electroporation or conjugation.

  • Selection of Single Crossovers:

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance gene on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossovers:

    • Culture the single-crossover mutants in a medium without antibiotic selection to allow for a second recombination event.

    • Plate the culture on a medium that selects for cells that have lost the suicide vector backbone (e.g., using a sacB gene for sucrose (B13894) sensitivity).

  • Screening and Verification:

    • Screen the resulting colonies for the desired phenotype (e.g., loss of prodigiosin production).

    • Verify the gene deletion by PCR using primers that flank the target gene region and by DNA sequencing.

Diagram: Experimental Workflow for Investigating QS and Prodigiosin

Experimental_Workflow cluster_strains Strain Preparation cluster_culture Culturing and Treatment cluster_analysis Analysis start Start wt_strain Wild-Type S. marcescens start->wt_strain create_mutant Create QS Mutant (e.g., ΔsmaI) wt_strain->create_mutant culture_wt Culture Wild-Type wt_strain->culture_wt qs_mutant QS Mutant Strain create_mutant->qs_mutant culture_mutant Culture QS Mutant qs_mutant->culture_mutant add_ahl Culture QS Mutant with exogenous AHLs qs_mutant->add_ahl quantify_pg Quantify Prodigiosin (Spectrophotometry) culture_wt->quantify_pg culture_mutant->quantify_pg add_ahl->quantify_pg compare_results Compare Prodigiosin Levels quantify_pg->compare_results end Conclusion compare_results->end

Caption: A general workflow for studying the role of quorum sensing in prodigiosin production.

Conclusion and Future Directions

The regulation of prodigiosin production by quorum sensing in Serratia marcescens is a well-established and elegant example of how bacteria control secondary metabolism in response to population density. The SmaI/SmaR and SpnI/SpnR systems play a pivotal role in activating the pig biosynthetic gene cluster. This intricate regulatory network not only provides fundamental insights into bacterial communication but also presents opportunities for biotechnological applications.

For drug development professionals, the targeting of these QS systems offers a promising anti-virulence strategy. By disrupting bacterial communication, it may be possible to attenuate the pathogenicity of organisms like S. marcescens without imposing the selective pressure that leads to antibiotic resistance.

Future research should focus on several key areas:

  • Elucidating the regulatory networks in other prodigiosin-producing organisms , such as Vibrio psychoerythrus.

  • Investigating the hierarchical control and interplay between different regulatory systems (e.g., QS, two-component systems, and environmental signals) in controlling prodigiosin biosynthesis.

  • Developing and screening for potent quorum quenching molecules that can specifically inhibit prodigiosin production and other QS-dependent virulence factors.

By continuing to unravel the complexities of this system, the scientific community can harness the potential of prodigiosin for therapeutic use and develop novel strategies to combat bacterial infections.

References

The Crimson Tide of Therapeutics: A Technical Guide to Prodigiosin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosins, a family of tripyrrolic red pigments produced by various bacteria, have emerged as a compelling class of natural products with a broad spectrum of bioactivities. Their potent anticancer, antimicrobial, and immunosuppressive properties have positioned them as promising candidates for therapeutic development. This in-depth technical guide provides a comprehensive overview of prodigiosin (B1679158) derivatives, their chemical structures, biological activities, and the experimental methodologies used to evaluate them.

Core Structures and Derivatives

The characteristic structure of prodigiosins features a common tripyrrole skeleton. Variations in the alkyl substituents on the pyrrole (B145914) rings give rise to a diverse family of derivatives, each with potentially unique biological profiles. The core structure consists of three pyrrole rings, designated A, B, and C. Prodigiosin, the most well-known member of this family, is produced by Serratia marcescens and other bacteria. Other notable derivatives include cycloprodigiosin and undecylprodigiosin.[1] The biosynthesis of prodigiosin involves a bifurcated pathway where two precursors, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP), are synthesized separately and then condensed.[1]

Biological Activities of Prodigiosin Derivatives

Prodigiosin and its analogs exhibit a remarkable range of biological activities, making them attractive for various therapeutic applications.

Anticancer Activity

Prodigiosins have demonstrated potent cytotoxic effects against a wide array of cancer cell lines. Their mechanism of action is multifaceted, primarily inducing apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2]

Table 1: Anticancer Activity of Prodigiosin and its Derivatives (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
ProdigiosinA549 (Lung)1.30 µg/mL[3]
ProdigiosinA375 (Melanoma)1.25 µg/mL[3]
ProdigiosinMDA-MB-231 (Breast)0.62 µg/mL[3]
ProdigiosinHCT116 (Colon)1.30 µg/mL[3]
ProdigiosinHepG2 (Liver)50 µg/mL[1]
ProdigiosinMCF-7 (Breast)50 µg/mL[1]
Brominated Prodigiosin (PG-Br)A549 (Lung)4.50 µg/mL[3]
Brominated Prodigiosin (PG-Br)HCT116 (Colon)4.00 µg/mL[3]
Dibrominated Prodigiosin (PG-Br2)A549 (Lung)17.00 µg/mL[3]
Dibrominated Prodigiosin (PG-Br2)HCT116 (Colon)8.50 µg/mL[3]
A-ring methyl-substituted prodiginine (16ba)RT-112res (Bladder, cisplatin-resistant)18.8 nM[4]
Antimicrobial Activity

Prodigiosins also display significant activity against a broad spectrum of pathogenic bacteria and fungi. Their mechanism of antimicrobial action is thought to involve the disruption of cell membrane integrity and other cellular processes.

Table 2: Antimicrobial Activity of Prodigiosin (MIC values)

OrganismMIC (µg/mL)Reference
Escherichia coli15.9[5]
Pseudomonas aeruginosa46.1[5]
Staphylococcus aureus8
Bacillus subtilis43[5]
Klebsiella pneumoniae22.6[5]
Methicillin-resistant Staphylococcus aureus (MRSA)2.5-5 mg/L[6]
β-lactam-resistant Pseudomonas aeruginosa8-64[7]
Immunosuppressive Activity

Certain prodigiosin derivatives have been shown to possess immunosuppressive properties, suggesting their potential in treating autoimmune diseases and preventing organ transplant rejection. This activity is mediated, at least in part, through the inhibition of the JAK-STAT signaling pathway. Specifically, prodigiosins can inhibit the phosphorylation and activation of JAK-3, a tyrosine kinase crucial for cytokine signaling in immune cells.[8]

Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Prodigiosin Prodigiosin Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 activation Caspase3 Caspase-3 activation Apoptosis Apoptosis Mitochondrion Mitochondrion Bcl2 Bcl-2 family (Bax/Bak activation) Cytochrome_c Cytochrome c release Apaf1 Apaf-1 Caspase9 Caspase-9 activation

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression Modulates Prodigiosin Prodigiosin Prodigiosin->JAK Inhibits phosphorylation

Experimental Protocols

Extraction and Purification of Prodigiosin

This protocol describes a general method for the extraction and purification of prodigiosin from bacterial cultures.

Materials:

  • Bacterial culture producing prodigiosin (e.g., Serratia marcescens)

  • Centrifuge

  • Solvent for extraction (e.g., acidified ethanol, acetone, or ethyl acetate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Elution solvents (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture broth to pellet the cells containing the pigment.

  • Extraction: Resuspend the cell pellet in the extraction solvent. Agitate the mixture to ensure efficient extraction of the pigment. Centrifuge again to separate the cell debris from the pigment-containing solvent.

  • Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude prodigiosin extract.

  • Column Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar solvent.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

    • Collect the colored fractions.

  • Purity Assessment: Monitor the separation and assess the purity of the collected fractions using TLC. Combine the fractions containing the pure prodigiosin.

  • Final Concentration: Evaporate the solvent from the purified fractions to obtain the pure prodigiosin.

extraction_workflow Start Start Bacterial_Culture Bacterial Culture (e.g., Serratia marcescens) Start->Bacterial_Culture Centrifugation1 Centrifugation (Harvest Cells) Bacterial_Culture->Centrifugation1 Extraction Solvent Extraction (e.g., Acidified Ethanol) Centrifugation1->Extraction Centrifugation2 Centrifugation (Remove Debris) Extraction->Centrifugation2 Rotary_Evaporation Rotary Evaporation (Crude Extract) Centrifugation2->Rotary_Evaporation Column_Chromatography Silica Gel Column Chromatography Rotary_Evaporation->Column_Chromatography TLC_Analysis TLC Analysis (Purity Check) Column_Chromatography->TLC_Analysis Final_Evaporation Final Evaporation (Pure Prodigiosin) TLC_Analysis->Final_Evaporation End End Final_Evaporation->End

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Prodigiosin derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the prodigiosin derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Sterile Mueller-Hinton broth (for bacteria) or other appropriate broth

  • Prodigiosin derivative stock solution

  • Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the prodigiosin derivative in the broth directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the prodigiosin derivative that completely inhibits visible growth of the microorganism.

Conclusion

Prodigiosin and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, coupled with their unique chemical structures, make them a fascinating area of research for drug discovery and development. The methodologies outlined in this guide provide a framework for the extraction, purification, and evaluation of these promising natural products. Further research into the structure-activity relationships and mechanisms of action of prodigiosin derivatives will be crucial in unlocking their full therapeutic potential.

References

Prodigiosin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158) is a secondary metabolite renowned for its vibrant red pigmentation and diverse range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This tripyrrole alkaloid, primarily produced by Serratia marcescens and other microorganisms, has garnered significant attention in the fields of drug discovery and biotechnology. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of prodigiosin, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.

Chemical Structure

Prodigiosin is a member of the prodiginine family, characterized by a common tripyrrole skeleton. Its chemical structure consists of three pyrrole (B145914) rings, designated A, B, and C. Specifically, it is 2-methyl-3-pentyl-6-methoxyprodiginine.[1][2] The IUPAC name for prodigiosin is (2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of prodigiosin is presented in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₂₀H₂₅N₃O[4][5][6]
Molecular Weight 323.44 g/mol [3][4][5][6][7][8]
Appearance Dark red solid/pigment[9][10]
Melting Point 151-152 °C[9][11]
Boiling Point 554.3 ± 50.0 °C (Predicted)[10][11]
Solubility Soluble in chloroform, methanol (B129727), ethanol (B145695), acetone, acetonitrile, and DMSO.[1][2][5][12] Moderately soluble in ether and alcohol.[1][5] Insoluble in water.[1][2][12]
Stability Sensitive to light.[1] Stable in acidic pH but unstable under alkaline conditions.[12] Solutions in DMSO or methanol (2 mg/mL) are stable for at least 6 months at -20 °C.[12]
UV-Vis Absorption (λmax) In acidic media (e.g., acidified ethanol or methanol), it appears red with a sharp peak around 534-536 nm.[1][7][13][14][15][16] In alkaline environments, it turns orange-yellow with a broader peak centered around 470 nm.[13]
Mass Spectrometry (m/z) [M+H]⁺ ion peak observed at approximately 324.2 m/z.[1][13][15][17]
Thin Layer Chromatography (Rf) Rf values typically range from 0.9 to 0.95, indicating its non-polar nature.[1][13]

Experimental Protocols

Detailed methodologies for the extraction, purification, and characterization of prodigiosin are crucial for consistent and reproducible research.

Extraction and Purification of Prodigiosin

This protocol describes a common method for extracting and purifying prodigiosin from bacterial cultures.

  • Objective: To isolate prodigiosin from the biomass of a producing microorganism, such as Serratia marcescens.

  • Materials:

    • Bacterial culture broth containing prodigiosin

    • Methanol (absolute or acidified with 0.1 N HCl)[8][18]

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

    • Solvent system for column chromatography (e.g., chloroform:methanol, 9:1 v/v)[1]

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Solvent system for TLC (e.g., chloroform:methanol, 95:5 v/v)[19]

  • Procedure:

    • Cell Harvesting: Centrifuge the fermentation broth at 8,000-10,000 rpm for 15 minutes to pellet the bacterial cells.[18][20]

    • Extraction: Resuspend the cell pellet in acidified methanol.[8][18] Mix thoroughly by vortexing or shaking for 30 minutes.[1]

    • Cell Debris Removal: Centrifuge the mixture again at 10,000 rpm for 15 minutes to remove cell debris.[1]

    • Solvent Evaporation: Collect the supernatant containing the prodigiosin and concentrate it using a rotary evaporator to obtain a crude pigment extract.[1]

    • Column Chromatography: Purify the crude extract using a silica gel column. Elute the pigment with a chloroform:methanol (9:1 v/v) solvent system.[1]

    • TLC for Purity Check: Assess the purity of the collected fractions using TLC with a chloroform:methanol (95:5 v/v) mobile phase.[19] Prodigiosin will appear as a distinct red spot.

    • Final Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified prodigiosin.

Analytical Techniques
  • Objective: To determine the absorption spectrum and quantify prodigiosin.

  • Procedure:

    • Dissolve a known amount of purified prodigiosin in a suitable solvent (e.g., acidified methanol or ethanol).

    • Scan the absorbance of the solution in the wavelength range of 400-700 nm using a UV-Vis spectrophotometer.

    • The characteristic maximum absorbance (λmax) for prodigiosin in acidic solution will be observed around 535 nm.[14][21]

  • Objective: To assess the purity of a prodigiosin sample and for quantification.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of methanol and water or methanol and 0.1% glacial acetic acid (e.g., 65:35 v/v).[7][22]

    • Flow Rate: 1 mL/min.[7][22]

    • Detection: UV-Vis detector set at 535 nm.[22]

    • Injection Volume: 10-20 µL.[22]

  • Objective: To confirm the molecular weight of prodigiosin.

  • Procedure:

    • Dissolve the purified prodigiosin in a suitable solvent like methanol.

    • Introduce the sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS).

    • Acquire the mass spectrum in positive ion mode.

    • The protonated molecule [M+H]⁺ will be detected at an m/z of approximately 324.[17]

  • Objective: To elucidate the chemical structure of prodigiosin.

  • Procedure:

    • Dissolve the purified prodigiosin in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][18]

    • Acquire ¹H and ¹³C NMR spectra.

    • Key ¹H NMR signals include aromatic protons, a methoxy (B1213986) group singlet (~3.7-4.0 ppm), and aliphatic protons of the pentyl chain.[17][23]

    • ¹³C NMR will show signals corresponding to the 20 carbon atoms in the prodigiosin structure.[23]

Signaling Pathways and Logical Relationships

Prodigiosin's diverse biological effects are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosin is a bifurcated process involving the synthesis of two precursor molecules, 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), which are then condensed to form the final product.[11][24]

Prodigiosin_Biosynthesis cluster_MAP MAP Biosynthesis cluster_MBC MBC Biosynthesis Pyruvate Pyruvate MAP_intermediate 3-Acetyloctal Pyruvate->MAP_intermediate pigD 2-Octenal 2-Octenal 2-Octenal->MAP_intermediate MAP 2-Methyl-3-amyl-pyrrole (MAP) MAP_intermediate->MAP pigE, pigB Prodigiosin Prodigiosin MAP->Prodigiosin pigC L-Proline L-Proline MBC_intermediate Pyrrole Intermediates L-Proline->MBC_intermediate pigA, pigG, etc. Malonyl-CoA Malonyl-CoA Malonyl-CoA->MBC_intermediate MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC_intermediate->MBC MBC->Prodigiosin

Caption: Simplified biosynthetic pathway of prodigiosin.

Prodigiosin-Induced Apoptosis Signaling Pathway

Prodigiosin is known to induce apoptosis in cancer cells through multiple mechanisms, including the intrinsic mitochondrial pathway and endoplasmic reticulum (ER) stress.[10][11][13][25]

Apoptosis_Pathway cluster_Mitochondrial Mitochondrial Pathway cluster_ER ER Stress Pathway Prodigiosin Prodigiosin Bcl2 Bcl-2 family (balance disruption) Prodigiosin->Bcl2 ER Endoplasmic Reticulum Prodigiosin->ER Mitochondria Mitochondria Bcl2->Mitochondria Cytochrome c release Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_M Apoptosis Caspase3->Apoptosis_M PERK PERK-eIF2α- ATF4-CHOP ER->PERK IRE1a IRE1α-JNK ER->IRE1a Apoptosis_ER Apoptosis PERK->Apoptosis_ER IRE1a->Apoptosis_ER

Caption: Prodigiosin's induction of apoptosis via mitochondrial and ER stress pathways.

Quorum Sensing Regulation of Prodigiosin Synthesis

In Serratia marcescens, the production of prodigiosin is often regulated by quorum sensing, a cell-density dependent communication system.[6][17][21][24]

Quorum_Sensing cluster_QS Quorum Sensing Regulation Low_Density Low Cell Density SmaI SmaI Low_Density->SmaI High_Density High Cell Density High_Density->SmaI activates AHL N-acyl homoserine lactone (AHL) SmaI->AHL synthesizes SmaR SmaR (Repressor) AHL->SmaR binds and inactivates pig_operon pig Operon (Prodigiosin Synthesis Genes) SmaR->pig_operon represses No_Prodigiosin No Prodigiosin Production Prodigiosin_Prod Prodigiosin Production pig_operon->Prodigiosin_Prod

Caption: Quorum sensing control of prodigiosin production in Serratia.

Conclusion

Prodigiosin remains a molecule of significant interest due to its potent biological activities and potential therapeutic applications. A thorough understanding of its physical and chemical properties, coupled with robust and standardized experimental protocols, is essential for advancing research and development in this area. This technical guide provides a foundational resource for scientists and professionals working with this promising natural product.

References

Prodigiosin's Mechanism of Action: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of prodigiosin, focusing on its anticancer, antimicrobial, and immunosuppressive properties. Drawing from a wide array of scientific literature, this document details the key molecular pathways targeted by prodigiosin, presents quantitative data on its efficacy, and outlines detailed experimental protocols for the key assays cited. Included are mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the complex interactions of this promising natural compound.

Core Anticancer Mechanisms of Action

Prodigiosin exerts its potent anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, instigating cell cycle arrest, and causing DNA damage.[1][2] Notably, it has shown efficacy against a multitude of cancer cell lines, often with a degree of selectivity for malignant cells over normal cells.[3]

Induction of Apoptosis

Prodigiosin triggers programmed cell death through both caspase-dependent and caspase-independent pathways, with the mitochondrial pathway playing a central role.[4][5]

  • Mitochondrial Pathway Activation: Prodigiosin disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[5][6] Cytochrome c release activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[4]

  • Regulation of Bcl-2 Family Proteins: The apoptotic cascade is further regulated by prodigiosin's influence on the Bcl-2 protein family. It has been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[7]

  • MAPK and ERK Signaling Pathways: The mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways are also implicated in prodigiosin-induced apoptosis.[8][9] Activation of the ERK signaling pathway has been demonstrated to be involved in both prodigiosin-induced apoptosis and the inhibition of autophagy in certain cancer cell lines.[8]

  • Endoplasmic Reticulum (ER) Stress: Prodigiosin can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis, often mediated by the transcription factor CHOP.[7]

Cell Cycle Arrest

Prodigiosin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, depending on the cell type. This is a crucial mechanism for its anti-proliferative activity.

DNA Damage and Topoisomerase Inhibition

Prodigiosin interacts with DNA and interferes with its replication and maintenance machinery.

  • Copper-Mediated DNA Cleavage: In the presence of copper ions (Cu(II)), which are often found in higher concentrations in cancer cells, prodigiosin can catalyze the oxidative cleavage of double-stranded DNA.[1][10][11][12] This process is thought to involve the formation of a prodigiosin-copper complex that generates reactive oxygen species (ROS).[13]

  • Topoisomerase Inhibition: Prodigiosin acts as a dual inhibitor of topoisomerase I and II.[14] By intercalating into the DNA, it prevents these enzymes from relaxing DNA supercoils, which is essential for replication and transcription, ultimately leading to DNA strand breaks.[14][15]

Core Antimicrobial Mechanisms of Action

Prodigiosin exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[16] Its mechanisms are multifaceted, primarily targeting the cell membrane and essential cellular processes.

Disruption of the Plasma Membrane

The hydrophobic nature of prodigiosin allows it to intercalate into the bacterial cell membrane, leading to a loss of membrane integrity and function.[17][18] This disruption results in the leakage of vital intracellular components, such as ions and metabolites, ultimately causing cell death.[17]

Generation of Reactive Oxygen Species (ROS)

Prodigiosin can induce the production of ROS within bacterial cells, leading to oxidative stress.[19] This oxidative damage targets crucial biomolecules, including DNA, proteins, and lipids, contributing to the bactericidal effect.[19]

Inhibition of Biofilm Formation and Quorum Sensing

Prodigiosin has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.[6][20] This anti-biofilm activity is partly attributed to the generation of ROS that can damage the biofilm matrix.[19][20] Furthermore, prodigiosin can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.[21][22]

Inhibition of DNA Gyrase and Topoisomerase IV

Similar to its anticancer mechanism, prodigiosin can inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and segregation in bacteria.[23][24]

Core Immunosuppressive Mechanisms of Action

Prodigiosin demonstrates potent immunosuppressive properties, primarily by targeting T-cell activation and proliferation.[25][26]

Inhibition of T-Cell Proliferation

Prodigiosin selectively suppresses the proliferation of T-lymphocytes induced by mitogens like concanavalin (B7782731) A, while having minimal effect on B-cell proliferation.[26][27][28]

Interference with IL-2 Signaling

A key mechanism of prodigiosin's immunosuppressive activity is the inhibition of the interleukin-2 (B1167480) (IL-2) signaling pathway. It achieves this by down-regulating the expression of the IL-2 receptor alpha-chain (IL-2Rα), which is crucial for T-cell activation and differentiation.[27][29]

Inhibition of Janus Kinase 3 (Jak3)

Prodigiosin has been identified as an inhibitor of Janus kinase 3 (Jak3), a tyrosine kinase that is critical for signal transduction downstream of cytokine receptors, including the IL-2 receptor.[25][26] By inhibiting Jak3, prodigiosin effectively blocks the signaling cascade required for T-cell activation and function.

Quantitative Data

The following tables summarize the reported efficacy of prodigiosin against various cancer cell lines and microbial species.

Table 1: Anticancer Activity of Prodigiosin (IC50 Values)

Cancer Cell LineCell TypeIC50 (µg/mL)Reference
A549Human Lung Carcinoma0.39 - 1.30[1][20]
HT29Human Colon Adenocarcinoma0.45[20]
SGC7901Human Gastric Adenocarcinoma1.30[20]
NCHI-H292Human Mucoepidermoid Pulmonary Carcinoma3.6[17]
Hep-2Human Larynx Epidermoid Carcinoma3.4[17]
MCF-7Human Breast Adenocarcinoma5.1[17]
HL-60Human Promyelocytic Leukemia1.7[17]
A375Human Malignant Melanoma1.25[1]
MDA-MB-231Human Breast Adenocarcinoma0.62[1]
HCT116Human Colorectal Carcinoma0.70[1]
HepG2Human Hepatocellular Carcinoma8.75[2]
LU-1Human Lung Adenocarcinoma<2[2]
KBHuman Oral Epidermoid Carcinoma<2[2]

Table 2: Antimicrobial Activity of Prodigiosin (MIC Values)

Microbial SpeciesTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria8 - 16[30]
MRSAGram-positive Bacteria>10[4]
Enterococcus faecalisGram-positive Bacteria3.9[5]
Escherichia coliGram-negative Bacteria10 - 62.5[4][5]
Pseudomonas aeruginosaGram-negative Bacteria4 - 62.5[5][30]
Chromobacterium violaceumGram-negative Bacteria4[30]
Klebsiella pneumoniaeGram-negative Bacteria22.6 µM[8]
Bacillus subtilisGram-positive Bacteria5[16]
Bacillus cereusGram-positive Bacteria4[16]
Candida albicansFungus0.3 (30% growth reduction)[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][25][31][32]

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a suitable culture flask and incubate. Treat cells with prodigiosin at the desired concentrations for a specified time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization. Combine the cell populations.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][19][21][27][33]

  • Cell Culture and Treatment: Culture and treat cells with prodigiosin as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate.

  • PI Staining: Add propidium iodide staining solution and incubate at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

This assay measures the ability of prodigiosin to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or II.[12][29][30][33][34]

  • Reaction Setup: In a microcentrifuge tube on ice, combine supercoiled plasmid DNA (e.g., pBR322), 10X topoisomerase assay buffer, and sterile water.

  • Inhibitor Addition: Add various concentrations of prodigiosin (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Add purified human topoisomerase I or II to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in a higher proportion of supercoiled DNA compared to the control.

This assay assesses the ability of prodigiosin to induce DNA strand breaks in the presence of copper.[3][20][35][36][37]

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), a buffer solution (e.g., Tris-HCl), and CuCl₂.

  • Prodigiosin Addition: Add varying concentrations of prodigiosin to the reaction tubes.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis: Analyze the DNA by agarose gel electrophoresis as described for the topoisomerase inhibition assay. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates DNA cleavage.

Antimicrobial Activity Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilutions: Perform a serial two-fold dilution of prodigiosin in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no prodigiosin) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of prodigiosin in which no visible growth (turbidity) is observed.

This assay quantifies the ability of prodigiosin to inhibit biofilm formation.[1][2][16][25][38]

  • Culture Preparation: Grow the test bacterium in a suitable medium.

  • Treatment and Incubation: In a 96-well plate, add the bacterial culture and different concentrations of prodigiosin. Incubate the plate to allow for biofilm formation (e.g., 24-48 hours).

  • Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature.

  • Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the stained biofilm with a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates inhibition of biofilm formation.

This assay uses a fluorescent dye that only enters cells with compromised membranes.[6][8][22][24][39]

  • Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer.

  • Treatment: Treat the bacterial suspension with prodigiosin at various concentrations.

  • Staining: Add SYTOX Green nucleic acid stain to the bacterial suspensions.

  • Incubation: Incubate in the dark at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Immunosuppressive Activity Assays

This assay measures the proliferation of T-cells in response to a mitogen.

  • Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) containing T-cells from a suitable donor.

  • Cell Culture and Treatment: Culture the cells in a 96-well plate in the presence of a T-cell mitogen (e.g., Concanavalin A or Phytohemagglutinin) and varying concentrations of prodigiosin.

  • [³H]-Thymidine Pulse: After a period of incubation (e.g., 48-72 hours), add [³H]-thymidine to each well and incubate for an additional period (e.g., 18 hours).

  • Cell Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a liquid scintillation counter. A decrease in counts indicates inhibition of T-cell proliferation.

The MLR assesses the proliferative response of lymphocytes from one individual to those of a genetically different individual, mimicking an allogeneic immune response.[15][17]

  • Cell Preparation: Isolate PBMCs from two different donors. Treat the "stimulator" cells with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the "responder" cells with the treated "stimulator" cells in a 96-well plate in the presence of different concentrations of prodigiosin.

  • Proliferation Assessment: After several days of incubation, assess the proliferation of the responder cells using the [³H]-thymidine incorporation assay as described above.

Visualizations

Signaling Pathways

prodigiosin_anticancer_pathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus prodigiosin Prodigiosin ros ROS Generation prodigiosin->ros er_stress ER Stress prodigiosin->er_stress erk ERK Pathway prodigiosin->erk jak3 Jak3 prodigiosin->jak3 Inhibition il2r IL-2Rα prodigiosin->il2r Inhibition mito ΔΨm Disruption prodigiosin->mito dna DNA prodigiosin->dna Cu(II)-mediated Cleavage topo1_2 Topoisomerase I/II prodigiosin->topo1_2 Inhibition ros->mito chop CHOP er_stress->chop bax Bax chop->bax bcl2 Bcl-2 chop->bcl2 Inhibition bax->mito bcl2->mito cyto_c Cytochrome c casp9 Caspase-9 cyto_c->casp9 Activation casp3 Caspase-3 casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis erk->apoptosis tcell_prolif T-Cell Proliferation jak3->tcell_prolif il2r->tcell_prolif mito->cyto_c Release dna_damage DNA Damage dna->dna_damage dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest

Caption: Overview of Prodigiosin's Multifaceted Mechanism of Action.

Experimental Workflows

apoptosis_workflow start Start step1 Seed and Culture Cells start->step1 step2 Treat with Prodigiosin step1->step2 step3 Harvest Adherent and Floating Cells step2->step3 step4 Wash with PBS step3->step4 step5 Resuspend in Binding Buffer step4->step5 step6 Add Annexin V-FITC and PI step5->step6 step7 Incubate in Dark step6->step7 step8 Analyze by Flow Cytometry step7->step8 end End step8->end mic_workflow start Start step1 Prepare Bacterial Inoculum start->step1 step2 Serial Dilution of Prodigiosin in 96-well Plate step1->step2 step3 Inoculate Wells with Bacteria step2->step3 step4 Incubate Plate step3->step4 step5 Visually Inspect for Turbidity step4->step5 step6 Determine Lowest Concentration with No Growth (MIC) step5->step6 end End step6->end

References

The Crimson Tide of Apoptosis: A Technical Guide to the Anticancer Properties of Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has emerged as a compelling candidate in oncology research.[1][2] Its potent cytotoxic effects against a broad spectrum of cancer cell lines, coupled with a favorable toxicity profile towards normal cells, underscore its therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the anticancer properties of prodigiosin, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Mechanisms of Anticancer Activity

Prodigiosin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), promoting autophagy-mediated cell death, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[5][6]

Induction of Apoptosis

Prodigiosin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress.

  • Intrinsic (Mitochondrial) Pathway : Prodigiosin disrupts the balance of the Bcl-2 protein family, leading to the release of cytochrome c from the mitochondria.[7] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[7][8] Studies have shown that prodigiosin can induce the release of apoptosis-inducing factor (AIF) from the mitochondria, suggesting a caspase-independent apoptotic mechanism as well.[9]

  • Endoplasmic Reticulum (ER) Stress : Prodigiosin can induce the unfolded protein response (UPR) by upregulating key ER stress markers such as GRP78 and CHOP.[10][11] This sustained ER stress activates pro-apoptotic signaling cascades, including the IRE1-JNK and PERK-eIF2α pathways, ultimately leading to cell death.[10][12]

Modulation of Key Signaling Pathways

Prodigiosin has been shown to interfere with several signaling pathways that are frequently dysregulated in cancer:

  • Wnt/β-catenin Pathway : Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Prodigiosin acts as a potent inhibitor of this pathway by targeting multiple components, including LRP6, Dishevelled (DVL), and GSK3β.[13] By downregulating this pathway, prodigiosin can suppress the expression of target genes like cyclin D1, which is critical for cell cycle progression.[13]

  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival.[14] Prodigiosin has been shown to modulate the MAPK pathway, although the specific effects can be cell-type dependent. In some cancer cells, it can inhibit the ERK sub-pathway, contributing to its anti-proliferative effects.[14]

  • mTOR Pathway : Prodigiosin is a known inhibitor of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Inhibition of this pathway contributes significantly to its anticancer activity.

Cell Cycle Arrest

Prodigiosin can induce cell cycle arrest at various phases, depending on the cancer cell type. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of prodigiosin has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: In Vitro Cytotoxicity of Prodigiosin (IC50 Values)
Cancer TypeCell LineIC50 ValueExposure TimeReference
Lung CancerA5490.06 µg/mLNot Specified[15]
Lung CancerA5491.30 µg/mL48 h[16]
Lung CancerDox-S10 µMNot Specified[15]
Lung CancerDox-R10 µMNot Specified[15]
Breast CancerMCF-70.04 µg/mLNot Specified[15]
Breast CancerMCF-7<2 µg/mLNot Specified[3]
Breast CancerMDA-MB-2310.62 µg/mL48 h[16]
Liver CancerHepG20.04 µg/mLNot Specified[15]
Liver CancerHepG28.75 µg/mLNot Specified[3]
Colon CancerWiDr0.2 µg/mLNot Specified[15]
Colon CancerHCT1160.70 µg/mL48 h[16]
Prostate CancerPC3Not SpecifiedNot Specified[15]
ChoriocarcinomaJEG3Not SpecifiedNot Specified[15]
LeukemiaHL6079.6 nMNot Specified[17]
LeukemiaK562Not SpecifiedNot Specified[17]
GlioblastomaU87MGNot Specified24 and 48 h[12]
GlioblastomaGBM8401Not Specified24 and 48 h[12]
Oral Squamous CarcinomaHSC-2Not Specified48 h[18]
Table 2: In Vivo Antitumor Activity of Prodigiosin
Cancer ModelAdministration RouteDosageTumor Growth InhibitionReference
Breast Cancer (MDA-MB-231 xenografts)Not SpecifiedNot SpecifiedSlowed tumor progression[13]
Breast Cancer (MMTV-Wnt1 transgenic mice)Not SpecifiedNot SpecifiedSlowed tumor progression[13]
Lung Cancer (Dox-S and Dox-R)Not SpecifiedNot SpecifiedAttenuated tumors in trachea[15]
Choriocarcinoma (JEG3) and Prostate Cancer (PC3)Not SpecifiedNot SpecifiedConsiderably inhibited[15]
Tumor-bearing miceIntraperitoneal injectionNot Specified36.82% decrease in tumor volume after 28 days[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of prodigiosin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[19]

  • Treatment : Treat the cells with various concentrations of prodigiosin and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition : After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 hours at 37°C.[19]

  • Solubilization : Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]

  • Absorbance Measurement : Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[19]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Culture cells and induce apoptosis by treating with prodigiosin for the desired duration.

  • Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS.[20]

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[21]

  • Incubation : Incubate the cells for 10-15 minutes at room temperature in the dark.[21][22]

  • Flow Cytometry Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[22] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis : After treatment with prodigiosin, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[23]

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-LRP6, β-catenin) overnight at 4°C.[7]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation : Harvest prodigiosin-treated cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.[24]

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by prodigiosin.

Prodigiosin_Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_er_stress ER Stress Pathway Prodigiosin Prodigiosin Mitochondrion Mitochondrion Prodigiosin->Mitochondrion ER Endoplasmic Reticulum Prodigiosin->ER Bcl2 Bcl-2 Family (Balance Shift) Mitochondrion->Bcl2 AIF AIF Release Mitochondrion->AIF CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis AIF->Apoptosis UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 CHOP CHOP Upregulation PERK->CHOP IRE1->CHOP CHOP->Casp3 Casp3->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

Prodigiosin_Wnt_Pathway Prodigiosin Prodigiosin LRP6 p-LRP6 Prodigiosin->LRP6 Inhibits DVL p-DVL Prodigiosin->DVL Inhibits GSK3B p-GSK3β (inactive) Prodigiosin->GSK3B Inhibits Wnt Wnt Ligand Wnt->LRP6 LRP6->DVL DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Normally promotes degradation Nucleus Nucleus BetaCatenin->Nucleus CyclinD1 Cyclin D1 (Target Gene) Nucleus->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by prodigiosin.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Analysis Start Cancer Cell Culture Treatment Treat with Prodigiosin (Various Concentrations & Times) Start->Treatment Harvest Harvest Cells Treatment->Harvest FlowCytometry Annexin V/PI Staining & Flow Cytometry Harvest->FlowCytometry WesternBlot Western Blot for Apoptotic Proteins Harvest->WesternBlot Results Data Analysis: - % Apoptotic Cells - Protein Expression Levels FlowCytometry->Results WesternBlot->Results

Caption: General experimental workflow for assessing prodigiosin-induced apoptosis.

Conclusion and Future Directions

Prodigiosin stands out as a promising natural product with significant anticancer potential. Its ability to induce apoptosis through multiple pathways, modulate critical cancer-related signaling networks, and exhibit efficacy in vivo highlights its promise for further development. The relatively low toxicity to normal cells further enhances its appeal as a therapeutic agent.[1][3]

Future research should focus on elucidating the complete spectrum of its molecular targets and further investigating its efficacy in combination with existing chemotherapeutic agents. Moreover, optimizing drug delivery systems to enhance bioavailability and tumor-specific targeting will be crucial for translating the preclinical success of prodigiosin into clinical applications. The wealth of data presented in this guide provides a solid foundation for researchers and drug development professionals to advance the exploration of prodigiosin as a novel anticancer therapeutic.

References

The Antimicrobial Spectrum of Prodigiosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a secondary metabolite belonging to the prodiginines family, is a red pigment produced by various bacteria, most notably Serratia marcescens.[1] This tripyrrole compound has garnered significant attention within the scientific community due to its broad spectrum of bioactivities, including antibacterial, antifungal, antiprotozoal, antiviral, and immunosuppressive properties.[2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of prodigiosin, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development in the pharmaceutical and biotechnological sectors.

Antibacterial Activity

Prodigiosin has demonstrated significant inhibitory effects against a wide range of both Gram-positive and Gram-negative bacteria.[3] Its mechanism of action is thought to involve multiple targets, including the disruption of the cell membrane, DNA cleavage, and inhibition of cell cycle progression.[4]

Quantitative Antibacterial Data

The antibacterial efficacy of prodigiosin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of prodigiosin against various bacterial strains.

Gram StainBacterial StrainMIC (µg/mL)Reference
Gram-PositiveStaphylococcus aureus10[1]
Gram-PositiveMethicillin-resistant Staphylococcus aureus (MRSA)>10[1]
Gram-PositiveEnterococcus faecalis10[1]
Gram-NegativeEscherichia coli10[1]
Gram-NegativeSalmonella Typhimurium>500[1]
Gram-NegativePseudomonas aeruginosa>500[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Prodigiosin stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the prodigiosin stock solution in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well containing the prodigiosin dilutions, as well as to a positive control well (containing only broth and bacteria) and a negative control well (containing only broth).

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection for the lowest concentration of prodigiosin that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start dilution Prepare serial dilutions of Prodigiosin in a 96-well plate start->dilution add_inoculum Add bacterial inoculum to wells dilution->add_inoculum inoculum Standardize and dilute bacterial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution Assay.

Antifungal Activity

Prodigiosin has also demonstrated notable activity against a variety of fungal pathogens, including both yeasts and molds.[5] The proposed antifungal mechanism involves the disruption of the fungal cell membrane integrity.[6]

Quantitative Antifungal Data

The following table presents the MIC values of prodigiosin against selected fungal species.

Fungal TypeFungal StrainMIC (µg/mL)Reference
YeastCandida albicans-[7]
DermatophyteMicrosporum cookie2.3[5]
DermatophyteMicrosporum ajelloi2.3[5]
DermatophyteTrichophyton longfeuseus8.1[5]
MoldAspergillus niger-[5]
MoldFusarium oxysporum-[8]

Note: Specific MIC values for some common fungal pathogens like Candida albicans and Aspergillus niger were not consistently reported in the reviewed literature, indicating a need for further quantitative studies.

Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antifungal Susceptibility

The agar well diffusion method is a common technique to screen for antifungal activity.

Materials:

  • Petri dishes

  • Fungal culture

  • Appropriate agar medium (e.g., Potato Dextrose Agar)

  • Prodigiosin solution

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the fungal strain in sterile saline or broth.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension to create a lawn.

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Add a specific volume (e.g., 50-100 µL) of the prodigiosin solution at a known concentration into each well.

  • A solvent control and a positive control (a known antifungal agent) should be included on the same plate.

  • Allow the plates to stand for a period to permit diffusion of the compound into the agar.

  • Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

experimental_workflow_agar_well_diffusion cluster_prep Preparation cluster_application Application cluster_incubation_analysis Incubation & Analysis start Start inoculate Inoculate agar plate with fungal suspension start->inoculate create_wells Create wells in the agar inoculate->create_wells add_prodigiosin Add prodigiosin solution to wells create_wells->add_prodigiosin diffuse Allow for diffusion add_prodigiosin->diffuse incubate Incubate at appropriate temperature and time diffuse->incubate measure_zone Measure zone of inhibition incubate->measure_zone end End measure_zone->end jak_stat_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R binds Jak3 Jak3 IL2R->Jak3 activates STAT5 STAT5 Jak3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer dimerizes Gene Gene Transcription (T-cell proliferation) pSTAT5_dimer->Gene activates Prodigiosin Prodigiosin Prodigiosin->Jak3 inhibits nfkb_akt_pathway_inhibition cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK PI3K PI3K Stimulus->PI3K IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Akt Akt PI3K->Akt activates Akt->IKK activates Gene_nfkb Pro-inflammatory Gene Transcription NFkB_n->Gene_nfkb Prodigiosin Prodigiosin Prodigiosin->IKK inhibits Prodigiosin->Akt inhibits

References

An In-Depth Technical Guide to the Immunosuppressive Effects of Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prodigiosin (B1679158), a red pigment produced by Serratia marcescens and other bacteria, has garnered significant scientific interest for its potent biological activities, including its profound immunosuppressive effects. This technical guide provides a comprehensive overview of the mechanisms underlying prodigiosin's ability to modulate immune responses, with a particular focus on its impact on T-cell activation and proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in the field of immunology and drug development.

Introduction to Prodigiosin's Immunosuppressive Properties

Prodigiosin and its analogs are a family of tripyrrole red pigments that have demonstrated a range of therapeutic potentials, including anticancer, antimicrobial, and immunosuppressive activities.[1][2][3] Notably, prodigiosin exhibits selective immunosuppressive effects, primarily targeting T-lymphocytes, a crucial component of the adaptive immune system.[4][5] This targeted action, distinct from broader immunosuppressants, makes prodigiosin a compelling candidate for the development of novel therapies for autoimmune diseases and organ transplantation.[6][7]

Core Mechanism of Action: Inhibition of T-Cell Proliferation

The primary immunosuppressive effect of prodigiosin stems from its ability to inhibit the proliferation of T-cells.[5] Unlike some conventional immunosuppressants that block the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, prodigiosin does not inhibit IL-2 secretion.[6] Instead, it disrupts the IL-2 signaling pathway by downregulating the expression of the IL-2 receptor alpha chain (IL-2Rα or CD25).[6] This disruption of the IL-2/IL-2R signaling cascade is a central tenet of prodigiosin's mechanism of action.

Quantitative Data on Inhibition of Lymphocyte Proliferation

The inhibitory effects of prodigiosin on the proliferation of various immune and cancer cell lines have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and experimental conditions.

Cell Line/Cell TypeAssay TypeIC50 ValueReference
Human promyelocytic leukemia (HL-60)MTT Assay1.7 µg/mL[8]
Human lung carcinoma (NCI-H292)MTT Assay3.6 µg/mL[8]
Human epidermoid carcinoma (Hep-2)MTT Assay3.4 µg/mL[8]
Human breast adenocarcinoma (MCF-7)MTT Assay5.1 µg/mL[8]
Human lung carcinoma (A549)MTT Assay1.30 µg/mL[4]
Human melanoma (A375)MTT Assay1.25 µg/mL[4]
Human breast adenocarcinoma (MDA-MB-231)MTT Assay0.62 µg/mL[4]
Human colon carcinoma (HCT116)MTT Assay0.70 µg/mL[4]
Human hepatocellular carcinoma (HepG2)MTT Assay8.75 µg/mL (27 µM)[9]
Human lung carcinoma (SK-LU-1)MTT Assay1.5 µg/mL (4.6 µM)[9]
Human oral carcinoma (KB)MTT Assay< 4 µg/mL[9]
B-cell chronic lymphocytic leukemia (B-CLL) cellsCytotoxicity Assay116 ± 25 nM[1]

Modulation of Signaling Pathways

Prodigiosin exerts its immunosuppressive effects by modulating several key intracellular signaling pathways that are critical for immune cell activation, proliferation, and survival.

JAK/STAT Pathway

A primary target of prodigiosin is the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, particularly JAK3.[10] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in signal transduction from cytokine receptors, including the IL-2 receptor. By inhibiting the phosphorylation and activation of JAK3, prodigiosin effectively blocks downstream signaling events, including the phosphorylation of STAT proteins.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-2 IL-2 IL-2R IL-2 Receptor IL-2->IL-2R Binds JAK3 JAK3 IL-2R->JAK3 Activates Prodigiosin Prodigiosin Prodigiosin->JAK3 Inhibits Phosphorylation STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Gene_Transcription Promotes

Figure 1: Prodigiosin's inhibition of the JAK/STAT signaling pathway.

MAPK and NF-κB Pathways

Prodigiosin has also been shown to influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It can inhibit the phosphorylation of p38 MAPK and JNK, but not ERK1/2, in lipopolysaccharide (LPS)-activated macrophages. This inhibition correlates with reduced nitric oxide (NO) production. Furthermore, prodigiosin can decrease LPS-induced NF-κB activity by preventing the degradation of its inhibitor, IκBα.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_JNK p38/JNK TLR4->p38_JNK Activates Ikk IKK TLR4->Ikk Activates Prodigiosin Prodigiosin Prodigiosin->p38_JNK Inhibits Phosphorylation IkBa IκBα Prodigiosin->IkBa Prevents Degradation Ikk->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Promotes

Figure 2: Prodigiosin's modulation of MAPK and NF-κB pathways.

Induction of Apoptosis in Immune Cells

Beyond inhibiting proliferation, prodigiosin also induces apoptosis, or programmed cell death, in various immune cells, including T-cells and B-cells.[1][6] This pro-apoptotic activity contributes significantly to its overall immunosuppressive effect. The induction of apoptosis is mediated through the activation of caspases, a family of proteases that are central to the apoptotic process.

Quantitative Data on Apoptosis Induction
Cell Line/Cell TypeProdigiosin ConcentrationDuration of TreatmentApoptosis InductionReference
B-CLL cells40-190 nM24 hoursDose-dependent increase[6]
T-cells from B-CLL patients40-190 nM24 hoursDose-dependent increase[6]
Hep-23.4 µg/mL (IC50)72 hours80.5%[11]
NCI-H2923.4 µg/mL (IC50)48 hours60%[11]

Effects on Cytokine Production

Prodigiosin exhibits a nuanced effect on cytokine production. While it does not inhibit the production of IL-2, it has been shown to suppress the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and IL-4 by activated T-cells.[6] In some contexts, it has been observed to elevate the levels of anti-inflammatory cytokines like IL-10 and IL-4.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prodigiosin's immunosuppressive effects.

T-Cell Proliferation Assay (MTT-based)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of prodigiosin.[8][9]

Objective: To determine the effect of prodigiosin on the proliferation of T-lymphocytes stimulated with a mitogen like Concanavalin A (ConA).

Materials:

  • T-lymphocytes (e.g., isolated from peripheral blood or a T-cell line like Jurkat)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Prodigiosin stock solution (dissolved in DMSO)

  • Concanavalin A (ConA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed T-cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of prodigiosin in complete medium. The final concentrations should typically range from 0.5 to 10 µg/mL.[9]

  • Add 100 µL of the prodigiosin dilutions to the respective wells. For the control wells, add medium with the same concentration of DMSO used for the highest prodigiosin concentration.

  • Add ConA to a final concentration of 5 µg/mL to all wells except for the unstimulated control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Start Start Seed_Cells Seed T-cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Prodigiosin Add Prodigiosin dilutions Incubate_24h_1->Add_Prodigiosin Add_ConA Add Concanavalin A Add_Prodigiosin->Add_ConA Incubate_72h Incubate 72h Add_ConA->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Figure 3: Workflow for the T-cell proliferation (MTT) assay.

Cytokine Quantification by ELISA

This protocol outlines a general sandwich ELISA procedure for measuring cytokine levels in cell culture supernatants.[12][13]

Objective: To quantify the concentration of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) in the supernatant of T-cells treated with prodigiosin.

Materials:

  • ELISA plate pre-coated with capture antibody for the cytokine of interest

  • Cell culture supernatants from T-cells treated with prodigiosin

  • Recombinant cytokine standards

  • Biotinylated detection antibody specific for the cytokine

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the recombinant cytokine standard in assay diluent.

  • Add 100 µL of standards and cell culture supernatants to the wells of the ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations and determine the cytokine concentrations in the samples.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for analyzing the phosphorylation status of proteins in the JAK/STAT, MAPK, and NF-κB pathways.

Objective: To detect changes in the phosphorylation of key signaling proteins (e.g., JAK3, STAT3, p38, JNK, IκBα) in immune cells treated with prodigiosin.

Materials:

  • Immune cells (e.g., T-cells, macrophages)

  • Prodigiosin

  • Stimulating agent (e.g., IL-2, LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the target proteins)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat immune cells with prodigiosin for the desired time and concentration, followed by stimulation with the appropriate agent (e.g., IL-2 for JAK/STAT, LPS for MAPK/NF-κB).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Use antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-JAK3, anti-JAK3).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Prodigiosin demonstrates significant immunosuppressive properties, primarily through the targeted inhibition of T-cell proliferation and the induction of apoptosis in immune cells. Its unique mechanism of action, centered on the disruption of the IL-2/IL-2R signaling pathway via the inhibition of JAK3, and its modulation of the MAPK and NF-κB pathways, distinguishes it from many existing immunosuppressive agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of prodigiosin for a range of immune-related disorders. Continued investigation into its precise molecular interactions and in vivo efficacy is warranted to fully realize its clinical promise.

References

Methodological & Application

Application Notes and Protocols for Prodigiosin Extraction from Serratia marcescens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodigiosin (B1679158) is a secondary metabolite renowned for its distinctive bright red color, belonging to the prodiginines family of natural pigments.[1][2] Produced by various bacteria, including Serratia marcescens, this tripyrrole pigment has garnered significant attention due to its wide range of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive, and antimalarial properties.[1][3] The potential of prodigiosin as a therapeutic agent and a natural colorant in industries like textiles and food makes its efficient extraction and purification a critical area of research.[1][4]

This document provides detailed protocols for the cultivation of Serratia marcescens, extraction of prodigiosin using various solvent systems, and methods for its quantification and purification.

Experimental Protocols

Protocol 1: Cultivation of Serratia marcescens for Prodigiosin Production

This protocol outlines the steps for culturing Serratia marcescens to achieve optimal prodigiosin yield.

Materials:

  • Serratia marcescens strain

  • Luria-Bertani (LB) agar (B569324) and broth or Peptone Glycerol Broth

  • Sterile culture flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Activation of Culture: Streak the Serratia marcescens strain on an LB agar plate and incubate at 28-30°C for 24-48 hours until characteristic red colonies are visible.[1][5]

  • Inoculum Preparation: Inoculate a single red colony into a flask containing sterile LB broth or Peptone Glycerol Broth.[6] Incubate the flask at 28-30°C for 16-24 hours in a shaker at 150-200 rpm.[3][4]

  • Production Phase: Inoculate a larger production flask containing the desired culture medium with 2-5% (v/v) of the seed culture.[4][7] Optimal production is often achieved in media supplemented with sources like peptone, sucrose, or oils (e.g., peanut oil).[3][4][8]

  • Incubation: Incubate the production culture at 25-30°C for 48-72 hours with constant agitation (150-200 rpm).[1][4] Prodigiosin production is temperature-sensitive and is significantly inhibited at temperatures above 37°C.[5][9] The pH of the medium should be maintained around 7.0.[3][6][8]

  • Harvesting: After the incubation period, harvest the bacterial cells by centrifuging the culture broth at 6,000-10,000 x g for 15-30 minutes at 4°C.[5][6] Discard the supernatant and collect the pigmented cell pellet for extraction.

Protocol 2: Solvent-Based Extraction of Prodigiosin

Prodigiosin is an intracellular pigment, requiring cell lysis for extraction. Several organic solvents can be used.

Method A: Acidified Methanol (B129727)/Ethanol (B145695) Extraction

  • To the cell pellet obtained from the harvesting step, add acidified methanol (e.g., 100% methanol with pH adjusted to 2.0) or acidified ethanol (e.g., 95% ethanol containing 4% 1M HCl).[4][7][10] The volume of solvent should be sufficient to fully resuspend the pellet.

  • Vortex the mixture vigorously for 10-15 minutes to ensure complete lysis of the bacterial cells and solubilization of the pigment.[7][11]

  • Centrifuge the mixture at 5,000-8,000 x g for 15 minutes to separate the cell debris from the pigment-containing supernatant.[5][7]

  • Carefully collect the red supernatant, which contains the crude prodigiosin extract. Store at -20°C for further analysis.

Method B: Acetone (B3395972) or Acetone/Ethyl Acetate (B1210297) Extraction

  • Resuspend the cell pellet in acetone or a mixture of ethyl acetate and acetone (e.g., 2:1 v/v).[12][13]

  • Agitate the mixture on a shaker at 200 rpm for 3 hours at 28°C or use ultrasonication for 20 minutes to enhance extraction.[12][14]

  • Centrifuge the suspension at 4,000-8,000 x g for 15 minutes.[6][12]

  • Collect the red-colored supernatant containing prodigiosin. For purification, the solvent can be evaporated using a rotary evaporator.[11][14]

Protocol 3: Purification and Quantification

Purification (Optional): Crude extracts can be purified using chromatographic techniques.

  • Thin Layer Chromatography (TLC): Spot the crude extract on a silica (B1680970) gel TLC plate and develop it using a solvent system such as chloroform:methanol:acetone (4:2:4 v/v) or chloroform:ethyl acetate (1:1 v/v).[1][12] The separated red spot corresponding to prodigiosin can be identified and its Rf value calculated.[1]

  • Column Chromatography: For larger scale purification, the crude extract can be loaded onto a silica gel column. The pigment is then eluted using a gradient of solvents, such as toluene:ethyl acetate or petroleum ether:ethyl acetate.[11][12][15]

Quantification: The concentration of prodigiosin in the extract can be estimated spectrophotometrically.

  • Dilute the prodigiosin extract in an appropriate solvent (e.g., acidified ethanol or methanol).[13]

  • Measure the absorbance of the solution at the maximum wavelength (λmax), which is typically between 530-535 nm for prodigiosin in an acidified solvent.[1][2][13]

  • The yield can be expressed in absorbance units or calculated using specific formulas provided in the literature, often relating the pigment absorbance to cell density.[7]

Data Presentation

Table 1: Comparison of Prodigiosin Yield with Different Extraction Solvents
SolventRelative Absorbance/YieldReference
MethanolHighest absorbance (0.69 nm)[16]
EthanolModerate absorbance (0.4 nm)[16]
AcetoneModerate absorbance (0.3 nm)[16]
Acidified Methanol (pH 2.0)2142.75 ± 12.55 mg/L[4]
AcetoneSuperior extraction performance[13]
Ethyl Acetate:Acetone (2:1)Suitable for extraction from cells[12]
Table 2: Optimized Conditions for Prodigiosin Production and Extraction
ParameterOptimal ConditionObserved YieldReference
Fermentation
Temperature25-30°CMaximum pigment production[3][8][16]
pH7.0Maximum pigment production[2][3][8][16]
Agitation150 rpm22.50 µg/L[16]
Incubation Time36-72 hoursMaximum production observed[3][16]
Nitrogen SourceYeast Extract26.75 µg/L[16]
Carbon SourceDextrose22.40 mg/ml[16]
Extraction
Solvent:Liquid Ratio9.12:12142.75 ± 12.55 mg/L (final)[4]
Extraction Temperature25.35°C2142.75 ± 12.55 mg/L (final)[4]
Extraction Time30.33 min2142.75 ± 12.55 mg/L (final)[4]

Visualizations

Prodigiosin_Extraction_Workflow cluster_culture 1. Cultivation cluster_harvest 2. Harvesting cluster_extract 3. Extraction cluster_analysis 4. Analysis Culture Inoculate S. marcescens Incubate Incubate (28-30°C, 48-72h) Culture->Incubate Harvest Centrifuge Culture (6,000-10,000 x g) Incubate->Harvest Pellet Collect Cell Pellet Harvest->Pellet Solvent Add Organic Solvent (e.g., Acidified Ethanol) Pellet->Solvent Agitate Vortex / Agitate Solvent->Agitate Centrifuge2 Centrifuge to Pellet Debris Agitate->Centrifuge2 Supernatant Collect Red Supernatant Centrifuge2->Supernatant Purify Optional: Purify (Column Chromatography) Supernatant->Purify Quantify Quantify (Spectrophotometry at 535 nm) Supernatant->Quantify Purify->Quantify

Caption: Experimental workflow for prodigiosin extraction.

Prodigiosin_Biosynthesis cluster_pathways Diverged Synthesis Pathways cluster_final_step Final Condensation cluster_product Final Product MAP_path 2-methyl-3-n-amyl-pyrrole (MAP) Pathway (Monopyrrole Precursor) Condensation Condensation Step MAP_path->Condensation MBC_path 4-methoxy-2,2'-bipyrrole-5- carboxyaldehyde (MBC) Pathway (Bipyrrole Precursor) MBC_path->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin

Caption: Simplified biosynthesis pathway of prodigiosin.

References

Application Notes and Protocols for the Purification of Prodigiosin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red pigment belonging to the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. This tripyrrole compound has garnered significant attention within the scientific and pharmaceutical communities due to its diverse and potent biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1] The promising therapeutic potential of prodigiosin necessitates robust and efficient purification methods to obtain high-purity material for research and drug development. Column chromatography is a cornerstone technique for the effective purification of prodigiosin from crude bacterial extracts.

These application notes provide detailed protocols and supporting data for the purification of prodigiosin using silica (B1680970) gel column chromatography, a widely adopted and effective method. The information is intended to guide researchers in isolating prodigiosin with high purity for subsequent in vitro and in vivo studies.

Data Presentation: Quantitative Analysis of Prodigiosin Purification

The efficiency of prodigiosin purification can be evaluated based on several key metrics, including yield, purity, and recovery. The following table summarizes quantitative data from various studies that have employed column chromatography for prodigiosin purification.

Source Organism Extraction Solvent(s) Column Chromatography Conditions Purity Achieved Yield/Recovery Reference
Serratia marcescensAcidified Methanol (B129727)Stationary Phase: Silica GelMobile Phase: Gradient of Petroleum Ether:Ethyl Acetate (B1210297) (50:1 to 5:1)≥80%Not Specified[2]
Serratia marcescensMethanolStationary Phase: Silica GelMobile Phase: Petroleum Ether followed by Petroleum Ether:Ethyl Acetate (1:1 v/v)Not Specified0.9 g/L (dried prodigiosin)[1]
Serratia marcescensChloroform/MethanolStationary Phase: Silica GelMobile Phase: Chloroform:Methanol (9:1)Rf value of 0.9 (TLC)49.5 g/L (prodigiosin production)[3]
Serratia marcescens M10Toluene:Ethyl Acetate (9:1 v/v)Stationary Phase: Silica Gel 60Mobile Phase: Toluene:Ethyl Acetate98% (HPLC)Not Specified[4]
Serratia marcescensNot SpecifiedStationary Phase: Silica GelMobile Phase: Not Specified97%48,341 mg/L (prodigiosin yield)[5]
Serratia marcescensMicellar Aqueous Two-Phase System (Triton X-114)Not Applicable (In situ recovery)82% (relative purity by HPLC-PDA)Not Specified[6]

Experimental Protocols

Protocol 1: Crude Extraction of Prodigiosin from Serratia marcescens

This protocol outlines the initial step of extracting the crude prodigiosin pigment from the bacterial biomass.

Materials:

  • Serratia marcescens culture broth exhibiting red pigmentation

  • Centrifuge and centrifuge tubes

  • Acidified methanol (e.g., methanol with 0.5% v/v concentrated HCl) or Acetone

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Harvest the bacterial cells from the culture broth by centrifugation at 8,000 x g for 30 minutes.[7][8]

  • Discard the supernatant and collect the cell pellet.

  • Resuspend the cell pellet in a suitable volume of acidified methanol or acetone. The volume will depend on the size of the pellet.

  • Vortex the mixture vigorously to ensure complete lysis of the cells and extraction of the pigment into the solvent.

  • Centrifuge the mixture at 5,000 x g for 15 minutes to pellet the cell debris.[7][8]

  • Carefully collect the supernatant, which contains the crude prodigiosin extract.

  • Concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40-60°C to obtain a viscous red or dark red crude product.[1]

Protocol 2: Purification of Prodigiosin by Silica Gel Column Chromatography

This protocol details the purification of the crude prodigiosin extract using a silica gel column.

Materials:

  • Crude prodigiosin extract

  • Silica gel (60-120 mesh or 200-400 mesh)

  • Chromatography column

  • Petroleum ether

  • Ethyl acetate

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent, such as ethyl acetate.[2]

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% petroleum ether, to wash out highly non-polar impurities.[1]

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A common gradient elution starts with a high ratio of petroleum ether to ethyl acetate (e.g., 50:1), and the proportion of ethyl acetate is progressively increased (e.g., 20:1, 10:1, and finally 5:1).[2]

    • The red-colored band corresponding to prodigiosin will start to move down the column.

    • Collect the red-colored fractions as they elute from the column.[1][2]

  • Concentration and Analysis:

    • Combine the collected red fractions.

    • Concentrate the purified prodigiosin solution using a rotary evaporator.

    • The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry (maximum absorbance around 535 nm).[9][10]

Visualizations

Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosin is a bifurcated process involving the convergence of two distinct pathways to produce the final tripyrrole structure. One pathway synthesizes 2-methyl-3-amylpyrrole (MAP), while the other produces 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC). These two precursors are then condensed to form prodigiosin.

Prodigiosin_Biosynthesis cluster_MAP MAP Pathway cluster_MBC MBC Pathway Pyruvate Pyruvate MAP_intermediate Intermediates Pyruvate->MAP_intermediate Octenal 2-Octenal Octenal->MAP_intermediate MAP 2-Methyl-3-amylpyrrole (MAP) MAP_intermediate->MAP Prodigiosin Prodigiosin MAP->Prodigiosin Condensation Proline L-Proline MBC_intermediate Intermediates Proline->MBC_intermediate Serine L-Serine Serine->MBC_intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC_intermediate MBC 4-Methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) MBC_intermediate->MBC MBC->Prodigiosin

Caption: Simplified biosynthetic pathway of prodigiosin.

Experimental Workflow for Prodigiosin Purification

The overall process of obtaining pure prodigiosin involves several sequential steps, from bacterial cultivation to the final purification and analysis.

Prodigiosin_Purification_Workflow cluster_cultivation Step 1: Cultivation cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Cultivation Fermentation of Serratia marcescens Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Crude Pigment Extraction (Solvent) Harvesting->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 ColumnChrom Silica Gel Column Chromatography Concentration1->ColumnChrom Fraction Collection of Red Fractions ColumnChrom->Fraction Concentration2 Concentration of Purified Fractions Fraction->Concentration2 Analysis Purity Assessment (TLC, HPLC, UV-Vis) Concentration2->Analysis

Caption: Workflow for prodigiosin purification.

Logical Relationships in Column Chromatography Purification

The success of column chromatography for prodigiosin purification relies on the interplay between the stationary phase, mobile phase, and the properties of the analyte.

Column_Chromatography_Logic Crude_Extract Crude Prodigiosin Extract Elution Elution Process Crude_Extract->Elution Stationary_Phase Stationary Phase (Silica Gel - Polar) Stationary_Phase->Elution Mobile_Phase Mobile Phase (e.g., Petroleum Ether:Ethyl Acetate - Less Polar to More Polar) Mobile_Phase->Elution Separation Separation based on Polarity Elution->Separation Purified_Prodigiosin Purified Prodigiosin Separation->Purified_Prodigiosin Prodigiosin has intermediate polarity, elutes with moderately polar mobile phase Impurities Impurities Separation->Impurities Highly non-polar impurities elute first. Highly polar impurities remain on the column.

Caption: Key relationships in prodigiosin column chromatography.

References

Application Notes and Protocols for the Quantification of Prodigiosin by Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red pigment belonging to the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. This tripyrrole pigment has garnered significant attention within the scientific and pharmaceutical communities due to its diverse and potent biological activities, including antibacterial, antifungal, antiprotozoal, immunosuppressive, and anticancer properties. Accurate and reliable quantification of prodigiosin is paramount for research and development, enabling the optimization of production processes, assessment of its therapeutic potential, and elucidation of its mechanisms of action.

Spectrophotometry offers a rapid, accessible, and cost-effective method for the quantification of prodigiosin. This technique leverages the pigment's characteristic strong absorbance of light in the visible spectrum. This document provides detailed application notes and experimental protocols for the accurate quantification of prodigiosin using spectrophotometry.

Principle of Spectrophotometric Quantification

The quantification of prodigiosin by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Prodigiosin exhibits a distinct absorption spectrum, with its maximum absorbance (λmax) being highly dependent on the pH of the solvent. In acidic conditions (pH < 5), prodigiosin is red and typically displays a λmax around 535 nm.[1] In neutral or alkaline conditions, the color shifts to yellow-orange, and the λmax is observed at a lower wavelength, around 470 nm. For consistent and sensitive measurements, quantification is almost exclusively performed in an acidified solvent.

Data Presentation: Key Parameters for Prodigiosin Quantification

The following tables summarize crucial quantitative data for the spectrophotometric analysis of prodigiosin.

ParameterValueSolventReference
Molar Extinction Coefficient (ε) 139,800 M⁻¹cm⁻¹Acidified Ethanol (B145695)[2][3]
Molar Extinction Coefficient (ε) 100,150 M⁻¹cm⁻¹Not Specified
Molar Extinction Coefficient (ε) 110,000 M⁻¹cm⁻¹Not Specified
Absorption Maximum (λmax) ~535 nmAcidified Ethanol/Methanol (B129727)[1]
Molecular Weight 323.4 g/mol -

Note: The molar extinction coefficient can vary slightly depending on the purity of the prodigiosin standard and the exact composition of the acidified solvent.

Experimental Protocols

This section outlines detailed methodologies for the extraction and subsequent spectrophotometric quantification of prodigiosin from bacterial cultures.

Protocol 1: Extraction of Prodigiosin from Bacterial Culture

This protocol is adapted for the extraction of intracellular prodigiosin from a bacterial culture, such as Serratia marcescens.

Materials:

  • Bacterial culture producing prodigiosin

  • Centrifuge and centrifuge tubes

  • Acidified methanol (4% v/v of 1 M HCl in methanol) or acidified ethanol (4% v/v of 1 M HCl in ethanol)[3]

  • Vortex mixer

  • Spectrophotometer and cuvettes

Procedure:

  • Harvesting Bacterial Cells:

    • Transfer a known volume of the bacterial culture to a centrifuge tube.

    • Pellet the cells by centrifugation at 8,000-10,000 x g for 10-15 minutes at 4°C.[3]

    • Carefully decant and discard the supernatant.

  • Pigment Extraction:

    • Resuspend the cell pellet in a known volume of acidified methanol or acidified ethanol. A common practice is to use the same volume of solvent as the initial culture volume.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and extraction of the pigment. The cell pellet should become colorless.

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Clarification of the Extract:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the clear, red supernatant containing the prodigiosin to a new tube. This is your prodigiosin extract.

Protocol 2: Spectrophotometric Quantification of Prodigiosin

This protocol describes how to measure the absorbance of the prodigiosin extract and calculate its concentration.

Materials:

  • Prodigiosin extract (from Protocol 1)

  • Acidified methanol or ethanol (for blank and dilutions)

  • Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to 535 nm.

  • Blanking the Spectrophotometer:

    • Fill a cuvette with the acidified solvent (methanol or ethanol) that was used for the extraction.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

  • Measuring the Absorbance:

    • If the prodigiosin extract is intensely colored, it may need to be diluted with the acidified solvent to bring the absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0). Record the dilution factor.

    • Transfer the prodigiosin extract (or the diluted extract) to a clean cuvette.

    • Place the cuvette in the spectrophotometer and record the absorbance at 535 nm (A₅₃₅).

  • Calculating Prodigiosin Concentration:

    • Use the Beer-Lambert law to calculate the concentration of prodigiosin in the extract.

    Concentration (M) = (A₅₃₅) / (ε × l)

    Where:

    • A₅₃₅ is the absorbance at 535 nm.

    • ε is the molar extinction coefficient (139,800 M⁻¹cm⁻¹ for prodigiosin in acidified ethanol).[3]

    • l is the path length of the cuvette (typically 1 cm).

    • To express the concentration in mg/L, use the following formula:

    Concentration (mg/L) = Concentration (M) × Molecular Weight of Prodigiosin ( g/mol ) × 1000 (mg/g)

    Concentration (mg/L) = (A₅₃₅ × 323.4 × 1000) / 139,800

    • Remember to multiply the final concentration by the dilution factor if the sample was diluted.

Alternative Calculation Method

An alternative formula that directly calculates the prodigiosin units per cell, taking into account the turbidity of the cell culture, has also been reported.[4]

Prodigiosin (units/cell) = [OD₅₃₄ - (1.381 × OD₆₂₀)] / OD₆₂₀ × 1000 [4]

Where:

  • OD₅₃₄ is the absorbance of the acidified methanol extract at 534 nm.

  • OD₆₂₀ is the absorbance of the bacterial culture at 620 nm before extraction.

This method can be useful for normalizing prodigiosin production to cell density.

Mandatory Visualizations

Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosin is a bifurcated process where two precursor molecules, 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), are synthesized independently and then condensed to form the final prodigiosin molecule.[5][6]

Prodigiosin_Biosynthesis cluster_MAP MAP Biosynthesis cluster_MBC MBC Biosynthesis cluster_condensation Final Condensation Pyruvate Pyruvate 3-acetyloctal 3-acetyloctal Pyruvate->3-acetyloctal pigD H2MAP H2MAP 3-acetyloctal->H2MAP pigE 2-octenal 2-octenal 2-octenal->3-acetyloctal MAP MAP H2MAP->MAP Oxidative dehydrogenation Prodigiosin Prodigiosin MAP->Prodigiosin pigC L-proline L-proline Intermediates Intermediates L-proline->Intermediates pigA, pigG MBC MBC Intermediates->MBC pigH, pigI, pigJ, pigK, pigL, pigM, pigN Malonyl-CoA Malonyl-CoA Malonyl-CoA->Intermediates L-serine L-serine L-serine->Intermediates MBC->Prodigiosin Quorum_Sensing_Regulation cluster_cell Bacterial Cell SmaI SmaI (AHL Synthase) AHL AHL (Autoinducer) SmaI->AHL Synthesizes SmaR SmaR (Transcriptional Regulator) pig_operon pig Operon (Prodigiosin Biosynthesis Genes) SmaR->pig_operon Activates Transcription AHL->SmaR Binds to AHL_out AHL diffuses out at low cell density AHL->AHL_out Prodigiosin Prodigiosin pig_operon->Prodigiosin Leads to Production AHL_in AHL diffuses in at high cell density AHL_in->AHL Prodigiosin_Quantification_Workflow Culture Bacterial Culture Centrifugation1 Centrifugation (8,000-10,000 x g) Culture->Centrifugation1 Supernatant1 Discard Supernatant Centrifugation1->Supernatant1 CellPellet Cell Pellet Centrifugation1->CellPellet Extraction Add Acidified Solvent (Methanol or Ethanol) CellPellet->Extraction Vortex Vortex Vigorously Extraction->Vortex Centrifugation2 Centrifugation (10,000 x g) Vortex->Centrifugation2 CellDebris Discard Cell Debris Centrifugation2->CellDebris ProdigiosinExtract Prodigiosin Extract (Supernatant) Centrifugation2->ProdigiosinExtract Spectrophotometry Measure Absorbance at 535 nm ProdigiosinExtract->Spectrophotometry Calculation Calculate Concentration Spectrophotometry->Calculation

References

Optimizing Prodigiosin Production in Fermenters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant interest in the pharmaceutical industry due to its potent anticancer, antimicrobial, and immunosuppressive properties. Maximizing the yield of this promising secondary metabolite in fermenters is a critical step for its viable large-scale production. These application notes provide a comprehensive overview of the key parameters influencing prodigiosin production and detailed protocols for its fermentation, extraction, and quantification.

I. Key Factors Influencing Prodigiosin Production

The biosynthesis of prodigiosin is a complex process influenced by a multitude of factors, ranging from the genetic makeup of the producing strain to the precise environmental conditions within the fermenter. Optimization of these parameters is crucial for achieving high-yield production.

Microbial Strain Selection

While several bacterial species are known to produce prodigiosin, Serratia marcescens remains the most extensively studied and utilized organism for this purpose. Different strains of S. marcescens can exhibit significant variations in their prodigiosin production capabilities. Therefore, initial screening and selection of a high-yielding strain is a fundamental prerequisite for any optimization strategy.

Fermentation Media Composition

The composition of the culture medium plays a pivotal role in supporting both bacterial growth and the synthesis of prodigiosin. Key components that require careful optimization include:

  • Carbon Sources: Various carbon sources have been shown to support prodigiosin production, with sucrose (B13894), mannitol, and glycerol (B35011) often demonstrating positive effects.[1][2][3] Some studies have also explored the use of cost-effective unconventional sources like peanut oil seed cake and cassava wastewater.[4][5]

  • Nitrogen Sources: Peptone and yeast extract are commonly used organic nitrogen sources that have been found to enhance prodigiosin yields.[1][6] Inorganic nitrogen sources, in some cases, have been reported to reduce biomass production.[7]

  • Minerals and Trace Elements: The presence of specific minerals, such as magnesium sulfate (B86663) and potassium phosphate (B84403), is important for bacterial metabolism and, consequently, prodigiosin synthesis.[1]

  • Amino Acids: Certain amino acids, like methionine and cysteine, have been shown to induce prodigiosin production.[6][8]

Physical Fermentation Parameters

The physical environment within the fermenter must be tightly controlled to ensure optimal conditions for both cell growth and prodigiosin biosynthesis.

  • pH: The optimal pH for prodigiosin production is generally in the neutral to slightly alkaline range, typically between 7.0 and 8.0.[6][7][8]

  • Temperature: Temperature is a critical factor, with most studies reporting maximal prodigiosin production at temperatures between 25°C and 30°C.[6][7]

  • Agitation and Aeration: Adequate agitation and aeration are necessary to ensure proper mixing and oxygen supply. Optimal agitation speeds are often reported around 150-200 rpm.[7][9] However, some studies have noted that static conditions can also be favorable for prodigiosin production by certain strains.[6]

  • Incubation Time: Prodigiosin is a secondary metabolite, and its production typically commences during the late logarithmic or early stationary phase of bacterial growth. The optimal incubation time for maximum yield can vary but is often observed between 36 and 72 hours.[4][7]

II. Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from various studies on the optimization of prodigiosin production, providing a clear comparison of different conditions and their resulting yields.

Table 1: Effect of Physical Parameters on Prodigiosin Production by Serratia marcescens

ParameterOptimal ValueProdigiosin YieldReference
Temperature25°C25.10 µg/L[7]
pH7.025.00 mg/mL[7]
Agitation150 rpm22.50 µg/L[7]
Incubation Time36 hours22.20 µg/L[7]
Temperature28°C-[4]
pH7.5-[4]
Incubation Time72 hours0.9 g/L (dried)[4]
Temperature28°C-[8]
pH8.0-[8]
Agitation120 rpm-[8]
Incubation Time24 hours-[8]
Temperature25°C-[6]
pH8.0-[6]
AgitationStatic-[6]
Incubation Time48 hours-[6]

Table 2: Effect of Media Composition on Prodigiosin Production by Serratia marcescens

Carbon SourceNitrogen SourceOther SupplementsProdigiosin YieldReference
Dextrose--22.40 mg/mL[7]
Sucrose (16.29 g/L)Peptone (11.76 g/L)Tween 80 (2.64 g/L), MgSO₄ and FeSO₄ (2 g/L), Proline (1 g/L)1653.95 ± 32.12 mg/L[1]
Sucrose (2%)Peanut oil seed cake powder (4%)-0.9 g/L (dried)[4]
Mannose (0.4%)Ammonium chloride (0.1%)Methionine (0.01%), Cysteine (0.003%)-[8]
Mannitol (0.2%)-Cobalt phosphate (0.2%), Cysteine (0.006%), Methionine (0.02%)-[6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization of prodigiosin production.

Protocol for Shake Flask Fermentation of Serratia marcescens

Objective: To cultivate Serratia marcescens in a liquid medium to produce prodigiosin.

Materials:

  • Serratia marcescens strain

  • Sterile Erlenmeyer flasks (250 mL)

  • Sterile cotton plugs or foam stoppers

  • Incubator shaker

  • Autoclave

  • Media components (e.g., peptone, yeast extract, sucrose, mineral salts)

  • pH meter and adjustment solutions (1M HCl, 1M NaOH)

Procedure:

  • Media Preparation: Prepare the desired fermentation medium according to the optimized composition. For example, a medium could consist of sucrose (16.29 g/L), peptone (11.76 g/L), Tween 80 (2.64 g/L), MgSO₄ and FeSO₄ (2 g/L), and proline (1 g/L).[1] Adjust the pH of the medium to the desired value (e.g., 7.2-7.4) using 1M HCl or 1M NaOH.[1]

  • Sterilization: Dispense 100 mL of the prepared medium into each 250 mL Erlenmeyer flask and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Aseptically inoculate each flask with a fresh culture of Serratia marcescens. A typical inoculum size is 2% (v/v).[1]

  • Incubation: Incubate the flasks in an incubator shaker at the optimized temperature (e.g., 28°C) and agitation speed (e.g., 180 rpm) for the desired duration (e.g., 48-72 hours).[1][4]

  • Monitoring: Monitor the fermentation for prodigiosin production, which is visually indicated by the appearance of a red color in the culture broth.

Protocol for Extraction of Prodigiosin

Objective: To extract the prodigiosin pigment from the fermentation broth.

Materials:

  • Fermentation broth containing prodigiosin

  • Centrifuge and centrifuge tubes

  • Extraction solvent (e.g., methanol, ethanol (B145695), acetone)

  • Vortex mixer

  • Rotary evaporator (optional)

Procedure:

  • Cell Harvesting: Centrifuge the fermentation broth at a high speed (e.g., 4000 x g) for 15 minutes at 4°C to pellet the bacterial cells.[10]

  • Solvent Addition: Discard the supernatant and resuspend the cell pellet in a suitable extraction solvent. Methanol is a commonly used and effective solvent.[7][11] A solvent to fermentation liquid ratio of 9.12:1 has been reported as optimal.[1]

  • Extraction: Vigorously mix the cell suspension using a vortex mixer to facilitate the extraction of the pigment from the cells. Incubation with shaking (e.g., 30 minutes at 30°C and 180 rpm) can enhance extraction efficiency.[11]

  • Clarification: Centrifuge the mixture again at high speed (e.g., 10,000 rpm) for 20 minutes at 4°C to pellet the cell debris.[11]

  • Collection: Carefully collect the colored supernatant, which contains the extracted prodigiosin.

  • Concentration (Optional): If a more concentrated prodigiosin solution is required, the solvent can be evaporated using a rotary evaporator.

Protocol for Quantification of Prodigiosin by Spectrophotometry

Objective: To determine the concentration of prodigiosin in a solution using a spectrophotometer.

Materials:

  • Extracted prodigiosin solution

  • Spectrophotometer

  • Cuvettes

  • Acidified ethanol (e.g., 4 mL of 1M HCl in 96 mL of ethanol)

Procedure:

  • Sample Preparation: Dilute the extracted prodigiosin solution with acidified ethanol to obtain an absorbance reading within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted sample at the maximum absorption wavelength (λmax) for prodigiosin, which is typically around 535 nm in an acidic solution.[10][12]

  • Calculation: The concentration of prodigiosin can be calculated using a standard curve or by using a specific equation if the extinction coefficient is known. A common method for relative quantification is to measure the absorbance at 535 nm.[10] Some studies have also used a formula to express prodigiosin units relative to cell density: Prodigiosin unit = [OD₄₉₉ − (1.381 × OD₆₂₀)] / OD₆₂₀ × 1000.[6]

IV. Visualizing Key Pathways and Workflows

Signaling Pathways in Prodigiosin Biosynthesis

The production of prodigiosin is a tightly regulated process involving a complex network of signaling pathways. The core biosynthetic pathway involves the condensation of two precursor molecules: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[13] This process is controlled by the pig gene cluster.

Beyond the core biosynthesis, several regulatory systems modulate the expression of the pig genes, including quorum sensing and two-component systems. Quorum sensing, a cell-density dependent communication system, involves signaling molecules like N-acyl-homoserine lactones (AHLs) and their corresponding receptors (e.g., SmaI/SmaR).[7] Two-component systems, which allow bacteria to respond to environmental stimuli, also play a crucial role. Systems such as CpxA/CpxR, EnvZ/OmpR, RssB/RssA, and RcsB have been shown to regulate prodigiosin synthesis.[5][8][14][15]

Prodigiosin_Signaling_Pathways cluster_regulation Regulatory Inputs cluster_biosynthesis Prodigiosin Biosynthesis QS Quorum Sensing (SmaI/SmaR) pig_cluster pig Gene Cluster Expression QS->pig_cluster TCS Two-Component Systems (CpxA/CpxR, EnvZ/OmpR, RssB/RssA, RcsB) TCS->pig_cluster Env Environmental Signals (pH, Temperature, Nutrients) Env->pig_cluster MAP 2-methyl-3-amyl-pyrrole (MAP) pig_cluster->MAP MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) pig_cluster->MBC Prodigiosin Prodigiosin MAP->Prodigiosin Condensation MBC->Prodigiosin

Figure 1. Simplified signaling pathways regulating prodigiosin biosynthesis.

Experimental Workflow for Prodigiosin Production and Analysis

The overall process of optimizing and analyzing prodigiosin production follows a systematic workflow, from initial strain culture to final quantification of the pigment. This workflow ensures reproducibility and accurate assessment of the effects of different fermentation parameters.

Prodigiosin_Workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing cluster_analysis Analysis Stage Inoculum 1. Inoculum Preparation Fermentation 2. Shake Flask/Fermenter Cultivation Inoculum->Fermentation Harvest 3. Cell Harvesting (Centrifugation) Fermentation->Harvest Optimization Optimization of: - Media Composition - Physical Parameters Optimization->Fermentation Extraction 4. Pigment Extraction (Solvent-based) Harvest->Extraction Purification 5. Purification (Optional - Chromatography) Extraction->Purification Quantification 6. Quantification (Spectrophotometry/HPLC) Extraction->Quantification Purification->Quantification Characterization 7. Characterization (e.g., MS, NMR) Quantification->Characterization

Figure 2. Experimental workflow for prodigiosin production and analysis.

By systematically applying the principles and protocols outlined in these application notes, researchers and drug development professionals can effectively optimize the production of prodigiosin in fermenters, paving the way for its broader application in medicine and biotechnology.

References

Prodigiosin: A Natural Dye for Advanced Textiles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, is emerging as a promising natural dye for textiles, offering not only a sustainable alternative to synthetic colorants but also conferring unique bioactive properties to the fabric. This document provides detailed application notes and protocols for the extraction, application, and characterization of prodigiosin as a textile dye, with a focus on its functional advantages.

Introduction

Prodigiosin is a family of natural red pigments characterized by a common pyrrolylpyrromethane skeleton. Produced by microorganisms such as Serratia marcescens and Pseudomonas putida, it has garnered significant interest for its potential applications in textile dyeing.[1] Beyond its coloring ability, prodigiosin imparts valuable functionalities to fabrics, including antimicrobial and pH-sensing (halochromic) properties, making it a candidate for advanced textiles in medical and smart apparel applications.[1][2] The dyeing process can be optimized for various natural and synthetic fibers, with parameters like pH, temperature, and the use of mordants playing a crucial role in color strength and fastness.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the application of prodigiosin as a textile dye.

Table 1: Optimal Dyeing Conditions for Various Textiles

Textile FiberProdigiosin SourceTemperature (°C)Time (min)pHMordantKey Findings
CottonSerratia marcescens90603NoneAchieved greatest color strength with good fastness properties.[4][5]
CottonPseudomonas putida8060NeutralTannic Acid (pre-mordanting)Neutral prodigiosin yielded higher color strength.[2]
JuteSerratia marcescens SS180607Tannic Acid (pre-mordant)Maximum dye uptake (K/S of 6.6) was observed.[3]
PolyesterPseudomonas putida13045NeutralNoneShowed excellent fastness properties.[1][2]
SilkZooshikella rubidus60604Not specifiedOptimal conditions for silk dyeing.[3]
SilkSerratia marcescens80302.1NoneResulted in high color strength and good color fastness.[6]
WoolPseudomonas putida10060NeutralNoneEffective dyeing temperature.[2]
NylonPseudomonas putida10060NeutralNoneEffective dyeing temperature.[2]
AcrylicVibrio sp.80604.5NoneDyed effectively under acidic conditions.[7]

Table 2: Color Fastness Properties of Prodigiosin-Dyed Textiles

Textile FiberMordantWashing Fastness (Grey Scale)Rubbing Fastness (Wet/Dry)Perspiration Fastness (Acidic/Alkaline)Light Fastness (Blue Wool Scale)
JuteTannic Acid2 (with mordant), 1 (without mordant)4-5 (wet, with mordant), 4 (wet, without mordant)4-5 (with mordant), 4 (without mordant)Not specified
CottonNoneGoodGoodGoodNot specified
PolyesterNoneGood (Color difference up to 5)Not specifiedNot specifiedGood (Up to 16)
CottonNoneGood (Color difference up to 14)Not specifiedNot specifiedGood (Up to 15)

Table 3: Antimicrobial Activity of Prodigiosin-Dyed Textiles

Textile FiberTest OrganismResult
CottonStaphylococcus aureus99.2% bacteriostatic rate[4]
CottonEscherichia coli85.5% bacteriostatic rate[4]
Prodigiosin-printed samplesPseudomonas aeruginosaStrong antimicrobial activity[1][2]
JutePathogenic bacteriaMaximum activity against P. aeruginosa[3]
WoolE. coli52% reduction of bacteria[7]
WoolS. aureus46% reduction of bacteria[7]
SilkE. coli35% reduction of bacteria[7]
SilkS. aureus29% reduction of bacteria[7]

Experimental Protocols

Protocol for Prodigiosin Production and Extraction

This protocol is a generalized procedure based on common laboratory practices for the production and extraction of prodigiosin from Serratia marcescens.

Materials:

  • Serratia marcescens culture

  • Nutrient broth or other suitable fermentation medium

  • Centrifuge and centrifuge tubes

  • Acidified methanol (B129727) (e.g., methanol with 4% 1M HCl) or a mixture of methanol and chloroform (B151607) (1:1)[8]

  • Rotary evaporator (optional)

  • Spectrophotometer

Procedure:

  • Inoculate a sterile fermentation broth with a 24-hour-old culture of Serratia marcescens.[3]

  • Incubate the culture at 25-30°C for 48-72 hours with shaking (e.g., 150-200 rpm).[2]

  • Harvest the bacterial cells by centrifuging the culture broth at 10,000 rpm for 10-15 minutes at 4°C.[2][3]

  • Discard the supernatant and resuspend the cell pellet in acidified methanol. The acidified methanol helps to lyse the cells and extract the intracellular pigment.[3]

  • Incubate the mixture at 60°C for 20 minutes or shake at room temperature in the dark for 12 hours.[7][9]

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the prodigiosin extract.

  • For a powdered dye, the solvent can be removed using a rotary evaporator.

  • Quantify the extracted prodigiosin by measuring the absorbance of the supernatant at approximately 535 nm.[10]

Protocol for Textile Dyeing with Prodigiosin

This protocol outlines the general procedure for dyeing various textile fibers with the extracted prodigiosin.

Materials:

  • Textile fabric (e.g., cotton, wool, silk, polyester)

  • Prodigiosin extract

  • Dyeing apparatus (e.g., water bath with shaker, infrared heating system)

  • Mordant solution (e.g., 10% tannic acid, optional)[3]

  • Detergent (e.g., Diadavin UN)

  • Distilled water

Procedure:

  • Pre-mordanting (Optional): To improve dye uptake, especially for natural fibers, treat the fabric in a mordant bath. For example, use a 10% tannic acid solution with a liquor ratio of 1:20 at 90°C for 1 hour.[2][3]

  • Dye Bath Preparation: Prepare the dye bath with the prodigiosin extract, maintaining a liquor ratio of 1:20 to 1:30.[2] Adjust the pH of the dye bath according to the fabric type (see Table 1). For cotton, a pH of 3 is often optimal.[4]

  • Dyeing: Immerse the fabric in the dye bath. The dyeing temperature and time should be optimized for the specific fiber (refer to Table 1). For example:

    • Cotton/Silk: Heat to 80-90°C and maintain for 60 minutes.[2][4]

    • Wool/Nylon: Heat to 100°C and maintain for 60 minutes.[2]

    • Polyester: Heat in stages up to 130°C.[2]

  • Rinsing and Washing: After dyeing, rinse the fabric with distilled water. Then, wash with a 1 g/L detergent solution at boiling temperature for 20 minutes to remove any unbound pigment.[2]

  • Drying: Dry the dyed fabric in an oven at a low temperature (e.g., 40°C).[2]

Protocol for Assessing Color Fastness

Standard ISO methods should be used for assessing the color fastness of the dyed fabrics.

  • Washing Fastness: Evaluate according to ISO 105-C06.

  • Rubbing Fastness: Evaluate according to ISO 105-X12.[3]

  • Perspiration Fastness: Evaluate according to ISO 105-E04.

  • Light Fastness: Evaluate according to ISO 105-B02.

Protocol for Evaluating Antimicrobial Activity

The antimicrobial properties of the dyed fabric can be assessed using standard methods such as AATCC 100 (quantitative) or AATCC 147 (qualitative).

Brief Procedure (based on AATCC 100):

  • Prepare swatches of the dyed and undyed (control) fabric.

  • Inoculate the swatches with a known concentration of test bacteria (e.g., S. aureus, E. coli).

  • Incubate the swatches in a humid environment for a specified contact time (e.g., 16-24 hours).[7]

  • Elute the bacteria from the swatches and perform serial dilutions and plate counts to determine the number of viable bacteria.

  • Calculate the percentage reduction of bacteria on the dyed fabric compared to the control.

Visualized Workflows and Relationships

Experimental_Workflow cluster_Prodigiosin_Production Prodigiosin Production & Extraction cluster_Textile_Dyeing Textile Dyeing Process cluster_Characterization Characterization & Testing A Bacterial Culture (e.g., S. marcescens) B Fermentation A->B C Cell Harvesting (Centrifugation) B->C D Pigment Extraction (Acidified Methanol) C->D E Crude Prodigiosin Extract D->E H Dye Bath Preparation (pH, Temp, Time adjustment) E->H F Textile Fabric (e.g., Cotton) G Pre-mordanting (Optional, e.g., Tannic Acid) F->G G->H I Dyeing H->I J Rinsing & Washing I->J K Drying J->K L Dyed Fabric K->L M Color Fastness Testing (Washing, Rubbing, Light) L->M N Antimicrobial Activity Assessment L->N O Halochromic Property Testing L->O

Caption: Experimental workflow for prodigiosin dyeing of textiles.

Logical_Relationships cluster_Application Textile Application cluster_Outcomes Functional Textile Outcomes Prodigiosin Prodigiosin Pigment Antimicrobial Antimicrobial Halochromic Halochromic (pH-sensitive) NaturalOrigin Natural & Biodegradable Dyeing Textile Dyeing Antimicrobial->Dyeing Halochromic->Dyeing NaturalOrigin->Dyeing Bioactive Bioactive Fabric (Antimicrobial) Dyeing->Bioactive Smart Smart Fabric (pH Sensor) Dyeing->Smart Sustainable Sustainable & Eco-friendly Colored Textile Dyeing->Sustainable

References

Application Notes and Protocols: Prodigiosin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red pigment belonging to the prodiginines family, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens.[1] This tripyrrole compound has garnered significant attention in oncology research due to its potent anticancer properties.[2] Prodigiosin has demonstrated selective cytotoxicity against a wide array of cancer cell lines while exhibiting minimal toxicity to normal cells.[1][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][4] These characteristics make prodigiosin a promising candidate for the development of novel anticancer therapeutics.[5]

This document provides a summary of the cytotoxic effects of prodigiosin on various cancer cell lines, outlines its impact on cellular signaling pathways, and offers detailed protocols for key experimental assays used to evaluate its efficacy.

Data Presentation: Cytotoxicity of Prodigiosin

The cytotoxic activity of prodigiosin is commonly evaluated by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values for prodigiosin vary depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Notes
A549 Lung Carcinoma0.39[2][5], 1.30[6]--
HCT116 Colon Carcinoma0.62[6]-48h treatment.
MDA-MB-231 Breast Adenocarcinoma0.68[6], 6.7[5]-Highly sensitive.[3]
HT29 Colon Adenocarcinoma0.45[2][5]--
A375 Melanoma1.25[6]--
MCF-7 Breast Adenocarcinoma<2.0[7], 5.1[8], 16[5]--
H460 Lung Cancer7.7[7]23[7]-
HepG2 Hepatocellular Carcinoma8.75[7]5.2[7], 27[7]-
KB Oral Carcinoma-4.8[7]-
NCI-H292 Mucoepidermoid Carcinoma3.4[8]--
Hep-2 Larynx Epidermoid Carcinoma3.4[8]--
HL-60 Promyelocytic Leukemia-0.0796 (79.6 nM)[2]Highly sensitive.

Note: The molecular weight of prodigiosin is approximately 323.4 g/mol , which can be used for conversions between µg/mL and µM.

Mechanism of Action & Signaling Pathways

Prodigiosin exerts its anticancer effects by modulating several critical cellular signaling pathways, primarily leading to programmed cell death (apoptosis).[4]

1. Induction of the Intrinsic Apoptosis Pathway: Prodigiosin is a potent inducer of apoptosis through the mitochondrial-mediated intrinsic pathway.[9] This process involves:

  • Upregulation of p53: The tumor suppressor protein p53 is often upregulated, which can trigger apoptosis.[4][10]

  • Modulation of Bcl-2 Family Proteins: Prodigiosin increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][10] This shift in balance leads to mitochondrial outer membrane permeabilization.

  • Mitochondrial Disruption: The release of key mitochondrial factors, including Cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytosol is promoted.[4][9]

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[4][10]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.[4][10]

  • Downregulation of IAPs: Prodigiosin can decrease the expression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-1/2, further promoting caspase activity.[4][10]

G cluster_0 Cytosol cluster_1 Mitochondrion Prodigiosin Prodigiosin p53 p53 Prodigiosin->p53 Bax Bax Prodigiosin->Bax Bcl2 Bcl-2 Prodigiosin->Bcl2 | IAPs IAPs Prodigiosin->IAPs | p53->Bax CytC Cytochrome c Bax->CytC Release AIF AIF Bax->AIF Release Bcl2->Bax | Casp9 Caspase-9 IAPs->Casp9 | Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis CytC->Casp9 Activates AIF->Apoptosis Wnt_Pathway Prodigiosin Prodigiosin LRP6 p-LRP6 Prodigiosin->LRP6 DVL2 p-DVL2 Prodigiosin->DVL2 GSK3b p-GSK3β Prodigiosin->GSK3b LRP6->DVL2 DVL2->GSK3b bCatenin β-catenin GSK3b->bCatenin Stabilizes CyclinD1 Cyclin D1 bCatenin->CyclinD1 Transcription Proliferation Proliferation CyclinD1->Proliferation Workflow start Cancer Cell Culture treatment Treat cells with various concentrations of Prodigiosin start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Detect Apoptosis (Annexin V / PI Staining) ic50->apoptosis protein Analyze Protein Expression (Western Blot) ic50->protein data Data Analysis & Conclusion apoptosis->data protein->data

References

Prodigiosin for Antimicrobial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158) is a secondary metabolite belonging to the prodiginines family, a group of natural red pigments produced by various bacteria, most notably Serratia marcescens.[1] This tripyrrole pigment has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, antiprotozoal, and immunosuppressive properties.[2][3] Its potential as an antimicrobial agent stems from its multifaceted mechanism of action, which includes disruption of the plasma membrane, DNA cleavage, and inhibition of protein and RNA synthesis.[4][5][6][7] These characteristics make prodigiosin a compelling candidate for investigation in antimicrobial susceptibility testing (AST), both as a standalone agent and in synergistic studies with existing antibiotics.[8][9]

These application notes provide detailed protocols for utilizing prodigiosin in standard antimicrobial susceptibility assays, offering a framework for researchers to evaluate its efficacy against a range of microbial pathogens.

Mechanism of Antimicrobial Action

Prodigiosin exerts its antimicrobial effects through several proposed mechanisms, making it a versatile agent against both Gram-positive and Gram-negative bacteria.[4][10] Key mechanisms include:

  • Plasma Membrane Disruption: As a hydrophobic molecule, prodigiosin can intercalate into the bacterial cell membrane, leading to increased membrane fluidity and leakage of intracellular components such as ions, amino acids, and proteins.[6] This chaotropic-mediated stress is a primary mode of action.[5][6]

  • DNA Damage: Prodigiosin has been shown to bind to DNA and facilitate oxidative cleavage of double-stranded DNA, which can lead to cell death.[2]

  • Enzyme Inhibition: It can inhibit essential cellular enzymes, including proteases, catalases, and oxidases.[6]

  • Inhibition of Macromolecular Synthesis: Prodigiosin can interfere with crucial cellular processes by inhibiting protein and RNA synthesis.[7]

  • Generation of Reactive Oxygen Species (ROS): The pigment may induce the formation of ROS, leading to oxidative stress and cellular damage.[4]

Prodigiosin's Antimicrobial Action Pathway

Prodigiosin Prodigiosin Plasma_Membrane Plasma Membrane Disruption Prodigiosin->Plasma_Membrane DNA_Damage DNA Damage Prodigiosin->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Prodigiosin->Enzyme_Inhibition Macromolecule_Inhibition Macromolecule Synthesis Inhibition Prodigiosin->Macromolecule_Inhibition ROS_Generation ROS Generation Prodigiosin->ROS_Generation Leakage Leakage of Intracellular Components Plasma_Membrane->Leakage Cell_Death_DNA Cell Death DNA_Damage->Cell_Death_DNA Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Growth_Arrest Growth Arrest Macromolecule_Inhibition->Growth_Arrest Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Antimicrobial_Effect Antimicrobial_Effect Leakage->Antimicrobial_Effect Antimicrobial Effect Cell_Death_DNA->Antimicrobial_Effect Antimicrobial Effect Metabolic_Disruption->Antimicrobial_Effect Antimicrobial Effect Growth_Arrest->Antimicrobial_Effect Antimicrobial Effect Oxidative_Stress->Antimicrobial_Effect Antimicrobial Effect

Caption: Overview of Prodigiosin's multifaceted antimicrobial mechanisms of action.

Data Presentation: Antimicrobial Activity of Prodigiosin

The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for prodigiosin against various bacterial strains as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Prodigiosin against Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 653862.5[11]
Staphylococcus aureus-10[10]
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 4330073.6 (µM)[4]
Methicillin-resistantStaphylococcus aureus (MRSA)->10 (µg/µL)[10]
Enterococcus faecalisATCC 292123.9[11]
Enterococcus faecalis-10[10]
Bacillus subtilisNCIM 254543 (µM)[4]
Clostridium perfringensATCC 13124500[11]
Escherichia coliNCIM 206515.9 (µM)[4]
Escherichia coliATCC 873962.5[11]
Escherichia coli-10[10]
Klebsiella pneumoniaeNCIM 270622.6 (µM)[4]
Pseudomonas aeruginosaNCIM 203646.1 (µM)[4]
Pseudomonas aeruginosaATCC 2785362.5[11]
Chromobacterium violaceum-4-16[8]

Table 2: Zone of Inhibition of Prodigiosin against Various Bacteria

Bacterial SpeciesProdigiosin ConcentrationZone of Inhibition (mm)Reference
Staphylococcus aureus10 µg6[12]
Staphylococcus aureus-22.33[13]
Streptococcus pyogenes-20.67[13]
Klebsiella pneumoniae-16.67[13]
Pseudomonas aeruginosa-12.33[13]
Escherichia coli10 µg6[12]
Bacillus cereus10 µg6[12]
Clostridium botulinum10 µg7[12]
Vibrio vulnificus10 µg2[12]
Salmonella enteritidis10 µg5[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of prodigiosin using the broth microdilution method.[14][15]

Materials:

  • Prodigiosin extract or purified compound

  • Appropriate solvent for prodigiosin (e.g., methanol, ethanol, DMSO)[10][12]

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB) or other suitable broth medium[15]

  • Sterile saline (0.9%)

  • McFarland turbidity standards (0.5)[16]

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Prodigiosin Stock Solution: Dissolve a known weight of prodigiosin in a minimal amount of a suitable solvent to create a high-concentration stock solution. Further dilute in the appropriate broth to the desired starting concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the starting concentration of prodigiosin (in broth) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no prodigiosin).

    • Sterility Control: A well containing 200 µL of uninoculated broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve prodigiosin with the bacterial inoculum to ensure it does not inhibit growth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • Reading the MIC: The MIC is the lowest concentration of prodigiosin at which there is no visible growth (turbidity) of the bacteria.[14]

Broth Microdilution Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prodigiosin_Stock Prepare Prodigiosin Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Prodigiosin in 96-well plate Prodigiosin_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Controls Set up Growth, Sterility, and Solvent Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of prodigiosin.

Protocol 2: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative method to assess the antimicrobial activity of prodigiosin.[17]

Materials:

  • Prodigiosin extract or purified compound

  • Appropriate solvent for prodigiosin

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile saline (0.9%)

  • McFarland turbidity standards (0.5)

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.[12]

    • Allow the plate to dry for 3-5 minutes.

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration and volume of the prodigiosin solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Aseptically place the prodigiosin-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to prodigiosin.

Disk Diffusion Assay Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Mueller-Hinton Agar plate with bacteria Inoculum_Prep->Inoculate_Plate Impregnate_Disks Impregnate sterile disks with Prodigiosin Place_Disks Place Prodigiosin and control disks on agar Impregnate_Disks->Place_Disks Inoculate_Plate->Place_Disks Incubate Incubate at 37°C for 18-24h Place_Disks->Incubate Measure_Zones Measure zones of inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the disk diffusion assay to evaluate prodigiosin's antimicrobial activity.

Biosynthesis of Prodigiosin

Prodigiosin is synthesized via a bifurcated pathway that culminates in the condensation of two pyrrole-containing precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-pentylpyrrole (MPP).[2][18][19] The genes responsible for this biosynthesis are typically organized in a pig gene cluster.[18] The production of prodigiosin is a complex, regulated process influenced by environmental factors such as temperature and pH, as well as quorum sensing mechanisms.[2][19][20]

Prodigiosin Biosynthesis Pathway

cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 L_Proline L-Proline MBC_Synthase MBC Biosynthesis L_Proline->MBC_Synthase pig genes Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC_Synthase pig genes MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC_Synthase->MBC Condensation Condensation MBC->Condensation PigC Enzyme Pyruvate Pyruvate MPP_Synthase MPP Biosynthesis Pyruvate->MPP_Synthase pig genes Octenal 2-Octenal Octenal->MPP_Synthase pig genes MPP 2-methyl-3-pentylpyrrole (MPP) MPP_Synthase->MPP MPP->Condensation PigC Enzyme Prodigiosin Prodigiosin Condensation->Prodigiosin Final Product

Caption: Simplified bifurcated biosynthesis pathway of prodigiosin.

Conclusion

Prodigiosin's potent and broad-spectrum antimicrobial activity, coupled with its unique mechanisms of action, makes it a valuable compound for antimicrobial research and drug development. The standardized protocols provided in these application notes offer a foundation for consistent and reproducible evaluation of prodigiosin's efficacy. Further research into its synergistic effects with conventional antibiotics and its in vivo activity is warranted to fully explore its therapeutic potential.

References

Prodigiosin as an In Vivo Immunosuppressive Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its potent biological activities, including its promising role as an immunosuppressive agent.[1][2] This document provides a comprehensive overview of the in vivo application of prodigiosin for immunosuppression, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the in vivo immunosuppressive effects of prodigiosin and its analogs from various studies.

Table 1: In Vivo Immunosuppressive Efficacy of Prodigiosin in Murine Models

Animal ModelCompoundDosageRoute of AdministrationKey Immunosuppressive EffectsReference
C57BL/6 MiceProdigiosin 25-C0.5 mg/kgNot SpecifiedInhibition of in vivo induction of H-2 restricted cytotoxic T lymphocytes.[3]
MiceProdigiosin10 and 30 mg/kgNot SpecifiedNo in vivo toxicity to lymphoid organs at these effective dosages.[4]
Non-obese diabetic (NOD) miceProdigiosinNot SpecifiedNot SpecifiedMarkedly reduced blood glucose levels and cellular infiltration into pancreatic islets.[5]
DBA/1 miceProdigiosinNot SpecifiedNot SpecifiedDelayed onset of collagen-induced arthritis.[5]
C57BL/6 MiceProdigiosin 25-C>0.5 mg/kgNot SpecifiedInhibited cytotoxic T lymphocyte (CTL) induction.[6]
Rat (DA to PVG)Prodigiosin 25-C1 mg/kg/dayi.p.No effect on allograft rejection of rat hearts.[7]
Rat (DA to PVG)Prodigiosin 25-C10 mg/kg/dayi.p.Toxic, causing weight loss and diarrhea at 3 days.[7]

Table 2: Effects of Prodigiosin on T-Cell and B-Cell Mediated Responses

Immune ResponseCompoundConcentration/DosageEffectReference
T-cell mediated immune responses (Concanavalin A-induced proliferation, mixed lymphocyte response, local graft vs host reaction, T-dependent antibody response)Prodigiosin< 100 nM (in vitro), 10 and 30 mg/kg (in vivo)Inhibited at non-toxic concentrations.[4]
B-cell mediated immune functions (Lipopolysaccharide-induced proliferation, activated polyclonal antibody production)Prodigiosin< 100 nM (in vitro)Did not affect.[4]
Cytotoxic T lymphocyte (CTL) activity induced by allogenic mastocytoma, P815Prodigiosin 25-C>0.5 mg/kg (in vivo)Selectively inhibited.[6][8]
Antibody production against thymus-dependent (TD) antigen (sheep red blood cell, SRBC)Prodigiosin 25-C>0.5 mg/kg (in vivo)Did not affect.[6][8]
Antibody production against thymus-independent (TI) antigen (Brucella abortus)Prodigiosin 25-CNot SpecifiedDid not affect.[8]

Experimental Protocols

Protocol 1: Assessment of in Vivo Suppression of Cytotoxic T-Lymphocyte (CTL) Induction

This protocol is based on studies evaluating the T-cell specific immunosuppressive properties of prodigiosin.[3][6][8]

1. Animal Model:

  • Use specific pathogen-free female C57BL/6 and male Balb/c mice.

2. Immunization and Treatment:

  • To induce CTLs, immunize C57BL/6 mice with an allogeneic mastocytoma cell line, P815.

  • Simultaneously, to assess the effect on antibody production, immunize with a thymus-dependent antigen like sheep red blood cells (SRBC).[6][8]

  • Administer prodigiosin or its analog (e.g., Prodigiosin 25-C) at varying doses (e.g., starting from 0.5 mg/kg) via intraperitoneal (i.p.) injection at the time of immunization and for a specified period afterward.

  • Include a vehicle control group and a positive control group treated with a known immunosuppressant like FK506.

3. Assessment of CTL Activity:

  • After a set period (e.g., 7-10 days), harvest splenocytes from the immunized mice.

  • Perform a chromium-51 (B80572) release assay to measure the cytotoxic activity of the splenocytes against the target P815 cells.

4. Assessment of Antibody Production:

  • Collect blood samples from the mice.

  • Determine the anti-SRBC antibody titer in the serum using a hemagglutination assay.

5. Data Analysis:

  • Compare the CTL activity and antibody titers between the prodigiosin-treated groups, the vehicle control group, and the positive control group to determine the selective immunosuppressive effect of prodigiosin on T-cell mediated cytotoxicity.

Protocol 2: Evaluation of Prodigiosin in a Murine Model of Autoimmune Disease (Collagen-Induced Arthritis)

This protocol is based on studies demonstrating the therapeutic potential of prodigiosin in autoimmune models.[5]

1. Animal Model:

  • Use DBA/1 mice, which are susceptible to collagen-induced arthritis.

2. Induction of Arthritis:

  • Induce arthritis by immunizing the mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Administer a booster injection of type II collagen in incomplete Freund's adjuvant after 21 days.

3. Prodigiosin Treatment:

  • Begin treatment with prodigiosin (at a pre-determined dose) or vehicle control before or at the onset of clinical signs of arthritis.

  • Administer the treatment daily or on a specified schedule via an appropriate route (e.g., i.p. or oral gavage).

4. Clinical Assessment:

  • Monitor the mice regularly for the onset and severity of arthritis.

  • Score the clinical signs of arthritis based on a standardized scoring system (e.g., assessing paw swelling and joint inflammation).

5. Histopathological Analysis:

  • At the end of the study, euthanize the mice and collect the inflamed joints.

  • Perform histopathological examination of the joint tissues to assess synovial inflammation, cartilage destruction, and bone erosion.

6. Data Analysis:

  • Compare the clinical arthritis scores and histopathological findings between the prodigiosin-treated and vehicle control groups to evaluate the therapeutic efficacy of prodigiosin.

Signaling Pathways and Mechanisms of Action

Prodigiosin exerts its immunosuppressive effects through a distinct mechanism of action compared to conventional immunosuppressants like cyclosporin (B1163) A and FK-506.[4][9] It primarily targets T-cell activation and proliferation by interfering with key signaling pathways.

One of the primary mechanisms of prodigiosin's immunosuppressive activity is the inhibition of T-cell activation by blocking the interleukin-2 (B1167480) (IL-2) signaling pathway.[5] Unlike cyclosporin A, prodigiosin does not inhibit the production of IL-2.[8][9] Instead, it has been shown to inhibit the expression of the IL-2 receptor alpha-chain (IL-2Rα), which is a critical component of the high-affinity IL-2 receptor.[5] This disruption of the IL-2/IL-2R signaling cascade hampers T-cell proliferation and differentiation into effector cells.[5]

Furthermore, Janus tyrosine kinase 3 (Jak3), which is associated with the IL-2 receptor, is considered a molecular target for prodigiosins.[9] By potentially inhibiting Jak3 phosphorylation and activation, prodigiosin can block the downstream signaling events that are crucial for T-cell mediated immune responses.[10] Other signaling pathways, such as the PI3K/Akt and mTOR pathways, which are involved in cell growth and proliferation, have also been implicated in the broader biological activities of prodigiosin and may contribute to its immunosuppressive effects.[11]

Prodigiosin_Signaling_Pathway IL2 IL-2 IL2R IL-2 Receptor (IL-2Rα, β, γc) IL2->IL2R Binds Jak3 Jak3 IL2R->Jak3 Activates Prodigiosin Prodigiosin Prodigiosin->IL2R Inhibits IL-2Rα expression Prodigiosin->Jak3 Inhibits STAT STAT Jak3->STAT Phosphorylates PI3K_Akt PI3K/Akt Pathway Jak3->PI3K_Akt Proliferation T-Cell Proliferation & Differentiation STAT->Proliferation mTOR mTOR Pathway PI3K_Akt->mTOR mTOR->Proliferation

Caption: Prodigiosin's interference with T-cell signaling pathways.

Another proposed mechanism for the immunosuppressive action of prodigiosin, particularly prodigiosin 25-C, involves the inhibition of vacuolar type H+-ATPase (V-ATPase).[12] This enzyme is crucial for the acidification of intracellular organelles within cytotoxic T-lymphocytes (CTLs). By inhibiting V-ATPase, prodigiosin disrupts the function of these acidic organelles, which are essential for the cytotoxic activity of CTLs, thereby suppressing their ability to kill target cells.[12]

Experimental_Workflow_CTL_Suppression Start Start: Immunize Mice (e.g., C57BL/6 with P815 cells) Treatment Administer Prodigiosin (Varying Doses) Start->Treatment Control Control Groups (Vehicle, FK506) Start->Control Incubation Incubation Period (e.g., 7-10 days) Treatment->Incubation Control->Incubation Harvest Harvest Splenocytes Incubation->Harvest CTL_Assay CTL Assay (Chromium-51 Release) Harvest->CTL_Assay Antibody_Assay Antibody Titer Assay (Hemagglutination) Harvest->Antibody_Assay Analysis Data Analysis and Comparison CTL_Assay->Analysis Antibody_Assay->Analysis

Caption: Workflow for in vivo CTL suppression assay.

References

Prodigiosin: A Versatile Tripyrrole Pigment for Biotechnological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment belonging to the prodiginine family of natural products, has emerged as a molecule of significant interest in the field of biotechnology. Produced by various bacteria, most notably Serratia marcescens, this secondary metabolite exhibits a remarkable spectrum of biological activities, including anticancer, antimicrobial, and immunosuppressive properties.[1][2][3] These multifaceted functionalities position prodigiosin as a promising candidate for the development of novel therapeutics and biotechnological tools.

This document provides a comprehensive overview of the key applications of prodigiosin, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and development.

Anticancer Applications

Prodigiosin has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, often with greater efficacy than existing chemotherapeutic agents.[1] Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of key signaling pathways.[3][4][5]

Mechanisms of Anticancer Activity

Prodigiosin's ability to induce apoptosis in cancer cells is a cornerstone of its therapeutic potential. This process is mediated through various signaling pathways:

  • Induction of Endoplasmic Reticulum (ER) Stress: Prodigiosin can induce ER stress, leading to the unfolded protein response (UPR).[6][7] This stress response can ultimately trigger apoptosis through the upregulation of pro-apoptotic proteins like CHOP and the activation of caspases.[6]

  • Modulation of Apoptotic Proteins: The pigment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, p53, caspase-3, and caspase-9, while downregulating anti-apoptotic proteins like Bcl-2 and inhibitors of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and cIAP-2.[3][5][6]

  • Inhibition of Signaling Pathways: Prodigiosin can inhibit critical signaling pathways that are often dysregulated in cancer:

    • Wnt/β-catenin Pathway: It acts as a potent inhibitor of this pathway by targeting multiple components, including LRP6, Dishevelled (DVL), and GSK3β, leading to reduced expression of downstream targets like cyclin D1.[8][9]

    • MAPK/ERK Pathway: Prodigiosin has been shown to induce apoptosis and inhibit autophagy via the extracellular signal-regulated kinase (ERK) pathway.[10] It can also impede the MAPK/TNF-α/NLRP3 signaling pathway.[11]

    • Akt Signaling: The molecule can inhibit the phosphorylation of Akt, a key regulator of cell survival, leading to the upregulation of p53 and p21.[12]

Quantitative Data: In Vitro Cytotoxicity of Prodigiosin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin against various human cancer cell lines, demonstrating its potent and broad-spectrum anticancer activity.

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231Breast Cancer62.52 nM (at 48h)[8]
MDA-MB-468Breast Cancer261.2 nM (at 48h)[8]
MCF-7Breast Cancer<2 µg/mL[13]
HepG2Liver Cancer0.04 µg/mL[1]
A549Lung Cancer0.06 µg/mL[1]
WiDrColon Cancer0.2 µg/mL[1]
K562Chronic Myelogenous Leukemia10 µM[1]
HCT116Colon Cancer0.04 µg/mL (at 72h)[14]
A375Melanoma1.25 µg/mL[14]
HT29Colon Adenocarcinoma0.45 µg/mL[15]
SGC7901Gastric Adenocarcinoma1.30 µg/mL[15]

Signaling Pathway Diagrams

prodigiosin_anticancer_pathways cluster_prodigiosin Prodigiosin cluster_er_stress ER Stress Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Prodigiosin Prodigiosin PERK PERK Prodigiosin->PERK induces IRE1a IRE1a Prodigiosin->IRE1a induces LRP6 p-LRP6 Prodigiosin->LRP6 inhibits DVL2 p-DVL2 Prodigiosin->DVL2 inhibits GSK3b p-GSK3β (Ser9) Prodigiosin->GSK3b inhibits ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Bcl2_down Bcl-2 (downregulation) CHOP->Bcl2_down Apoptosis Apoptosis Bcl2_down->Apoptosis LRP6->DVL2 DVL2->GSK3b b_catenin Active β-catenin GSK3b->b_catenin CyclinD1 Cyclin D1 b_catenin->CyclinD1

Caption: Prodigiosin's anticancer mechanisms.

Antimicrobial Applications

Prodigiosin exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[16][17] Its mechanism of action is multifaceted, primarily involving the disruption of the cell membrane and inhibition of key cellular processes.

Mechanisms of Antimicrobial Activity
  • Membrane Disruption: Prodigiosin, being a hydrophobic molecule, can insert into the bacterial plasma membrane, leading to increased membrane fluidity and leakage of essential intracellular components such as ions, amino acids, and proteins.[18]

  • Enzyme Inhibition: It can inhibit the activity of essential enzymes within pathogenic microbes.[18]

  • DNA Cleavage and ROS Production: Some studies suggest that prodigiosin can cause DNA damage and generate reactive oxygen species (ROS), contributing to its bactericidal effects.[16][19][20]

  • Inhibition of Biofilm Formation: Prodigiosin has been shown to inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for combating chronic and persistent infections.[16][21][22]

Quantitative Data: Antimicrobial Activity of Prodigiosin

The following table presents the Minimum Inhibitory Concentration (MIC) of prodigiosin required to inhibit the growth of various pathogenic microorganisms.

MicroorganismTypeMICReference
Staphylococcus aureusGram-positive bacteria3 µg/mL[23]
Bacillus subtilisGram-positive bacteria5 µg/mL[23]
Bacillus cereusGram-positive bacteria4 µg/mL[23]
Enterococcus faecalisGram-positive bacteria3.9 µg/mL[24]
Escherichia coliGram-negative bacteria10 µg/mL[25]
Candida albicansFungi0.3 µg/mL[18]
Microsporum cookieFungi2.3 µg/mL[16]
Microsporum ajelloiFungi2.3 µg/mL[16]
Trichophyton longfeuseusFungi8.1 µg/mL[16]

Experimental Workflow Diagram

prodigiosin_antimicrobial_workflow cluster_workflow Antimicrobial Activity Workflow start Pathogenic Microbe Culture prodigiosin_treatment Treat with Prodigiosin (Varying Concentrations) start->prodigiosin_treatment incubation Incubate prodigiosin_treatment->incubation assess_growth Assess Microbial Growth (e.g., MIC, Zone of Inhibition) incubation->assess_growth assess_biofilm Assess Biofilm Formation (e.g., Crystal Violet Staining) incubation->assess_biofilm end_growth Determine Antimicrobial Efficacy assess_growth->end_growth end_biofilm Determine Anti-biofilm Efficacy assess_biofilm->end_biofilm

Caption: Workflow for assessing antimicrobial activity.

Immunosuppressive Applications

Prodigiosin has demonstrated significant immunosuppressive properties, particularly targeting T-cell proliferation, making it a potential therapeutic agent for autoimmune diseases and organ transplantation.[2][26]

Mechanism of Immunosuppressive Activity

The primary mechanism of prodigiosin's immunosuppressive action is the inhibition of T-cell activation and proliferation. Unlike some conventional immunosuppressants like cyclosporin (B1163) A, prodigiosin does not block the production of interleukin-2 (B1167480) (IL-2). Instead, it inhibits the mitogenic signaling from the IL-2 receptor.[2] This is achieved through the inhibition of Janus tyrosine kinase 3 (Jak3), a key enzyme in the IL-2 receptor signaling pathway.[2][27] By blocking Jak3, prodigiosin effectively halts the signal transduction cascade that leads to T-cell proliferation.

Quantitative Data: Immunosuppressive Activity of Prodigiosin
AssayEffectConcentration/DosageReference
Concanavalin-A induced T-cell proliferationInhibition<100 nM[26]
In vivo T-cell mediated immune responsesInhibition10 and 30 mg/kg[26]
Murine lymphocyte responsiveness to Con A and LPSDose-dependent inhibitionNot specified[28]

Signaling Pathway Diagram

prodigiosin_immunosuppression_pathway cluster_prodigiosin Prodigiosin cluster_il2_signaling IL-2 Receptor Signaling Prodigiosin Prodigiosin Jak3 Jak3 Prodigiosin->Jak3 inhibits IL2R IL-2 Receptor IL2R->Jak3 activates STAT5 STAT5 Jak3->STAT5 phosphorylates Proliferation T-cell Proliferation STAT5->Proliferation promotes

Caption: Prodigiosin's immunosuppressive mechanism.

Experimental Protocols

Protocol 1: Extraction and Purification of Prodigiosin from Serratia marcescens

This protocol outlines a general method for the extraction and purification of prodigiosin from a solid-state fermentation culture of Serratia marcescens.

Materials:

  • Solid-state fermentation culture of Serratia marcescens

  • Ethyl acetate (B1210297)

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • n-hexane

  • Rotary evaporator

  • Centrifuge

  • Chromatography column

Procedure:

  • Harvesting and Extraction: a. Harvest the solid-state fermentation culture. b. Extract the raw material with a suitable solvent such as ethyl acetate or acidified methanol.[29] c. Concentrate the extract using a rotary evaporator to obtain a crude prodigiosin extract.[30]

  • Purification by Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a non-polar solvent like n-hexane. b. Prepare a silica gel column packed in n-hexane. c. Load the dissolved crude extract onto the column. d. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 50:1 and gradually increasing the polarity to 5:1).[30] e. Collect the red-colored fractions. f. Monitor the purity of the fractions using Thin Layer Chromatography (TLC).

  • Final Concentration: a. Combine the pure fractions containing prodigiosin. b. Evaporate the solvent using a rotary evaporator to obtain the purified prodigiosin pigment. c. The purity can be confirmed by techniques like HPLC, UV-Vis spectrophotometry (λmax around 535 nm), and mass spectrometry.[31]

Protocol 2: Assessment of Prodigiosin Cytotoxicity using MTT Assay

This protocol describes the determination of the cytotoxic effect of prodigiosin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Prodigiosin stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Prodigiosin Treatment: a. Prepare serial dilutions of prodigiosin from the stock solution in the complete culture medium. b. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of prodigiosin to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value, which is the concentration of prodigiosin that causes 50% inhibition of cell growth.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of prodigiosin against a bacterial strain using the broth microdilution method.[32][33]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Prodigiosin stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)

Procedure:

  • Preparation of Prodigiosin Dilutions: a. Add 100 µL of MHB to each well of a 96-well plate. b. Add 100 µL of the prodigiosin stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: a. Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add 100 µL of the diluted bacterial suspension to each well containing the prodigiosin dilutions. c. Include a positive control (bacteria in MHB without prodigiosin) and a negative control (MHB only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is the lowest concentration of prodigiosin at which there is no visible growth of the bacteria.

Protocol 4: Inhibition of Biofilm Formation Assay

This protocol describes a method to assess the ability of prodigiosin to inhibit bacterial biofilm formation using crystal violet staining.[21][22][34]

Materials:

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Prodigiosin stock solution

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol (B145695)

Procedure:

  • Biofilm Formation: a. Prepare a bacterial suspension and adjust the OD600 to approximately 0.4. b. In a 96-well plate, add 100 µL of the bacterial suspension to each well. c. Add 100 µL of TSB containing various concentrations of prodigiosin to the wells. Include a control with no prodigiosin. d. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining: a. After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS). b. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

  • Quantification: a. Add 200 µL of 30% acetic acid or ethanol to each well to dissolve the bound crystal violet. b. Measure the absorbance at 570-595 nm using a microplate reader. c. A decrease in absorbance in the prodigiosin-treated wells compared to the control indicates inhibition of biofilm formation.

References

In Vitro Evaluation of Prodigiosin's Anticancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a vibrant red pigment belonging to the tripyrrole family of secondary metabolites, is produced by various bacteria, most notably Serratia marcescens.[1] Beyond its striking color, prodigiosin has garnered significant attention in the scientific community for its broad spectrum of biological activities, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties.[1][2] Notably, prodigiosin has demonstrated selective cytotoxicity against a wide array of cancer cell lines while exhibiting minimal toxicity to normal cells, making it a promising candidate for novel anticancer drug development.[2][3]

These application notes provide a comprehensive overview of the in vitro evaluation of prodigiosin's anticancer activity. Detailed protocols for key assays are provided to enable researchers to investigate its efficacy and mechanism of action.

Mechanism of Action

Prodigiosin exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[4][5][6] The key mechanisms of action include:

  • Induction of Apoptosis: Prodigiosin triggers apoptosis through both caspase-dependent and -independent pathways.[4][7] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3 and caspase-9.[4][8]

  • Cell Cycle Arrest: Prodigiosin has been shown to arrest the cell cycle at different phases, including G1 and S phases, in various cancer cell lines.[3][9] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[9]

  • Modulation of Signaling Pathways: The anticancer activity of prodigiosin is linked to its ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. These include the inhibition of the Wnt/β-catenin and MAPK signaling pathways.[10][11]

  • Generation of Reactive Oxygen Species (ROS): Prodigiosin can induce oxidative stress in cancer cells by generating ROS, which can lead to DNA damage and apoptosis.[10][12]

  • DNA Damage: In the presence of copper ions, prodigiosin can intercalate with DNA and cause oxidative damage, contributing to its cytotoxic effects.[12]

Data Presentation: Cytotoxicity of Prodigiosin

The cytotoxic effect of prodigiosin is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values of prodigiosin vary depending on the cancer cell line.

Cancer Cell LineCell TypeIC50 (nM)Reference
B-cell chronic lymphocytic leukemia (B-CLL)Leukemia116 ± 25[13]
SW-620Colon Adenocarcinoma275[14]
A549Lung Carcinoma~1240 (0.39 µg/mL)[15]
HT29Colorectal Adenocarcinoma~1420 (0.45 µg/mL)[15]
SGC7901Gastric Adenocarcinoma~4100 (1.30 µg/mL)[15]
HepG2Hepatocellular Carcinoma~158,000 (50 µg/mL)[16]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific batch of prodigiosin used.

Experimental Protocols

Herein are detailed protocols for the in vitro evaluation of prodigiosin's anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Prodigiosin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: The following day, treat the cells with various concentrations of prodigiosin. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[19]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of prodigiosin.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Prodigiosin seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis in cancer cells by treating them with prodigiosin for a specified time. Include untreated control cells.

  • Harvesting: Harvest the cells (both adherent and suspension) and collect 1-5 x 10^5 cells by centrifugation.[22]

  • Washing: Wash the cells once with cold PBS.[23]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[22][23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[23]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[21] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Apoptosis_Assay_Workflow start Start induce_apoptosis Induce Apoptosis with Prodigiosin start->induce_apoptosis harvest_cells Harvest Cells induce_apoptosis->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC & PI resuspend_cells->stain_cells incubate_cells Incubate (15-20 min) stain_cells->incubate_cells acquire_data Acquire Data on Flow Cytometer incubate_cells->acquire_data analyze_data Analyze Apoptotic Populations acquire_data->analyze_data end End analyze_data->end

Apoptosis Assay Workflow
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[24]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol (B145695)

  • PI/RNase staining buffer

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with prodigiosin for the desired duration.

  • Harvesting: Harvest approximately 1-2 x 10^6 cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of cold 70% ethanol drop-wise to fix the cells.

  • Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight.

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS.

  • Staining: Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cells with Prodigiosin start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells fix_cells Fix with Cold 70% Ethanol wash_cells->fix_cells stain_cells Stain with PI/RNase Buffer fix_cells->stain_cells incubate_cells Incubate (30 min) stain_cells->incubate_cells acquire_data Acquire Data on Flow Cytometer incubate_cells->acquire_data analyze_data Analyze Cell Cycle Phases acquire_data->analyze_data end End analyze_data->end

Cell Cycle Analysis Workflow
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample.[25] This protocol focuses on the detection of key apoptosis-related proteins such as cleaved caspases and PARP, as well as Bcl-2 family proteins, to elucidate the molecular mechanism of prodigiosin-induced apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with prodigiosin, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[26]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[26]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[26]

  • SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[26]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[27]

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.[27]

Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Analysis detection->analysis end End analysis->end

Western Blot Workflow

Signaling Pathways Affected by Prodigiosin

Prodigiosin has been shown to modulate several key signaling pathways involved in cancer progression.

Prodigiosin_Signaling_Pathways cluster_prodigiosin Prodigiosin cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Pathway cluster_mapk MAPK Pathway Prodigiosin Prodigiosin LRP6 LRP6 Prodigiosin->LRP6 Inhibits DVL DVL Prodigiosin->DVL Inhibits GSK3b GSK3β Prodigiosin->GSK3b Inhibits Bcl2 Bcl-2 Prodigiosin->Bcl2 Downregulates Bax Bax Prodigiosin->Bax Upregulates MAPK MAPK Prodigiosin->MAPK Inhibits LRP6->DVL DVL->GSK3b beta_catenin β-catenin GSK3b->beta_catenin cyclinD1 Cyclin D1 beta_catenin->cyclinD1 Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation

Prodigiosin's Impact on Key Signaling Pathways

Conclusion

Prodigiosin is a promising natural compound with significant anticancer potential. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate its efficacy and further elucidate its mechanisms of action. A thorough in vitro evaluation is a critical first step in the potential development of prodigiosin as a novel therapeutic agent for cancer treatment.

References

Prodigiosin as a Biocontrol Agent in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has emerged as a promising natural alternative to synthetic pesticides in agriculture. Its broad-spectrum activity against a wide range of plant pathogens, including fungi, bacteria, and insects, makes it a compelling candidate for development as a commercial biocontrol agent. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of prodigiosin for researchers and professionals in the field.

Data Presentation: Efficacy of Prodigiosin

The following tables summarize the quantitative data on the efficacy of prodigiosin against various agricultural pests and pathogens.

Table 1: Antifungal Activity of Prodigiosin

Target FungusHost Plant(s)Prodigiosin ConcentrationEfficacy/ObservationReference(s)
Pythium ultimumCucumber~35.6 µ g/seed (seed treatment)Significant control of damping-off disease.[1][1]
Fusarium oxysporumNot specifiedMIC: 8 µg/mLPotent inhibition of fungal growth.[1]
Rhizoctonia solaniNot specifiedNot specifiedAntifungal activity observed.[2][2]
Botrytis cinereaNot specifiedMIC: 100 µg/mLInhibition of gray mold pathogen.[3]
Aspergillus nigerNot specifiedNot specifiedAntifungal activity demonstrated.[4][4]
Penicillium notatumNot specifiedMIC: 21 µg/mLInhibition of fungal growth.[3]
Phytophthora infestansNot specifiedNot specifiedAntifungal activity observed.[2][2]
Sclerotium rolfsiiNot specifiedNot specifiedAntifungal activity observed.[2][2]

Table 2: Antibacterial Activity of Prodigiosin

Target BacteriumHost Plant(s)Prodigiosin ConcentrationEfficacy/ObservationReference(s)
Escherichia coliNot specifiedMIC: 10 µg/µLInhibition of bacterial growth.[5][6][5][6]
Bacillus subtilisNot specifiedNot specifiedInhibition of bacterial growth.[7][7]
Staphylococcus aureusNot specifiedMIC: 10 µg/µLInhibition of bacterial growth.[6][6]
Pseudomonas aeruginosaNot specifiedNot specifiedInhibition of biofilm formation.[8][8]
Pectobacterium carotovorumVarious vegetablesNot specifiedInhibition of quorum sensing.[4][9][10]

Table 3: Insecticidal Activity of Prodigiosin

Target InsectHost Plant(s)Prodigiosin Concentration (LC50)Efficacy/ObservationReference(s)
Tenebrio molitor (larvae)Stored products924 ppmToxic effect, larval stage more sensitive.
Tenebrio molitor (adult)Stored products4570 ppmLower mortality compared to larvae.
Helicoverpa armigeraCotton, Tomato, etc.20 mg/mL (crude pigment)70% larval mortality.[11][11]
Spodoptera lituraVarious crops30 mg/mL (crude pigment)100% larval mortality.[11][11]

Experimental Protocols

Production and Extraction of Prodigiosin from Serratia marcescens

This protocol describes the laboratory-scale production and extraction of prodigiosin for use in biocontrol assays.

Materials:

  • Serratia marcescens strain (e.g., ATCC 13880)

  • Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)

  • Powdered peanut seed medium (optional, for enhanced yield)[12]

  • Shaking incubator

  • Centrifuge and centrifuge tubes

  • Acidified ethanol (B145695) (4% 1M HCl in 96% ethanol)[13]

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. marcescens from a fresh agar (B569324) plate into a flask containing 50 mL of NB or PGB. Incubate at 28-30°C for 24 hours with shaking at 150 rpm.

  • Production: Inoculate a larger flask containing the production medium (NB, PGB, or powdered peanut broth) with the overnight culture (5% v/v). Incubate at 28-30°C for 48-72 hours with shaking at 150 rpm. The broth will turn a deep red color.

  • Cell Harvesting: Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in acidified ethanol. The volume of acidified ethanol should be sufficient to cover the pellet. Vortex vigorously for 5-10 minutes to ensure complete extraction of the pigment.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

  • Concentration: Carefully collect the red supernatant containing prodigiosin. Concentrate the extract using a rotary evaporator at 40-50°C until a viscous red residue is obtained.

  • Quantification (Optional): Resuspend a small, known amount of the dried extract in a known volume of ethanol. Measure the absorbance at 535 nm. The concentration can be estimated using an appropriate standard curve or extinction coefficient.

  • Storage: Store the concentrated prodigiosin extract at 4°C in the dark.

Seed Treatment for Control of Damping-Off

This protocol is adapted from a study demonstrating the efficacy of prodigiosin against Pythium ultimum on cucumber seeds.[1]

Materials:

  • Concentrated prodigiosin extract

  • Ethanol

  • Cucumber seeds (or other susceptible seeds)

  • Shallow dish or beaker

  • Laminar flow hood or a clean, dust-free area

Procedure:

  • Prepare Prodigiosin Solution: Dilute the concentrated prodigiosin extract in ethanol to achieve the desired treatment concentration. A concentration of approximately 7 mg/mL has been shown to be effective, which can be applied to achieve a final concentration of around 35.6 µ g/seed .[1]

  • Seed Coating: Place the seeds in a shallow dish and add the prodigiosin solution. Ensure all seeds are evenly coated by gently swirling the dish. Use a sufficient volume to coat the seeds without excessive runoff.

  • Drying: Allow the seeds to air-dry completely in a laminar flow hood or a clean, protected area. This may take several hours.

  • Sowing: Once dry, the treated seeds can be sown in pasteurized soil or potting mix inoculated with the target pathogen for efficacy testing, or in pathogen-free soil for phytotoxicity assessment.

  • Controls: Include appropriate controls: untreated seeds, seeds treated with ethanol only, and seeds treated with a commercial fungicide.

  • Evaluation: Monitor seed germination, seedling emergence, and disease incidence (e.g., damping-off symptoms) over a period of 1-2 weeks.

In Vitro Antifungal Assay (Agar Well Diffusion Method)

This protocol can be used to screen the antifungal activity of prodigiosin against various phytopathogenic fungi.

Materials:

  • Prodigiosin extract

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (as a solvent)

  • Potato Dextrose Agar (PDA) plates

  • Target fungal culture

  • Sterile cork borer or pipette tip

  • Sterile spreader

  • Incubator

Procedure:

  • Fungal Inoculum: Prepare a spore suspension or mycelial slurry of the target fungus in sterile distilled water.

  • Plate Inoculation: Pipette 100 µL of the fungal inoculum onto the surface of a PDA plate and spread it evenly using a sterile spreader.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Prodigiosin: Prepare different concentrations of prodigiosin extract dissolved in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.

  • Controls: Use the solvent alone as a negative control and a commercial fungicide as a positive control.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus for 3-7 days.

  • Evaluation: Measure the diameter of the zone of inhibition (clear area around the well where fungal growth is inhibited).

Signaling Pathways and Mechanisms of Action

Prodigiosin exerts its biocontrol activity through multiple mechanisms, making it a robust agent against a variety of pathogens.

Induction of Apoptosis and Oxidative Stress in Fungi

Prodigiosin is known to induce programmed cell death (apoptosis) in fungal cells. A key mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components.[14] This can disrupt mitochondrial function and trigger the apoptotic cascade.

Prodigiosin_Apoptosis_Fungi Prodigiosin Prodigiosin FungalCell Fungal Cell Membrane Prodigiosin->FungalCell Disrupts membrane Mitochondrion Mitochondrion FungalCell->Mitochondrion Internalization ROS Reactive Oxygen Species (ROS) Production Mitochondrion->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Caption: Prodigiosin-induced apoptosis in fungal cells.

Disruption of Bacterial Quorum Sensing

Prodigiosin can interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate virulence gene expression. By disrupting QS, prodigiosin can inhibit the production of virulence factors such as enzymes that degrade plant tissues, and biofilm formation. This is particularly relevant for controlling plant pathogenic bacteria like Pectobacterium carotovorum.[4][9][10]

Prodigiosin_QS_Inhibition cluster_bacteria Pathogenic Bacterium SignalSynthase Signal Synthase (e.g., LuxI) SignalMolecule Autoinducer (e.g., AHL) SignalSynthase->SignalMolecule Produces Receptor Receptor Protein (e.g., LuxR) SignalMolecule->Receptor Binds to VirulenceGenes Virulence Gene Expression Receptor->VirulenceGenes Activates PlantDisease PlantDisease VirulenceGenes->PlantDisease Causes Prodigiosin Prodigiosin Prodigiosin->SignalMolecule Degrades or Competes with Prodigiosin->Receptor Inhibits binding

Caption: Inhibition of bacterial quorum sensing by prodigiosin.

General Experimental Workflow for Biocontrol Assessment

The following diagram illustrates a typical workflow for evaluating the potential of prodigiosin as a biocontrol agent.

Biocontrol_Workflow A Production & Extraction of Prodigiosin B Purification & Characterization A->B C In Vitro Bioassays (Antifungal, Antibacterial, Insecticidal) B->C D Determination of MIC / LC50 C->D G Mode of Action Studies C->G E Greenhouse Trials (e.g., Seed Treatment, Foliar Spray) D->E F Field Trials E->F H Formulation Development E->H I Commercial Biopesticide F->I G->H H->I

Caption: Experimental workflow for prodigiosin biocontrol assessment.

Concluding Remarks

Prodigiosin presents a compelling case for its development as a multifaceted biocontrol agent in agriculture. Its diverse mechanisms of action against a broad spectrum of plant pathogens suggest a lower likelihood of resistance development compared to single-target synthetic pesticides. Further research should focus on optimizing production methods to improve cost-effectiveness, developing stable formulations for field application, and conducting comprehensive field trials to validate its efficacy under various environmental conditions. The protocols and data presented herein provide a solid foundation for researchers to advance the study and application of this promising natural product.

References

formulation of prodigiosin for topical application

Author: BenchChem Technical Support Team. Date: December 2025

An overview of formulation strategies for the topical delivery of prodigiosin (B1679158), a promising bioactive compound with applications in treating various skin conditions.

Introduction

Prodigiosin (PG) is a vibrant red pigment, a secondary metabolite produced by bacteria like Serratia marcescens.[1][2][3] This tripyrrole alkaloid has garnered significant attention for its wide spectrum of biological activities, including anticancer, antimicrobial, immunosuppressive, and wound healing properties.[2][3][4] Its potent cytotoxic effects against various cancer cell lines, including melanoma, with minimal toxicity to healthy cells, make it a strong candidate for topical cancer therapy.[3][5][6] However, the clinical application of prodigiosin is hindered by its poor water solubility and high hydrophobicity.[7][8]

To overcome these limitations, various formulation strategies are being explored to enhance its stability, bioavailability, and targeted delivery to the skin. These strategies range from simple ointment-based formulations to advanced nanocarrier systems. This document provides an overview of these formulations, along with detailed protocols for their preparation and evaluation.

Formulation Approaches for Topical Prodigiosin Delivery

Several delivery systems have been investigated for topical application of prodigiosin, including conventional ointments and advanced nanoparticle-based systems.

Ointment-Based Formulations

Simple ointment formulations offer a straightforward method for the topical application of prodigiosin, particularly for antimicrobial and wound healing purposes. Vaseline is a commonly used base for these formulations.

Table 1: Composition and Efficacy of Prodigiosin Ointments

Formulation BaseProdigiosin ConcentrationApplicationObserved EfficacyReference
Vaseline0.1%Wound HealingFast and effective healing, superior to standard treatments.[4][4]
Vaseline0.1%Infected WoundsEffective against S. aureus and P. aeruginosa in a mouse model.[9][9]
Vaseline1%Infected WoundsUsed in a dose-dependent study for wound healing.[9][9]
Nanoparticle-Based Formulations

Nanoparticles offer a sophisticated approach to improve the delivery of hydrophobic drugs like prodigiosin. They can enhance skin penetration, protect the drug from degradation, and provide sustained release. Chitosan (B1678972) and other biocompatible polymers are frequently used materials.

Table 2: Characteristics of Prodigiosin-Loaded Nanoparticles

Nanoparticle TypePolymer/CarrierParticle Size (nm)Encapsulation Efficiency (%)Drug LoadingKey FindingsReference
Chitosan NanoparticlesChitosan, TPP75.1 ± 1.496.36 ± 1.7Not specifiedShowed enhanced anticancer activity compared to free prodigiosin.[7][7]
Magnetic NanoparticlesCarboxymethyl Chitosan38.2 (DLS)~9259.17 mg/100mg MNPsEnzyme-sensitive release, greater efficacy on cancer cell lines.[10][10]
Magnetic Nanoparticlesβ-Cyclodextrin121.1 (DLS)~8156.17 mg/100mg MNPsEnzyme-sensitive release, demonstrated selective cytotoxicity.[10][10]
Surfactin NanomicellesSurfactin227 ± 18.9598Not specifiedImproved prodigiosin solubility, stability, and enhanced bioactivity.[11][11]

Experimental Protocols

This section provides detailed methodologies for the extraction of prodigiosin, preparation of topical formulations, and their subsequent in vitro evaluation.

Protocol 1: Extraction and Purification of Prodigiosin

This protocol describes a general method for extracting prodigiosin from Serratia marcescens culture.

Materials:

  • Serratia marcescens culture broth

  • Acidified Methanol (0.1 N HCl in Methanol) or Petroleum Ether and Ethanol mixture (1:2 v/v)[12]

  • Centrifuge

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Harvesting Cells: Centrifuge the bacterial culture broth (e.g., 5000 rpm for 15 minutes) to pellet the cells containing the pigment.

  • Extraction: Resuspend the cell pellet in acidified methanol. Alternatively, use a mixture of petroleum ether and ethanol.[12] Vortex thoroughly to ensure complete extraction of the red pigment.

  • Separation: Centrifuge the mixture again to separate the cell debris from the pigment-containing supernatant.

  • Purification: Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure.

  • Quantification: Determine the concentration and purity of the extracted prodigiosin by measuring its absorbance at its maximum absorption wavelength (~535 nm in an acidic medium).[6][9]

Protocol 2: Preparation of Chitosan Nanoparticles (Ionic Gelation)

This protocol is adapted from methods used for encapsulating prodigiosin in chitosan nanoparticles.[7][13]

Materials:

  • Prodigiosin

  • Low molecular weight chitosan

  • Acetic acid

  • Tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

Procedure:

  • Chitosan Solution: Prepare a chitosan solution (e.g., 0.1% w/v) in aqueous acetic acid (e.g., 1.5% v/v).[7] Stir until the chitosan is completely dissolved.

  • Prodigiosin Loading: Disperse the desired amount of prodigiosin into the chitosan solution.

  • TPP Solution: Prepare an aqueous solution of TPP (e.g., 1.5% w/v).[7]

  • Nanoparticle Formation: While stirring the prodigiosin-chitosan solution at a constant speed (e.g., 1000 rpm), add the TPP solution dropwise. Nanoparticles will form spontaneously via ionic gelation.

  • Homogenization: Continue stirring for a specified time (e.g., 30 minutes) and then homogenize (e.g., 7000 rpm for 2 minutes) to reduce particle size and improve uniformity.[13]

  • Purification: Collect the nanoparticles by centrifugation (e.g., 18,000 x g for 40 minutes).[13] Wash the pellet with deionized water to remove unreacted reagents and resuspend in a suitable medium.

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the skin penetration of topical prodigiosin formulations.[14][15][16]

Materials:

  • Franz diffusion cells

  • Excised skin (human or porcine ear skin)[15]

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • Prodigiosin formulation

  • HPLC or UV-Vis Spectrophotometer for analysis

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature.[15] Remove any subcutaneous fat and cut the skin into sections to fit the Franz diffusion cells.[15]

  • Franz Cell Setup:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.[15]

    • Fill the receptor compartment with pre-warmed receptor solution, ensuring no air bubbles are trapped under the skin.[15] The receptor medium should be continuously stirred.[14]

    • Allow the system to equilibrate for 30 minutes in a water bath set to 37°C to maintain a skin surface temperature of ~32°C.

  • Formulation Application: Apply a precise amount of the prodigiosin formulation (e.g., a finite dose of 10 mg/cm²) onto the skin surface in the donor compartment.[14]

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor compartment.[15]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution.[15]

  • Skin Deposition Analysis (at 24 hours):

    • Dismount the skin and wash the surface to remove excess formulation.

    • Separate the epidermis from the dermis.

    • Extract the prodigiosin from each skin layer using a suitable solvent.

  • Quantification: Analyze the concentration of prodigiosin in the collected receptor samples and skin extracts using a validated analytical method like HPLC-UV.

  • Data Analysis: Calculate the cumulative amount of prodigiosin permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualizations: Workflows and Signaling Pathways

Experimental and Formulation Workflow

The following diagram illustrates the overall workflow from prodigiosin production to the evaluation of its topical formulations.

G cluster_0 Prodigiosin Production & Extraction cluster_1 Topical Formulation cluster_2 Characterization & Evaluation A S. marcescens Fermentation B Cell Harvesting (Centrifugation) A->B C Solvent Extraction B->C D Purification & Quantification C->D E Simple Ointment (e.g., Vaseline) D->E F Nanoparticle Synthesis (e.g., Ionic Gelation) D->F H In Vitro Skin Permeation (Franz Cells) E->H G Physicochemical Characterization (Size, EE%) F->G G->H I In Vitro Cytotoxicity (Cancer Cell Lines) H->I

Overall workflow for prodigiosin formulation and testing.
Nanoparticle Preparation Workflow

This diagram details the steps involved in preparing prodigiosin-loaded chitosan nanoparticles.

G A Prepare 0.1% Chitosan in 1.5% Acetic Acid B Disperse Prodigiosin in Chitosan Solution A->B D Add TPP dropwise to Chitosan solution under stirring B->D C Prepare 1.5% TPP (Crosslinker) Solution C->D E Spontaneous formation of Prodigiosin-loaded Nanoparticles D->E F Homogenize to reduce particle size E->F G Collect & Wash NPs (Centrifugation) F->G H Characterize NPs (Size, Zeta, EE%) G->H G cluster_0 Mitochondrial Apoptosis Pathway PG Prodigiosin Mcl1 Mcl-1 (Anti-apoptotic) PG->Mcl1 inhibits Bak Bak (Pro-apoptotic) Mcl1->Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP Bax Bax (Pro-apoptotic) Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption Prodigiosin disrupts the Mcl-1/Bak complex, releasing Bak to trigger mitochondrial apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prodigiosin Yield in Serratia marcescens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving prodigiosin (B1679158) yield from Serratia marcescens.

Troubleshooting Guides

This section addresses common issues encountered during prodigiosin production experiments.

Issue 1: No or Very Low Prodigiosin Production

Possible Causes and Solutions:

  • Incorrect Incubation Temperature: Prodigiosin biosynthesis is highly sensitive to temperature. Production is often optimal between 25°C and 30°C and is significantly inhibited at temperatures above 32°C, with no production typically observed at 37°C or higher.[1][2][3][4]

    • Solution: Ensure your incubator is calibrated and maintained within the optimal temperature range of 25-30°C.

  • Suboptimal pH of the Culture Medium: The pH of the growth medium plays a crucial role in prodigiosin synthesis. The optimal pH for prodigiosin production is generally between 7.0 and 9.0.[4][5][6]

    • Solution: Adjust the initial pH of your culture medium to the optimal range using sterile acidic or basic solutions. Monitor the pH during fermentation as metabolic activity can alter it.

  • Inappropriate Culture Medium Composition: The choice of carbon and nitrogen sources significantly impacts prodigiosin yield. While S. marcescens can grow on various media, specific components enhance pigment production.

    • Solution: Consider using media supplemented with sources known to boost prodigiosin production. For example, nutrient broth supplemented with maltose (B56501) or media containing fatty acids from sources like peanut or sesame seed powder have been shown to increase yield.[2][7][8] Peptone and starch have also been identified as effective nitrogen and carbon sources, respectively.[9]

  • Inadequate Aeration: Oxygen is necessary for prodigiosin biosynthesis.[3]

    • Solution: Ensure adequate aeration of your liquid cultures by using baffled flasks and maintaining an appropriate agitation speed (e.g., 150-200 rpm).[4][6] For solid media, ensure plates are not sealed in a way that restricts air exchange.

  • Genetic Factors: The strain of S. marcescens used may have mutations in the prodigiosin biosynthesis gene cluster (pig cluster) or its regulatory pathways.

    • Solution: Verify the genetic integrity of your strain. If you suspect a mutation, consider obtaining a new stock from a reliable culture collection.

Issue 2: Inconsistent or Poor Prodigiosin Yield

Possible Causes and Solutions:

  • Variability in Inoculum Preparation: The age and density of the inoculum can affect the kinetics of cell growth and secondary metabolite production.

    • Solution: Standardize your inoculum preparation protocol. Use a fresh overnight culture and inoculate your production medium to a consistent initial optical density (OD).

  • Nutrient Limitation: Depletion of essential nutrients, such as specific amino acids or phosphate, can limit prodigiosin synthesis, which is a secondary metabolite produced during the stationary phase of growth.

    • Solution: Optimize the media composition to ensure all necessary nutrients are available throughout the fermentation period. Fed-batch fermentation strategies can also be employed to replenish key nutrients.

  • Light Exposure: Prodigiosin is sensitive to light and can degrade upon exposure.[4]

    • Solution: Incubate your cultures in the dark or under dim lighting conditions to prevent photodegradation of the pigment.

Issue 3: Colony or Culture Color is Not the Typical Bright Red

Possible Causes and Solutions:

  • pH Shift: The color of prodigiosin is pH-dependent. It appears red in acidic to neutral conditions, while it can turn yellow or orange in alkaline conditions.

    • Solution: Check the final pH of your culture. If it has become highly alkaline, this could explain the color change.

  • Extraction Solvent: The solvent used for extraction can influence the observed color of the prodigiosin solution.

  • Strain Variation: Different strains of S. marcescens can produce prodigiosin derivatives that may have slightly different hues.

    • Solution: Confirm the identity of your strain and review literature specific to that strain for expected pigment characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the optimal physical parameters for prodigiosin production?

A1: The optimal physical parameters can vary slightly between different strains of S. marcescens, but generally fall within the following ranges:

ParameterOptimal RangeReference(s)
Temperature 25°C - 30°C[1][2][6]
pH 7.0 - 9.0[4][5][6]
Incubation Time 48 - 96 hours[5][8]
Agitation 150 - 200 rpm[4][6]
Light Darkness[4]

Q2: Which media components are best for high prodigiosin yield?

A2: Several studies have optimized media composition for enhanced prodigiosin production. Here is a summary of effective components:

ComponentRecommended Source/ConcentrationReference(s)
Carbon Source Sucrose (16.29 g/L), Starch, Maltose (0.5%)[2][9][13]
Nitrogen Source Peptone (11.76 g/L), Yeast Extract[6][13]
Supplements Peanut or Sesame Seed Powder (2-4%), Tween 80 (2.64 g/L), Proline (1 g/L)[2][7][13]

Q3: How can I extract and quantify prodigiosin from my culture?

A3: A common method for extraction and quantification is as follows:

  • Harvest Cells: Centrifuge your liquid culture to pellet the bacterial cells.

  • Extraction: Resuspend the cell pellet in acidified ethanol or methanol (e.g., 4% v/v of 1M HCl in ethanol).[10] This lyses the cells and solubilizes the pigment.

  • Clarification: Centrifuge the mixture to remove cell debris.

  • Quantification: Measure the absorbance of the supernatant using a spectrophotometer. The maximum absorbance of prodigiosin in an acidic solvent is typically around 535 nm.[14][15] Some studies suggest measuring at 492 nm to be independent of pH variations.[14][16]

Q4: What is the biosynthetic pathway for prodigiosin?

A4: Prodigiosin is synthesized via a bifurcated pathway where two precursor molecules, 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), are synthesized independently and then condensed to form the final prodigiosin molecule. This process is encoded by the pig gene cluster (pigA-N).[17][18][19][20]

Experimental Protocols

Protocol 1: Preparation of Peanut Broth for Enhanced Prodigiosin Production

This protocol is adapted from studies demonstrating enhanced prodigiosin yield using fatty acid-rich media.[2][7]

  • Preparation of Peanut Powder:

    • Obtain raw, unsalted peanuts.

    • Grind the peanuts into a fine powder using a sterile blender or mortar and pestle.

    • Sieve the powder to ensure a uniform particle size.

  • Medium Formulation:

    • Suspend 40 g of the peanut powder in 1 liter of distilled water (for a 4% w/v solution).

    • Add any desired supplements, such as 2% sucrose.

    • Adjust the pH to 7.5 using 1N NaOH or 1N HCl.

  • Sterilization:

    • Autoclave the medium at 121°C for 15 minutes.

    • Allow the medium to cool to room temperature before inoculation.

Protocol 2: Spectrophotometric Quantification of Prodigiosin

This protocol provides a standardized method for quantifying prodigiosin concentration.

  • Sample Preparation:

    • Take a 1 mL aliquot of your S. marcescens culture.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Discard the supernatant.

  • Extraction:

    • Add 1 mL of acidified ethanol (4% v/v of 1M HCl in 95% ethanol) to the cell pellet.

    • Vortex vigorously for 1-2 minutes to ensure complete cell lysis and pigment extraction.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry:

    • Carefully transfer the supernatant to a clean cuvette.

    • Use acidified ethanol as a blank.

    • Measure the absorbance at 535 nm.

Visualizations

Caption: Prodigiosin biosynthesis pathway in Serratia marcescens.

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Strain_Activation Activate S. marcescens Strain Inoculum_Preparation Prepare Standardized Inoculum Strain_Activation->Inoculum_Preparation Media_Preparation Prepare Optimized Culture Medium Inoculation Inoculate Production Medium Media_Preparation->Inoculation Inoculum_Preparation->Inoculation Incubation Incubate under Optimal Conditions (Temp, pH, Aeration, Dark) Inoculation->Incubation Harvesting Harvest Culture Incubation->Harvesting Extraction Extract Prodigiosin Harvesting->Extraction Quantification Quantify Prodigiosin (Spectrophotometry) Extraction->Quantification Optimization Optimization Loop (Troubleshoot based on yield) Quantification->Optimization Optimization->Media_Preparation Optimization->Incubation Regulatory_Pathway cluster_signals Environmental Signals pig_operon pigA-N Operon (Prodigiosin Biosynthesis) Prodigiosin Prodigiosin pig_operon->Prodigiosin OmpR OmpR OmpR->pig_operon + SlyA SlyA SlyA->pig_operon + RpoS RpoS RpoS->pig_operon + HexS HexS HexS->pig_operon - CRP_cAMP CRP-cAMP CRP_cAMP->pig_operon - CpxR CpxR CpxR->pig_operon - SmaIR SmaI/R SmaIR->pig_operon + High_Temp High Temperature (>32°C) High_Temp->pig_operon inhibition High_Temp->HexS Low_pH Low pH High_Phosphate High Phosphate

References

Prodigiosin Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the stability and degradation of prodigiosin (B1679158).

Troubleshooting Guides

This section addresses common issues encountered during prodigiosin experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Rapid loss of red color in prodigiosin solution during storage.

  • Question: My purified prodigiosin solution, which was initially a vibrant red, has turned yellowish or colorless after a short period of storage. What could be the cause?

  • Answer: This is a common issue and can be attributed to several factors:

    • Exposure to Light: Prodigiosin is known to be sensitive to light, particularly white and blue light, which can cause its degradation.[1][2] Storing solutions in clear glass vials on a lab bench under ambient light can lead to rapid color loss.

    • Inappropriate pH: Prodigiosin's color and stability are highly pH-dependent. In alkaline conditions (pH > 8), it turns yellow-orange and is less stable.[2][3] If the solvent is not buffered or becomes alkaline over time, this color change and degradation will occur.

    • High Temperature: Elevated temperatures accelerate the degradation of prodigiosin.[3][4] Storage at room temperature or higher for extended periods will lead to a noticeable loss of color.

    • Presence of Oxidizing Agents: Although prodigiosin has antioxidant properties, strong oxidizing agents can still lead to its degradation.[5][6] Contamination of your sample with oxidizing agents could be a cause.

Issue 2: Low yield of prodigiosin after extraction.

  • Question: I am following a standard extraction protocol, but my final yield of prodigiosin is consistently low. What are the possible reasons?

  • Answer: Low extraction yields can be frustrating. Here are some potential culprits:

    • Incorrect Solvent Choice: The choice of solvent significantly impacts extraction efficiency. While prodigiosin is soluble in many organic solvents, some are more effective than others. Acetone and acidified methanol (B129727) are generally considered good choices for high extraction efficiency.[4]

    • Incomplete Cell Lysis: If the bacterial cells are not sufficiently lysed, the intracellular prodigiosin will not be released for extraction. Ensure your cell disruption method (e.g., sonication, homogenization) is optimized and effective.

    • Degradation during Extraction: The extraction process itself can contribute to degradation if not performed under optimal conditions. Prolonged exposure to light and heat during extraction should be avoided. Performing extractions under dim light and keeping samples on ice can help minimize degradation.

    • Suboptimal Fermentation Conditions: The production of prodigiosin by the bacteria is highly dependent on factors like media composition, pH, temperature, and aeration during fermentation.[6][7] If the production is low to begin with, the final extracted yield will also be low.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of prodigiosin.

  • What is the optimal pH for prodigiosin stability? Prodigiosin is most stable in a neutral to slightly acidic pH range (pH 4.0-8.0).[3] In acidic conditions (below pH 4), it remains red but its stability can be compromised. In alkaline conditions (above pH 8), it turns yellow-orange and degrades more rapidly.[2][3]

  • What is the ideal temperature for storing prodigiosin? For long-term storage, it is recommended to store prodigiosin solutions at low temperatures, such as 4°C or even -20°C.[4] Studies have shown that prodigiosin is significantly more stable at 4°C compared to room temperature (25°C) or 37°C.[4]

  • How does light affect prodigiosin? Exposure to light, especially white and blue light (around 470 nm), causes significant degradation of prodigiosin.[1] Red and far-red light have been shown to have a minimal effect on its stability.[1] Therefore, it is crucial to protect prodigiosin solutions from light by using amber vials or by wrapping containers in aluminum foil and storing them in the dark.

  • What are the best solvents for extracting and storing prodigiosin? Acetone and ethanol (B145695) are excellent solvents for both extracting and storing prodigiosin, showing high extraction efficiency and good stability, especially at low temperatures.[4] Acidified methanol is also commonly used for extraction.[8] Prodigiosin is poorly soluble in water.[2]

  • Is prodigiosin sensitive to oxidizing agents? The direct effect of common oxidizing agents like hydrogen peroxide on the stability of purified prodigiosin is not extensively documented in quantitative terms. However, prodigiosin itself exhibits antioxidant properties by scavenging free radicals.[5] It is also known to induce the production of reactive oxygen species (ROS) in some biological systems, which is a key part of its anticancer and antimicrobial activity.[6] While it can act as an antioxidant, it is still a complex organic molecule and can be susceptible to degradation by strong oxidizing agents. It is advisable to avoid contamination with such agents.

Data Presentation

The following tables summarize the quantitative data on the stability of prodigiosin under various conditions.

Table 1: Effect of Temperature on Prodigiosin Stability

Temperature (°C)Incubation TimeRemaining Prodigiosin (%)Reference
430 days>98% (in acetone)[4]
2530 days<70% (in acetone)[4]
3730 days<30% (in acetone)[4]
40Not specified~95%[3]
60Not specified~90%[3]
80Not specified~80%[3]

Table 2: Effect of pH on Prodigiosin Stability

pHColorRemaining Prodigiosin (%)Reference
3Red~85%[3]
4Red~95%[3]
8Yellow-Orange~90%[3]
9Yellow-Orange~75%[3]
10Yellow-Orange~60%[3]

Table 3: Effect of Light on Prodigiosin Stability

Light ConditionEffect on ProdigiosinReference
White LightSignificant degradation[1]
Blue Light (~470 nm)Significant degradation[1]
Red LightNo significant degradation[1]
Far-red LightNo significant degradation[1]
Natural Light (4 hours)~20% degradation[3]

Table 4: Stability of Prodigiosin in Different Solvents at 4°C

SolventStability after 30 daysReference
Acetone>98% remaining[4]
Ethanol>96% remaining[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to prodigiosin stability assessment.

Protocol 1: Prodigiosin Extraction from Serratia marcescens

  • Cell Culture: Culture Serratia marcescens in a suitable broth medium (e.g., peptone glycerol (B35011) broth) at 28-30°C for 48-72 hours, or until optimal pigment production is observed.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in acidified methanol (e.g., methanol containing 4% 1M HCl). The volume of solvent will depend on the size of the cell pellet.

    • Vortex the mixture vigorously for 5-10 minutes to ensure complete cell lysis and pigment extraction.

    • Alternatively, sonicate the cell suspension on ice to enhance extraction efficiency.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

  • Collection: Carefully collect the red-colored supernatant containing the prodigiosin extract.

  • Solvent Evaporation (Optional): If a dry pigment is required, the solvent can be removed using a rotary evaporator at a temperature below 40°C to minimize thermal degradation.

  • Storage: Store the prodigiosin extract or dried pigment at -20°C in the dark.

Protocol 2: UV-Vis Spectrophotometric Assay for Prodigiosin Stability

  • Sample Preparation: Prepare a stock solution of purified prodigiosin in a suitable solvent (e.g., ethanol or acetone) with a known concentration. The initial absorbance at the maximum wavelength (λmax ≈ 535 nm for acidic/neutral solutions) should be between 0.8 and 1.2.

  • Experimental Setup:

    • Temperature Stability: Aliquot the prodigiosin solution into multiple amber vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a set period.

    • pH Stability: Adjust the pH of the prodigiosin solution using appropriate buffers to create a range of pH values (e.g., 3, 5, 7, 9, 11). Incubate the solutions at a constant temperature in the dark.

    • Light Stability: Aliquot the prodigiosin solution into clear and amber vials. Expose the clear vials to a specific light source (e.g., white light, UV lamp) for a defined duration, keeping the amber vials in the dark as a control.

  • Data Collection: At regular time intervals, take an aliquot from each sample and measure its absorbance at the λmax using a UV-Vis spectrophotometer. Use the same solvent as a blank.

  • Data Analysis: Calculate the percentage of remaining prodigiosin at each time point using the following formula: Remaining Prodigiosin (%) = (Absorbance at time t / Initial Absorbance at time 0) * 100

  • Kinetics (Optional): Plot the natural logarithm of the prodigiosin concentration (or absorbance) versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

Visualizations

Experimental Workflow for Prodigiosin Stability Assessment

experimental_workflow cluster_prep Sample Preparation cluster_conditions Exposure to Conditions cluster_analysis Analysis cluster_results Results start Start: Purified Prodigiosin Solution stock Prepare Stock Solution start->stock aliquot Aliquot into Vials stock->aliquot temp Temperature Gradient aliquot->temp ph pH Range aliquot->ph light Light Exposure (vs. Dark Control) aliquot->light measurement UV-Vis Spectrophotometry (Absorbance at λmax) temp->measurement ph->measurement light->measurement calculation Calculate % Remaining Prodigiosin measurement->calculation kinetics Determine Degradation Kinetics calculation->kinetics end End: Stability Data kinetics->end

Caption: Experimental workflow for assessing prodigiosin stability.

Troubleshooting Logic for Prodigiosin Degradation

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Prodigiosin Degradation (Color Loss) light Light Exposure? problem->light temp High Temperature Storage? problem->temp ph Incorrect pH? problem->ph oxidants Oxidizing Agent Contamination? problem->oxidants sol_light Store in Dark/Amber Vials light->sol_light sol_temp Store at ≤ 4°C temp->sol_temp sol_ph Buffer to pH 6-7 ph->sol_ph sol_oxidants Use High-Purity Solvents oxidants->sol_oxidants

References

Prodigiosin Production Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up prodigiosin (B1679158) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major bottlenecks in scaling up prodigiosin production?

A1: The primary challenges in scaling up prodigiosin production include low yields, pigment instability, and the high cost of production.[1][2] Key areas that require careful optimization are the fermentation medium composition, extraction and purification processes, and maintaining optimal environmental conditions to prevent degradation of the pigment.[3][4]

Q2: Which microorganisms are most commonly used for prodigiosin production?

A2: Serratia marcescens is the most extensively studied and utilized bacterium for prodigiosin production.[5][6] Other microorganisms known to produce prodigiosin include Hahella chejuensis, Streptomyces grisiovirides, and various marine bacteria like Vibrio gazogenes.[7][8]

Q3: What are the key factors influencing prodigiosin yield during fermentation?

A3: Prodigiosin production is significantly influenced by a variety of factors, including the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[7][9][10] Light exposure should be minimized as prodigiosin is light-sensitive.[10][11]

Q4: How does the choice of carbon and nitrogen source impact production?

A4: The type and concentration of carbon and nitrogen sources are critical for optimizing prodigiosin yield. While various sugars like glucose, sucrose, and maltose (B56501) have been used, studies have shown that oils and fatty acids can also significantly enhance production.[12][13] Peptone and tryptone are commonly used nitrogen sources that have demonstrated good results.[3][13] The use of low-cost organic byproducts and wastes, such as those from agro-industry, is a promising strategy to reduce production costs.[5]

Q5: What is the optimal pH and temperature for prodigiosin production?

A5: The optimal pH for prodigiosin production generally falls within the range of 5 to 9, with many studies reporting maximal yields at a neutral pH of around 7.[9][13] The ideal temperature is typically between 28°C and 30°C.[9][13] Temperatures above 30°C can inactivate enzymes crucial for prodigiosin synthesis, thereby halting production.[11]

Q6: Why is my prodigiosin extract unstable?

A6: Prodigiosin is sensitive to light, extreme pH values, and high temperatures.[10][11] Exposure to light can cause phototoxicity and degradation of the pigment.[10] The pigment's color is also pH-dependent, appearing red in acidic conditions and shifting to orange-yellow in alkaline environments.[11] For storage, it is advisable to keep extracts in the dark and at low temperatures.

Troubleshooting Guides

Issue 1: Low Prodigiosin Yield in Fermentation

This guide will help you troubleshoot and optimize your fermentation process to improve prodigiosin yield.

Troubleshooting Workflow for Low Prodigiosin Yield

Low_Yield_Troubleshooting start Low Prodigiosin Yield check_media Verify Medium Composition (C/N sources, salts, pH) start->check_media check_conditions Review Fermentation Conditions (Temp, Aeration, Agitation, Light) start->check_conditions check_strain Assess Strain Viability and Purity start->check_strain optimize_media Optimize Medium Components (e.g., using RSM) check_media->optimize_media Suboptimal optimize_conditions Optimize Physical Parameters check_conditions->optimize_conditions Suboptimal re_culture Re-streak or Use Fresh Inoculum check_strain->re_culture Contaminated or Low Viability end Improved Yield optimize_media->end optimize_conditions->end re_culture->end

Caption: Troubleshooting workflow for low prodigiosin yield.

Potential Causes and Solutions:

  • Suboptimal Medium Composition:

    • Problem: The carbon-to-nitrogen ratio may not be ideal, or essential nutrients might be lacking.

    • Solution: Systematically evaluate different carbon and nitrogen sources. Consider using statistical methods like Response Surface Methodology (RSM) to optimize the concentrations of media components.[3] Some studies have shown significant yield increases by supplementing with specific amino acids or using oil-based substrates.[12]

  • Incorrect Fermentation Conditions:

    • Problem: Temperature, pH, aeration, or agitation may not be within the optimal range for your specific strain.

    • Solution: Monitor and control pH and temperature throughout the fermentation process. Optimize aeration and agitation rates to ensure sufficient oxygen supply without causing excessive shear stress on the cells.[10] Remember to conduct fermentation in the dark to prevent photodegradation.[10][11]

  • Strain-Related Issues:

    • Problem: The bacterial strain may have lost its pigment-producing capability due to repeated subculturing, or the culture may be contaminated.

    • Solution: Always use a fresh inoculum from a well-maintained stock culture. Periodically check the purity of your culture through plating and microscopy.

Issue 2: Poor Extraction Efficiency and Pigment Loss

This section addresses common problems encountered during the extraction and purification of prodigiosin.

Factors Affecting Prodigiosin Extraction and Stability

Extraction_Factors cluster_extraction Extraction Efficiency cluster_stability Pigment Stability prodigiosin Prodigiosin solvent Solvent Choice (e.g., acidified ethanol (B145695), methanol (B129727), acetone) prodigiosin->solvent ratio Solvent-to-Biomass Ratio prodigiosin->ratio time Extraction Time prodigiosin->time temp_ext Extraction Temperature prodigiosin->temp_ext light Light Exposure prodigiosin->light ph pH prodigiosin->ph temp_stab Temperature prodigiosin->temp_stab

Caption: Factors influencing prodigiosin extraction and stability.

Potential Causes and Solutions:

  • Inefficient Cell Lysis and Extraction:

    • Problem: The chosen solvent may not be effectively disrupting the bacterial cells and solubilizing the intracellular prodigiosin.

    • Solution: Acidified ethanol or methanol are commonly used and effective solvents.[2][3] Ensure thorough mixing of the cell biomass with the solvent. The ratio of solvent to fermentation broth is a critical parameter to optimize; a higher ratio generally leads to better extraction but requires more solvent.[3]

  • Pigment Degradation During Extraction:

    • Problem: Prodigiosin can degrade during extraction due to exposure to high temperatures or inappropriate pH.

    • Solution: Perform extraction at room temperature or cooler (e.g., 25°C) to maintain pigment stability.[3] The pH of the extraction solvent can also be optimized; an acidic pH is often beneficial.[3]

  • Losses During Purification:

    • Problem: Significant amounts of prodigiosin can be lost during subsequent purification steps like chromatography.

    • Solution: For purification, methods such as silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.[14] Careful optimization of the mobile phase and gradient is necessary to achieve high purity with minimal loss.

Data Presentation

Table 1: Comparison of Optimized Fermentation Media for Prodigiosin Production

ComponentConcentration (g/L) - Study 1[3]Concentration (g/L) - Study 2 (using cheese whey)[15]Notes
Carbon Source Sucrose: 16.29Cheese Whey (as sole source)Low-cost agro-industrial wastes are effective carbon sources.[5][15]
Nitrogen Source Peptone: 11.76(Included in cheese whey)Peptone is a commonly used, effective nitrogen source.[3]
Surfactant Tween 80: 2.64Not specifiedSurfactants can enhance pigment production and release.
Inorganic Salts MgSO₄ and FeSO₄: 2.0Not specifiedEssential for bacterial growth and metabolism.
Amino Acids Proline: 1.0Not specifiedCertain amino acids can act as precursors or enhancers.
Achieved Yield 1653.95 ± 32.12 mg/LUp to 1.43 g/L (1430 mg/L)Yields are highly dependent on the specific strain and conditions.

Table 2: Optimized Parameters for Prodigiosin Extraction

ParameterOptimal Value - Study 1[3]Notes
Solvent 100% Methanol (pH = 2)Acidified organic solvents are highly effective.[2][3]
Solvent to Fermentation Liquid Ratio 9.12:1This ratio significantly impacts extraction efficiency.[3]
Extraction Temperature 25.35 °CLower temperatures help maintain pigment stability.[3]
Extraction Time 30.33 minSufficient time is needed for complete cell lysis and pigment solubilization.[3]
Final Yield after Extraction 2142.75 ± 12.55 mg/LOptimization of extraction can lead to a significant increase in the final recovered yield.[3]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Prodigiosin Production

This protocol outlines a general procedure for producing prodigiosin in a laboratory setting using shake flasks.

Prodigiosin_Workflow inoculum 1. Inoculum Preparation (S. marcescens culture) fermentation 2. Fermentation (Optimized medium, 28°C, 180 rpm, 48h, dark) inoculum->fermentation harvest 3. Cell Harvesting (Centrifugation) fermentation->harvest extraction 4. Extraction (Acidified organic solvent) harvest->extraction purification 5. Purification (Optional) (Column Chromatography/HPLC) extraction->purification analysis 6. Analysis (Spectrophotometry, HPLC) extraction->analysis Crude Extract purification->analysis

References

Prodigiosin Fermentation Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prodigiosin (B1679158) Fermentation Optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the production of prodigiosin.

Troubleshooting Guides

This section provides solutions to common problems encountered during prodigiosin fermentation experiments.

Issue: Low or No Prodigiosin Production

If you are experiencing low or no yield of the characteristic red pigment, consider the following factors:

  • Media Composition: The composition of the fermentation medium is critical for prodigiosin production. Ensure you are using an optimal carbon and nitrogen source. Sucrose has been identified as a superior carbon source compared to glucose, which can inhibit prodigiosin synthesis.[1] Peptone is an effective nitrogen source that can stimulate protein expression and product metabolism.[1]

  • pH of the Medium: The pH of the fermentation medium significantly impacts prodigiosin production. The optimal pH range is generally between 7.0 and 9.0.[2][3] Extreme pH levels, either too acidic (below 3.0) or too alkaline (above 10.0), are unfavorable for production.[3]

  • Temperature: Temperature is a critical regulatory factor. The optimal temperature for prodigiosin synthesis is typically between 22°C and 30°C.[2][4] Temperatures above 30°C can inactivate enzymes essential for the prodigiosin synthesis pathway, leading to a halt in production.[2][3]

  • Aeration and Agitation: Adequate dissolved oxygen is crucial for prodigiosin production.[3] Insufficient or excessive agitation and aeration can lead to decreased yields. A stirring rate of around 200 rpm is often optimal.[3]

  • Incubation Time: Prodigiosin is a secondary metabolite, meaning its production typically begins in the late logarithmic to stationary phase of bacterial growth.[5] Ensure your incubation period is long enough to allow for this, often ranging from 36 to 96 hours.[6][7]

  • Light Exposure: Prodigiosin is sensitive to light, which can cause phototoxicity to the producing bacterial cells and lead to pigment leakage.[3] It is advisable to conduct fermentation in the dark or under low-light conditions.[3]

Issue: Inconsistent Prodigiosin Yields Between Batches

Variability in prodigiosin production can be frustrating. To improve consistency, focus on these areas:

  • Precise Media Preparation: Ensure all media components are weighed accurately and dissolved completely. The quality and source of components like peptone and yeast extract can vary, so using a consistent supplier is recommended.

  • Standardized Inoculum: The age and size of the inoculum can affect the fermentation outcome.[4] Standardize the preparation of your seed culture, including its growth phase and the volume used for inoculation (typically a 2% inoculation amount is effective).[1]

  • Controlled Environmental Parameters: Maintain tight control over temperature, pH, and agitation speed throughout the fermentation process using calibrated equipment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for prodigiosin production by Serratia marcescens?

A1: While the optimal medium can vary slightly depending on the specific strain, a highly effective composition was determined through response surface methodology to be:

  • Sucrose: 16.29 g/L

  • Peptone: 11.76 g/L

  • Tween 80: 2.64 g/L

  • MgSO₄ and FeSO₄: 2 g/L

  • Proline: 1 g/L This medium, with a pH of 7.2–7.4, has been shown to significantly increase prodigiosin production.[1]

Q2: Which carbon and nitrogen sources are best for prodigiosin production?

A2:

  • Carbon Source: Sucrose is generally the preferred carbon source.[1] Other sources like crude glycerol (B35011) have also been used successfully.[2] It is important to avoid glucose, as it can have an inhibitory effect on prodigiosin synthesis.[1]

  • Nitrogen Source: Peptone is a widely used and effective nitrogen source.[1][2] Other complex nitrogen sources like yeast extract and beef extract can also support good production.[6]

Q3: How does temperature affect prodigiosin synthesis?

A3: Temperature has a dual effect. Firstly, it influences the growth of the producing organism. Secondly, and more critically, the enzymes involved in the final steps of the prodigiosin biosynthetic pathway are temperature-sensitive.[3] At temperatures above 30°C, the condensing enzyme produced by the pigC gene can become inactive, halting pigment production.[3] Therefore, maintaining a temperature range of 22-28°C is crucial for optimal yield.[2]

Q4: What is the role of quorum sensing in prodigiosin production?

A4: Quorum sensing (QS), a cell-to-cell communication mechanism, plays a significant role in regulating prodigiosin synthesis in Serratia species. Gram-negative bacteria like Serratia use N-acyl homoserine lactones (AHLs) as signaling molecules.[3][8] The LuxIR homolog system, SmaI/SmaR, is involved where SmaI synthesizes the AHL signal and SmaR acts as a transcriptional regulator that can inhibit the expression of the prodigiosin biosynthesis (pig) gene cluster.[3][8]

Data Presentation

Table 1: Optimized Fermentation Media Components for High Prodigiosin Yield

ComponentConcentration (g/L)Reference
Sucrose16.29[1]
Peptone11.76[1]
Tween 802.64[1]
MgSO₄ and FeSO₄2[1]
Proline1[1]
pH 7.2 - 7.4 [1]

Table 2: Influence of Environmental Parameters on Prodigiosin Production

ParameterOptimal RangeNotesReference
Temperature22°C - 28°CHigher temperatures can inhibit key biosynthetic enzymes.[2][3]
pH7.0 - 9.0Extremes in pH are detrimental to production.[2][3]
Agitation~200 rpmImportant for maintaining dissolved oxygen levels.[3]
Incubation Time36 - 96 hoursProdigiosin is a secondary metabolite produced in later growth phases.[6][7]
LightDark/Low LightProdigiosin is light-sensitive.[3]

Experimental Protocols

1. Protocol for Shake Flask Fermentation

  • Media Preparation: Prepare the desired fermentation medium (e.g., the optimized medium in Table 1) in a flask. Adjust the pH to the optimal range (e.g., 7.2-7.4) using 1M NaOH or 1M HCl.[1] Sterilize the medium by autoclaving at 121°C for 15 minutes.[1]

  • Inoculum Preparation: Inoculate a single colony of the prodigiosin-producing strain into a suitable liquid medium (e.g., LB broth) and incubate overnight at the optimal growth temperature (e.g., 28°C) with shaking.

  • Fermentation: Inoculate the sterile fermentation medium with the overnight seed culture (e.g., 2% v/v).[1] Incubate the flasks in a shaking incubator at the optimal temperature (e.g., 28°C) and agitation speed (e.g., 180-200 rpm) for the desired duration (e.g., 48-72 hours).[1]

  • Monitoring: At desired time points, samples can be withdrawn to measure cell density (OD₆₀₀) and prodigiosin concentration.

2. Protocol for Prodigiosin Extraction and Quantification

  • Cell Harvesting: After fermentation, centrifuge the culture broth (e.g., at 10,000 rpm, 4°C for 15 minutes) to pellet the cells.

  • Pigment Extraction: Discard the supernatant. Resuspend the cell pellet in acidified methanol (B129727) (e.g., 4 ml of 1N HCl in 96 ml of methanol). Vortex vigorously to ensure complete extraction of the red pigment.

  • Clarification: Centrifuge the mixture again (e.g., at 10,000 rpm for 15 minutes) to pellet the cell debris.[9]

  • Quantification: Transfer the clear, red supernatant to a cuvette. Measure the absorbance at 535 nm using a spectrophotometer.[2][10] The acidified methanol used for extraction should be used as the blank.

Visualizations

Prodigiosin_Biosynthesis_Pathway cluster_MAP MAP Biosynthesis cluster_MBC MBC Biosynthesis Pyruvate Pyruvate H2MAP H2MAP Pyruvate->H2MAP Octenal 2-Octenal Octenal->H2MAP MAP 2-methyl-3-pentylpyrrole (MAP) H2MAP->MAP pigB Prodigiosin Prodigiosin MAP->Prodigiosin pigC (Condensation) Proline L-Proline Pyrrolyl_Intermediate Pyrrolyl Intermediate Proline->Pyrrolyl_Intermediate pigA, pigG Serine L-Serine MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Serine->MBC MalonylCoA Malonyl-CoA MalonylCoA->MBC Pyrrolyl_Intermediate->MBC MBC->Prodigiosin Experimental_Workflow Media_Prep 1. Media Preparation (Optimized Components & pH) Inoculum_Prep 2. Inoculum Preparation (Overnight Culture) Media_Prep->Inoculum_Prep Fermentation 3. Fermentation (Controlled Temp, Agitation, Time) Inoculum_Prep->Fermentation Harvesting 4. Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction 5. Pigment Extraction (Acidified Methanol) Harvesting->Extraction Quantification 6. Quantification (Spectrophotometry at 535 nm) Extraction->Quantification Troubleshooting_Logic Start Low Prodigiosin Yield Check_Media Check Media Composition? (Carbon/Nitrogen Source) Start->Check_Media Check_pH Check pH? (Optimal: 7-9) Check_Media->Check_pH [Composition OK] Check_Temp Check Temperature? (Optimal: 22-28°C) Check_pH->Check_Temp [pH OK] Check_Aeration Check Aeration/Agitation? (~200 rpm) Check_Temp->Check_Aeration [Temp OK] Result Improved Yield Check_Aeration->Result [Aeration OK] l1 Troubleshooting Flow: l2 Problem l3 Checkpoints l4 Outcome

References

Prodigiosin Extraction and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prodigiosin (B1679158) extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the production and purification of this promising bioactive compound.

Troubleshooting Guides

This section addresses specific problems that may arise during your experimental workflow.

Issue 1: Low Prodigiosin Yield After Extraction

Q1: My prodigiosin yield is significantly lower than expected after solvent extraction. What are the potential causes and how can I improve it?

A1: Low prodigiosin yield post-extraction is a common issue that can stem from several factors, ranging from suboptimal fermentation conditions to inefficient extraction procedures. Here are the key areas to investigate:

  • Suboptimal Fermentation: The production of prodigiosin, a secondary metabolite, is highly dependent on the growth conditions of the producing microorganism, typically Serratia marcescens. Factors such as media composition, pH, temperature, and incubation time can dramatically affect the final yield.[1][2][3][4][5] It is crucial to optimize these parameters for your specific strain.

  • Inefficient Cell Lysis: Prodigiosin is primarily located within the bacterial cells. Incomplete cell disruption will result in a significant portion of the pigment remaining unextracted.

  • Incorrect Solvent Choice: The choice of solvent is critical for maximizing prodigiosin recovery. Prodigiosin is a hydrophobic molecule, and its solubility varies in different organic solvents.[6][7]

  • Suboptimal Extraction Conditions: Parameters such as the solvent-to-fermentation-broth ratio, extraction time, and temperature play a vital role in extraction efficiency.[8][9]

  • Pigment Degradation: Prodigiosin is sensitive to factors like light and high temperatures, which can lead to its degradation during the extraction process.[7][10][11]

Troubleshooting Steps:

  • Optimize Fermentation: Review and optimize your fermentation parameters. Studies have shown that specific media compositions can significantly increase prodigiosin production. For instance, a medium containing sucrose (B13894) (16.29 g/L), peptone (11.76 g/L), and Tween 80 (2.64 g/L) has been shown to substantially boost yield.[8][9]

  • Enhance Cell Lysis: Employ mechanical disruption methods like ultrasonication or homogenization prior to or during solvent extraction to ensure complete cell lysis.[12]

  • Select the Appropriate Solvent: Acidified methanol (B129727) and acetone (B3395972) are commonly reported as effective solvents for prodigiosin extraction.[6][7] The choice may depend on downstream applications and desired purity.

  • Optimize Extraction Parameters: A systematic optimization of the solvent-to-fermentation-broth ratio, extraction time, and temperature can lead to significant improvements in yield. For example, an optimized process might use a 9.12:1 solvent-to-fermentation liquid ratio at 25.35 °C for 30.33 minutes.[8][9]

  • Minimize Degradation: Protect your samples from light by working in a dimly lit environment or using amber-colored containers. Avoid excessive heat during extraction and subsequent processing steps.[10]

Issue 2: Impure Prodigiosin Extract

Q2: My extracted prodigiosin is not pure and contains other cellular components. What purification methods can I use?

A2: A crude extract of prodigiosin will inevitably contain other lipids, proteins, and cellular debris. Further purification is necessary to achieve a high-purity product suitable for downstream applications. The most common and effective purification techniques are:

  • Silica (B1680970) Gel Column Chromatography: This is a widely used method for purifying prodigiosin. The crude extract is loaded onto a silica gel column and eluted with a suitable solvent system. Different solvent systems can be employed to effectively separate prodigiosin from other compounds.[13][14]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity (≥98%), preparative HPLC is the method of choice.[14][15][16] A C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and an acidic aqueous solution.[8][16]

Troubleshooting Steps:

  • Initial Cleanup: Before column chromatography, a liquid-liquid extraction step can be performed to remove some water-soluble impurities. After dissolving the dried crude extract in a non-polar solvent like chloroform, it can be washed with a water-ethanol mixture.[4]

  • Optimize Column Chromatography: The choice of the solvent system for elution is critical. A common approach is to use a gradient of solvents with increasing polarity. For example, a system of toluene (B28343) and ethyl acetate (B1210297) has been used successfully.[13]

  • HPLC Method Development: For HPLC, optimizing the mobile phase composition and gradient is key to achieving good separation. A gradient elution with methanol and 0.1% glacial acetic acid has been reported to yield high-purity prodigiosin.[16]

Frequently Asked Questions (FAQs)

Q3: What is the best solvent for extracting prodigiosin?

A3: Several solvents have been shown to be effective for prodigiosin extraction. The most commonly recommended are:

  • Acidified Methanol: Often cited for its high extraction efficiency.[8][9][17]

  • Acetone: Another excellent solvent with high extraction efficiency and a faster drying time.[6][7]

  • Ethanol: Also a viable option for extraction.[2][6]

The choice of solvent may also be influenced by the specific bacterial strain and downstream applications.

Q4: How can I quantify the amount of prodigiosin in my extract?

A4: The most straightforward method for quantifying prodigiosin is UV-Vis spectrophotometry. Prodigiosin exhibits a characteristic absorption maximum at around 535 nm in an acidic solution (e.g., acidified methanol or ethanol).[6][8][15] For more accurate quantification, especially in complex mixtures, HPLC with a UV-Vis detector set to 535 nm is recommended.[8][15] A standard curve with purified prodigiosin should be used for accurate concentration determination. Some studies suggest that measuring absorbance at 492 nm can be independent of pH.[18]

Q5: What are the key factors affecting the stability of prodigiosin?

A5: Prodigiosin is susceptible to degradation under certain conditions. The main factors affecting its stability are:

  • Light: Exposure to light, particularly white or blue light, can cause significant degradation of prodigiosin.[10] It is advisable to work in low-light conditions and store extracts in the dark.

  • Temperature: High temperatures can lead to the degradation of prodigiosin. For long-term storage, it is recommended to keep purified prodigiosin at low temperatures, such as 4°C or below.[7][11]

  • pH: The color of prodigiosin is pH-dependent. It is red in acidic conditions, and this form is generally considered more stable. At a pH of 9.0, it turns orange.[15]

Q6: Can I use ultrasonication for prodigiosin extraction?

A6: Yes, ultrasonication is a highly effective method for extracting prodigiosin. It aids in the disruption of bacterial cells, leading to a higher extraction rate when used in conjunction with an appropriate organic solvent.[3][8][12]

Data Presentation

Table 1: Comparison of Solvents for Prodigiosin Extraction

SolventRelative Extraction EfficiencyReference
AcetoneHigh[6][7]
Acidified MethanolHigh[8][9][17]
EthanolModerate to High[2][6]
ChloroformLow (when used alone)[6]
DichloromethaneLow (when used alone)[6]

Table 2: Optimized Conditions for Prodigiosin Extraction

ParameterOptimal ValueReference
Solvent to Fermentation Liquid Ratio9.12:1[8][9]
Extraction Temperature25.35 °C[8][9]
Extraction Time30.33 min[8][9]
Solvent100% Methanol (pH 2)[8][9]

Experimental Protocols

Protocol 1: Solvent Extraction of Prodigiosin from Serratia marcescens Culture

  • Harvest Cells: Centrifuge the bacterial culture (e.g., at 4000 x g for 15 minutes at 4°C) to pellet the cells.[8] Discard the supernatant.

  • Cell Lysis (Optional but Recommended): Resuspend the cell pellet in a suitable volume of the chosen extraction solvent (e.g., acidified methanol). Perform ultrasonication on ice for several cycles to disrupt the cells.

  • Extraction: Add the organic solvent (e.g., acidified methanol, acetone) to the cell pellet at an optimized ratio (e.g., 9:1 v/v).[8] Mix vigorously by vortexing or shaking for a specified time (e.g., 30 minutes) at the optimal temperature (e.g., 25°C).[8]

  • Separate Extract: Centrifuge the mixture again (e.g., at 15,000 x g for 5 minutes) to pellet the cell debris.[6]

  • Collect Supernatant: Carefully collect the colored supernatant containing the extracted prodigiosin.

  • Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude prodigiosin extract.

Protocol 2: Purification of Prodigiosin using Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel 60 suspended in a non-polar solvent (e.g., toluene).[13]

  • Load the Sample: Dissolve the crude prodigiosin extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. For example, start with a mixture of toluene:ethyl acetate (9:1 v/v).[13]

  • Collect Fractions: Collect the eluted fractions in separate tubes. The red-colored fractions will contain prodigiosin.

  • Analyze Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure prodigiosin.[13]

  • Pool and Concentrate: Pool the pure fractions and evaporate the solvent to obtain purified prodigiosin.

Mandatory Visualization

Prodigiosin_Extraction_Purification_Workflow Fermentation Serratia marcescens Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Acidified Methanol) Harvesting->Extraction Separation1 Separation of Extract (Centrifugation) Extraction->Separation1 Crude_Extract Crude Prodigiosin Extract Separation1->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Silica Gel Column Chromatography Purification->Column_Chromatography For moderate purity HPLC Preparative HPLC Purification->HPLC For high purity Pure_Prodigiosin High-Purity Prodigiosin Column_Chromatography->Pure_Prodigiosin HPLC->Pure_Prodigiosin Analysis Analysis (UV-Vis, HPLC) Pure_Prodigiosin->Analysis

Caption: Workflow for Prodigiosin Extraction and Purification.

Troubleshooting_Low_Yield Low_Yield Low Prodigiosin Yield Cause1 Suboptimal Fermentation Low_Yield->Cause1 Potential Cause Cause2 Inefficient Cell Lysis Low_Yield->Cause2 Potential Cause Cause3 Incorrect Solvent Choice Low_Yield->Cause3 Potential Cause Cause4 Pigment Degradation Low_Yield->Cause4 Potential Cause Solution1 Optimize Media, pH, Temperature Cause1->Solution1 Solution Solution2 Use Ultrasonication or Homogenization Cause2->Solution2 Solution Solution3 Use Acidified Methanol or Acetone Cause3->Solution3 Solution Solution4 Protect from Light and High Temperature Cause4->Solution4 Solution

Caption: Troubleshooting Logic for Low Prodigiosin Yield.

References

Technical Support Center: Enhancing the Bioactivity of Prodigiosin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prodigiosin (B1679158) and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is prodigiosin and why are its derivatives being investigated?

Prodigiosin is a naturally occurring red pigment with a unique tripyrrole structure, produced by various bacteria, most notably Serratia marcescens.[1][2][3] It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and potent anticancer properties.[1][3][4][5][6] Derivatives of prodigiosin are being synthesized and studied to improve its bioavailability, enhance its therapeutic efficacy, and reduce potential toxicity, making them promising candidates for drug development.[5][7][8]

Q2: What are the known mechanisms of action for the anticancer activity of prodigiosin and its derivatives?

Prodigiosin and its derivatives exert their anticancer effects through multiple mechanisms. A key mechanism is the induction of apoptosis (programmed cell death) in cancer cells, often with minimal toxicity to normal cells.[4][9][10] This is achieved through various signaling pathways, including the disruption of the Bcl-2 family protein balance, leading to the activation of the mitochondrial apoptosis pathway.[4][10] Additionally, prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[11][12] Other reported mechanisms include the generation of reactive oxygen species (ROS), induction of DNA damage, alteration of intracellular pH, and cell cycle arrest.[4][13]

Q3: How can the poor water solubility of prodigiosin be overcome for bioactivity assays?

The high hydrophobicity of prodigiosin is a significant challenge for its application in biological systems.[8] To address this, researchers can:

  • Use appropriate solvents: Prodigiosin is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), and chloroform.[1][14] For cell-based assays, it is crucial to use a final solvent concentration that is non-toxic to the cells.

  • Nanoformulation: Encapsulating prodigiosin in nanoparticles, such as those made from halloysite (B83129) or surfactin (B1297464) nanomicelles, can enhance its aqueous solubility, stability, and bioavailability.[8][15][16]

Troubleshooting Guides

Low Yield of Prodigiosin or its Derivatives

Problem: I am getting a low yield of prodigiosin from my bacterial culture or synthetic reaction.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Culture Conditions Optimize fermentation parameters such as temperature, pH, aeration, and incubation time. Different strains may have different optimal conditions.[3][17][18][19] For Serratia marcescens, temperatures between 22-30°C and a pH around 7.0-9.0 are often favorable.[3][17]
Inappropriate Culture Medium The composition of the culture medium, including carbon and nitrogen sources, significantly impacts yield. Experiment with different media compositions, such as adding peptone, glycerol (B35011), or using waste products like crude glycerol or rapeseed meal.[1][17][19]
Feedback Inhibition High concentrations of prodigiosin can inhibit its own production. Consider using an in-situ extraction method during fermentation to remove the product and alleviate feedback inhibition.[1]
Inefficient Extraction The choice of extraction solvent and method is critical. Acidified ethanol or methanol are commonly used for efficient extraction from cell pellets.[17][20] Optimize the solvent-to-fermentation liquid ratio, extraction time, and temperature.[1]
Degradation during Purification Prodigiosin is sensitive to light and alkaline pH.[9][14][21] Conduct purification steps in the dark or under amber light and maintain a neutral or slightly acidic pH.
Inconsistent Results in Bioactivity Assays

Problem: I am observing high variability in my MTT assay or other cytotoxicity assay results.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Compound Precipitation Due to its low aqueous solubility, prodigiosin may precipitate in the culture medium. Ensure the final solvent concentration is appropriate and that the compound is fully dissolved before adding to the cells. Visually inspect for any precipitation.
Interference with the Assay Some compounds can directly react with the MTT reagent, leading to false-positive results.[22] Run a control with the compound in cell-free media to check for any direct reduction of MTT.[22]
Cell Seeding Density Inconsistent cell numbers across wells can lead to high variability. Ensure a uniform single-cell suspension before seeding and check for even cell distribution.
Incomplete Solubilization of Formazan (B1609692) Crystals Ensure complete dissolution of the formazan crystals by adding the solubilization solution (e.g., DMSO or acidified SDS) and incubating for a sufficient period, potentially with gentle shaking.[23]
Light-induced Degradation Prodigiosin is light-sensitive.[9][21] Protect the compound and the assay plates from light as much as possible during preparation and incubation.

Quantitative Data Presentation

Table 1: Cytotoxic Activity (IC50) of Prodigiosin and its Derivatives against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 ValueReference
ProdigiosinNCI-H292Lung Mucoepidermoid Carcinoma3.6 µg/mL[24]
ProdigiosinHep-2Laryngeal Carcinoma3.4 µg/mL[24]
ProdigiosinMCF-7Breast Adenocarcinoma5.1 µg/mL[24][25]
ProdigiosinHL-60Promyelocytic Leukemia1.7 µg/mL[24]
ProdigiosinA549Lung Carcinoma1.30 µg/mL[6]
ProdigiosinA375Melanoma1.25 µg/mL[6]
ProdigiosinHCT116Colon Carcinoma0.62 µg/mL[6]
Mono-brominated ProdigiosinHCT116Colon Carcinoma17.00 µg/mL[6]
Di-brominated ProdigiosinHCT116Colon Carcinoma11.20 µg/mL[6]
ProdigiosinRT-112 (cisplatin-sensitive)Urothelial Carcinoma73.8 nM (72h)[26]
ProdigiosinRT-112res (cisplatin-resistant)Urothelial Carcinoma41.1 nM (72h)[26]
A-ring methyl-substituted prodiginineRT-112res (cisplatin-resistant)Urothelial Carcinoma18.8 nM (72h)[26]
Obatoclax mesylate (synthetic derivative)RT-112res (cisplatin-resistant)Urothelial Carcinoma36.0 nM (72h)[26]

Experimental Protocols

Protocol 1: Extraction and Purification of Prodigiosin

This protocol outlines a general procedure for the extraction and purification of prodigiosin from a bacterial culture, such as Serratia marcescens.

1. Cell Harvesting and Extraction: a. Culture Serratia marcescens in an optimized production medium until maximal pigment production is observed.[1][17][18] b. Harvest the cells by centrifugation. c. Extract the pigment from the cell pellet using acidified ethanol (e.g., 4% 1M HCl in ethanol) or methanol by vigorous vortexing or sonication.[17][20] d. Centrifuge to remove cell debris and collect the supernatant containing the prodigiosin extract.

2. Purification: a. Concentrate the crude extract under reduced pressure. b. For initial purification, perform silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).[27] c. Collect the red-colored fractions and monitor the purity using Thin Layer Chromatography (TLC). d. For high-purity prodigiosin, further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[28]

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of prodigiosin derivatives on cancer cells.

1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the prodigiosin derivative in the appropriate cell culture medium. Remember to include a solvent control. b. Replace the medium in the wells with the medium containing the different concentrations of the compound. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Add a solubilization solution (e.g., DMSO or acidified SDS) to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway and Workflow Diagrams

prodigiosin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Prodigiosin Prodigiosin DeathReceptors Death Receptors Prodigiosin->DeathReceptors Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Prodigiosin->Bcl2 Disrupts Balance Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Prodigiosin-Induced Apoptosis Signaling Pathway.

prodigiosin_wnt_pathway cluster_nucleus In the Nucleus Prodigiosin Prodigiosin LRP6 LRP6 Co-receptor Prodigiosin->LRP6 Inhibits Phosphorylation DVL Dishevelled (DVL) Prodigiosin->DVL Inhibits Phosphorylation GSK3b GSK3β Prodigiosin->GSK3b Inhibits Phosphorylation (Ser9) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->DVL LRP6->DVL DVL->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->TargetGenes

Caption: Inhibition of Wnt/β-catenin Signaling by Prodigiosin.

experimental_workflow cluster_production Production & Extraction cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Bioactivity Assays Fermentation Bacterial Fermentation Extraction Solvent Extraction Fermentation->Extraction ColumnChromatography Column Chromatography Extraction->ColumnChromatography HPLC HPLC ColumnChromatography->HPLC UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis NMR_MS NMR & Mass Spectrometry HPLC->NMR_MS Cytotoxicity Cytotoxicity Assay (e.g., MTT) HPLC->Cytotoxicity Antimicrobial Antimicrobial Assay HPLC->Antimicrobial

Caption: General Experimental Workflow for Prodigiosin Derivatives.

References

Technical Support Center: Overcoming Prodigiosin Insolubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of prodigiosin's insolubility in aqueous solutions for in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My prodigiosin (B1679158) precipitates out of my aqueous buffer. Why is this happening and how can I prevent it?

A1: Prodigiosin is a highly hydrophobic molecule with a logP value of 4.7, making it practically insoluble in water.[1][2] Precipitation occurs because the prodigiosin molecules aggregate to minimize contact with the aqueous environment. To prevent this, you must use a formulation strategy to enhance its solubility and create a stable dispersion. Common strategies include encapsulation in nanoparticles, formation of inclusion complexes, or the use of biosurfactants.

Q2: I am seeing low bioavailability and poor efficacy in my animal models. Is this related to solubility?

A2: Yes, the poor aqueous solubility of prodigiosin directly leads to low bioavailability.[3][4] If the compound is not properly solubilized, it cannot be effectively absorbed and distributed to the target tissues in vivo, resulting in diminished therapeutic effects. Overcoming the solubility issue with an appropriate formulation is a critical step to improve its efficacy.

Q3: What are the main formulation strategies to overcome prodigiosin's insolubility for in vivo administration?

A3: The most successful strategies involve creating nanoscale drug delivery systems. These include:

  • Lipid-Based Nanoparticles: Encapsulating prodigiosin within a lipid core, such as in parenteral nanoparticles (PNPs), protects it from the aqueous environment and improves its systemic circulation.

  • Polymeric Nanoparticles: Using biodegradable polymers to form nanomicelles or nanoparticles that carry prodigiosin.

  • Inclusion Complexes: Utilizing molecules like cyclodextrins to form a host-guest complex where the hydrophobic prodigiosin is encapsulated within the cyclodextrin (B1172386) cavity.

  • Biosurfactant-Based Micelles: Using natural surfactants like surfactin (B1297464) to form nanomicelles that can solubilize prodigiosin.[5][6]

  • Inorganic Nanoparticles: Adsorbing or encapsulating prodigiosin into carriers like halloysite (B83129) nanotubes or formulating it with silver nanoparticles.[7]

Q4: My prodigiosin-loaded nanoparticles are aggregating. What are the possible causes and solutions?

A4: Nanoparticle aggregation can be caused by several factors:

  • Insufficient Surface Charge: A low zeta potential (surface charge) can lead to a lack of electrostatic repulsion between particles, causing them to aggregate. Ensure your formulation includes components that impart a sufficient negative or positive charge. For example, surfactin nanomicelles have a negative surface charge that contributes to their stability.[6]

  • Improper Formulation: The ratio of prodigiosin to the carrier material is crucial. Overloading the nanoparticles can lead to surface-adsorbed drug, which can cause stickiness and aggregation. Try reducing the initial drug concentration.

  • Incorrect pH or Ionic Strength of the Buffer: Changes in pH or high salt concentrations can disrupt the surface charge of the nanoparticles, leading to aggregation. Ensure the buffer used for nanoparticle suspension is optimized for stability.

Q5: How do I choose the best formulation for my specific in vivo study?

A5: The choice of formulation depends on several factors, including the target tissue, the desired release profile, and the route of administration.

  • For targeted delivery: You may consider nanoparticles that can be functionalized with targeting ligands (e.g., peptides, antibodies).

  • For controlled release: Polymeric nanoparticles can be designed to release prodigiosin over a prolonged period.

  • For intravenous administration: Small, uniformly sized nanoparticles (e.g., lipid-based nanoparticles or nanomicelles) with good stability in blood are preferred.

Below is a logical workflow to guide your decision-making process.

G cluster_0 Formulation Development Workflow A Identify the Problem: Prodigiosin Insolubility B Define In Vivo Study Requirements (Target, Route, Dosing) A->B C Select Formulation Strategy (e.g., Nanoparticles, Cyclodextrins) B->C D Prepare the Formulation C->D E Characterize the Formulation (Size, Zeta Potential, Encapsulation Efficiency) D->E F In Vitro Release & Stability Studies E->F G In Vivo Studies (Efficacy, Toxicity, Pharmacokinetics) F->G H Data Analysis & Refinement G->H H->C Iterate/Optimize

A logical workflow for developing a prodigiosin formulation.

Quantitative Data Summary

The following tables summarize key quantitative data from various prodigiosin formulations to aid in comparison.

Table 1: Solubility of Prodigiosin in Various Solvents

SolventSolubilityReference
WaterInsoluble[2][8]
MethanolSoluble[2][8]
Ethanol (B145695)Soluble[2]
ChloroformSoluble[2][8]
AcetonitrileSoluble[2][8]
DMSOSoluble[2][8]
AcetoneGood extraction solvent[9][10]
HexaneSoluble[2]

Table 2: Characteristics of Prodigiosin Nanoformulations

Formulation TypeAverage Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
Prodigiosin/Surfactin Nanomicelles (nPG/SF)227 ± 18.950.59 ± 0.1798[6]
Prodigiosin-entrapped Lipid Nanoparticles (PG-PNPs)20-30Not Reported92.3 ± 12
Silver Nanoparticles (AgNPs) with Prodigiosin~30Not ReportedNot Applicable[11]

Experimental Protocols

Protocol 1: Preparation of Prodigiosin/Surfactin Nanomicelles (nPG/SF)

This protocol is adapted from the method described by Heneidy et al.[5][12]

Materials:

  • Prodigiosin powder

  • Surfactin (SF)

  • Deionized water

  • Probe sonicator

  • Whatman filter paper

Procedure:

  • Preparation of Blank Surfactin Nanomicelles (nSF):

    • Prepare a 1 mg/mL solution of surfactin in deionized water.

    • Sonicate the aqueous surfactin solution for 10 minutes to form blank nanomicelles.

  • Incorporation of Prodigiosin:

    • Add 30 mg of prodigiosin powder to 10 mL of the pre-formed nSF dispersion.

    • Sonicate the mixture for 30 minutes at 50°C.[5][12]

  • Purification:

    • Filter the resulting dispersion through Whatman filter paper to remove any unentrapped, insoluble prodigiosin.[5][12]

  • Storage:

    • Store the final nPG/SF dispersion at 4°C, protected from light.

Protocol 2: Preparation of Prodigiosin-Entrapped Lipid Nanoparticles (PG-PNPs)

This protocol is based on a high-speed homogenization method.[13]

Materials:

  • Prodigiosin

  • Lipid matrix (e.g., a mixture of solid and liquid lipids)

  • Ethanol

  • Aqueous surfactant solution

  • High-speed homogenizer

  • Rotary evaporator

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the lipid matrix at 40°C on a magnetic stirrer hot plate.

    • Dissolve 400 mg of prodigiosin in 40 mL of ethanol.

    • Incorporate the prodigiosin-ethanol solution into the melted lipid matrix and mix.

    • Evaporate the ethanol using a rotary evaporator to obtain the prodigiosin-lipid mixture.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a suitable surfactant (e.g., Polysorbate 80).

  • Homogenization:

    • Heat both the lipid and aqueous phases to the same temperature (above the melting point of the lipid).

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a nanoemulsion.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool down to room temperature while stirring, which will cause the lipid to solidify and form the nanoparticles.

  • Purification and Storage:

    • The resulting PG-PNP dispersion can be purified by centrifugation or dialysis to remove excess surfactant.

    • Store the final formulation at 4°C.

Signaling Pathway Diagrams

Prodigiosin exerts its biological effects, particularly its anticancer activity, by modulating several key signaling pathways.

Prodigiosin-Induced Apoptosis

Prodigiosin induces programmed cell death in cancer cells through multiple mechanisms, including the mitochondrial pathway and by inducing endoplasmic reticulum (ER) stress.[3][14]

G cluster_0 Prodigiosin-Induced Apoptosis Prodigiosin Prodigiosin Mitochondria Mitochondria Prodigiosin->Mitochondria ER Endoplasmic Reticulum Prodigiosin->ER Bcl2 Bcl-2 family (balance disruption) Prodigiosin->Bcl2 AKT_mTOR AKT/mTOR Pathway Prodigiosin->AKT_mTOR inhibits Caspases Caspase Activation Mitochondria->Caspases ER_Stress ER Stress ER->ER_Stress Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis ER_Stress->Caspases AKT_mTOR->Apoptosis inhibition of inhibition

Prodigiosin's multifaceted induction of apoptosis.

Inhibition of TGF-β Signaling by Prodigiosin

Prodigiosin can inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway by interfering with the recycling of TGF-β receptors to the cell surface, thereby sequestering them in the cytoplasm.[15]

G cluster_0 Inhibition of TGF-β Signaling Prodigiosin Prodigiosin Receptor_Recycling Receptor Recycling to Cell Surface Prodigiosin->Receptor_Recycling inhibits TGFB_Receptor TGF-β Receptor TGFB_Receptor->Receptor_Recycling Smad2_Phos Smad2 Phosphorylation Receptor_Recycling->Smad2_Phos leads to reduced Gene_Expression Downstream Gene Expression (e.g., fibronectin, PAI-1) Smad2_Phos->Gene_Expression G cluster_0 Prodigiosin's Anti-inflammatory Pathways Prodigiosin Prodigiosin MAPK MAPK Pathway Prodigiosin->MAPK inhibits TNFa_NLRP3 TNF-α / NLRP3 Inflammasome Prodigiosin->TNFa_NLRP3 inhibits NFkB NF-κB Pathway Prodigiosin->NFkB inhibits Proliferation Cell Proliferation MAPK->Proliferation Inflammation Pro-inflammatory Response TNFa_NLRP3->Inflammation NFkB->Inflammation NFkB->Proliferation

References

Technical Support Center: Prodigiosin Storage & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of prodigiosin (B1679158) during storage. Below you will find frequently asked questions, a troubleshooting guide, stability data, and detailed experimental protocols to ensure the integrity of your prodigiosin samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of prodigiosin? A1: For long-term storage, prodigiosin dissolved in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) should be kept at 4°C in the dark. Under these conditions, it can maintain over 98% stability for at least 30 days[1]. Storage at room temperature (25°C) or higher (37°C) leads to significant degradation[1].

Q2: My prodigiosin solution has changed color from vibrant red to a dull orange/brown. What happened? A2: A color change often indicates degradation or a shift in pH. Prodigiosin is red in acidic to neutral conditions (peak absorbance ~535 nm) but can appear orange-yellow in alkaline environments (peak absorbance ~470 nm)[2]. Degradation due to light exposure or high temperatures can also cause a color shift. First, check the pH of your solution and then review your storage conditions.

Q3: How sensitive is prodigiosin to light? A3: Prodigiosin is highly sensitive to light, particularly white and blue light, which can cause significant degradation[3]. It is crucial to store all prodigiosin solutions in amber vials or wrapped in aluminum foil to protect them from light exposure during storage and handling.

Q4: What is the best solvent for storing prodigiosin? A4: Prodigiosin is insoluble in water but soluble in various organic solvents. Acetone and methanol (B129727) are considered excellent solvents for both extraction and storage due to high extraction efficiency and good stability of the pigment[1][4]. Ethanol is also a suitable option. For long-term stability, acetone has been shown to maintain over 98% of the prodigiosin concentration after 30 days at 4°C[1].

Q5: Can I store prodigiosin in a dried/powdered form? A5: Yes, prodigiosin can be stored as a dried powder. After extraction and purification, the solvent can be evaporated to yield a powdered pigment. For maximum stability, the powder should be stored at low temperatures (≤ 4°C) in a desiccated, dark environment to protect it from moisture, light, and heat.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of red color 1. Light Exposure: Sample was exposed to ambient, white, or blue light.Immediately transfer the solution to an amber vial or wrap the container in aluminum foil. Minimize light exposure during all handling steps.
2. High Temperature: Storage temperature is too high (e.g., room temperature or 37°C).Move the sample to a refrigerator at 4°C for short-to-medium term storage or a freezer at -20°C for long-term storage.
Precipitate forms in solution 1. Solvent Evaporation: The storage container was not sealed properly, leading to increased concentration and precipitation.Ensure vials are sealed tightly with appropriate caps (B75204) (e.g., PTFE-lined caps). If some solvent has evaporated, you may redissolve the precipitate by adding a small amount of fresh, appropriate solvent.
2. Poor Solubility: The solvent used is not optimal or the concentration is too high.Use a recommended solvent like acetone or methanol. If the concentration is too high, dilute the sample.
Inconsistent experimental results 1. Degraded Stock Solution: The stock solution used for experiments has degraded over time.Always quantify the concentration of your prodigiosin stock solution before starting a new set of experiments using a standardized protocol (see Experimental Protocols section). Prepare fresh stock solutions regularly.
2. pH Fluctuation: The pH of the experimental buffer or solvent is affecting the prodigiosin's structure and activity.Confirm the pH of your solutions. Prodigiosin is most stable in a pH range of 4.0-8.0[3]. Buffer your experimental system accordingly if pH sensitivity is a concern.

Prodigiosin Stability Data

The following tables summarize the stability of prodigiosin under various storage conditions.

Table 1: Effect of Temperature on Prodigiosin Stability in Acetone over 30 Days

Storage TemperatureRemaining Prodigiosin (%)
4°C> 98%
25°C~60%
37°C< 30%

Data synthesized from studies on prodigiosin stability in organic solvents[1]. Samples were stored in the dark.

Table 2: Effect of pH on Prodigiosin Stability

pH RangeStabilityColor
2.0 - 3.0StablePinkish-Red
4.0 - 8.0High StabilityRed
9.0 - 11.0Less Stable / DegradesOrange / Yellow

Data synthesized from literature on prodigiosin's physical and chemical properties[2][3]. Stability is generally high in acidic to neutral conditions but decreases in alkaline environments.

Key Experimental Protocols

Protocol 1: Quantification of Prodigiosin by UV-Vis Spectrophotometry

This method is suitable for rapid quantification of prodigiosin concentration.

1. Materials:

  • Prodigiosin sample dissolved in a known solvent (e.g., ethanol, methanol).
  • Acidified ethanol or methanol (e.g., 96 mL solvent + 4 mL 1M HCl).
  • UV-Vis Spectrophotometer.
  • Quartz or glass cuvettes.

2. Procedure:

  • Prepare a blank solution using the same acidified solvent your sample is dissolved in.
  • Dilute your prodigiosin stock solution with the acidified solvent to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
  • Calibrate the spectrophotometer with the blank solution.
  • Measure the absorbance of your diluted prodigiosin sample at the maximum wavelength (λ_max), which is approximately 535 nm for its characteristic red form in acidic conditions[5].
  • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length (typically 1 cm), and c is the concentration. Note: The extinction coefficient may need to be determined by creating a standard curve with a pure prodigiosin standard.

Protocol 2: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used for accurate quantification and to assess the purity and degradation of prodigiosin.

1. Materials:

  • HPLC system with a PDA or UV-Vis detector.
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].
  • Prodigiosin sample, filtered through a 0.22 µm syringe filter.
  • Mobile Phase A: HPLC-grade water (may contain 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).
  • Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.

2. HPLC Conditions (Example Method):

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (85:15 v/v)[6].
  • Flow Rate: 1.0 mL/min[5][6].
  • Column Temperature: 40°C[6].
  • Injection Volume: 10-20 µL.
  • Detection Wavelength: 535 nm[6].
  • Run Time: 10-20 minutes (adjust as needed to ensure elution of the peak).

3. Procedure:

  • Prepare and degas the mobile phase.
  • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
  • Inject the filtered prodigiosin sample.
  • Record the chromatogram. Prodigiosin should appear as a distinct peak. The retention time will vary based on the exact conditions but has been reported at ~4.75 minutes under specific parameters.
  • For stability studies, inject samples stored under different conditions at various time points. Degradation is observed as a decrease in the area of the main prodigiosin peak and the potential appearance of new peaks corresponding to degradation products.

Process Diagrams

DegradationFactors Prodigiosin Prodigiosin (Stable, Red Pigment) Degraded Degraded Product (Inactive, Colorless/Brown) Prodigiosin->Degraded Degradation Light Light Exposure (White/Blue Light) Light->Prodigiosin Temp High Temperature (> 25°C) Temp->Prodigiosin pH Alkaline pH (pH > 8) pH->Prodigiosin Oxidants Oxidizing Agents Oxidants->Prodigiosin TroubleshootingWorkflow start Prodigiosin Sample Shows Degradation (e.g., color loss) q1 Is sample protected from light? start->q1 a1_yes Store in amber vial or wrap in foil. q1->a1_yes No q2 Is storage temperature ≤ 4°C? q1->q2 Yes a1_yes->q2 a2_yes Store at 4°C (short-term) or -20°C (long-term). q2->a2_yes No q3 Is solvent pH between 4 and 8? q2->q3 Yes a2_yes->q3 a3_yes Use neutral solvent (e.g., pure acetone) or acidify slightly. q3->a3_yes No end Sample Stabilized. Quantify before use. q3->end Yes a3_yes->end ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis prep_stock Prepare Prodigiosin Stock Solution prep_aliquot Aliquot into separate vials for each condition/timepoint prep_stock->prep_aliquot store_conditions Store aliquots under test conditions (e.g., 4°C, 25°C, 37°C in dark) prep_aliquot->store_conditions measure_t0 Measure concentration of T=0 sample (HPLC/Spectrophotometer) store_conditions->measure_t0 measure_tx Measure concentration at defined time points (T=1, T=7, T=30 days) measure_t0->measure_tx analyze_data Calculate % Remaining Prodigiosin vs. Time for each condition measure_tx->analyze_data

References

Technical Support Center: Protocol Refinement for Consistent Prodigiosin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for consistent prodigiosin (B1679158) production. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental procedures to address common challenges encountered during cultivation, extraction, and quantification of this promising bioactive pigment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for prodigiosin production in Serratia marcescens?

A1: While various media can support the growth of Serratia marcescens, optimal prodigiosin production is often achieved in nutrient-rich media supplemented with specific carbon and nitrogen sources. Peptone-glycerol broth is a commonly used basal medium.[1] For enhanced yield, media can be supplemented with sources like sucrose, peptone, and Tween 80.[2] Some studies have also shown success with cost-effective substrates such as cheese whey, cassava wastewater, and oilseed-cake powders.[3][4]

Q2: What are the ideal physical parameters for prodigiosin production?

A2: Consistent prodigiosin production is highly dependent on maintaining optimal physical parameters. The ideal conditions are generally a temperature of 28-30°C, a pH of 7.0, and incubation in the dark, as prodigiosin can be sensitive to light.[1][3][5] Agitation is also a critical factor, with speeds around 180-200 rpm often being optimal for submerged fermentation to ensure adequate aeration.[3][6]

Q3: How long is the typical incubation period to achieve maximum prodigiosin yield?

A3: Prodigiosin is a secondary metabolite, meaning its production typically begins in the late logarithmic to early stationary phase of bacterial growth.[5] The optimal incubation time can vary between 48 to 96 hours.[3][7] It is crucial to monitor the production over time, as prolonged incubation can sometimes lead to a decrease in pigment concentration.[4]

Q4: What is the expected yield of prodigiosin?

A4: Prodigiosin yields can vary significantly based on the strain, medium composition, and culture conditions. Under optimized conditions, yields can range from hundreds of milligrams to over a gram per liter. For instance, studies have reported yields up to 1.43 g/L in cheese whey-based medium and 2.14 g/L in an optimized fermentation and extraction process.[2][3]

Q5: How can I extract and quantify prodigiosin from the bacterial culture?

A5: Prodigiosin is typically extracted from the cell pellet after centrifugation of the culture broth. Acidified methanol (B129727) or ethanol (B145695) is commonly used to lyse the cells and solubilize the pigment.[3][8] Quantification is most commonly performed spectrophotometrically by measuring the absorbance of the acidified extract at approximately 535 nm.[3][9] For more precise quantification, high-performance liquid chromatography (HPLC) can be utilized.[2]

Troubleshooting Guide

Unsatisfactory prodigiosin yields or inconsistencies in production are common issues. This guide provides solutions to frequently encountered problems.

Problem Potential Causes Troubleshooting Steps
Low or no prodigiosin production - Suboptimal media components. - Incorrect pH of the medium.[1][7] - Inappropriate incubation temperature.[1][10] - Inadequate aeration or agitation.[3][6] - Exposure to light.[5]- Optimize carbon and nitrogen sources in the medium. Consider using peptone, glycerol, or sucrose.[1][2] - Adjust the initial pH of the medium to 7.0. - Ensure the incubator is set to 28-30°C. - For liquid cultures, use an orbital shaker at 180-200 rpm. - Incubate cultures in the dark or cover with aluminum foil.
Inconsistent prodigiosin yield between batches - Variability in inoculum size or age. - Inconsistent media preparation. - Fluctuations in incubator temperature or shaker speed.- Standardize the inoculum preparation by using a fresh overnight culture and a consistent volume. - Prepare media in larger batches to ensure uniformity. - Regularly calibrate and monitor the incubator and shaker.
Color of the pigment is not the characteristic red - pH of the extraction solvent is not acidic. Prodigiosin is red in acidic conditions and yellow/orange in alkaline conditions.[9][11] - Presence of impurities.- Ensure the extraction solvent (e.g., methanol or ethanol) is acidified, typically with HCl. - Purify the extracted pigment using techniques like column chromatography if high purity is required.[12]
Difficulty in extracting the pigment - Inefficient cell lysis. - Use of an inappropriate solvent.- Ensure thorough mixing of the cell pellet with the acidified solvent. Sonication can be used to improve cell lysis. - Use acidified methanol or ethanol for extraction.[3][8]

Quantitative Data Summary

The following table summarizes prodigiosin yields obtained under different optimized conditions as reported in the literature.

Strain Medium/Substrate Key Optimized Parameters Prodigiosin Yield Reference
Serratia marcescens 11ECheese Whey25°C, 200 rpm, pH 7, 48h, dark1.43 g/L[3]
Serratia marcescensNutrient Broth + Glucose24 g/L glucose, pH 7.2, 180 rpm4.25-fold increase over unoptimized[6]
Serratia marcescensSucrose, Peptone, Tween 8016.29 g/L sucrose, 11.76 g/L peptone, 2.64 g/L Tween 80, pH 7.2-7.42142.75 mg/L[2]
Serratia marcescens ATCC 13880Oilseed-cake powderspH 7.5, 28°C, 72h~0.9 g/L[3]
Serratia sp.Peptone Glycerol Broth30°C, pH 7Not explicitly quantified, but optimal[1]

Experimental Protocols

Protocol 1: Prodigiosin Production in Submerged Culture
  • Inoculum Preparation: Inoculate a single colony of Serratia marcescens into 10 mL of nutrient broth and incubate overnight at 28-30°C with shaking at 180-200 rpm.

  • Production Medium: Prepare the desired production medium (e.g., Peptone-Glycerol Broth or optimized medium from the table above) and sterilize by autoclaving.

  • Inoculation: Inoculate the production medium with the overnight culture to a final OD600 of approximately 0.1.

  • Incubation: Incubate the culture at 28-30°C for 48-96 hours with vigorous shaking (180-200 rpm) in the dark.

Protocol 2: Extraction and Quantification of Prodigiosin
  • Harvesting Cells: Transfer the culture to centrifuge tubes and centrifuge at 8,000 rpm for 15 minutes to pellet the cells.

  • Pigment Extraction: Discard the supernatant and resuspend the cell pellet in acidified methanol (4% 1M HCl in methanol). Vortex vigorously to ensure complete cell lysis and pigment extraction.

  • Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the cell debris.

  • Quantification: Transfer the supernatant containing the prodigiosin to a clean tube. Measure the absorbance at 535 nm using a spectrophotometer. Use acidified methanol as a blank.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_extraction Extraction & Quantification Inoculum Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Medium Production Medium Preparation Medium->Inoculation Incubation Incubation (28-30°C, 48-96h, dark) Inoculation->Incubation Harvest Cell Harvesting Incubation->Harvest Extraction Pigment Extraction Harvest->Extraction Quantification Quantification (A535 nm) Extraction->Quantification

Caption: Experimental workflow for prodigiosin production.

Quorum_Sensing_Pathway cluster_cell Serratia marcescens cell LuxI LuxI synthase AHL N-acyl-homoserine lactone (AHL) LuxI->AHL synthesizes ext_AHL Extracellular AHL AHL->ext_AHL diffuses LuxR LuxR-type receptor pig_genes pig gene cluster LuxR->pig_genes activates transcription Prodigiosin Prodigiosin Biosynthesis pig_genes->Prodigiosin leads to ext_AHL->LuxR binds to

Caption: Quorum sensing regulation of prodigiosin production.

References

Technical Support Center: Statistical Optimization of Prodigiosin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the statistical optimization of prodigiosin (B1679158) fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of statistical optimization in prodigiosin fermentation?

A1: The primary goal is to systematically identify and refine the most influential fermentation parameters to significantly enhance the yield of prodigiosin. This involves screening various factors to determine their significance and then optimizing their levels to achieve maximum production. Statistical methods are more efficient and reliable than traditional one-factor-at-a-time (OFAT) approaches.

Q2: Which statistical designs are most commonly used for optimizing prodigiosin production?

A2: A two-step statistical approach is widely employed. Initially, the Plackett-Burman design is used to screen and identify the most significant factors affecting prodigiosin production from a larger set of variables.[1][2] Following this, Response Surface Methodology (RSM), often using a Box-Behnken Design (BBD) or Central Composite Design (CCD), is utilized to optimize the levels of these key factors and study their interactions.[1][3][4][5]

Q3: What are the most critical nutritional factors influencing prodigiosin yield?

A3: The composition of the fermentation medium is crucial. Key nutritional factors include:

  • Carbon Sources: Sucrose is often reported as an effective carbon source.[1][3]

  • Nitrogen Sources: Peptone is frequently identified as a significant nitrogen source.[1][2][3]

  • Inorganic Salts: The presence of specific salts can influence pigment production.[3][6]

  • Amino Acids: Certain amino acids, like proline, may enhance production.[1]

Q4: What are the key physical parameters to control during fermentation?

A4: Several physical parameters significantly impact prodigiosin synthesis:

  • pH: The optimal pH for prodigiosin production is typically in the neutral range of 6.0 to 7.5.[2][7][8]

  • Temperature: Incubation temperature is a critical factor, with optimal production often observed between 28°C and 30°C.[2][7][9]

  • Agitation and Aeration: Adequate dissolved oxygen is essential. Agitation rates around 150-200 rpm are commonly used.[10][11]

  • Incubation Time: Prodigiosin is a secondary metabolite, and its production is growth-phase dependent, with optimal yields often achieved after 48 to 72 hours.[4][7]

  • Light: Prodigiosin is sensitive to light, which can cause degradation. Fermentation is typically carried out in the dark.[11]

Troubleshooting Guide

Problem 1: Low or no prodigiosin production despite bacterial growth.

Possible Cause Troubleshooting Step
Suboptimal Media Composition Review your media components. Ensure that the carbon-to-nitrogen ratio is appropriate. Consider using statistical screening methods like the Plackett-Burman design to identify key nutritional factors.
Incorrect pH Measure the initial pH of your medium and monitor it during fermentation. Adjust the initial pH to the optimal range (typically 6.0-7.5).[2][7][8] Glucose metabolism can lower the pH, so consider using a buffered medium.[7]
Inappropriate Temperature Verify that your incubator is maintaining the correct temperature. The optimal range is generally 28-30°C.[2][7][9] Temperatures above 37°C can significantly inhibit production.[12]
Inadequate Aeration Ensure sufficient oxygen supply by optimizing the agitation speed (e.g., 150-200 rpm) and using baffled flasks to improve mixing.[10][11]
Light Exposure Protect the culture from light by covering the flasks with aluminum foil or using an incubator with no internal light source, as prodigiosin is light-sensitive.[11]

Problem 2: Inconsistent prodigiosin yields between batches.

Possible Cause Troubleshooting Step
Inoculum Variability Standardize your inoculum preparation. Use a consistent inoculum size (e.g., 1-2% v/v) from a fresh, actively growing seed culture.[1][10]
Media Preparation Inconsistency Prepare all media components from the same stock solutions and ensure they are well-mixed before sterilization. Autoclaving can affect some components, so consider filter-sterilizing heat-labile substances.
Feedback Inhibition High concentrations of prodigiosin may inhibit further production. Consider strategies like in-situ product removal if you suspect this is an issue.[13]

Problem 3: Difficulty in extracting and quantifying prodigiosin.

Possible Cause Troubleshooting Step
Inefficient Extraction Prodigiosin is intracellular. After centrifuging the culture, use a solvent like acidified ethanol (B145695) or acetone (B3395972) to lyse the cell pellet and extract the pigment.[3][12][14]
Inaccurate Quantification Use a spectrophotometer to measure the absorbance of the pigment extract. The maximum absorbance for prodigiosin in an acidic solution is typically at 535 nm.[2][10][11] Ensure you are using an appropriate blank (e.g., the extraction solvent).
Pigment Instability Prodigiosin's color is pH-dependent (red in acidic, yellow/orange in alkaline conditions).[11][15] For consistent quantification, ensure your extraction solvent is acidified (e.g., using HCl).

Data Presentation: Optimized Fermentation Parameters

The following tables summarize optimized conditions from various studies, showcasing the improvements achieved through statistical optimization.

Table 1: Optimization of Media Components for Prodigiosin Production

Study Reference Bacterial Strain Key Optimized Components Optimized Concentrations Prodigiosin Yield (mg/L) Fold Increase
[1][5]Serratia marcescens ZPG19Sucrose, Peptone, Tween 8016.29 g/L, 11.76 g/L, 2.64 g/L1653.9564
[3]Serratia marcescensGlycine, Peptone, KH₂PO₄, Sucrose0.5%, 0.454%, 1626.3 ppm, 0.5%2423.48.42
[2]Serratia rubidaea RAM_AlexPeptone, Beef Extract, Yeast Extract, NaCl7 g/L, 5 g/L, 1 g/L, 10 g/L1600.512
[16]Spartinivicinus ruber MCCC 1K03745TPeptone, Yeast Extract, Soybean Oil, MgCl₂·6H₂O11 g/L, 1 g/L, 5 mL/L, 3 g/L14.642.62
[17]Serratia marcescensSucrose, Peptone, CaCl₂·2H₂O, FeSO₄·4H₂O, MgSO₄·7H₂O, MnSO₄·4H₂ONot specified, Not specified, 9.22 g/L, 0.32 g/L, 0.67 g/L, 2.48 g/L375.12-

Table 2: Optimization of Physical Parameters for Prodigiosin Production

Parameter Optimized Value Bacterial Strain Reference
pH6.5Serratia marcescens CMS2[10]
pH6.0Serratia rubidaea RAM_Alex[2]
pH7.0Serratia spp.[7][8]
Temperature30°CSerratia rubidaea RAM_Alex[2]
Temperature28°CSerratia spp.[7]
Agitation150 rpmSerratia marcescens CMS2[10]
Incubation Time48 hoursSerratia rubidaea RAM_Alex[2]
Incubation Time72 hoursSerratia spp.[7]

Experimental Protocols & Visualizations

Experimental Workflow for Statistical Optimization

The typical workflow for statistical optimization of prodigiosin fermentation involves a sequential screening and optimization phase.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Identify Potential Factors (e.g., Carbon/Nitrogen Sources, pH, Temp) B Plackett-Burman Design (Screen for significant factors) A->B C Analyze Results (ANOVA) Identify key factors with p < 0.05 B->C D Response Surface Methodology (e.g., Box-Behnken Design) C->D Significant Factors E Develop Second-Order Polynomial Model D->E F Determine Optimal Levels of Key Factors E->F G Perform Fermentation with Optimized Parameters F->G H Compare Experimental vs. Predicted Yield G->H

Caption: Workflow for statistical optimization of prodigiosin fermentation.

Troubleshooting Logic for Low Prodigiosin Yield

This diagram outlines a logical approach to troubleshooting experiments with unexpectedly low yields.

G Start Low Prodigiosin Yield CheckGrowth Is bacterial growth (OD600) also low? Start->CheckGrowth CheckMedia Verify Media Composition & Inoculum Quality CheckGrowth->CheckMedia Yes CheckPigmentConditions Check Pigment-Specific Conditions (pH, Light) CheckGrowth->CheckPigmentConditions No, growth is normal CheckPhysical Verify Physical Parameters (Temp, Agitation) CheckMedia->CheckPhysical End Problem Identified CheckPhysical->End CheckPH Is pH in optimal range (6.0-7.5)? CheckPigmentConditions->CheckPH Check pH CheckLight Was culture protected from light? CheckPigmentConditions->CheckLight Check Light CheckPH->CheckLight CheckExtraction Review Extraction & Quantification Protocol CheckLight->CheckExtraction CheckExtraction->End

Caption: Troubleshooting decision tree for low prodigiosin yield.

Detailed Experimental Protocols

1. Protocol: Screening of Fermentation Parameters using Plackett-Burman Design (PBD)

  • Variable Selection: Identify a list of potentially influential factors (e.g., 7 to 11 variables), including carbon sources, nitrogen sources, inorganic salts, pH, temperature, and inoculum size.

  • Level Assignment: For each factor, assign two levels: a high level (+1) and a low level (-1). These levels should be set at the extremes of a reasonable experimental range.

  • Experimental Design: Generate the PBD matrix. For 'n' factors, this will require at least 'n+1' experimental runs.

  • Fermentation: Prepare the fermentation media for each run according to the combinations specified in the design matrix. Inoculate the flasks with a standardized inoculum of the prodigiosin-producing strain (e.g., Serratia marcescens). Incubate under controlled conditions (e.g., 28°C, 180 rpm, 48 h).[1]

  • Prodigiosin Quantification: After incubation, extract the prodigiosin from the cell biomass using a suitable solvent (e.g., acidified ethanol).[18] Measure the absorbance at 535 nm and calculate the yield.[2]

  • Data Analysis: Use statistical software to perform an analysis of variance (ANOVA). Identify the factors with a p-value < 0.05, as these are considered to have a significant effect on prodigiosin production.[1] These significant factors will be carried forward for further optimization.

2. Protocol: Optimization using Response Surface Methodology (RSM) - Box-Behnken Design (BBD)

  • Factor Selection: Select the 3 to 4 most significant factors identified from the Plackett-Burman screening.

  • Level Assignment: For each selected factor, define three levels: a low level (-1), a central level (0), and a high level (+1).

  • Experimental Design: Generate the BBD matrix. This design will consist of a set of experimental runs with different combinations of the factor levels, including multiple runs at the central point to estimate experimental error. A typical design for 3 factors involves 17 runs.[5]

  • Fermentation and Quantification: Conduct the fermentation experiments for each run as specified by the BBD matrix. Use the same inoculation, incubation, extraction, and quantification procedures as described in the PBD protocol.

  • Model Fitting and Analysis: Use statistical software to fit the experimental data to a second-order polynomial equation. Perform an ANOVA to assess the significance and adequacy of the model.

  • Optimization and Validation: Analyze the 3D response surface plots and contour plots generated by the model to determine the optimal levels of each factor for maximizing prodigiosin yield.[5] Finally, conduct a validation experiment using these optimal conditions to confirm the model's prediction.[1]

3. Protocol: Prodigiosin Extraction and Quantification

  • Harvesting Cells: Transfer a known volume (e.g., 10 mL) of the fermentation broth to a centrifuge tube. Centrifuge at 10,000 rpm for 10 minutes to pellet the bacterial cells. Discard the supernatant.[18]

  • Pigment Extraction: Resuspend the cell pellet in an equal volume of acidified ethanol (e.g., 95 mL ethanol + 5 mL of 1M HCl).[14][18] Vortex vigorously for 1-2 minutes to ensure complete cell lysis and pigment extraction.

  • Clarification: Centrifuge the mixture again at 15,000 rpm for 10 minutes to remove cell debris.[18]

  • Spectrophotometric Measurement: Carefully transfer the clear, red supernatant to a cuvette. Measure the optical density (OD) at 535 nm using a UV-Vis spectrophotometer, with acidified ethanol as the blank.[2][11]

  • Yield Calculation: The prodigiosin concentration can be calculated based on a standard curve or by using an extinction coefficient, though relative yield (OD535/OD600) is often used for optimization experiments.

References

effect of pH and temperature on prodigiosin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of prodigiosin (B1679158) under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: My prodigiosin solution changed color from red to orange/yellow. What does this indicate?

A1: A color change from red to orange-yellow typically indicates a shift in pH from an acidic or neutral state to an alkaline one. Prodigiosin exhibits different colors depending on the hydrogen ion concentration. In acidic media, it appears red with a maximum absorbance around 535 nm, while in alkaline environments, it turns orange-yellow with a peak absorbance near 470 nm.[1][2][3][4] This change does not necessarily mean the pigment has degraded, but it is a critical factor to control for consistent experimental results.

Q2: I am observing a rapid loss of red color in my prodigiosin sample, even at neutral pH. What could be the cause?

A2: If a color change due to pH is ruled out, the loss of color likely indicates degradation of the prodigiosin molecule. Several factors can contribute to this:

  • Light Exposure: Prodigiosin is known to be sensitive to light, and prolonged exposure can lead to photobleaching and degradation.[1] It is recommended to store prodigiosin solutions in the dark or in amber-colored vials.

  • Elevated Temperature: High temperatures can accelerate the degradation of prodigiosin. For long-term storage, it is best to keep samples at 4°C or lower.[5][6]

  • Solvent Choice: The stability of prodigiosin can also be influenced by the solvent used. While it is soluble in solvents like methanol (B129727), ethanol, and acetone (B3395972), its long-term stability may vary between them.

Q3: What is the optimal pH and temperature for long-term storage of prodigiosin?

A3: For long-term stability, it is recommended to store prodigiosin in an acidic to neutral pH range (pH 7 or slightly below) at a low temperature, ideally 4°C.[6] Under these conditions, prodigiosin can maintain over 98% stability for at least 30 days.[6] Storage at higher temperatures, such as 37°C, can lead to significant degradation, with less than 30% of the pigment remaining after the same period.[6]

Q4: Can I autoclave my medium containing prodigiosin?

A4: It is not recommended to autoclave solutions containing purified prodigiosin. While some studies have shown crude prodigiosin to be stable up to 80°C, the high temperatures of autoclaving will likely cause significant degradation.[7] If sterile filtration is not an option, the stability of prodigiosin under the specific conditions should be empirically tested.

Q5: Why is my prodigiosin yield low when I culture my bacteria at temperatures above 30°C?

A5: The synthesis of prodigiosin by bacteria like Serratia marcescens is temperature-dependent. Higher temperatures, typically above 30-37°C, can inhibit the activity of enzymes essential for the prodigiosin biosynthesis pathway.[1][8][9] This leads to a decrease or complete cessation of pigment production, even if the bacteria are still growing.

Troubleshooting Guides

Issue 1: Inconsistent Color or Absorbance Readings
  • Problem: You observe variability in the color and spectrophotometric readings of your prodigiosin samples between experiments.

  • Possible Cause: Fluctuation in the pH of your solvent or buffer.

  • Solution:

    • Always use a buffered solvent or freshly prepare your acidic solvent (e.g., acidified methanol) to ensure a consistent pH.

    • Measure and record the pH of your prodigiosin solution before taking absorbance readings.

    • For quantification, ensure the pH is in the acidic range to consistently measure the peak at ~535 nm.

Issue 2: Prodigiosin Degradation During Extraction and Purification
  • Problem: The final yield of purified prodigiosin is significantly lower than expected based on the initial pigmentation of the bacterial culture.

  • Possible Causes:

    • Exposure to harsh light during the extraction process.

    • Use of high temperatures to evaporate the solvent.

    • Unstable pH during extraction steps.

  • Solutions:

    • Perform the extraction and purification steps under dim light or in amber-colored glassware.

    • Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal to minimize thermal degradation.

    • Ensure the pH of the extraction solvent is controlled, for instance, by using acidified methanol.

Quantitative Data Summary

The stability of prodigiosin is significantly influenced by both pH and temperature. The following tables summarize quantitative data from various studies.

Table 1: Effect of pH on Prodigiosin Color and Absorbance Maximum

pH ConditionObserved ColorMaximum Absorbance (λmax)
AcidicRed/Pink~535 nm[1][2][3]
AlkalineOrange-Yellow~470 nm[1][2]

Table 2: Effect of Temperature on Prodigiosin Stability Over Time

TemperatureDurationSolventRemaining Prodigiosin (%)
4°C30 daysAcetone/Ethanol> 98%[6]
25°C25 daysAcetone/Ethanol> 80%[5]
37°C30 daysAcetone/Ethanol< 30%[6]
40°CNot specifiedNot specifiedSignificant degradation[10]
60°CNot specifiedNot specifiedSignificant degradation[10]
80°CNot specifiedNot specifiedSignificant degradation[10]

Experimental Protocols

Protocol 1: Determination of Prodigiosin Stability at Different pH Values
  • Preparation of Prodigiosin Stock Solution:

    • Extract prodigiosin from the bacterial biomass using acidified methanol (e.g., 96 ml methanol + 4 ml 1N HCl).

    • Centrifuge to remove cell debris and collect the supernatant.

    • Determine the initial concentration of the prodigiosin stock solution by measuring the absorbance at 535 nm using a spectrophotometer.

  • pH Stability Assay:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

    • Add a known volume of the prodigiosin stock solution to each buffer to a final desired concentration.

    • Incubate the solutions in the dark at a constant temperature (e.g., room temperature or 4°C).

    • At specified time intervals (e.g., 0, 1, 6, 12, 24 hours), take an aliquot from each solution.

    • Measure the absorbance at the corresponding λmax for the acidic and alkaline forms (535 nm and 470 nm, respectively) or scan the full spectrum.

    • Calculate the percentage of remaining prodigiosin relative to the initial concentration at time 0.

Protocol 2: Determination of Prodigiosin Stability at Different Temperatures
  • Sample Preparation:

    • Prepare a stock solution of prodigiosin in a suitable solvent (e.g., acetone or ethanol).[5][6]

    • Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles for the 4°C sample.

  • Temperature Stability Assay:

    • Place the vials at different constant temperatures (e.g., 4°C, 25°C, 37°C, 60°C).

    • Ensure the samples are protected from light.

    • At regular intervals (e.g., daily for higher temperatures, weekly for lower temperatures), retrieve a vial from each temperature.

    • Allow the sample to return to room temperature.

    • Measure the absorbance at 535 nm (after acidification if necessary).

    • Calculate the percentage of prodigiosin remaining compared to the initial concentration.

Visualizations

ExperimentalWorkflow_pH_Stability cluster_prep Preparation cluster_assay pH Stability Assay start Extract Prodigiosin (Acidified Methanol) stock Prodigiosin Stock Solution start->stock Centrifuge buffers Prepare Buffers (pH 3, 5, 7, 9, 11) stock->buffers incubate Incubate Samples (Dark, Constant Temp) buffers->incubate Add Prodigiosin measure Measure Absorbance (Time Intervals) incubate->measure end Results measure->end Calculate % Stability

Caption: Workflow for determining prodigiosin stability at various pH levels.

ExperimentalWorkflow_Temp_Stability cluster_prep Preparation cluster_assay Temperature Stability Assay start Prepare Prodigiosin Solution (e.g., Acetone) aliquot Aliquot into Vials start->aliquot incubate Incubate at Different Temps (4°C, 25°C, 37°C) aliquot->incubate measure Measure Absorbance (Time Intervals) incubate->measure Retrieve Vials end Results measure->end Calculate % Stability

Caption: Workflow for assessing the thermal stability of prodigiosin.

References

improving prodigiosin extraction efficiency from biomass

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prodigiosin (B1679158) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of prodigiosin extraction from biomass.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting prodigiosin?

A1: Miscible solvents such as acetone (B3395972), methanol (B129727), and ethanol (B145695) are generally the most effective for extracting prodigiosin from bacterial biomass.[1] Acetone is often considered superior due to its high extraction efficiency and rapid drying time.[1][2][3] Acidifying the solvent, typically with hydrochloric acid (HCl), can further enhance extraction efficiency. Acidified ethanol and acidified methanol are commonly used for this purpose.[4][5][6]

Q2: My prodigiosin yield is low. What are the common causes and how can I improve it?

A2: Low prodigiosin yield can stem from several factors throughout the production and extraction process. Key areas to investigate include:

  • Suboptimal Fermentation Conditions: Prodigiosin production is a biological process sensitive to environmental parameters. Ensure that the fermentation conditions such as media composition, pH, temperature, and aeration are optimized for your specific microbial strain.[7][8][9][10]

  • Inefficient Cell Lysis: The extraction solvent needs to effectively penetrate the cell membrane to release the intracellular prodigiosin. If cell lysis is incomplete, a significant portion of the pigment will remain trapped within the biomass.

  • Inappropriate Solvent Choice: As highlighted in Q1, the choice of solvent is critical. Using less effective solvents will result in lower yields.

  • Degradation of Prodigiosin: Prodigiosin is sensitive to heat, light, and extreme pH levels.[11][12] Exposure to these conditions during extraction and downstream processing can lead to degradation of the pigment and consequently, a lower yield.

  • Insufficient Solvent Volume: The ratio of the solvent to the biomass is an important parameter. A low solvent-to-biomass ratio may not be sufficient to extract all the available prodigiosin.[13][14][15]

To improve your yield, consider optimizing your fermentation parameters, selecting a highly effective solvent like acetone or acidified ethanol, protecting your samples from light and excessive heat, and experimenting with different solvent-to-biomass ratios.

Q3: Can I use a hydrophobic solvent like chloroform (B151607) for extraction, given that prodigiosin is hydrophobic?

A3: While it may seem logical to use a hydrophobic solvent for a hydrophobic molecule, studies have shown that immiscible solvents like chloroform and dichloromethane (B109758) result in poor prodigiosin extraction.[1] This is likely due to the complex physiology of bacterial cell membranes, which may not be efficiently disrupted by these solvents, thus preventing the release of the intracellular prodigiosin.

Q4: What is the optimal temperature and pH for prodigiosin extraction?

A4: Prodigiosin is most stable at temperatures around room temperature and under slightly acidic to neutral pH conditions. One study found the optimal extraction temperature to be 25.35 °C.[13][14][15] It is important to avoid high temperatures as prodigiosin can degrade.[11] Regarding pH, acidic conditions (e.g., pH 2 with acidified methanol) have been shown to be effective for extraction.[13] Prodigiosin exhibits a red color in acidic media and an orange-yellow color in alkaline environments.[12]

Q5: How can I minimize the degradation of prodigiosin during extraction?

A5: To minimize degradation, it is crucial to control the extraction environment:

  • Temperature: Perform the extraction at room temperature or below. Avoid heating the solvent or the biomass.

  • Light: Protect your samples from direct light by working in a dimly lit area or by covering your glassware with aluminum foil.

  • pH: While acidic conditions can be beneficial for extraction, prolonged exposure to very low or high pH should be avoided. Neutralizing the extract after extraction may be necessary for certain downstream applications.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low prodigiosin yield Inefficient cell lysis.Consider pre-treatment methods such as sonication or homogenization to improve cell disruption before solvent extraction.
Suboptimal solvent-to-biomass ratio.Experiment with increasing the solvent volume relative to the amount of biomass. A ratio of 9:1 (solvent:fermentation liquid) has been reported as optimal in some cases.[13][14]
Incomplete extraction from the biomass pellet.After the initial extraction, perform a second or even third extraction on the cell pellet to recover any remaining prodigiosin.
Color of the extract is not the expected vibrant red pH of the extraction solvent is not acidic.Ensure the solvent is properly acidified. Prodigiosin is red in acidic conditions and can appear orange or yellow in neutral to alkaline conditions.[12]
Degradation of the pigment.Review your extraction protocol to ensure you are minimizing exposure to heat and light.
Difficulty in separating the extract from the cell debris Insufficient centrifugation force or time.Increase the centrifugation speed and/or duration to ensure a compact pellet and a clear supernatant. A common practice is to centrifuge at high speeds (e.g., 15,000 x g) for a sufficient time.[1]
Presence of extracellular polymeric substances (EPS).Some bacterial strains produce significant amounts of EPS, which can make pelleting difficult. Consider enzymatic treatment to break down the EPS before centrifugation.
Precipitation of prodigiosin after extraction Change in solvent polarity or temperature.Ensure the extract is stored in a suitable solvent and at a stable temperature. If you need to change the solvent, do so gradually to avoid shocking the system.

Experimental Protocols

Protocol 1: Solvent Extraction of Prodigiosin from Bacterial Biomass

This protocol outlines a general method for extracting prodigiosin from a bacterial cell pellet using an organic solvent.

  • Harvesting the Biomass: Centrifuge the bacterial culture (e.g., at 5000 x g for 10 minutes) to pellet the cells. Discard the supernatant.

  • Solvent Addition: Add a measured volume of an appropriate extraction solvent (e.g., acetone or acidified ethanol) to the cell pellet. The volume will depend on the size of the pellet; a common starting point is to add 10 volumes of solvent to 1 volume of wet biomass.

  • Cell Lysis and Extraction: Resuspend the pellet in the solvent by vigorous vortexing or by repeated pipetting.[1] For enhanced extraction, this suspension can be incubated at room temperature for a set period (e.g., 30 minutes), with occasional vortexing.[4][5] Ensure the container is protected from light.

  • Separation of Extract: Centrifuge the mixture at a high speed (e.g., 15,000 x g for 5-10 minutes) to pellet the cell debris.[1]

  • Collection of Supernatant: Carefully collect the colored supernatant, which contains the extracted prodigiosin.

  • Quantification (Optional): The amount of prodigiosin can be quantified by measuring the absorbance of the supernatant at approximately 535 nm using a spectrophotometer.[1] The sample may need to be diluted in the extraction solvent to be within the linear range of the spectrophotometer.

Data Presentation

Table 1: Comparison of Solvents for Prodigiosin Extraction Efficiency
SolventRelative Extraction Efficiency (%)Reference
Acetone100[2]
Ethanol~98[1]
Methanol~98[1]
Acetonitrile70[2]
Chloroform30[2]
Ethyl Acetate30[3]
Hexane<30[3]
Toluene<30[3]

Note: Relative efficiency is often reported with acetone set as the benchmark at 100%.

Table 2: Optimized Parameters for Prodigiosin Extraction
ParameterOptimized ValueReference
Solvent to Fermentation Liquid Ratio9.12:1[13][14][15]
Extraction Temperature25.35 °C[13][14][15]
Extraction Time30.33 minutes[13][14][15]
pH of Solvent (Methanol)2[13]

Visualizations

Prodigiosin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis & Downstream Processing Fermentation Bacterial Culture (e.g., Serratia marcescens) Harvesting Harvest Biomass (Centrifugation) Fermentation->Harvesting Culture Growth Solvent_Addition Add Extraction Solvent (e.g., Acetone) Harvesting->Solvent_Addition Cell Pellet Extraction Cell Lysis & Extraction (Vortexing/Incubation) Solvent_Addition->Extraction Separation Separate Debris (High-Speed Centrifugation) Extraction->Separation Crude_Extract Crude Prodigiosin Extract Separation->Crude_Extract Colored Supernatant Quantification Quantification (Spectrophotometry at 535 nm) Crude_Extract->Quantification Purification Further Purification (e.g., Chromatography) Crude_Extract->Purification Troubleshooting_Logic Start Low Prodigiosin Yield Cause1 Suboptimal Fermentation? Start->Cause1 Cause2 Inefficient Extraction? Start->Cause2 Cause3 Pigment Degradation? Start->Cause3 Solution1 Optimize Media, Temp, pH, Aeration Cause1->Solution1 Solution2 Check Solvent Type & Volume Cause2->Solution2 Solution3 Improve Cell Lysis (e.g., Sonication) Cause2->Solution3 Solution4 Protect from Light & Heat Cause3->Solution4 Solution5 Control pH during Extraction Cause3->Solution5

References

Prodigiosin Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to increase the bioavailability of prodigiosin (B1679158).

Frequently Asked Questions (FAQs)

Q1: My prodigiosin compound shows high efficacy in vitro but low efficacy in vivo. What could be the reason?

A1: A significant drop in efficacy between in vitro and in vivo experiments often points to poor bioavailability. Prodigiosin is a hydrophobic molecule, which leads to low aqueous solubility, poor absorption, and consequently, limited bioavailability in the body.[1][2][3] To improve its in vivo efficacy, you should consider strategies to enhance its bioavailability.

Q2: What are the primary strategies to increase the bioavailability of prodigiosin?

A2: The most effective and widely researched strategy is the use of nanoformulations.[1][3] Encapsulating prodigiosin within nanoparticles can protect it from degradation, improve its solubility in aqueous environments, and facilitate its transport across biological membranes, thereby increasing its bioavailability.[2][4]

Q3: What types of nanoformulations have been successfully used for prodigiosin?

A3: Several types of nanoformulations have shown promise for delivering prodigiosin, including:

  • Halloysite (B83129) Nanotubes (HNTs): These are naturally occurring clay nanotubes that can be loaded with prodigiosin.[1]

  • Lipid-Based Nanoparticles: This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for hydrophobic drugs like prodigiosin.[5]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate prodigiosin.

  • Nanomicelles: Self-assembling systems formed from surfactants, such as surfactin, can encapsulate prodigiosin within their hydrophobic core.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of prodigiosin nanoformulations.

Issue 1: Low Encapsulation Efficiency (%EE) of Prodigiosin

Possible Causes:

  • Poor affinity between prodigiosin and the nanoparticle matrix: The chemical properties of the polymer or lipid used may not be optimal for encapsulating the hydrophobic prodigiosin molecule.

  • Drug leakage during formulation: Prodigiosin may leak out of the nanoparticles during the preparation process, especially during washing or purification steps.

  • Insufficient optimization of formulation parameters: Factors such as the drug-to-carrier ratio, solvent selection, and stirring speed can significantly impact encapsulation efficiency.

Troubleshooting Steps:

  • Modify the nanoparticle matrix: For lipid-based nanoparticles, consider using a blend of lipids to create a less-ordered crystalline structure, which can accommodate more drug. For polymeric nanoparticles, select polymers with a higher affinity for hydrophobic drugs.

  • Optimize the drug-to-carrier ratio: Systematically vary the ratio of prodigiosin to the lipid or polymer to find the optimal loading capacity.

  • Adjust the preparation method:

    • For nanoprecipitation, a slower addition of the organic phase to the aqueous phase can sometimes improve encapsulation.

    • For emulsion-based methods, optimizing the homogenization speed and time can enhance drug entrapment.

  • Minimize drug loss: During purification, use techniques that minimize the exposure of nanoparticles to harsh conditions. Centrifugation at lower speeds or for shorter durations might be necessary, though this needs to be balanced with achieving adequate separation.

Issue 2: High Polydispersity Index (PDI) of Prodigiosin Nanoparticles

A high PDI value (typically > 0.3) indicates a broad size distribution of nanoparticles, which can affect their stability, in vivo performance, and reproducibility.[8][9]

Possible Causes:

  • Particle aggregation: Nanoparticles may clump together due to insufficient surface charge or steric stabilization.[8]

  • Sub-optimal formulation or process parameters: The concentration of surfactant, sonication time and power, or homogenization speed can influence the uniformity of the nanoparticle population.[8]

Troubleshooting Steps:

  • Optimize surfactant concentration: The amount of surfactant or stabilizer is critical. Too little can lead to aggregation, while too much can result in the formation of micelles.

  • Adjust energy input:

    • For methods involving sonication, optimize the sonication time and amplitude. Over-sonication can sometimes lead to particle breakdown and a wider size distribution.

    • For high-pressure homogenization, adjust the pressure and number of cycles.

  • Control the temperature: The temperature during formulation can affect the viscosity of the phases and the self-assembly process. Maintaining a consistent and optimal temperature is crucial.

  • Measure Zeta Potential: A zeta potential value above +30 mV or below -30 mV generally indicates good colloidal stability and less likelihood of aggregation.[8] If the zeta potential is low, consider adding a charged surfactant or modifying the surface of the nanoparticles.

Data Presentation

Table 1: Comparison of Different Prodigiosin Nanoformulation Strategies

Nanoformulation TypeCarrier Material(s)Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Parenteral Nanoparticles (PNPs)Lipoid E80S, Lipoid SPC320-30Not Reported92.3 ± 12[5]
Halloysite NanotubesHalloysite clayNot specifiedNot specifiedLoading confirmed by TGA[1]

Note: Data for all parameters were not available in all cited sources.

Experimental Protocols

Protocol 1: Preparation of Prodigiosin-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization

This protocol is a general guideline based on established methods for preparing SLNs for hydrophobic drugs.[10][11][12]

Materials:

  • Prodigiosin

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the desired amount of prodigiosin in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at a high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (Optional but Recommended):

    • For smaller and more uniform nanoparticles, subject the coarse emulsion to high-pressure homogenization at an elevated temperature.

  • Nanoparticle Formation:

    • Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and un-encapsulated drug.

Protocol 2: Loading Prodigiosin into Halloysite Nanotubes (HNTs)

This protocol is adapted from a method described for loading hydrophobic compounds into HNTs.[13]

Materials:

  • Prodigiosin

  • Halloysite nanotubes

  • Ethanol

  • Glycerol (B35011)

  • Desiccator with vacuum pump

Procedure:

  • Preparation of Prodigiosin Solution:

    • Dissolve a known amount of purified prodigiosin in ethanol.

  • Mixing:

    • In a centrifuge tube, mix the prodigiosin-ethanol solution with glycerol and dry halloysite nanotubes.

  • Vacuum Loading:

    • Place the open centrifuge tube in a desiccator.

    • Apply a vacuum to the desiccator. The vacuum helps to remove air from the lumen of the HNTs, allowing the prodigiosin solution to enter.

    • Maintain the vacuum for a specified period (e.g., 24 hours) to ensure efficient loading.[1]

  • Drying and Collection:

    • After the loading period, release the vacuum and collect the prodigiosin-loaded HNTs. The loaded nanotubes may be further dried to remove residual solvent.

Mandatory Visualization

Experimental_Workflow_SLN cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_purification Purification MeltLipid Melt Solid Lipid DissolvePG Dissolve Prodigiosin MeltLipid->DissolvePG 5-10°C above MP Homogenize High-Shear Homogenization DissolvePG->Homogenize DissolveSurfactant Dissolve Surfactant in Water HeatAqueous Heat to same temperature DissolveSurfactant->HeatAqueous HeatAqueous->Homogenize Cool Cool to Room Temperature Homogenize->Cool Forms SLNs Purify Centrifugation / Dialysis Cool->Purify FinalProduct Prodigiosin-Loaded SLNs Purify->FinalProduct

Caption: Workflow for preparing prodigiosin-loaded solid lipid nanoparticles.

Signaling_Pathway_Bioavailability cluster_challenges Bioavailability Challenges cluster_solution Nanoformulation Strategy Prodigiosin Free Prodigiosin Hydrophobicity High Hydrophobicity Prodigiosin->Hydrophobicity Nanoformulation Prodigiosin Nanoformulation ImprovedSolubility Increased Aqueous Dispersion Nanoformulation->ImprovedSolubility Protection Protection from Degradation Nanoformulation->Protection LowSolubility Low Aqueous Solubility Hydrophobicity->LowSolubility PoorAbsorption Poor GI Absorption LowSolubility->PoorAbsorption LowBioavailability Low Bioavailability PoorAbsorption->LowBioavailability EnhancedUptake Enhanced Cellular Uptake ImprovedSolubility->EnhancedUptake Protection->EnhancedUptake IncreasedBioavailability Increased Bioavailability EnhancedUptake->IncreasedBioavailability

Caption: Overcoming prodigiosin's bioavailability challenges with nanoformulations.

References

Technical Support Center: Prodigiosin Downstream Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize prodigiosin (B1679158) loss during downstream processing.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause prodigiosin degradation during downstream processing?

A1: Prodigiosin is sensitive to several environmental factors that can lead to its degradation. The primary factors to control during extraction and purification are:

  • Light: Prodigiosin is known to be light-sensitive and can degrade when exposed to light, particularly white and blue light.[1][2] It is recommended to perform all downstream processing steps in the dark or under amber light to minimize photodegradation.

  • pH: The stability of prodigiosin is highly pH-dependent. It is most stable in acidic to neutral conditions (pH 2.0-8.0) and tends to degrade in alkaline environments (pH > 9.0).[3][4] The color of prodigiosin is also pH-sensitive, appearing red in acidic media and shifting to orange-yellow in alkaline conditions.[1]

  • Temperature: High temperatures can lead to the degradation of prodigiosin.[3][5] It is advisable to conduct extraction and purification processes at room temperature or below. Some studies have shown good stability at temperatures up to 40°C, but significant degradation can occur at higher temperatures.[3]

  • Oxygen: While not as extensively documented as other factors, exposure to oxygen, especially in the presence of light or other stressors, can contribute to the oxidative degradation of prodigiosin.

Q2: Which solvents are best for extracting prodigiosin from bacterial biomass?

A2: Several organic solvents can be used for prodigiosin extraction. The choice of solvent can significantly impact the extraction efficiency and the purity of the final product. Commonly used and effective solvents include:

  • Acidified Methanol (B129727)/Ethanol (B145695): Alcohols like methanol and ethanol, acidified with a small amount of acid (e.g., HCl or acetic acid to reach a pH of ~2), are highly effective for extracting prodigiosin.[5][6][7] The acidic conditions help to maintain the stability of the pigment.

  • Acetone: Acetone is another efficient solvent for prodigiosin extraction and has the advantage of a faster evaporation time compared to alcohols.[8][9]

  • Ethyl Acetate (B1210297): This solvent is also used for prodigiosin extraction and can be employed in liquid-liquid extraction steps.[8][10]

  • Toluene and Chloroform: These solvents have also been reported for use in prodigiosin extraction and purification, often in combination with other solvents in chromatographic steps.[8]

It is important to select a solvent that not only efficiently extracts prodigiosin but is also compatible with subsequent purification steps.

Q3: What are the recommended methods for purifying crude prodigiosin extract?

A3: After initial extraction, the crude prodigiosin extract contains various impurities. The most common and effective purification techniques are:

  • Silica (B1680970) Gel Column Chromatography: This is a widely used method for purifying prodigiosin.[8][11] A silica gel column can effectively separate prodigiosin from other pigments and impurities. Different solvent systems, such as n-hexane:ethyl acetate or toluene:ethyl acetate, can be used for elution.[8]

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity prodigiosin (≥98%), preparative HPLC is a suitable method.[11] A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a buffer (e.g., 0.1% glacial acetic acid).[11]

  • Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the purification process and determining the purity of fractions, though it can also be used for small-scale purification.[8]

Troubleshooting Guides

Problem 1: Low yield of prodigiosin after extraction.

Possible Cause Troubleshooting Step
Incomplete cell lysis Ensure complete disruption of bacterial cells to release the intracellular pigment. Methods like sonication, homogenization, or repeated freeze-thaw cycles can be employed before solvent extraction.[12] Ultrasound-assisted extraction has been shown to be an effective method.[5][13]
Inefficient solvent extraction Optimize the solvent-to-biomass ratio. A higher solvent volume can improve extraction efficiency.[5] Ensure the chosen solvent is appropriate for prodigiosin (see FAQ 2). Consider using acidified solvents to enhance extraction and stability.
Degradation during extraction Perform extraction at a controlled, cool temperature (e.g., 25°C) and protect the sample from light.[5] Minimize the extraction time to what is necessary for efficient recovery.
Suboptimal pH of the extraction solvent Adjust the pH of the extraction solvent to the acidic range (pH 2-4) to improve prodigiosin stability and extraction.[5][14]

Problem 2: Prodigiosin degradation observed during purification (color change or loss of pigment).

Possible Cause Troubleshooting Step
Exposure to light Conduct all purification steps (e.g., column chromatography, fraction collection) in a dark room or cover the apparatus with aluminum foil. Use amber-colored vials for sample storage.[1]
Unstable pH during chromatography Ensure the solvents used in the mobile phase for chromatography are within the stable pH range for prodigiosin (pH 2-8).[3] Avoid basic solvents.
High temperature during solvent evaporation Use a rotary evaporator at a low temperature (e.g., ≤ 40°C) to remove the solvent.[12] Avoid prolonged heating.
Oxidation While prodigiosin has antioxidant properties, it can also be susceptible to oxidation.[6][15] Consider purging storage containers with an inert gas like nitrogen or argon, especially for long-term storage.

Problem 3: Co-elution of impurities during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate solvent system Optimize the mobile phase composition to improve the separation of prodigiosin from impurities. A gradient elution (gradually changing the solvent polarity) may provide better resolution than an isocratic elution (constant solvent composition).[11]
Overloading the column Do not exceed the loading capacity of the silica gel column. Overloading leads to poor separation.
Column packing issues Ensure the silica gel column is packed uniformly to avoid channeling and band broadening.

Data and Protocols

Prodigiosin Stability Data

The stability of prodigiosin is crucial for minimizing loss. The following table summarizes the stability of prodigiosin under different conditions.

Condition Parameter Stability/Observation Reference
pH 3, 4, 8, 9, 10Stable at pH 3, 4, and 8. Significant degradation at pH 9 and 10.[3]
Temperature 40°C, 60°C, 80°CStable at 40°C. Degradation increases with temperature, with significant loss at 80°C.[3]
Light Natural light for 4 hoursSignificant degradation observed.[3]
Light Spectrum White, Blue, Red, Far-redDegraded under white and blue light. Stable under red and far-red light.[2]
Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Prodigiosin

This protocol is based on methodologies aimed at improving extraction efficiency while minimizing degradation.[5][13][14]

  • Harvesting Cells: Centrifuge the bacterial culture (e.g., Serratia marcescens) at 4000 x g for 15 minutes at 4°C to pellet the cells.[5]

  • Solvent Preparation: Prepare an extraction solvent of methanol or ethanol acidified to pH 2 with hydrochloric acid or acetic acid.

  • Extraction:

    • Resuspend the cell pellet in the acidified solvent. An optimized solvent-to-fermentation liquid ratio of approximately 9:1 (v/v) has been reported to be effective.[5]

    • Perform ultrasound-assisted extraction at a controlled temperature of around 25°C for approximately 30 minutes.[5]

  • Separation: Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to separate the cell debris from the prodigiosin-containing supernatant.[5]

  • Storage: Store the crude extract at 4°C in the dark until further purification.

Protocol 2: Purification of Prodigiosin by Silica Gel Column Chromatography

This protocol is a general guide based on common practices for purifying prodigiosin.[8][11]

  • Sample Preparation: Concentrate the crude prodigiosin extract obtained from Protocol 1 under reduced pressure at a temperature below 40°C.

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.

  • Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A solvent system of toluene:ethyl acetate (9:1 v/v) has also been shown to be effective.[8]

  • Fraction Collection: Collect the colored fractions and monitor the separation using Thin-Layer Chromatography (TLC) with a mobile phase like chloroform:ethyl acetate (1:1 v/v).[8]

  • Solvent Evaporation: Pool the pure fractions containing prodigiosin and evaporate the solvent under reduced pressure at a low temperature.

  • Final Product: Obtain the purified prodigiosin as a red powder. For very high purity, a subsequent purification step using HPLC may be necessary.[11]

Visual Guides

Prodigiosin_Downstream_Workflow cluster_fermentation Upstream: Fermentation cluster_extraction Downstream: Extraction cluster_purification Downstream: Purification Fermentation Bacterial Fermentation (e.g., Serratia marcescens) Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Acidified Ethanol/Methanol, Ultrasound-Assisted) Harvesting->Extraction Separation Separation of Biomass (Centrifugation) Extraction->Separation Crude_Extract Crude Prodigiosin Extract Separation->Crude_Extract Purification Purification (e.g., Silica Gel Chromatography, HPLC) Crude_Extract->Purification Solvent_Removal Solvent Removal (Rotary Evaporation) Purification->Solvent_Removal Pure_Prodigiosin High-Purity Prodigiosin Solvent_Removal->Pure_Prodigiosin

Caption: Workflow for Prodigiosin Downstream Processing.

Factors_Affecting_Prodigiosin_Stability cluster_factors Influencing Factors Prodigiosin Prodigiosin Stability pH pH (Stable: 2-8, Unstable: >9) Prodigiosin->pH Temperature Temperature (Stable: <40°C, Unstable: >60°C) Prodigiosin->Temperature Light Light (Stable: Dark/Amber, Unstable: White/Blue) Prodigiosin->Light Oxygen Oxygen (Potential for Oxidation) Prodigiosin->Oxygen

Caption: Key Factors Affecting Prodigiosin Stability.

References

troubleshooting inconsistent prodigiosin bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with prodigiosin (B1679158). It addresses common issues related to inconsistent bioactivity observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is prodigiosin? A1: Prodigiosin is a secondary metabolite characterized by its vibrant red color and a unique linear tripyrrole ring structure.[1][2][3] It is primarily produced by the bacterium Serratia marcescens but also by other microorganisms like Streptomyces and Vibrio species.[4][5]

Q2: What are the known biological activities of prodigiosin? A2: Prodigiosin exhibits a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive, antimalarial, and antiviral properties.[5][6][7][8]

Q3: What are the primary mechanisms of action for prodigiosin? A3: Prodigiosin's bioactivity is multifaceted and not attributed to a single target. Its proposed mechanisms include DNA cleavage, disruption of the bacterial cell membrane, generation of reactive oxygen species (ROS), and modulation of intracellular pH.[4][8][9] In cancer cells, it can induce apoptosis by interfering with key signaling pathways like Wnt/β-catenin, while its immunosuppressive effects are linked to the inhibition of Janus tyrosine kinase 3 (Jak3) signaling.[6][7][10]

Q4: Is prodigiosin toxic to non-cancerous (normal) cells? A4: Many studies report that prodigiosin displays selective cytotoxicity, showing low or no toxicity to normal cell lines while being effective against various cancer cells.[2][6][11] However, some toxicity against healthy cells has been observed, indicating the need for careful dose-response studies.[12]

Q5: Why is prodigiosin's solubility a challenge in experiments? A5: Prodigiosin is highly hydrophobic (lipophilic), making it insoluble in water but soluble in organic solvents like methanol, chloroform, and DMSO.[1][6] This poor aqueous solubility can lead to precipitation in cell culture media, affecting bioavailability and causing inconsistent experimental results.

Troubleshooting Guide: Inconsistent Bioactivity

This guide addresses specific issues that may lead to variable results in prodigiosin bioactivity assays.

Q1: My MIC (Minimum Inhibitory Concentration) values for prodigiosin against the same bacterial strain are inconsistent between experiments. What could be the cause? A1: Inconsistent MIC values can stem from several factors related to the compound itself, the target organism, or the assay methodology.

  • Purity of Prodigiosin: Contaminants from the extraction process can interfere with the assay. Ensure your prodigiosin is properly purified.

  • Compound Stability: Prodigiosin is sensitive to environmental conditions. It can degrade when exposed to high temperatures, extreme pH levels (it is most stable at neutral pH), and light.[13][14][15] Store purified prodigiosin at 4°C in a suitable solvent like acetone (B3395972) or methanol, protected from light.[14]

  • Production & Extraction Variables: The conditions used to cultivate S. marcescens (e.g., temperature, pH, media composition) can affect pigment production and purity.[3][16] Similarly, the choice of extraction solvent can influence the final product's composition.[17]

  • Assay Conditions: Ensure you are using a standardized bacterial inoculum for each experiment. The growth phase of the bacteria and minor variations in media or incubation conditions can alter susceptibility.[18][19] Gram-positive bacteria are often reported to be more susceptible to prodigiosin than Gram-negative strains.[8][20][21]

Q2: I am observing highly variable IC50 (Half-maximal Inhibitory Concentration) values in my cancer cell line cytotoxicity assays. Why is this happening? A2: Variability in anticancer assays is common and can be traced to the following issues:

  • Purity and Stability: As with antimicrobial assays, the purity and stability of your prodigiosin stock are critical. Degradation or impurities will significantly alter the effective concentration.

  • Cell Line Specificity: Prodigiosin's cytotoxic effect varies significantly across different cancer cell lines.[12][22][23] An IC50 value for one cell line (e.g., MCF-7) cannot be directly compared to another (e.g., HepG2).

  • Solubility and Precipitation: Due to its hydrophobicity, prodigiosin can precipitate out of aqueous cell culture media, especially at higher concentrations.[6] This reduces the actual concentration of prodigiosin available to the cells. Always check for precipitate in your wells. Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in your assay is low (<0.5%) and consistent across all treatments.

  • Assay Parameters: The duration of the assay (e.g., 24, 48, or 72 hours) and the initial cell seeding density can dramatically impact the calculated IC50 value.[24][25] Ensure these parameters are consistent.

Below is a troubleshooting workflow to diagnose sources of inconsistent bioactivity.

G Troubleshooting Workflow for Inconsistent Prodigiosin Bioactivity cluster_solutions Corrective Actions Start Inconsistent Bioactivity (MIC or IC50) Check_Purity Step 1: Verify Purity (TLC, HPLC, UV-Vis, MS) Start->Check_Purity Check_Stability Step 2: Assess Stability (Storage conditions, light/heat exposure) Check_Purity->Check_Stability Purity OK Sol_Purity Re-purify sample via column chromatography. Check_Purity->Sol_Purity Impure Check_Protocol Step 3: Review Assay Protocol (Inoculum/cell density, incubation, controls) Check_Stability->Check_Protocol Stability OK Sol_Stability Prepare fresh stock. Store at 4°C in dark. Check_Stability->Sol_Stability Degraded Check_Production Step 4: Examine Production/Extraction (Culture conditions, solvents) Check_Protocol->Check_Production Protocol OK Sol_Protocol Standardize all assay parameters precisely. Check_Protocol->Sol_Protocol Inconsistent Result_OK Issue Resolved Check_Production->Result_OK Conditions Standardized Sol_Production Standardize production and extraction methods. Check_Production->Sol_Production Variable G General Experimental Workflow for Prodigiosin Bioactivity Culture 1. S. marcescens Culture (Peptone Glycerol Broth, 28-30°C) Extraction 2. Solvent Extraction (e.g., Acidified Methanol, Ethyl Acetate) Culture->Extraction Purification 3. Purification (Silica Gel Column Chromatography, TLC) Extraction->Purification QC 4. Quality Control (UV-Vis, HPLC, MS) Purification->QC Bioassays 5. Bioactivity Assays QC->Bioassays Antimicrobial Antimicrobial Assays (MIC/MBC) Bioassays->Antimicrobial Anticancer Anticancer Assays (MTT, LDH) Bioassays->Anticancer G Prodigiosin Inhibition of Wnt/β-catenin Pathway cluster_nuc Wnt Wnt Ligand LRP6 LRP6 Receptor Wnt->LRP6 DVL Dishevelled (DVL) LRP6->DVL GSK3b GSK3β DVL->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for Nucleus Nucleus bCatenin->Nucleus Degradation Degradation bCatenin->Degradation TCF TCF/LEF TargetGenes Target Gene Expression (e.g., Cyclin D1) TCF->TargetGenes Prodigiosin Prodigiosin Prodigiosin->LRP6 inhibits phosphorylation Prodigiosin->DVL inhibits phosphorylation Prodigiosin->GSK3b promotes activity G Prodigiosin's Immunosuppressive Mechanism IL2 IL-2 Cytokine IL2R IL-2 Receptor IL2->IL2R Jak3 Jak3 Kinase IL2R->Jak3 activates STAT STAT Proteins Jak3->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerize & translocate Proliferation T-Cell Proliferation Nucleus->Proliferation gene transcription Prodigiosin Prodigiosin Prodigiosin->Jak3 inhibits activation

References

Validation & Comparative

A Comparative Analysis of Prodigiosin and Its Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its potent anticancer properties.[1][2] This tripyrrole alkaloid and its growing family of synthetic analogs are being extensively studied for their potential to induce programmed cell death, or apoptosis, in a wide array of cancer cells. This guide provides a comparative overview of the bioactivity of prodigiosin and its synthetic derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanism of action.

Comparative Biological Activity

Prodigiosin and its analogs exert their cytotoxic effects through multiple mechanisms, making them promising candidates for cancer chemotherapy. Studies have shown that these compounds can induce apoptosis, inhibit cell proliferation, and even overcome multidrug resistance in cancer cells.[2][3] The following tables summarize the comparative cytotoxic activity of prodigiosin and some of its notable synthetic analogs against various human cancer cell lines, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Comparative IC50 Values of Prodigiosin and Brominated Analogs
CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Prodigiosin (PG)A549Lung Carcinoma1.30[4]
A375Melanoma1.25[4]
MDA-MB-231Breast Cancer0.62[4]
HCT116Colon Carcinoma0.85[4]
HepG2Liver Hepatocellular Carcinoma8.75[1]
HeLaCervical Cancer0.5 (72h)[5]
Mono-brominated Prodigiosin (PG-Br)A549Lung Carcinoma>17.00[4]
A375Melanoma11.35[4]
MDA-MB-231Breast Cancer10.15[4]
HCT116Colon Carcinoma14.50[4]
Di-brominated Prodigiosin (PG-Br2)A549Lung Carcinoma>17.00[4]
A375Melanoma12.50[4]
MDA-MB-231Breast Cancer11.20[4]
HCT116Colon Carcinoma16.50[4]
Table 2: Comparative IC50 Values of Prodigiosin and Obatoclax
CompoundCell LineCancer TypeIC50 (nM)Reference
ProdigiosinRT-112Urothelial Carcinoma73.8 (72h)[6]
RT-112res (cisplatin-resistant)Urothelial Carcinoma41.1 (72h)[6]
Obatoclax MesylateRT-112Urothelial Carcinoma>5000 (24h)[6]
RT-112res (cisplatin-resistant)Urothelial Carcinoma184 (24h)[6]
MOLM13Acute Myeloid Leukemia4-160 (72h)[2]
MV-4-11Acute Myeloid Leukemia9-46 (72h)[2]
Kasumi 1Acute Myeloid Leukemia8-845 (72h)[2]
OCI-AML3Acute Myeloid Leukemia12-382 (72h)[2]

Mechanism of Action: Induction of Apoptosis

Prodigiosin and its analogs trigger apoptosis through a complex network of signaling pathways. A primary mechanism involves the induction of cellular stress, particularly within the endoplasmic reticulum (ER), and the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathways

The diagrams below, generated using the DOT language, illustrate the key signaling cascades activated by prodigiosin leading to programmed cell death.

Prodigiosin_Apoptosis_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Prodigiosin Prodigiosin & Analogs Prodigiosin_internal Prodigiosin ROS ↑ ROS Prodigiosin_internal->ROS ER_Stress ER Stress Prodigiosin_internal->ER_Stress Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) Prodigiosin_internal->Bcl2_family AKT_mTOR AKT/mTOR Pathway ↓ Prodigiosin_internal->AKT_mTOR ERK ERK Pathway ↓ Prodigiosin_internal->ERK ROS->ER_Stress ROS->Bcl2_family ER_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AKT_mTOR->Apoptosis ERK->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

The above diagram illustrates how prodigiosin and its analogs can induce apoptosis through multiple interconnected pathways. Upon entering the cell, they can increase the production of Reactive Oxygen Species (ROS), leading to ER stress and modulation of the Bcl-2 family of proteins. This shifts the balance towards pro-apoptotic proteins like Bax and away from anti-apoptotic proteins like Bcl-2, ultimately causing mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade. Additionally, prodigiosin can inhibit pro-survival pathways such as AKT/mTOR and ERK.

ER_Stress_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway Prodigiosin Prodigiosin ER Endoplasmic Reticulum Prodigiosin->ER UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1 XBP1s IRE1a->XBP1 JNK JNK IRE1a->JNK JNK->Apoptosis

Caption: ER stress-mediated apoptosis by prodigiosin.

This diagram details the key pathways of the Unfolded Protein Response (UPR) activated by prodigiosin-induced ER stress. The PERK-eIF2α-ATF4-CHOP and IRE1α-JNK axes are two major branches that, when persistently activated, can lead to apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key experiments used to evaluate the cytotoxic and apoptotic effects of prodigiosin and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells by measuring the metabolic activity of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of prodigiosin or its analogs and incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method is employed to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the compound for a specific duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[9]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[9]

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).[10]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram provides a general workflow for the comparative study of prodigiosin and its synthetic analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Prodigiosin Prodigiosin (from Serratia marcescens) Cell_Culture Cancer Cell Line Culture Prodigiosin->Cell_Culture Analogs Synthetic Analogs Analogs->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot) Cell_Culture->Mechanism_Study Data_Analysis Data Analysis (IC50, Apoptosis %) Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Animal_Model Animal Model (e.g., Xenograft) Data_Analysis->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Animal_Model->Efficacy_Toxicity

Caption: General experimental workflow.

This workflow outlines the key stages in the preclinical evaluation of prodigiosin and its analogs, from compound preparation and in vitro testing of cytotoxicity and apoptosis to potential in vivo studies in animal models.

References

Prodigiosin vs. Doxorubicin: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and selective cancer therapeutics, researchers are increasingly turning to natural compounds with potent anti-cancer properties. This guide provides a detailed comparison of prodigiosin (B1679158), a bacterial pigment, and doxorubicin (B1662922), a long-standing chemotherapeutic agent, based on their performance in various cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Prodigiosin, a vibrant red pigment produced by bacteria such as Serratia marcescens, has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death) through both caspase-dependent and -independent pathways, cell cycle arrest, and the modulation of key signaling pathways. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapy drug that primarily exerts its anti-cancer effects by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and cell death. While effective, doxorubicin is associated with significant side effects, including cardiotoxicity. This comparison aims to provide an objective look at the experimental data for prodigiosin as a potential alternative or adjunct to conventional chemotherapy.

Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for prodigiosin and doxorubicin across various cancer cell lines, as well as a comparison of their effects on apoptosis.

Table 1: Comparative IC50 Values of Prodigiosin and Doxorubicin in Human Cancer Cell Lines

Cancer Cell LineDrugIC50 (µg/mL)IC50 (µM)Reference
Lung Carcinoma (NCHI-292) Prodigiosin3.6~11.1[1]
Doxorubicin0.2~0.37[1]
Laryngeal Carcinoma (Hep-2) Prodigiosin3.4~10.5[1]
Doxorubicin0.7~1.29[1]
Breast Adenocarcinoma (MCF-7) Prodigiosin5.1~15.8[1]
Doxorubicin0.2~0.37[1]
Promyelocytic Leukemia (HL-60) Prodigiosin1.7~5.3[1]
Doxorubicin0.2~0.37[1]
Lung Adenocarcinoma (A549 - Doxorubicin-Sensitive) Prodigiosin-~10
Doxorubicin-~10
Lung Adenocarcinoma (A549 - Doxorubicin-Resistant) Prodigiosin-~10
Doxorubicin-~25

Note: IC50 values can vary between studies due to different experimental conditions. The provided data is for comparative purposes within the cited studies.

Table 2: Apoptotic Effects of Prodigiosin in Cancer Cell Lines

Cell LineTreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Incubation TimeReference
Hep-2 Control99.75 ± 0.050.21 ± 0.010.0 ± 0.048h[1]
Prodigiosin (3.4 µg/mL)5.5 ± 0.1493.3 ± 0.211.1 ± 0.0748h[1]
Control99.8 ± 0.00.24 ± 0.000.0 ± 0.072h[1]
Prodigiosin (3.4 µg/mL)4.6 ± 0.094.9 ± 0.00.4 ± 0.072h[1]
HL-60 Control99.5 ± 0.00.4 ± 0.00.0 ± 0.048h[1]
Prodigiosin (1.7 µg/mL)4.8 ± 0.0793.9 ± 0.071.2 ± 0.048h[1]
Control99.6 ± 0.00.3 ± 0.00.0 ± 0.072h[1]
Prodigiosin (1.7 µg/mL)4.2 ± 0.095.2 ± 0.00.5 ± 0.072h[1]

Note: The study cited used doxorubicin as a positive control but did not provide comparative quantitative data for its apoptotic effects in this format.

Mechanisms of Action and Signaling Pathways

Prodigiosin and doxorubicin exert their cytotoxic effects through distinct yet sometimes overlapping signaling pathways.

Prodigiosin's Mechanism of Action:

Prodigiosin's anticancer activities are attributed to several mechanisms, including the induction of both caspase-dependent and -independent apoptosis, activation of protein kinase pathways, and the induction of cell-cycle arrest. It has been shown to up-regulate the expression of pro-apoptotic proteins like Bax and p53 while down-regulating anti-apoptotic proteins such as Bcl-2.

prodigiosin_pathway cluster_cell Cancer Cell Prodigiosin Prodigiosin Mitochondria Mitochondria Prodigiosin->Mitochondria p53 p53 Prodigiosin->p53 Upregulates Bax Bax Prodigiosin->Bax Upregulates Bcl2 Bcl-2 Prodigiosin->Bcl2 Downregulates Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Bax->Mitochondria Bcl2->Mitochondria

Caption: Prodigiosin-induced apoptotic signaling pathway.

Doxorubicin's Mechanism of Action:

Doxorubicin has two primary proposed mechanisms of action in cancer cells. The first involves its intercalation into DNA and the subsequent disruption of topoisomerase-II-mediated DNA repair. The second mechanism is the generation of free radicals, which cause damage to cellular membranes, DNA, and proteins.[1] These actions can trigger apoptotic pathways.

doxorubicin_pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest ROS->DNA_Damage Membrane_Damage Membrane Damage ROS->Membrane_Damage Protein_Damage Protein Damage ROS->Protein_Damage

Caption: Doxorubicin's mechanisms of action in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future comparative studies.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_assay_workflow A Seed cells in 96-well plates B Treat with Prodigiosin or Doxorubicin A->B C Incubate for specified time B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G apoptosis_assay_workflow A Treat cells with Prodigiosin or Doxorubicin B Harvest cells (adherent and floating) A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

References

A Comparative Guide to Prodigiosin Extraction: Maximizing Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction and purification of prodigiosin (B1679158) are critical first steps. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.

Prodigiosin, a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant attention for its wide range of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. The initial extraction of this secondary metabolite from the microbial biomass is a crucial step that significantly impacts the final yield and purity. This document compares several common extraction methods, providing quantitative data and detailed protocols to inform laboratory practices.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on a balance between desired yield, purity, cost, and scalability. Below is a summary of quantitative data from various studies comparing different extraction techniques.

Extraction MethodSolvent/ConditionsYieldPuritySource
Solvent Extraction Acidified Methanol65-230 mg/L-[1]
Methanol3.5 mg/mL-[1][2]
AcetoneHigh relative yield-[3]
Ethanol:Methanol (1:2 v/v)53.8 mg/mL-[4]
Ethyl Acetate--[5]
Physical Disruption Ultrasonication2.54 ± 0.41 mg/mL (98.1 ± 1.76% extraction)-[6][7]
Homogenization0.49 ± 0.10 mg/mL-[6]
Freeze-Thawing0.06 ± 0.02 mg/mL (31.8 ± 3.81% extraction)-[6][7]
Heat Treatment (60°C)1.62 ± 0.07 mg/mL-[6]
Purification Silica Gel Column Chromatography-98%[8]
HPLC-95.95%[9]

Note: Direct comparison of yields can be challenging due to variations in strains, culture conditions, and reporting units in the source literature.

Experimental Workflows and Logical Comparisons

The following diagrams illustrate a general experimental workflow for prodigiosin extraction and purification, and a logical comparison of the primary extraction methods.

G General Workflow for Prodigiosin Extraction and Purification cluster_0 Upstream Processing cluster_1 Cell Harvesting cluster_2 Primary Extraction cluster_3 Purification cluster_4 Analysis A Bacterial Culture (e.g., Serratia marcescens) B Fermentation A->B C Centrifugation B->C D Cell Pellet C->D E Extraction (Solvent/Physical Method) D->E F Crude Prodigiosin Extract E->F G Column Chromatography F->G H HPLC G->H I Purified Prodigiosin H->I J Spectrophotometry (Yield Quantification) I->J K TLC/HPLC (Purity Assessment) I->K G Comparison of Primary Prodigiosin Extraction Methods cluster_methods cluster_criteria Solvent Solvent Extraction + High Yield + Scalable - Use of organic solvents Yield Yield Solvent->Yield High Purity Purity Solvent->Purity Variable Speed Speed Solvent->Speed Moderate Complexity Complexity Solvent->Complexity Low Ultrasonication Ultrasonication + Very High Yield + Rapid - Specialized equipment Ultrasonication->Yield Very High Ultrasonication->Purity Good Ultrasonication->Speed Fast Ultrasonication->Complexity Moderate Homogenization Homogenization + Moderate Yield - Labor-intensive Homogenization->Yield Moderate Homogenization->Purity Moderate Homogenization->Speed Slow Homogenization->Complexity Moderate FreezeThaw Freeze-Thawing + Simple - Low Yield - Time-consuming FreezeThaw->Yield Low FreezeThaw->Purity Low FreezeThaw->Speed Very Slow FreezeThaw->Complexity Low

References

Prodigiosin: A Comparative Analysis of its Antimicrobial Efficacy Against Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of prodigiosin (B1679158), a promising natural pigment, against established antibiotics. By presenting quantitative data, detailed experimental protocols, and visualizations of molecular mechanisms, this document aims to facilitate an objective evaluation of prodigiosin's potential as a novel antimicrobial agent.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of prodigiosin and common antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition. The following tables summarize these key metrics from various studies, offering a comparative overview of their performance against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Prodigiosin vs. Common Antibiotics

MicroorganismProdigiosin (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (B1669076) (µg/mL)Ampicillin (µg/mL)Carbenicillin (µg/mL)Chloramphenicol (µg/mL)
Staphylococcus aureus8 - 16[1]0.5 - 2.0[2][3]----
Methicillin-resistant Staphylococcus aureus (MRSA)>10[4]--19.8 (µM)[5]13.1 (µM)[5]-
Pseudomonas aeruginosa8 - 64[6]-0.1 - 32[7][8]4 (µM)[5]3 (µM)[5]-
Escherichia coli≥10[4]--5.6 (µM)[5]4.1 (µM)[5]-
Bacillus subtilis43 (µM)[5]--3 (µM)[5]7 (µM)[5]-
Klebsiella pneumoniae22.6 (µM)[5]--3.2 (µM)[5]1.6 (µM)[5]-

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Table 2: Zone of Inhibition of Prodigiosin vs. Chloramphenicol

MicroorganismProdigiosin (Concentration)Zone of Inhibition (mm)Chloramphenicol (35 µg/µL)
Staphylococcus aureus250 µg/µL10.7 ± 1.220.3 ± 0.6
500 µg/µL13.3 ± 0.6
MRSA250 µg/µL9.3 ± 1.219.7 ± 0.6
500 µg/µL11.7 ± 0.6
Enterococcus faecalis250 µg/µL10.3 ± 0.618.7 ± 1.2
500 µg/µL12.7 ± 0.6
Escherichia coli250 µg/µL8.7 ± 0.618.3 ± 0.6
500 µg/µL10.3 ± 0.6

Data extracted from a study by Yip et al. (2021).[4][9]

Experimental Protocols

The data presented in this guide were primarily obtained through two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining MIC and the Agar (B569324) Disc-Diffusion Method for measuring the zone of inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric for assessing antimicrobial potency. The broth microdilution method is a widely accepted procedure for its determination.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Bacterial Inoculum Preparation (~10^5 CFU/mL) inoculation Inoculation of Microtiter Plate Wells start->inoculation serial_dilution Serial Dilution of Antimicrobial Agent serial_dilution->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation observation Visual Observation of Turbidity incubation->observation mic_determination MIC Determination (Lowest concentration with no visible growth) observation->mic_determination

Workflow for MIC Determination

Methodology:

  • A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • The antimicrobial agent is serially diluted in the broth within a 96-well microtiter plate.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth (i.e., the well remains clear).

Determination of Zone of Inhibition

The agar disc-diffusion method is a qualitative or semi-quantitative test that provides a visual indication of an antimicrobial agent's efficacy.

Disc_Diffusion_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis plate_prep Prepare Agar Plate with Bacterial Lawn disc_placement Place Discs on Agar Surface plate_prep->disc_placement disc_prep Impregnate Paper Discs with Antimicrobial Agent disc_prep->disc_placement incubation Incubate at 37°C for 18-24 hours disc_placement->incubation zone_measurement Measure Diameter of the Zone of Inhibition (mm) incubation->zone_measurement

Workflow for Zone of Inhibition Assay

Methodology:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Paper discs impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • The plate is incubated under suitable conditions.

  • The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disc.

  • The diameter of this zone of inhibition is measured in millimeters. A larger diameter generally indicates greater antimicrobial activity.

Mechanisms of Antimicrobial Action

Understanding the molecular mechanisms by which these compounds exert their antimicrobial effects is critical for drug development and overcoming resistance.

Prodigiosin: A Multi-Target Agent

Prodigiosin exhibits a multifaceted mechanism of action against bacterial cells, making it a compelling candidate for further investigation. Its lipophilic nature allows it to interact with and disrupt the bacterial cell membrane.[4] Key reported mechanisms include:

  • DNA Damage: Prodigiosin can intercalate with DNA and, in the presence of copper ions, promote oxidative cleavage of the DNA double helix.[8] It has also been shown to inhibit target enzymes like DNA gyrase and topoisomerase IV.[8]

  • Membrane Disruption: As a hydrophobic molecule, prodigiosin can insert into the bacterial plasma membrane, leading to a loss of membrane integrity and leakage of essential intracellular components.[10]

  • Generation of Reactive Oxygen Species (ROS): Prodigiosin can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components.[11]

Prodigiosin_Mechanism cluster_cell Bacterial Cell Prodigiosin Prodigiosin Membrane Cell Membrane Prodigiosin->Membrane Disruption DNA DNA Prodigiosin->DNA Cleavage & Inhibition of Gyrase/Topoisomerase IV Cellular_Components Cellular Components Prodigiosin->Cellular_Components Oxidative Damage (via ROS) Leakage Leakage Membrane->Leakage leads to Cell_Death Cell Death DNA->Cell_Death leads to Cellular_Components->Cell_Death leads to

Prodigiosin's Multi-Target Mechanism

Vancomycin: Cell Wall Synthesis Inhibitor

Vancomycin is a glycopeptide antibiotic that is primarily effective against Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall synthesis.

  • Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[5][12]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation of the peptidoglycan chains and their cross-linking into the rigid cell wall structure.[12] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Transglycosylase Transglycosylase Vancomycin->Transglycosylase Inhibits Transpeptidase Transpeptidase Vancomycin->Transpeptidase Inhibits Peptidoglycan_Precursor->Transglycosylase Peptidoglycan_Precursor->Transpeptidase Cell_Wall Cell Wall Formation Transglycosylase->Cell_Wall Elongation Transpeptidase->Cell_Wall Cross-linking Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Vancomycin's Mechanism of Action

Ciprofloxacin: DNA Synthesis Inhibitor

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA replication.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Ciprofloxacin's primary targets are two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][13]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, ciprofloxacin primarily inhibits DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV, which is essential for the separation of daughter chromosomes after DNA replication.

  • Formation of a Stable Complex: Ciprofloxacin binds to the enzyme-DNA complex, trapping the enzyme and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[6]

Ciprofloxacin_Mechanism cluster_dna_replication Bacterial DNA Replication Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling causes DNA_Replication_Blocked DNA Replication Blocked & Cell Death DNA_Gyrase->DNA_Replication_Blocked Chromosome_Separation Chromosome Separation Topoisomerase_IV->Chromosome_Separation enables Topoisomerase_IV->DNA_Replication_Blocked DNA_Replication Successful DNA Replication DNA_Supercoiling->DNA_Replication Chromosome_Separation->DNA_Replication

Ciprofloxacin's Mechanism of Action

Conclusion

Prodigiosin demonstrates significant antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. While its potency, as indicated by MIC values, can be lower than some conventional antibiotics against certain strains, its multi-targeted mechanism of action presents a compelling advantage in the face of growing antibiotic resistance. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of prodigiosin and its derivatives. This guide serves as a foundational resource for researchers and drug development professionals exploring novel antimicrobial strategies.

References

Prodigiosin's Immunosuppressive Activity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunosuppressive activity of prodigiosin (B1679158) with other established immunosuppressants, namely Cyclosporin (B1163) A and Tacrolimus (B1663567) (FK-506), based on data from preclinical animal models. The information is intended to assist researchers and drug development professionals in evaluating the potential of prodigiosin as a novel immunomodulatory agent.

Executive Summary

Prodigiosin, a red pigment produced by Serratia marcescens and other bacteria, has demonstrated potent T-cell specific immunosuppressive properties in various animal models of autoimmune diseases and transplantation. Its mechanism of action appears distinct from calcineurin inhibitors like Cyclosporin A and Tacrolimus, primarily targeting the interleukin-2 (B1167480) receptor (IL-2R) signaling pathway. This unique mechanism may offer a different therapeutic window and side-effect profile, warranting further investigation.

Comparative Efficacy in Animal Models

The immunosuppressive potential of prodigiosin has been validated in several key animal models, with efficacy comparable to or, in some aspects, distinct from Cyclosporin A and Tacrolimus.

In Vitro T-Cell Proliferation

A critical measure of immunosuppressive activity is the inhibition of T-cell proliferation. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency.

CompoundT-Cell Proliferation IC50Animal Model/Cell TypeReference
Prodigiosin (PDG) 3.37 ng/mLMouse T-cells[1]
Cyclosporin A (CsA) 2.71 ng/mLMouse T-cells[1]

Note: IC50 values are most accurately compared when determined within the same study under identical experimental conditions.

In Vivo Autoimmune and Allograft Models

Prodigiosin has shown therapeutic effects in models of autoimmunity and graft-versus-host disease (GVHD), demonstrating its potential for clinical applications.

Animal ModelProdigiosin (Effective Dose)Cyclosporin A (Effective Dose)Tacrolimus (FK-506) (Effective Dose)Key Findings
Collagen-Induced Arthritis (Mouse) Not explicitly quantified in reviewed sources5-10 mg/kg/day (prophylactic)3.2 mg/kg/day (oral)Prodigiosin delays the onset of arthritis[2]. Cyclosporin A suppresses the development of arthritis in a dose-dependent manner when given prophylactically[3][4][5]. Tacrolimus ameliorates osteolysis and reduces inflammatory cell infiltration[6][7][8].
Non-Obese Diabetic (NOD) Mice Not explicitly quantified in reviewed sources2.5-25 mg/kg every 2 days (oral)0.1 mg/kg (in combination with sirolimus)Prodigiosin markedly reduces blood glucose levels and cellular infiltration into pancreatic islets[2]. Cyclosporin A prevents the development of diabetes when administered before disease onset[9][10][11][12]. Tacrolimus, especially in combination therapy, can prevent autoimmune beta-cell destruction[13][14][15][16][17].
Graft-versus-Host Disease (GVHD) (Mouse) Not explicitly quantified in reviewed sources3-5 mg/kg/dayNot explicitly quantified in reviewed sourcesBoth prodigiosin and Cyclosporin A markedly reduce mortality rates; combined treatment is more effective[1]. Cyclosporin A effectively inhibits GVHD[18][19][20][21][22].

Mechanism of Action: A Divergent Path

Prodigiosin's immunosuppressive mechanism is fundamentally different from that of calcineurin inhibitors, offering a potential advantage in terms of side effects and efficacy in specific contexts.

  • Prodigiosin: Primarily inhibits T-cell activation by blocking the expression of the interleukin-2 receptor alpha-chain (IL-2Rα), a critical component of the high-affinity IL-2 receptor. This disrupts the IL-2/IL-2R signaling pathway, which is essential for T-cell proliferation and differentiation[2]. Some evidence also suggests that prodigiosins may inhibit the phosphorylation and activation of Janus kinase 3 (Jak3), a tyrosine kinase crucial for signal transduction through the common gamma chain of several cytokine receptors, including IL-2.

  • Cyclosporin A and Tacrolimus (FK-506): These drugs act by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. By inhibiting calcineurin, they prevent the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of IL-2 and other cytokines.

This mechanistic difference is highlighted by the observation that exogenously added IL-2 can reverse the suppressive activity of Cyclosporin A but not that of prodigiosin[1].

Signaling Pathway Diagrams

prodigiosin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor Jak3 Jak3 IL-2R->Jak3 STAT STAT Jak3->STAT Phosphorylates pSTAT pSTAT Gene_Transcription Gene Transcription (Proliferation, Differentiation) pSTAT->Gene_Transcription Enters Nucleus & Promotes Transcription Prodigiosin Prodigiosin Prodigiosin->IL-2R Inhibits Expression Prodigiosin->Jak3 Inhibits Phosphorylation IL-2 IL-2 IL-2->IL-2R Binds

Prodigiosin's Mechanism of Action

calcineurin_inhibitor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor CaN Calcineurin TCR->CaN Increases Ca2+, Activates Calcineurin NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Enters Nucleus & Promotes Transcription Inhibitor Cyclosporin A / Tacrolimus Inhibitor->CaN Inhibits Antigen Antigen Antigen->TCR Activates

Calcineurin Inhibitors' Mechanism of Action

Toxicity Profile

Preclinical toxicity studies provide an initial assessment of a compound's safety. The median lethal dose (LD50) is a common measure of acute toxicity.

CompoundLD50Animal ModelRoute of AdministrationReference
Prodigiosin 4500 mg/kgMouseIntraperitoneal[23]
Prodigiosin Fractions 26-30 µ g/egg Chick EmbryoNot specified[24]
Cyclosporin A 50-100 mg/kg/day (oral)RatOral[25]
Tacrolimus (FK-506) Not explicitly quantified in reviewed sources

Note: LD50 values can vary significantly based on the animal model, route of administration, and specific formulation of the compound.

Prodigiosin has been reported to have a relatively low toxicity in some animal models[26]. However, as with all immunosuppressants, a thorough evaluation of the therapeutic index is crucial. Cyclosporin A and Tacrolimus are known to have potential side effects, including nephrotoxicity and neurotoxicity[27][28][29][30][31][32].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies.

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.

  • Induction:

    • An emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • Mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.

  • Assessment:

    • The severity of arthritis is monitored by scoring the degree of paw swelling and inflammation.

    • Histopathological analysis of the joints is performed to assess cartilage and bone erosion.

  • Drug Administration: Immunosuppressive agents are typically administered daily or on alternating days, starting either before the primary immunization (prophylactic) or after the onset of arthritis (therapeutic).

Non-Obese Diabetic (NOD) Mice
  • Animal Model: NOD mice spontaneously develop autoimmune diabetes, which closely resembles human Type 1 diabetes.

  • Monitoring: Blood glucose levels are monitored regularly to determine the onset and progression of diabetes.

  • Assessment:

    • The incidence of diabetes within a cohort is a primary endpoint.

    • Histological examination of the pancreas is conducted to evaluate the extent of immune cell infiltration (insulitis) and beta-cell destruction.

  • Drug Administration: Treatment protocols often involve the administration of immunosuppressants starting at a pre-diabetic stage to assess prevention or after the onset of hyperglycemia to evaluate therapeutic potential.

Graft-versus-Host Disease (GVHD) in Mice
  • Animal Model: Immunodeficient mouse strains (e.g., SCID) are transplanted with allogeneic bone marrow and/or peripheral blood mononuclear cells.

  • Induction: The transfer of immunocompetent donor cells into an immunocompromised host leads to the donor T-cells attacking the recipient's tissues.

  • Assessment:

    • Survival rate is a key measure of disease severity.

    • Clinical signs of GVHD, such as weight loss, hunched posture, and fur ruffling, are monitored.

    • Histopathological analysis of target organs (e.g., skin, liver, gut) is performed to assess the degree of tissue damage.

  • Drug Administration: Immunosuppressive drugs are administered to the recipient mice to prevent or treat GVHD.

Experimental Workflow

experimental_workflow cluster_model Animal Model Selection cluster_treatment Treatment Groups cluster_assessment Assessment of Immunosuppressive Activity CIA Collagen-Induced Arthritis (Mouse) Prodigiosin Prodigiosin CIA->Prodigiosin CsA Cyclosporin A CIA->CsA Tacrolimus Tacrolimus CIA->Tacrolimus Control Vehicle Control CIA->Control NOD Non-Obese Diabetic (Mouse) NOD->Prodigiosin NOD->CsA NOD->Tacrolimus NOD->Control GVHD Graft-vs-Host Disease (Mouse) GVHD->Prodigiosin GVHD->CsA GVHD->Control Clinical Clinical Scoring (Arthritis, GVHD) Prodigiosin->Clinical Histology Histopathological Analysis Prodigiosin->Histology Biomarkers Biomarker Analysis (e.g., Cytokines) Prodigiosin->Biomarkers Survival Survival Analysis (GVHD) Prodigiosin->Survival CsA->Clinical CsA->Histology CsA->Biomarkers CsA->Survival Tacrolimus->Clinical Tacrolimus->Histology Tacrolimus->Biomarkers Control->Clinical Control->Histology Control->Biomarkers Control->Survival

General Experimental Workflow

Conclusion

Prodigiosin demonstrates significant immunosuppressive activity in animal models, with a potency comparable to Cyclosporin A in vitro. Its unique mechanism of action, targeting the IL-2R pathway, distinguishes it from calcineurin inhibitors and suggests it may have a different spectrum of efficacy and safety. The preclinical data presented in this guide support the further investigation of prodigiosin and its analogues as potential therapeutic agents for autoimmune diseases and the prevention of allograft rejection. Future studies should focus on direct, head-to-head comparisons with established immunosuppressants in a wider range of animal models, as well as a more thorough characterization of its long-term toxicity and pharmacokinetic profiles.

References

A Comparative Analysis of Prodigiosin Production in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158), a vibrant red pigment belonging to the prodiginine family of natural products, has garnered significant attention from the scientific community for its wide array of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2][3] This secondary metabolite is produced by a variety of bacterial species, with Serratia marcescens being the most well-known producer.[2][4] However, other bacteria, including species of Vibrio, Pseudomonas, Hahella, and Streptomyces, are also known to synthesize this promising bioactive compound.[1][2][5] The production yield of prodigiosin is highly dependent on the bacterial strain and the cultivation conditions, making a comparative analysis essential for optimizing its production for research and potential therapeutic applications.

This guide provides a comparative overview of prodigiosin production in different bacterial strains, supported by experimental data. It also details the experimental protocols for cultivation, extraction, and quantification of prodigiosin, and illustrates the biosynthetic pathway and a general experimental workflow.

Quantitative Comparison of Prodigiosin Production

The yield of prodigiosin varies significantly among different bacterial strains and is heavily influenced by culture conditions such as media composition, temperature, and pH.[1] The following table summarizes prodigiosin yields obtained from various bacterial strains under different culture conditions as reported in the literature.

Bacterial StrainCarbon SourceNitrogen SourceTemperature (°C)pHIncubation Time (h)Prodigiosin YieldReference
Serratia marcescens UCP 1549Mannitol (2%) in Cassava Wastewater (6%)-2874849.5 g/L[6]
Serratia marcescensSoybean OilPeptone---27.65 mg/mL[7]
Serratia marcescensTannery Fleshing----47 mg/mL[7]
Serratia marcescensEthanol (B145695)----3,000 mg/L[6]
Serratia marcescensCasein----4,280 mg/L[6]
Serratia marcescensSesame Seed Broth----16,680 mg/L[6]
Serratia marcescensPeanut Seed Broth----38,750 mg/L[6]
Serratia marcescensNutrient Broth-28-30--0.52 mg/mL[1]
Serratia marcescensPeptone Glycerol Broth----0.302 mg/mL[1]
Serratia marcescens JSSCPM1Actinomyces Isolation Agar (Glycerol)----1.5 g/L[5]
Vibrio sp.Mannitol (0.5%)Soybean Meal (2.5%)307487 mg/L[8]

Experimental Protocols

A generalized workflow for the production, extraction, and quantification of prodigiosin is outlined below. Specific parameters may need to be optimized for different bacterial strains.

This protocol describes the general steps for cultivating bacteria to induce prodigiosin production.

  • Inoculum Preparation: A single colony of the desired bacterial strain is inoculated into a suitable liquid medium (e.g., Luria-Bertani broth, Nutrient Broth) and incubated overnight at the optimal temperature for growth (e.g., 30°C for S. marcescens) with shaking.

  • Production Medium: The overnight culture is then used to inoculate a larger volume of a production medium designed to enhance prodigiosin synthesis. The composition of this medium is a critical factor influencing yield.[1] Common components include a carbon source (e.g., glycerol, mannitol, oils) and a nitrogen source (e.g., peptone, yeast extract).[4][6]

  • Incubation: The production culture is incubated under optimized conditions of temperature, pH, and aeration.[1] Prodigiosin is a secondary metabolite, and its production typically begins in the late logarithmic or stationary phase of growth.[1]

This protocol outlines a common method for extracting prodigiosin from bacterial cells.

  • Cell Harvesting: After the desired incubation period, the bacterial culture is centrifuged to pellet the cells, as prodigiosin is primarily an intracellular pigment.[9]

  • Solvent Extraction: The cell pellet is resuspended in an organic solvent. Methanol is a commonly used solvent for efficient extraction.[9][10] The mixture is agitated (e.g., vortexing, shaking) to facilitate the release of the pigment from the cells.[9]

  • Separation: The mixture is then centrifuged to separate the cell debris from the solvent containing the extracted prodigiosin. The colored supernatant is collected.[9]

  • Concentration: The solvent is evaporated (e.g., using a rotary evaporator) to obtain a concentrated crude extract of prodigiosin.[10]

This protocol describes a spectrophotometric method for quantifying the amount of prodigiosin.

  • Sample Preparation: The crude prodigiosin extract is dissolved in a suitable solvent, such as acidified ethanol (e.g., 1 M HCl in absolute ethanol).[11]

  • Spectrophotometry: The absorbance of the solution is measured at the maximum absorption wavelength (λmax) for prodigiosin, which is typically around 535-536 nm.[6][9]

  • Calculation: The concentration of prodigiosin can be calculated using the Beer-Lambert law, although results are often expressed in absorbance units per cell or per volume of culture.

Visualizations

The following diagrams illustrate the prodigiosin biosynthesis pathway and a typical experimental workflow.

Prodigiosin_Biosynthesis_Pathway cluster_MAP MAP Biosynthesis cluster_MBC MBC Biosynthesis Pyruvate Pyruvate pigD pigD Pyruvate->pigD Octenal 2-Octenal Octenal->pigD Intermediate1 3-Acetyloctanal pigD->Intermediate1 pigE pigE Intermediate1->pigE H2MAP H2MAP pigE->H2MAP pigB pigB H2MAP->pigB MAP 2-methyl-3-pentyl-pyrrole (MAP) pigB->MAP pigC pigC (Condensation) MAP->pigC L_Proline L-Proline pigGHIJKLMN pigA, F, G, H, I, J, K, L, M, N L_Proline->pigGHIJKLMN Malonyl_CoA Malonyl-CoA Malonyl_CoA->pigGHIJKLMN MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) pigGHIJKLMN->MBC MBC->pigC Prodigiosin Prodigiosin pigC->Prodigiosin

Caption: The bifurcated biosynthesis pathway of prodigiosin, involving the formation of two precursor molecules, MAP and MBC, which are then condensed to form the final tripyrrole pigment.[12][13][14]

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation Production Inoculation of Production Medium Inoculum->Production Incubation Incubation Production->Incubation Harvest Cell Harvesting (Centrifugation) Incubation->Harvest Solvent Solvent Extraction (e.g., Methanol) Harvest->Solvent Separate Separation of Supernatant Solvent->Separate Quantify Spectrophotometric Quantification (535 nm) Separate->Quantify Purify Purification (Optional) Quantify->Purify Characterize Characterization (e.g., LC-MS, NMR) Purify->Characterize

Caption: A generalized experimental workflow for the production, extraction, and analysis of prodigiosin from bacterial cultures.

References

A Comparative Guide to HPLC Validation for Accurate Prodigiosin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of prodigiosin (B1679158), a promising therapeutic agent, is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable method for this purpose. This guide provides a comprehensive comparison of validated HPLC methods for prodigiosin quantification, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most suitable analytical strategy.

The accuracy of prodigiosin quantification is critical for research and development, enabling reliable assessment of its production, stability, and efficacy. While spectrophotometric methods offer a simpler alternative, their accuracy can be compromised by the pH-dependent color of prodigiosin.[1] HPLC provides a more specific and accurate quantification by separating prodigiosin from other cellular components and degradation products. This guide delves into the specifics of validated HPLC methodologies, offering a clear comparison of their performance.

Comparative Analysis of Validated HPLC Methods

The following table summarizes the performance characteristics of a validated HPLC method for prodigiosin quantification, providing a benchmark for researchers.

ParameterMethod 1
Linearity Range (µg/mL) 1–100
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) (µg/mL) 0.37
Limit of Quantification (LOQ) (µg/mL) 0.74
Accuracy (% Recovery) 98.6% - 101.2%
Precision (% RSD) < 2%
Reference Lakshmi et al., 2021

Experimental Protocols

Adherence to a validated protocol is crucial for obtaining accurate and reproducible results. Below are detailed methodologies for prodigiosin extraction and HPLC analysis, based on established and validated procedures.

Prodigiosin Extraction from Serratia marcescens

This protocol outlines the extraction of prodigiosin from bacterial cell culture, a necessary first step before HPLC analysis.

Materials:

  • Serratia marcescens culture broth

  • Acidified methanol (B129727) (4 mL of concentrated HCl in 96 mL of methanol)

  • Centrifuge

  • Vortex mixer

  • Sonication bath (optional)

Procedure:

  • Harvest the Serratia marcescens cells from the culture broth by centrifugation at 8,000-10,000 x g for 15 minutes.

  • Discard the supernatant.

  • Resuspend the cell pellet in a suitable volume of acidified methanol.

  • Agitate the mixture vigorously using a vortex mixer to ensure thorough extraction. Sonication for 5-10 minutes can enhance extraction efficiency.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

  • Carefully collect the supernatant containing the extracted prodigiosin.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC injection to remove any particulate matter.

HPLC Method Validation Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines (Q2(R1)) and provides a framework for validating an HPLC method for prodigiosin quantification.

1. Specificity:

  • Analyze a blank sample (mobile phase), a standard solution of prodigiosin, and a sample extract.

  • Demonstrate that the prodigiosin peak is well-resolved from any other peaks at the retention time of interest.

2. Linearity:

  • Prepare a series of at least five standard solutions of prodigiosin of known concentrations (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the peak area versus the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a known amount of prodigiosin standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery. The acceptance criteria are typically between 98% and 102%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the relative standard deviation (%RSD) for the peak areas. The acceptance criterion is typically ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)
    • LOQ = 10 * (σ / S)
    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Inject solutions with decreasing concentrations of prodigiosin to determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the processes and comparisons involved, the following diagrams illustrate the HPLC validation workflow and a comparison of analytical methods.

HPLC_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_data_analysis Data Analysis & Reporting culture Bacterial Culture (Serratia marcescens) extraction Prodigiosin Extraction culture->extraction Centrifugation & Resuspension filtration Filtration (0.22 µm) extraction->filtration hplc HPLC System filtration->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV-Vis Detection (~535 nm) separation->detection quantification Quantification detection->quantification specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ report Validation Report quantification->report

Figure 1. A comprehensive workflow for HPLC validation of prodigiosin quantification.

Method_Comparison cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method hplc_specificity High Specificity hplc_accuracy High Accuracy & Precision hplc_specificity->hplc_accuracy hplc_lod_loq Low LOD & LOQ hplc_accuracy->hplc_lod_loq hplc_complexity More Complex & Costly hplc_lod_loq->hplc_complexity spectro_specificity Lower Specificity (Interference from other compounds) spectro_accuracy Accuracy Affected by pH spectro_specificity->spectro_accuracy spectro_simplicity Simpler & Lower Cost spectro_accuracy->spectro_simplicity spectro_lod_loq Higher LOD & LOQ spectro_simplicity->spectro_lod_loq Prodigiosin_Quantification Prodigiosin_Quantification Prodigiosin_Quantification->hplc_specificity Prodigiosin_Quantification->spectro_specificity

Figure 2. Comparison of HPLC and Spectrophotometric methods for prodigiosin quantification.

Conclusion

For accurate and reliable quantification of prodigiosin, a validated HPLC method is the gold standard. While spectrophotometry can be a useful tool for preliminary or high-throughput screening, its susceptibility to pH variations and interference from other compounds makes it less suitable for precise quantitative analysis. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to establish a robust and validated HPLC method for prodigiosin quantification, thereby ensuring the integrity and reproducibility of their research and development efforts.

References

Prodigiosin: A Safer Alternative to Synthetic Dyes? A Comparative Analysis of a Naturally Occurring Pigment and its Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe bioactive compounds is relentless. Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of the safety and toxicity of prodigiosin against commonly used synthetic dyes, supported by experimental data and detailed methodologies.

Executive Summary

Prodigiosin has demonstrated promising biological activities, including anticancer, immunosuppressive, and antimicrobial properties. A critical aspect of its potential application, particularly in comparison to synthetic dyes used in various industries, is its toxicological profile. This guide reveals that while prodigiosin exhibits cytotoxicity, particularly against cancer cell lines, it shows a degree of selectivity, with lower toxicity towards non-malignant cells. In contrast, many synthetic dyes, especially those in the azo class, have been linked to significant health concerns, including carcinogenicity and genotoxicity. This analysis suggests that prodigiosin could represent a safer alternative in certain applications, though further research is warranted.

I. Comparative Toxicity Profile

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in vivo toxicity of prodigiosin and a selection of synthetic dyes.

Table 1: Cytotoxicity Data (IC50 values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µg/mL)Reference
Prodigiosin NCI-H292 (Human mucoepidermoid carcinoma)3.6[1](--INVALID-LINK--)
Hep-2 (Human larynx epidermoid carcinoma)3.4[1](--INVALID-LINK--)
MCF-7 (Human breast adenocarcinoma)5.1[1](--INVALID-LINK--)
HL-60 (Human promyelocytic leukemia)1.7[1](--INVALID-LINK--)
MRC-5 (Human fetal lung fibroblast - normal)1.20 ± 0.04[2](--INVALID-LINK--)
A549 (Human lung carcinoma)1.30[2](--INVALID-LINK--)
A375 (Human malignant melanoma)1.25[2](--INVALID-LINK--)
MDA-MB-231 (Human breast adenocarcinoma)0.62[2](--INVALID-LINK--)
HCT116 (Human colon carcinoma)0.62[2](--INVALID-LINK--)
HepG2 (Human liver carcinoma)50[3](--INVALID-LINK--)
Malachite Green ACP02 (Stomach cancer)Varies (dose-dependent)[4](--INVALID-LINK--)
L929 (Mouse fibroblast - normal)Varies (dose-dependent)[4](--INVALID-LINK--)
MNP01 (Normal stomach)Varies (dose-dependent)[4](--INVALID-LINK--)
MRC-5 (Human fetal lung fibroblast - normal)Varies (dose-dependent)[4](--INVALID-LINK--)
Reactive Blue 19 HaCaT (Human keratinocyte - normal)Cytotoxic at 500 & 1000 µg/mL--INVALID-LINK--5
HepaRG (Human liver progenitor - normal)Cytotoxic at 1000 µg/mL[5](--INVALID-LINK--)
Reactive Orange 16 HaCaT (Human keratinocyte - normal)Cytotoxic at 1000 µg/mL[5](--INVALID-LINK--)
HepaRG (Human liver progenitor - normal)Cytotoxic at 1000 µg/mL[5](--INVALID-LINK--)
Table 2: Genotoxicity Data

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer.

CompoundAssayOrganism/Cell LineResultsReference
Prodigiosin Ames TestSalmonella typhimurium TA 100No significant genotoxic effect[6](--INVALID-LINK--)
Micronucleus TestMouse polychromic erythrocytesInsignificant induction of micronuclei[6](--INVALID-LINK--)
Micronucleus TestHuman peripheral blood mononuclear cellsStatistically significant genotoxic effect[7](--INVALID-LINK--)
Comet AssayCaco-2, HCT116 (malignant), MSC, HSF (non-malignant)More pronounced genotoxic effect in malignant cells[8](--INVALID-LINK--)
Azo Dyes (general) Ames TestSalmonella typhimurium TA98 and TA100Not mutagenic[8](--INVALID-LINK--)
E. coli Differential Kill AssayEscherichia coliGenotoxicity demonstrated for reduced dyes[8](--INVALID-LINK--)
Malachite Green Micronucleus Test & Comet AssayACP02, L929, MNP01, MRC-5Genotoxic, inducing DNA fragmentation[4](--INVALID-LINK--)
Reactive Dyes (RG19, RB2, RB19, RR120, RO16) In Vitro MicroFlow®HaCaT, HepaRGNot genotoxic[5](--INVALID-LINK--)
Table 3: In Vivo Toxicity Data

In vivo studies provide insights into the effects of a substance on a whole, living organism.

CompoundOrganismEndpointResultsReference
Prodigiosin Chick EmbryoLD5026-30 µ g/egg (dissolved in DMSO)[4](--INVALID-LINK--)
Caenorhabditis elegansSurvival100% survival at 50 µg/mL[2](--INVALID-LINK--)
Danio rerio (Zebrafish)Mortality (at 10 µg/mL)100% death rate[2](--INVALID-LINK--)
Azo Dyes (Tartrazine, Sunset Yellow, Amaranth, Allura Red) Danio rerio (Zebrafish)LC50 (72 hpf)Tartrazine: 47.10 mM, Sunset Yellow: 38.93 mM, Amaranth: 39.86 mM, Allura Red: 47.42 mM[9](--INVALID-LINK--)
Indigo Dye MammalsLD505 g/kg (oral)[10](--INVALID-LINK--)
Sunset Yellow, Tartrazine, Carmoisine RatsLD50 (oral)11.474 g/kg BW[11](--INVALID-LINK--)

II. Experimental Protocols

A detailed understanding of the methodologies used in these toxicity studies is crucial for accurate interpretation and comparison of the data.

Cytotoxicity Assays
  • MTT Assay (for Prodigiosin): This colorimetric assay measures cell metabolic activity.[3](--INVALID-LINK--)

    • Cells are seeded in 96-well plates at a concentration of 10^5 cells/mL.

    • Prodigiosin, dissolved in DMSO, is serially diluted and added to the wells. Doxorubicin is used as a positive control.

    • After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically. The IC50 value is then calculated.

  • Cell Counting Kit-8 (CCK8) Assay (for Prodigiosin): This assay is similar to the MTT assay but uses a more sensitive water-soluble tetrazolium salt.[12](--INVALID-LINK--)

    • Cells are seeded in 96-well plates (1x10^3 cells/well) and incubated for 24 hours.

    • Prodigiosin at different concentrations is added, and the cells are incubated for 48 or 72 hours.

    • CCK-8 solution is added to each well, followed by a 2-hour incubation in the dark.

    • The optical density at 450 nm is measured using a microplate reader.

Genotoxicity Assays
  • Ames Test (for Prodigiosin and Azo Dyes): This bacterial reverse mutation assay is used to assess the mutagenic potential of chemical compounds.[6](13--INVALID-LINK--

    • Histidine-dependent strains of Salmonella typhimurium (e.g., TA100) are used. These strains cannot grow in a histidine-free medium.

    • The bacteria are exposed to the test compound (prodigiosin or dye) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.

  • Comet Assay (for Prodigiosin and Malachite Green): Also known as single-cell gel electrophoresis, this assay detects DNA damage in individual cells.[8](14--INVALID-LINK--

    • Cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.

    • The slides are subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).

    • The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

In Vivo Toxicity Assays
  • Zebrafish Embryo Toxicity Test (for Prodigiosin and Azo Dyes): Zebrafish are a common model organism for toxicity studies due to their rapid development and transparent embryos.[2](15--INVALID-LINK--

    • Fertilized zebrafish embryos are placed in multi-well plates.

    • The embryos are exposed to different concentrations of the test substance (prodigiosin or dye).

    • Over a period of several days, various endpoints are observed and recorded, including mortality, hatching rate, and the presence of developmental abnormalities (e.g., edema, spinal curvature).

    • LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50% for non-lethal endpoints) values are calculated.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of toxicity.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity Assays (MTT, CCK8) ic50 Determine IC50 cytotoxicity->ic50 cell_viability Assess Cell Viability cytotoxicity->cell_viability genotoxicity Genotoxicity Assays (Ames Test, Comet Assay) mutagenicity Evaluate Mutagenicity genotoxicity->mutagenicity dna_damage Detect DNA Damage genotoxicity->dna_damage zebrafish Zebrafish Embryo Assay lc50 Determine LC50 zebrafish->lc50 developmental_toxicity Assess Developmental Toxicity zebrafish->developmental_toxicity rodent Rodent Studies ld50 Determine LD50 rodent->ld50 carcinogenicity Evaluate Carcinogenicity rodent->carcinogenicity start Test Compound (Prodigiosin or Synthetic Dye) start->cytotoxicity start->genotoxicity start->zebrafish start->rodent

Caption: A generalized workflow for assessing the toxicity of chemical compounds.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Prodigiosin Prodigiosin Mitochondria Mitochondria Prodigiosin->Mitochondria Induces Stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Death_Receptor Death_Receptor Caspase8 Caspase8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction pathways potentially activated by prodigiosin.

IV. Discussion and Conclusion

The compiled data indicates that prodigiosin exhibits potent cytotoxic activity, particularly against a range of cancer cell lines.[1][2] Notably, some studies suggest a degree of selectivity, with lower toxicity observed in non-malignant cell lines.[8] However, other research has shown cytotoxicity towards normal cells as well, highlighting the need for further investigation into its therapeutic window.[2] The genotoxicity of prodigiosin remains a subject of debate, with conflicting results from different studies.[6][7]

In contrast, the toxicity of synthetic dyes is well-documented and often more severe. Azo dyes, a large and widely used class of synthetic colorants, can be metabolized to carcinogenic aromatic amines.[8] Specific synthetic dyes like malachite green have demonstrated significant cytotoxicity and genotoxicity across various cell lines.[4] While some reactive dyes were found to be non-genotoxic, they still exhibited cytotoxicity.[5]

In vivo studies further underscore these differences. Prodigiosin showed no significant toxicity in the nematode C. elegans at the tested concentrations, although it was lethal to zebrafish embryos.[2] The LD50 values for some synthetic food dyes in rodents are relatively high, suggesting low acute toxicity.[11] However, the primary concern with many synthetic dyes lies in their potential for long-term health effects, including carcinogenicity.

References

A Comparative Guide to the Cross-Validation of Prodigiosin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2] As a promising therapeutic agent, its potential applications span anticancer, antimicrobial, immunosuppressive, and antioxidant domains.[1][2] Rigorous and reproducible bioassays are critical for quantifying these activities and validating its potential for clinical and industrial applications.

This guide provides a comparative overview of common bioassays used to evaluate prodigiosin, presents supporting quantitative data from various studies, and offers detailed experimental protocols. It aims to assist researchers, scientists, and drug development professionals in selecting and cross-validating appropriate methods for their specific research needs.

Comparison of Bioassay Performance

Antimicrobial testing of prodigiosin is commonly performed using agar (B569324) diffusion methods (disc and well) and broth microdilution methods. Agar diffusion provides a qualitative or semi-quantitative measure of the zone of inhibition, while broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity of Prodigiosin

Assay Type Organism Concentration (µg/mL) Result (Zone of Inhibition / MIC) Reference
Agar Well Diffusion Escherichia coli (Gram-) 1000 28.2 ± 0.57 mm [3][4]
Agar Well Diffusion Bacillus subtilis (Gram+) 1000 23.58 ± 0.6 mm [3][4]
Agar Well Diffusion Aspergillus niger (Fungus) 1000 23.5 ± 0.71 mm [3]
Agar Well Diffusion Fusarium oxysporum (Fungus) 1000 23.0 ± 1.41 mm [3]
Disc Diffusion Clostridium botulinum 10 (µ g/disc ) 0.7 cm [5]
Disc Diffusion Staphylococcus aureus 10 (µ g/disc ) 0.6 cm [5]
Broth Microdilution Staphylococcus aureus N/A MIC: 5.5 µg/mL [6]
Broth Microdilution MRSA N/A MIC: 11 µg/mL [6]

| Broth Microdilution | Escherichia coli | N/A | MIC: 15.9 µM |[7] |

Note: Direct comparison between studies should be made with caution due to variations in prodigiosin purity, solvent, and specific microbial strains used.

The MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is the most prevalent method for assessing the cytotoxic effects of prodigiosin on cancer cell lines.[8][9][10][11] This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is the standard metric derived from this assay. Studies consistently show that prodigiosin exhibits selective cytotoxicity against a wide array of cancer cells while having minimal impact on normal, non-cancerous cells.[8][10]

Table 2: Cytotoxic Activity (IC50) of Prodigiosin Against Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µg/mL) Reference
MCF-7 Breast Cancer <2 µg/mL [12]
MDA-MB-231 Breast Cancer 0.62 µg/mL [13]
LU-1 Lung Cancer <2 µg/mL (approx.) [12]
A549 Lung Cancer 1.30 µg/mL [13]
HCT116 Colon Cancer 0.68 µg/mL [13]
HepG2 Liver Cancer 50 µg/mL [9]
A375 Melanoma 1.25 µg/mL [13]

| KB | Oropharyngeal Cancer | <2 µg/mL (approx.) |[12] |

Prodigiosin's immunomodulatory effects are often evaluated in vivo. These studies have shown that prodigiosin can modulate immune responses by affecting neutrophil counts and cytokine levels, such as boosting IL-4 and IL-10.[8][14] Additionally, its antioxidant potential is frequently measured by its ability to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 3: Immunomodulatory, Antioxidant, and General Toxicity Data for Prodigiosin

Bioassay Model/System Key Finding Reference
Immunomodulation In vivo (Albino mice) Boosted IL-10 and IL-4 serum levels. [8][14]
Immunosuppression In vitro (Lymphocytes) Inhibits JAK-3 phosphorylation and activation. [15]
Antioxidant (DPPH) Chemical Assay 37.5% radical scavenging activity at 1000 µg/mL. [3]

| General Toxicity | Brine Shrimp Lethality | LC50 = 78.33 µg/mL. |[16] |

Experimental Protocols and Workflows

Detailed and consistent methodologies are essential for the cross-validation of bioassay results. Below are protocols for key experiments cited in this guide.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the parallel workflows for two common antimicrobial susceptibility tests: agar diffusion and broth microdilution.

G cluster_prep Initial Preparation cluster_diffusion Agar Diffusion Method cluster_dilution Broth Microdilution Method p1 Prepare bacterial/fungal inoculum (~10^8 CFU/mL) d1 Inoculate Muller-Hinton Agar plate for uniform lawn p1->d1 b2 Add standardized inoculum to each well p1->b2 p2 Prepare prodigiosin stock and serial dilutions d3 Add prodigiosin solution to wells/discs p2->d3 b1 Dispense broth and serial dilutions of prodigiosin in 96-well plate p2->b1 d2 Create wells or place discs d1->d2 d2->d3 d4 Incubate plate (e.g., 24h at 37°C) d3->d4 d5 Measure Zone of Inhibition (mm) d4->d5 b1->b2 b3 Incubate plate (e.g., 24h at 37°C) b2->b3 b4 Observe wells for turbidity b3->b4 b5 Determine Minimum Inhibitory Concentration (MIC) b4->b5

Caption: Workflow comparing agar diffusion and broth microdilution methods.

Protocol 1: Agar Well Diffusion Assay [3][4]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli, B. subtilis) in a suitable broth, incubated to reach a turbidity equivalent to a 0.5 McFarland standard (approximately 10^8 CFU/mL).

  • Plate Inoculation: Uniformly spread the inoculum over the surface of a Muller-Hinton agar plate using a sterile swab to create a lawn.

  • Well Creation: Aseptically create wells (e.g., 5 mm diameter) in the agar using a sterile cork borer or microtip.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the prodigiosin solution at various concentrations into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Protocol 2: MTT Cytotoxicity Assay [8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of approximately 5 x 10^3 cells per well in 100 µL of growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: After incubation, replace the medium with fresh medium containing serial dilutions of prodigiosin (e.g., 1 to 250 µg/mL). Include untreated cells as a negative control.

  • Exposure: Incubate the cells with prodigiosin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of approximately 560-590 nm (e.g., 570 nm or 492 nm as cited).[8][9] Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for MTT Cytotoxicity Assay

The following diagram details the sequential steps involved in performing the MTT assay to determine prodigiosin's effect on cancer cell viability.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various prodigiosin concentrations B->C D Incubate for exposure period (24-72h) C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formazan crystal formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance with microplate reader G->H I Calculate % Viability and determine IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Signaling Pathways and Mechanism of Action

Prodigiosin's potent anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) through multiple complex signaling pathways.[10] Understanding these mechanisms is crucial for its development as a targeted therapeutic.

Prodigiosin primarily triggers apoptosis through the intrinsic (mitochondrial) pathway and by inducing Endoplasmic Reticulum (ER) stress .[1][17]

  • Mitochondrial Pathway: Prodigiosin disrupts the balance of the Bcl-2 protein family, leading to the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol.[1][17] This cascade activates caspases, the executioner proteins of apoptosis.

  • ER Stress Pathway: It can also trigger ER stress, activating signaling axes such as PERK-eIF2α-ATF4-CHOP and IRE1α-JNK, which ultimately converge to initiate apoptosis.[1][18]

  • Other Pathways: Prodigiosin has also been shown to inhibit critical cell survival pathways, including the PI3K/AKT/mTOR and ERK signaling pathways, further promoting cell death and inhibiting proliferation.[18][19][20]

Prodigiosin-Induced Apoptosis Signaling

The diagram below provides a simplified model of the key molecular events initiated by prodigiosin that lead to apoptotic cell death in cancer cells.

G cluster_input Prodigiosin Action cluster_pathways Cellular Targets & Pathways prodigiosin Prodigiosin erk ERK Pathway Inhibition prodigiosin->erk mtor mTOR Pathway Inhibition prodigiosin->mtor er Endoplasmic Reticulum Stress prodigiosin->er mito Mitochondrial Dysfunction prodigiosin->mito apoptosis Apoptosis erk->apoptosis Inhibits Survival mtor->apoptosis Inhibits Survival caspase Caspase Activation er->caspase bcl2 Inhibition of anti-apoptotic Bcl-2 mito->bcl2 bax Activation of pro-apoptotic Bax/Bak mito->bax cyto Cytochrome C Release bcl2->cyto bax->cyto cyto->caspase caspase->apoptosis

Caption: Key signaling pathways involved in prodigiosin-induced apoptosis.

References

Prodigiosin: A Comparative Guide to its Stability Against Other Natural Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of natural pigments is paramount for their successful application. This guide provides a comparative analysis of the stability of prodigiosin (B1679158), a promising bacterial pigment, against other common natural pigments like anthocyanins, carotenoids, and chlorophylls. The information is supported by experimental data and detailed methodologies to assist in informed decision-making for research and development.

Natural pigments are gaining increasing attention across various industries, from pharmaceuticals to food and cosmetics, as alternatives to synthetic dyes. Their biocompatibility and potential therapeutic properties make them attractive candidates for new product development. However, the inherent instability of many natural pigments under various environmental conditions poses a significant challenge. This guide focuses on prodigiosin, a vibrant red pigment produced by several bacteria, and compares its stability profile with that of well-established natural pigments: anthocyanins, carotenoids, and chlorophylls.

Comparative Stability of Natural Pigments: A Quantitative Overview

The stability of a pigment is its ability to resist degradation when exposed to environmental factors such as light, heat, and varying pH levels. The following table summarizes quantitative data on the stability of prodigiosin and other major natural pigments under different stress conditions. It is important to note that the data is collated from various studies, and direct comparison should be made with caution due to variations in experimental conditions.

Pigment ClassStress ConditionParameterResult
Prodigiosin Temperature4°C for 30 days>98% stability sustained[1]
37°C for 30 days<30% stability maintained[1]
40°C, 60°C, 80°CSignificant degradation observed at 80°C[2]
pHpH 3, 4, 8, 9, 10Stable in the pH range of 4.0-8.0[2]
LightNatural light for 4 hoursSignificant degradation observed[2]
Anthocyanins Temperature50°C~87% pigment retention[3]
80°C~61% pigment retention[3]
pHAcidic pHDegraded slower[3]
pH > 7Rapid degradation[4]
LightDark incubation for 10 days84% pigment retention[3]
Light exposureIncreased degradation rates[4]
Carotenoids Temperature10°C and 20°C for 42 days30-32% loss of all-trans-β-carotene[5]
35°C and 45°C for 36 days36-38% loss of all-trans-β-carotene[5]
pHpH < 4 or > 7Induces degradation[6]
pH 3.15 for 8 days16% reduction in total carotenoids[7]
LightIlluminated conditionsFollowed first-order and fractional conversion model degradation[5]
Chlorophylls Temperature100°C to 145°CFollowed a first-order kinetic model of degradation[8]
142°C for 5.3 sec68% retention of total chlorophyll[9]
pHpH 2-5Color changed from green to olive yellow[10]
pH 6-13Color remained stable green[10]
LightUV-α exposure for 1 hour20.7% decrease in chlorophyll (B73375) α[11]
UV-β exposure for 1 hour15.1% decrease in chlorophyll α[11]

Experimental Protocols for Pigment Stability Assessment

Accurate and reproducible stability testing is crucial for evaluating the potential of a natural pigment. The following are detailed methodologies for key experiments to assess the stability of pigments against light, temperature, and pH.

Photostability Testing

This protocol assesses the degradation of a pigment upon exposure to light.

Objective: To quantify the photostability of a pigment by measuring the change in its concentration after exposure to a controlled light source.

Materials:

  • Pigment solution of known concentration

  • Solvent (e.g., ethanol, methanol, or an appropriate buffer)

  • Quartz or glass cuvettes

  • UV-Vis spectrophotometer

  • Controlled light source (e.g., xenon arc lamp or a photostability chamber with controlled temperature and humidity)

  • Dark control samples wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of the pigment in a suitable solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.2-0.8 at the pigment's λmax).

  • Initial Measurement: Measure the initial absorbance (A₀) of the pigment solution at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Light Exposure: Place the cuvettes with the pigment solution in the photostability chamber. Expose the samples to a controlled light intensity for a defined period.

  • Dark Control: Simultaneously, keep identical control samples in the dark at the same temperature to account for any thermal degradation.

  • Periodic Measurements: At regular intervals, remove the samples from the light source and measure their absorbance (Aₜ) at λmax. Also, measure the absorbance of the dark control samples.

  • Data Analysis: Calculate the percentage of pigment degradation at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Correct for any thermal degradation by subtracting the degradation observed in the dark control.

Thermal Stability Testing

This protocol evaluates the effect of temperature on pigment stability.

Objective: To determine the thermal stability of a pigment by measuring its degradation at different temperatures over time.

Materials:

  • Pigment solution of known concentration

  • Solvent or buffer

  • Sealed, light-protected containers (e.g., amber vials)

  • Water baths or incubators set at different temperatures

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of the pigment in a suitable solvent or buffer.

  • Initial Measurement: Measure the initial absorbance (A₀) of the solution at its λmax.

  • Incubation: Aliquot the pigment solution into sealed, light-protected containers and place them in water baths or incubators set at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: At regular time intervals, remove a sample from each temperature condition and cool it to room temperature.

  • Absorbance Measurement: Measure the absorbance (Aₜ) of each sample at its λmax.

  • Data Analysis: Calculate the percentage of pigment remaining at each time point for each temperature using the formula: Pigment Remaining (%) = (Aₜ / A₀) * 100 The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

pH Stability Testing

This protocol assesses the stability of a pigment across a range of pH values.

Objective: To evaluate the effect of pH on the stability and color of a pigment.

Materials:

  • Pigment solution

  • A series of buffers with a range of pH values (e.g., pH 2 to 10)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the pigment.

  • pH Adjustment: Add a small, equal volume of the pigment stock solution to a series of buffers covering the desired pH range.

  • Initial Measurement: Immediately after mixing, measure the initial absorbance spectrum (e.g., 400-700 nm) and the absorbance at the λmax (A₀) for each pH.

  • Incubation: Store the solutions in the dark at a constant temperature.

  • Periodic Measurements: At regular time intervals, measure the absorbance spectrum and the absorbance at the initial λmax (Aₜ) for each pH.

  • Data Analysis: Calculate the percentage of pigment remaining at each time point for each pH level. Additionally, note any shifts in the λmax, which would indicate a change in the pigment's color.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing the stability of natural pigments, the following diagram illustrates the key steps involved in a comprehensive stability assessment.

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Pigment Solutions (Prodigiosin, Anthocyanins, etc.) in appropriate solvent/buffer light Photostability (Controlled Light Exposure) prep->light temp Thermal Stability (Incubation at Various Temperatures) prep->temp ph pH Stability (Incubation in Buffers of Different pH) prep->ph spec Spectrophotometric Analysis (Measure Absorbance at λmax) light->spec temp->spec ph->spec calc Calculate Degradation (%) or Pigment Remaining (%) spec->calc hplc HPLC Analysis (Optional) (Quantify Pigment Concentration) hplc->calc kinetics Determine Degradation Kinetics (e.g., Half-life, Rate Constant) calc->kinetics compare Compare Stability Profiles kinetics->compare

Caption: Experimental workflow for comparing the stability of natural pigments.

Signaling Pathways and Degradation Mechanisms

While a detailed discussion of the signaling pathways involved in pigment biosynthesis is beyond the scope of this guide, it is important to note that the degradation of these molecules is primarily a chemical process. For instance, the degradation of anthocyanins is highly dependent on pH, leading to structural transformations that alter their color and stability[4]. Carotenoid degradation is often initiated by oxidation of their polyene chain, a process that can be accelerated by light and heat[6][12]. Chlorophylls can undergo demetalation of the central magnesium ion under acidic conditions, leading to the formation of pheophytins and a color change from green to olive-brown[10]. The degradation of prodigiosin is also influenced by light and pH, with its tripyrrole ring system being susceptible to photo-oxidation and acid-base-driven rearrangements.

References

Prodigiosin: A Potent Inhibitor of Quorum Sensing Compared to Alternative Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to strategies that disrupt bacterial communication, a process known as quorum sensing (QS). A new comparative guide validates prodigiosin (B1679158), a natural red pigment produced by several bacteria, as a highly effective quorum sensing inhibitor (QSI). This guide provides a detailed comparison of prodigiosin with other known QSIs, supported by experimental data, protocols, and visual pathway diagrams, offering a valuable resource for researchers, scientists, and drug development professionals.

Quorum sensing allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors that contribute to their pathogenicity. By inhibiting QS, compounds like prodigiosin can effectively disarm bacteria without killing them, a mechanism that is less likely to promote the development of resistance compared to traditional antibiotics.

Quantitative Comparison of Quorum Sensing Inhibitors

This guide presents a summary of the inhibitory effects of prodigiosin and other notable QSIs—halogenated furanones, ajoene, and patulin—on key quorum sensing-regulated processes. The data, compiled from various studies, highlights the concentrations required to inhibit specific QS pathways and virulence factors.

InhibitorTarget Organism/SystemTarget Pathway/Virulence FactorEffective Concentration / IC50Reference
Prodigiosin Pseudomonas aeruginosaBiofilm formation100 - 500 µM (significant reduction)[1]
Staphylococcus aureusBiofilm formation2.5 mg/L (76.24% inhibition)[2]
MRSA, E. coli, E. faecalisProtease activitySignificant reduction[3]
Halogenated Furanone (C-30) P. aeruginosaLasR-mediated QSNot specified[4]
Vibrio fischeriLuxR protein stability10 µM (reduces half-life)[5]
Ajoene P. aeruginosa (lasB-gfp reporter)LasB expression15 µM (IC50)[6]
P. aeruginosa (rhlA-gfp reporter)RhlA expression50 µM (IC50)[6]
Patulin P. aeruginosaQS-controlled gene expressionNot specified[7]

Deciphering the Mechanisms: Signaling Pathways and Inhibition

Prodigiosin exerts its anti-QS effects through various mechanisms, including the disruption of key signaling pathways. In many Gram-negative bacteria, the LuxI/LuxR-type QS system is a primary target. This system relies on the production of acyl-homoserine lactone (AHL) signal molecules by a LuxI-type synthase. As the bacterial population density increases, AHLs accumulate and bind to a LuxR-type transcriptional regulator, activating the expression of target genes responsible for virulence and biofilm formation. Prodigiosin has been shown to interfere with this process, leading to a downregulation of QS-controlled genes.[8]

LuxI_LuxR_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_out AHL Signal Molecules LuxI->AHL_out Synthesizes LuxR_inactive LuxR (Inactive) LuxR_active LuxR-AHL Complex (Active) QS_Genes Quorum Sensing Target Genes LuxR_active->QS_Genes Activates Transcription Virulence Virulence Factors QS_Genes->Virulence Expresses Biofilm Biofilm Formation QS_Genes->Biofilm Promotes AHL_in AHL Signal Molecules AHL_out->AHL_in Accumulate and re-enter cell AHL_in->LuxR_inactive Binds to Prodigiosin Prodigiosin Prodigiosin->LuxR_inactive Interferes with AHL binding or LuxR stability

Fig. 1: LuxI/LuxR Quorum Sensing Pathway Inhibition by Prodigiosin.

Experimental Validation: Methodologies for Assessing QSI Activity

The validation of prodigiosin and other compounds as effective QSIs relies on robust experimental protocols. Key assays include the inhibition of biofilm formation and the reduction of virulence factor production, such as proteases.

Biofilm Inhibition Assay

This assay quantitatively assesses the ability of a compound to prevent or reduce biofilm formation.

Biofilm_Inhibition_Workflow start Start bacterial_culture Overnight bacterial culture start->bacterial_culture dilution Dilute culture and add to 96-well plate bacterial_culture->dilution add_inhibitor Add varying concentrations of Prodigiosin/QSI dilution->add_inhibitor incubation Incubate for 24-48 hours add_inhibitor->incubation wash_planktonic Wash to remove planktonic cells incubation->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_excess Wash to remove excess stain stain->wash_excess solubilize Solubilize bound stain (e.g., with ethanol) wash_excess->solubilize measure_absorbance Measure absorbance (OD570) solubilize->measure_absorbance end End measure_absorbance->end

Fig. 2: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol:

  • Culture Preparation: Grow a bacterial strain (e.g., P. aeruginosa) overnight in a suitable broth medium.

  • Inoculation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.

  • Inhibitor Addition: Add different concentrations of the test compound (e.g., prodigiosin) to the wells. Include a positive control (bacteria without inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24 to 48 hours to allow for biofilm formation.

  • Washing: Carefully discard the liquid from the wells and wash them with a buffer (e.g., PBS) to remove non-adherent, planktonic cells.

  • Staining: Add a crystal violet solution to each well and incubate for 15-20 minutes.

  • Excess Stain Removal: Discard the crystal violet solution and wash the wells again to remove any unbound stain.

  • Solubilization: Add a solvent (e.g., 95% ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically 570 nm) using a microplate reader. The reduction in absorbance in the presence of the inhibitor corresponds to the degree of biofilm inhibition.[2][9]

Protease Inhibition Assay

This assay measures the reduction in the activity of secreted proteases, a key virulence factor for many pathogenic bacteria.

Protocol:

  • Culture and Supernatant Collection: Grow the bacterial strain in the presence and absence of the QSI. After incubation, centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which contains the secreted proteases.

  • Substrate Preparation: Prepare a solution of a protein substrate, such as azocasein (B1165720) or milk powder in an appropriate buffer.

  • Enzymatic Reaction: Mix the bacterial supernatant with the substrate solution and incubate at 37°C for a defined period.

  • Stopping the Reaction: Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA), which will precipitate the undigested substrate.

  • Quantification: Centrifuge the mixture to pellet the precipitated substrate. The amount of digested substrate in the supernatant, which is proportional to the protease activity, can be quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 440 nm for azocasein). A decrease in absorbance in the samples treated with the QSI indicates protease inhibition.[10][11]

Conclusion

The compiled data and experimental methodologies strongly support the validation of prodigiosin as a potent quorum sensing inhibitor. Its ability to disrupt key bacterial communication pathways and associated virulence at micromolar concentrations, comparable and in some cases superior to other known QSIs, positions it as a promising candidate for the development of novel anti-pathogenic therapies. This guide provides a foundational resource for researchers to further explore the potential of prodigiosin and other QSIs in addressing the critical challenge of antimicrobial resistance.

References

A Comparative Genomic Guide to Prodigiosin-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158), a vibrant red pigment, is a secondary metabolite produced by a variety of bacteria and is of significant interest to the scientific community due to its wide range of biological activities, including antibacterial, antifungal, anticancer, and immunosuppressive properties.[1][2] This guide provides a comparative genomic analysis of key prodigiosin-producing bacteria, offering insights for researchers, scientists, and drug development professionals. We delve into the genomic features, the prodigiosin biosynthesis gene cluster, and the regulatory networks governing its production.

Genomic Features of Prodigiosin Producers

The ability to produce prodigiosin is distributed across several bacterial genera, most notably Serratia, Pseudoalteromonas, and Vibrio.[1] While these bacteria share the capacity for prodigiosin synthesis, their genomic landscapes exhibit considerable diversity. Below is a comparative summary of the genomic features of representative prodigiosin-producing strains.

FeatureSerratia marcescens ZPG19Serratia marcescens N2Pseudoalteromonas rubra S4059Vibrio gazogenes PB1
Genome Size (bp) 5,269,270[3]5,570,793[4][5]Information not availableInformation not available
GC Content (%) 59.49[3]59.05[4]Information not availableInformation not available
Number of Plasmids 0[3]Information not availableInformation not availableInformation not available
Number of Coding DNA Sequences (CDSs) 4,934[3]5,615[4]Information not availableInformation not available
tRNA Genes 95[3]86[4]Information not availableInformation not available
rRNA Genes 22[3]6[4]Information not availableInformation not available

Table 1: Comparative genomic features of selected prodigiosin-producing bacteria.

The Prodigiosin Biosynthesis (pig) Gene Cluster

The biosynthesis of prodigiosin is orchestrated by a dedicated set of genes, collectively known as the pig gene cluster.[6] In Serratia species, this cluster typically contains 14 to 15 open reading frames (ORFs), designated pigA through pigN or pigO.[7][8][9] These genes encode the enzymes responsible for the bifurcated synthesis pathway of the two precursors, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP), and their final condensation to form prodigiosin.[9][10][11]

Comparative analysis of the pig cluster across different genera reveals both conservation and variation. For instance, the pig cluster in Pseudoalteromonas sp. R3 consists of 13 genes (pigA to pigM), lacking homologs of pigN and pigO found in some Serratia strains.[8] In Vibrio gazogenes, the pig genes are also conserved but show a unique arrangement where pigA is located on a separate chromosome from the rest of the cluster.[11]

pig_cluster_comparison cluster_serratia Serratia marcescens cluster_pseudoalteromonas Pseudoalteromonas rubra cluster_vibrio Vibrio gazogenes S_pigA pigA S_pigB pigB S_pigC pigC S_pigD pigD S_pigE pigE S_pigF pigF S_pigG pigG S_pigH pigH S_pigI pigI S_pigJ pigJ S_pigK pigK S_pigL pigL S_pigM pigM S_pigN pigN P_pigA pigA P_pigB pigB P_pigC pigC P_pigD pigD P_pigE pigE P_pigF pigF P_pigG pigG P_pigH pigH P_pigI pigI P_pigJ pigJ P_pigK pigK P_pigL pigL P_pigM pigM V_pigB pigB (Chr 1) V_pigC pigC (Chr 1) V_pigD pigD (Chr 1) V_pigE pigE (Chr 1) V_pigF pigF (Chr 1) V_pigG pigG (Chr 1) V_pigH pigH (Chr 1) V_pigI pigI (Chr 1) V_pigJ pigJ (Chr 1) V_pigK pigK (Chr 1) V_pigL pigL (Chr 1) V_pigM pigM (Chr 1) V_pigN pigN (Chr 1) V_pigA pigA (Chr 2)

Figure 1: Comparison of the prodigiosin biosynthesis gene cluster organization.

Regulation of Prodigiosin Production

The expression of the pig gene cluster is tightly regulated by a complex network of signaling pathways, ensuring that prodigiosin production is coordinated with cellular physiology and environmental cues. Key regulatory mechanisms include quorum sensing and two-component systems.[12]

In many Serratia strains, quorum sensing plays a pivotal role in activating prodigiosin biosynthesis at high cell densities.[13] Additionally, two-component regulatory systems, such as EnvZ/OmpR, have been shown to positively regulate prodigiosin production.[12] Other factors influencing pigment production include temperature, pH, and nutrient availability.[4]

prodigiosin_regulation QS Quorum Sensing Regulators Transcriptional Regulators (e.g., PigP, PigS) QS->Regulators Env Environmental Signals (Temp, pH, Nutrients) TCS Two-Component Systems (e.g., EnvZ/OmpR) Env->TCS TCS->Regulators pig_cluster pig Gene Cluster Regulators->pig_cluster +/- Prodigiosin Prodigiosin Biosynthesis pig_cluster->Prodigiosin

Figure 2: Simplified signaling pathway for prodigiosin production regulation.

Experimental Protocols

A generalized workflow for the comparative genomics of prodigiosin-producing bacteria is outlined below. This process is fundamental to identifying and characterizing the genetic determinants of prodigiosin production.

1. Genomic DNA Extraction:

  • Bacterial cultures are grown to the appropriate density.

  • Genomic DNA is extracted using a commercial kit (e.g., TIANamp Bacteria DNA Kit) following the manufacturer's instructions.[3]

  • The quality and quantity of the extracted DNA are assessed using a NanoDrop spectrophotometer.[3]

2. Genome Sequencing, Assembly, and Annotation:

  • High-throughput sequencing is performed using platforms such as Illumina NovaSeq and PacBio Sequel.[3]

  • The resulting sequence reads are assembled de novo into contigs using assemblers like Velvet.[14][15]

  • Gene prediction and functional annotation are carried out using tools like Prokka or the Rapid Annotation using Subsystem Technology (RAST) server.[14][16][17]

3. Comparative Genome Analysis:

  • Whole-genome alignments are performed using software like Mauve to identify conserved regions and genomic rearrangements.[3]

  • Pangenome analysis can be conducted to identify core, accessory, and unique genes across different strains.

  • The prodigiosin biosynthesis gene cluster is identified and compared across genomes to detect variations in gene content and organization.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture gDNA Genomic DNA Extraction Culture->gDNA Sequencing High-Throughput Sequencing gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation Assembly->Annotation Comparison Comparative Genomics Annotation->Comparison

Figure 3: A typical experimental workflow for comparative genomics.

This guide provides a foundational overview of the comparative genomics of prodigiosin-producing bacteria. Further research into the regulatory networks and the functional characterization of the pig gene products will continue to enhance our understanding of this fascinating secondary metabolite and its potential applications.

References

Prodigiosin in Combination Therapy: A Comparative Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its potent biological activities, including anticancer, antimicrobial, and immunosuppressive properties.[1][2][3][4] While effective as a standalone agent, emerging research highlights its remarkable synergistic potential when combined with conventional drugs. This guide provides a comprehensive evaluation of the synergistic effects of prodigiosin, presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms to inform future research and drug development.

Synergistic Antimicrobial Effects

Combination therapies are a promising strategy to combat the rise of multidrug-resistant (MDR) bacteria.[5][6] Prodigiosin has been shown to enhance the efficacy of various antibiotics against a range of pathogenic bacteria, often reducing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the conventional drug.[5][6][7]

Quantitative Data Summary: Antimicrobial Synergy

The following table summarizes the synergistic effects of prodigiosin with various antibiotics against pathogenic bacteria. The Fractional Inhibitory Concentration Index (FICI) or Fractional Bactericidal Concentration (FBC) Index is used to quantify synergy, where an index of ≤ 0.5 indicates a synergistic interaction.[6][7]

Partner DrugTarget Organism(s)Key FindingsFICI/FBC IndexReference
Multiple Antibiotics Staphylococcus aureus, Chromobacterium violaceumAll tested combinations were synergistic.FBC index ≤ 0.25 for all combinations against S. aureus.[5][6]
Chloramphenicol, Nalidixic acid Pseudomonas aeruginosaSynergistic effect observed.Not specified[6]
Spectinomycin, Tetracycline, Kanamycin Pseudomonas aeruginosaAdditive effect observed.>0.5 to ≤1.0[6]
Metronidazole Bacillus subtilisSynergistic effect.≤ 0.5[7]
Vancomycin, Cefazolin Staphylococcus aureusSynergistic effect.≤ 0.5[7]
Benzylpenicillin Streptococcus pyogenesSynergistic effect.≤ 0.5[7]
Oxacillin, Ceftriaxone, Vancomycin Gram-positive bacteriaSynergistic effect, particularly with cell wall synthesis inhibitors.Not specified[8]
Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.[5][6]

  • Preparation of Antimicrobials : Prepare stock solutions of prodigiosin and the partner antibiotic. A series of two-fold dilutions of each compound are made in a 96-well microtiter plate.

  • Plate Setup : Prodigiosin dilutions are typically arranged horizontally, while the partner antibiotic dilutions are arranged vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation : The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Data Analysis : After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The interaction is interpreted as follows: FICI ≤ 0.5 indicates synergy; >0.5 to ≤1.0 indicates an additive effect; >1.0 to ≤4.0 indicates indifference; and >4.0 indicates antagonism.[6][7]

G cluster_setup Plate Setup cluster_experiment Experiment cluster_analysis Data Analysis A Prepare Prodigiosin Dilutions C Dispense into 96-well Plate A->C B Prepare Antibiotic Dilutions B->C D Inoculate with Bacterial Suspension C->D E Incubate Plate D->E F Read MICs E->F G Calculate FICI F->G H Determine Synergy/Additivity/Antagonism G->H

Checkerboard Assay Workflow

Synergistic Anticancer Effects

Prodigiosin has demonstrated promising anticancer activity against a variety of cancer cell lines, and its efficacy can be significantly enhanced when used in combination with standard chemotherapeutic agents.[1][9] This synergy is often attributed to prodigiosin's ability to modulate cellular pathways involved in apoptosis and drug resistance.[9][10]

Quantitative Data Summary: Anticancer Synergy

The following table summarizes the synergistic effects of prodigiosin with various anticancer drugs.

Partner DrugCancer Cell Line(s)Key FindingsQuantitative OutcomeReference
Cisplatin (B142131) Urothelial Carcinoma (RT-112, RT-112res)Sensitizes both cisplatin-sensitive and resistant cells to treatment. Overcomes cisplatin resistance.Synergistic effects observed, especially at higher concentrations. Nearly complete decrease in cell viability with combined IC50 concentrations.[9][10][11]
5-Fluorouracil (5-FU) Colon Cancer (LoVo, HCT-116), Lung Cancer (A549)Significant decrease in cell viability. Combination induced cell-cycle arrest at the G0/G1 phase.Cell viability reduced to 28% (LoVo), 32% (HCT-116), and 43% (A549) with 20 µM PG + 1/2 IC50 of 5-FU.[1]
Paclitaxel, Oxaliplatin Colon Cancer (LoVo, HCT-116), Lung Cancer (A549)Less effective compared to the combination with 5-FU.Cell viability remained greater than 50%.[1]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment : Cells are treated with various concentrations of prodigiosin, the partner drug, or the combination of both. Control wells with untreated cells are also included.

  • Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : The MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from dose-response curves.

Mechanisms of Synergistic Action

The synergistic effects of prodigiosin with other drugs are often rooted in its ability to modulate key cellular signaling pathways.

Modulation of Apoptosis and Autophagy in Cancer

In urothelial carcinoma cells, prodigiosin has been shown to block autophagy and re-sensitize cisplatin-resistant cells to apoptotic cell death.[9][10] This dual action helps to overcome a common mechanism of chemoresistance.

G cluster_cell Cancer Cell Prodigiosin Prodigiosin Autophagy Autophagy (Survival) Prodigiosin->Autophagy Inhibits Apoptosis Apoptosis (Cell Death) Prodigiosin->Apoptosis Promotes Cisplatin Cisplatin Cisplatin->Apoptosis Induces

Prodigiosin and Cisplatin Synergy
Targeting the PI3K/Akt Survival Pathway

Molecular docking studies suggest that prodigiosin targets Akt1, a crucial protein in the PI3K/Akt survival pathway.[1] By inhibiting this pathway, prodigiosin can suppress cell survival signals and promote apoptosis, thereby sensitizing cancer cells to the effects of other chemotherapeutic agents like 5-FU.

G cluster_prodigiosin Prodigiosin cluster_pathway PI3K/Akt Pathway Prodigiosin Prodigiosin Akt1 Akt1 Prodigiosin->Akt1 Inhibits PI3K PI3K PI3K->Akt1 CellSurvival Cell Survival Akt1->CellSurvival

Prodigiosin Targeting the PI3K/Akt Pathway

References

Prodigiosin: A Potent Inhibitor of Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of prodigiosin's anti-biofilm efficacy against established alternatives, supported by experimental data and mechanistic insights.

Introduction

Bacterial biofilms are a significant challenge in clinical and industrial settings, contributing to persistent infections and biofouling. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to antimicrobial agents and the host immune system. The development of novel anti-biofilm agents is a critical area of research. Prodigiosin (B1679158), a red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising candidate with potent anti-biofilm properties. This guide provides a comprehensive comparison of prodigiosin's anti-biofilm activity with other agents, supported by experimental data, detailed protocols, and an exploration of its mechanism of action.

Comparative Anti-Biofilm Activity

Prodigiosin has demonstrated significant anti-biofilm activity against a broad spectrum of bacteria, including the opportunistic pathogens Pseudomonas aeruginosa and Staphylococcus aureus. The following table summarizes the quantitative anti-biofilm performance of prodigiosin compared to other known anti-biofilm agents, butenolide and isoprenaline.

CompoundTarget OrganismAssayConcentrationBiofilm Inhibition/EradicationReference
Prodigiosin Pseudomonas aeruginosaCrystal Violet Staining100 µM~35% inhibition[1]
Crystal Violet Staining500 µM~70% inhibition[1]
Staphylococcus aureus (MRSA)Crystal Violet Staining1.25 mg/L76.24% inhibition[2]
CFU Counting2.5 mg/LSignificant reduction in cell viability[2]
Butenolide Pseudomonas aeruginosaMBIC Assay800 µg/mLMBIC value[3]
Isoprenaline Burkholderia pseudomalleiMBEC Assay780 - 3120 µg/mLMBEC range[3]

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Mechanism of Action: Interference with Key Signaling Pathways

Prodigiosin exerts its anti-biofilm effects through a multi-targeted approach, including the generation of reactive oxygen species (ROS) and the cleavage of extracellular DNA (eDNA) within the biofilm matrix.[1] Crucially, prodigiosin has been shown to interfere with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation and virulence.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

P. aeruginosa employs a complex QS network, primarily regulated by the las and rhl systems, to control the expression of genes involved in biofilm development and virulence factor production. Prodigiosin has been shown to downregulate the expression of key biofilm-related genes such as algA, pelA, and pslM.[4] This suggests an interference with the las and rhl QS pathways.

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR RhlR RhlR LasR->RhlR activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm activates AHL_las->LasR binds RhlR->Virulence_Biofilm activates RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes AHL_rhl->RhlR binds Prodigiosin Prodigiosin Prodigiosin->LasR inhibits Prodigiosin->RhlR inhibits G cluster_agr Agr System AgrD AgrD AgrB AgrB AgrD->AgrB processed by AIP AIP AgrB->AIP exports AgrC AgrC AIP->AgrC activates AgrA AgrA AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII activates Virulence_Biofilm Virulence Factors & Biofilm Formation (downregulates sarA, icaA) RNAIII->Virulence_Biofilm regulates Prodigiosin Prodigiosin Prodigiosin->AgrA inhibits G A Bacterial Culture Preparation B Inoculation into 96-well Plate + Test Compound (Prodigiosin) A->B C Incubation (Biofilm Formation) B->C D Washing (Remove Planktonic Cells) C->D E Biofilm Quantification D->E F Crystal Violet Staining E->F Biomass G CFU Counting E->G Viability H Data Analysis and Comparison F->H G->H

References

Safety Operating Guide

Navigating the Disposal of Prodigiosine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with prodigiosine, understanding the proper disposal procedures is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, adherence to standard laboratory waste management protocols is essential.[1] This guide provides a clear, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be familiar with the general safety precautions for handling this compound. The Safety Data Sheet (SDS) for Prodigiosin (B1679158) hydrochloride indicates that it is not a hazardous substance or mixture.[1] However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn, including gloves, eye protection, and a lab coat. In case of contact, rinse the affected skin area with water.[1] For major spills, it is important to prevent the chemical from entering surface water or groundwater systems.[1]

This compound Disposal Protocol

The disposal of this compound waste should align with all federal, state, and local environmental regulations. The following steps outline a general procedure for the proper disposal of this compound and associated materials.

Step 1: Waste Segregation

Properly segregate this compound waste at the point of generation. This includes:

  • Solid Waste: Contaminated lab materials such as gloves, filter paper, and plasticware.

  • Liquid Waste: Solutions containing this compound, including solvents used for extraction and purification like methanol (B129727), chloroform, and DMSO.[2][3]

  • Sharps: Contaminated needles or other sharp objects.

Step 2: Waste Collection and Storage

Collect each type of waste in designated, clearly labeled, and sealed containers. Ensure that the containers are compatible with the waste they hold to prevent leaks or reactions.

Step 3: Decontamination of Labware

Reusable labware that has come into contact with this compound should be decontaminated. A thorough wash with an appropriate solvent in which this compound is soluble, such as methanol or ethanol, followed by standard washing procedures, is recommended.[4]

Step 4: Final Disposal

Engage a licensed waste disposal contractor for the final removal and disposal of the collected waste. Ensure that the contractor is aware of the nature of the waste to handle it in accordance with regulatory requirements.

The logical flow of these disposal procedures is illustrated in the diagram below.

Prodigiosine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Handling cluster_2 Final Disposal A This compound Use in Research B Solid Waste (Gloves, Plasticware) A->B Generates C Liquid Waste (Solvents, Solutions) A->C Generates D Sharps Waste (Needles, etc.) A->D Generates E Collect in Labeled, Sealed Containers B->E C->E D->E G Store for Pickup E->G F Decontaminate Reusable Labware F->G Decontaminated items can be reused or disposed as non-hazardous waste H Licensed Waste Disposal Contractor G->H Pickup I Compliant Disposal H->I Ensures

This compound Disposal Workflow

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key physical and chemical properties relevant to its handling and solubility for decontamination purposes.

PropertyValueReference
Molecular Formula C₂₀H₂₅N₃O[2]
Molecular Weight 323.43 g/mol
Solubility Soluble in acetonitrile, methanol, chloroform, DMSO; Insoluble in water[2]
Storage Temperature -20 °C[2]

By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and regulatory compliance.

References

Safe Handling and Disposal of Prodigiosin: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, is a promising therapeutic agent with a range of biological activities, including antibacterial, anticancer, and immunosuppressive properties.[1][2] As research into its potential applications expands, it is crucial for laboratory personnel to adopt standardized safety protocols for its handling and disposal. This guide provides essential, immediate safety and logistical information to ensure the well-being of researchers and the integrity of experimental outcomes.

While one safety data sheet for prodigiosin hydrochloride classifies it as not a hazardous substance or mixture, it also notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] Another source recommends more specific personal protective equipment, including a dust mask.[2] Given the incomplete toxicological profile, a cautious approach to handling is warranted.

Personal Protective Equipment (PPE) and Engineering Controls

The following table summarizes the recommended personal protective equipment and engineering controls for handling prodigiosin in a laboratory setting. These recommendations are based on a conservative approach to safety in light of the available information.

Equipment/Control Specification Purpose Source
Ventilation Chemical Fume HoodTo minimize inhalation of aerosolized particles.General Laboratory Best Practices
Hand Protection Impervious Gloves (e.g., Nitrile)To prevent skin contact.[3]
Eye Protection Safety Glasses with Side Shields or GogglesTo protect eyes from splashes.[2]
Respiratory Protection N95 Dust MaskTo prevent inhalation of fine particles, especially when handling the powdered form.[2]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.General Laboratory Best Practices

Operational Plan for Handling Prodigiosin

This section provides a step-by-step guide for the safe handling of prodigiosin from receipt to disposal.

1. Preparation and Planning:

  • Before handling, review the Safety Data Sheet (SDS).[1][3]

  • Ensure all necessary PPE is available and in good condition.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Handling Powdered Prodigiosin:

  • Don appropriate PPE, including an N95 dust mask, eye shields, and impervious gloves.[2]

  • Carefully weigh and handle the powder within a chemical fume hood to contain any airborne particles.

  • Avoid creating dust.

3. Handling Prodigiosin in Solution:

  • Prodigiosin is soluble in solvents such as acetonitrile, methanol, chloroform, and DMSO, but insoluble in water.[1]

  • Handle solutions within a chemical fume hood.

  • Take care to avoid splashes and aerosol generation.

4. Accidental Exposure:

  • Inhalation: Move to fresh air.[3]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with water.[3]

  • Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present.[3]

  • Ingestion: Rinse mouth with water. If feeling unwell, consult a physician.[3]

Disposal Plan

Proper disposal of prodigiosin and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Prodigiosin: Waste material must be disposed of in accordance with national and local regulations.[3]

  • Original Containers: Leave chemicals in their original containers.[3]

  • No Mixing: Do not mix prodigiosin waste with other waste streams.[3]

  • Contaminated Materials: Handle uncleaned containers and other contaminated disposable materials (e.g., gloves, wipes) as you would the product itself and dispose of them according to institutional and local guidelines for chemical waste.[3]

Workflow for Safe Handling and Disposal of Prodigiosin

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review Safety Data Sheet DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood HandlePowder Handle Powdered Prodigiosin WorkInHood->HandlePowder HandleSolution Handle Prodigiosin in Solution WorkInHood->HandleSolution SegregateWaste Segregate Prodigiosin Waste HandlePowder->SegregateWaste HandleSolution->SegregateWaste DisposeRegulations Dispose According to Regulations SegregateWaste->DisposeRegulations

Caption: Logical workflow for the safe handling and disposal of prodigiosin.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.